Trypanothione
Beschreibung
This compound is a glutathione derivative. It derives from a spermidine. It is a conjugate base of a this compound(1+).
Eigenschaften
Molekularformel |
C27H49N9O10S2 |
|---|---|
Molekulargewicht |
723.9 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-[[2-[4-[3-[[2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]propylamino]butylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H49N9O10S2/c28-16(26(43)44)4-6-20(37)35-18(14-47)24(41)33-12-22(39)31-10-2-1-8-30-9-3-11-32-23(40)13-34-25(42)19(15-48)36-21(38)7-5-17(29)27(45)46/h16-19,30,47-48H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
PHDOXVGRXXAYEB-VJANTYMQSA-N |
SMILES |
C(CCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Isomerische SMILES |
C(CCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and History of Trypanothione: A Technical Guide
An in-depth exploration for researchers, scientists, and drug development professionals.
Abstract
Trypanothione (B104310), a unique bis(glutathionyl)spermidine thiol, stands as a pivotal molecule in the redox metabolism of kinetoplastid parasites, the causative agents of devastating diseases such as African trypanosomiasis, Chagas disease, and leishmaniasis. Its discovery in 1985 marked a significant turning point in understanding the fundamental biochemical differences between these parasites and their mammalian hosts. Absent in humans, the this compound system replaces the ubiquitous glutathione (B108866)/glutathione reductase system, making it an attractive target for the development of novel and selective chemotherapies. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of this compound and its associated enzymes. It details the experimental protocols that were instrumental in its identification and functional elucidation, presents key quantitative data in a structured format, and illustrates the intricate metabolic pathways and experimental workflows through detailed diagrams.
The Genesis of a Discovery: Unraveling a Novel Redox System
The journey to the discovery of this compound was initiated by investigations into the unique sensitivity of trypanosomes to oxidative stress and the mechanism of action of arsenical drugs. In the early 1980s, Alan Fairlamb and his colleagues observed that the glutathione reductase from trypanosomatids was unable to efficiently reduce mammalian glutathione disulfide (GSSG), suggesting the presence of a novel, endogenous thiol cofactor.[1] This pivotal observation set the stage for the isolation and characterization of this unknown molecule.
The Landmark 1985 Discovery
In a seminal 1985 paper published in Science, Fairlamb and his team reported the purification and structural elucidation of this novel cofactor from the insect trypanosomatid Crithidia fasciculata.[1][2] They named the molecule "this compound" and revealed its unique chemical structure: N¹,N⁸-bis(L-γ-glutamyl-L-hemicystinyl-glycyl)spermidine.[1][2] This structure, a conjugate of two glutathione molecules linked by a spermidine (B129725) bridge, was unlike any previously described biological thiol.[1][2] Its discovery immediately highlighted a fundamental metabolic divergence between the parasites and their hosts, opening up new avenues for targeted drug design.[1][2]
The Central Role of this compound in Parasite Biology
Subsequent research firmly established the this compound system as the central hub of redox metabolism in kinetoplastids. It is indispensable for maintaining a reducing intracellular environment, detoxifying reactive oxygen species, and participating in a myriad of essential cellular processes, including DNA synthesis and the metabolism of ascorbate. The parasites' reliance on this unique system, which is absent in humans, underscores its potential as a prime chemotherapeutic target.
The this compound Metabolic Pathway
The this compound pathway is governed by two key enzymes: this compound synthetase (TryS) and this compound reductase (TryR).
-
This compound Synthetase (TryS): This enzyme catalyzes the biosynthesis of this compound from its precursors, glutathione and spermidine. In some species, such as Crithidia fasciculata, this is a two-step process involving two distinct enzymes: glutathionylspermidine (B10777622) synthetase (GspS) and this compound synthetase.[3] However, in pathogenic trypanosomes like Trypanosoma brucei and Trypanosoma cruzi, a single bifunctional enzyme, TryS, carries out both steps.[4]
-
This compound Reductase (TryR): This NADPH-dependent flavoenzyme is responsible for maintaining this compound in its reduced, active dithiol form (T(SH)₂). It catalyzes the reduction of this compound disulfide (TS₂), the oxidized form of the molecule. TryR is essential for the parasite's survival and has been a major focus of drug development efforts.
The overall metabolic pathway is a cyclical process where reduced this compound donates its electrons to various substrates, becoming oxidized in the process. This compound reductase then utilizes NADPH to regenerate the reduced form, thus completing the cycle.
Quantitative Data Summary
The following tables summarize key kinetic parameters for the enzymes of the this compound pathway from various kinetoplastid species. This data is essential for comparative analysis and for the design of enzyme inhibitors.
Table 1: Kinetic Parameters of this compound Reductase (TryR)
| Species | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |
| Crithidia fasciculata | This compound Disulfide | 53 | - | [5] |
| Crithidia fasciculata | NADPH | 7 | - | [5] |
| Trypanosoma cruzi | This compound Disulfide | 30 | - | [6][7] |
| Trypanosoma cruzi | NADPH | - | - | [6][7] |
| Trypanosoma brucei | This compound Disulfide | 6.8 | - | [8] |
| Trypanosoma brucei | NADPH | 0.77 | - | [8] |
Table 2: Kinetic Parameters of this compound Synthetase (TryS)
| Species | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |
| Crithidia fasciculata | Glutathione | 914 | - | [9] |
| Crithidia fasciculata | Spermidine | 1070 | - | [9] |
| Crithidia fasciculata | Glutathionylspermidine | 20 | - | [9] |
| Crithidia fasciculata | ATP | 400 | - | [9] |
| Trypanosoma brucei | Glutathione | 56 | 2.9 | [4] |
| Trypanosoma brucei | Spermidine | 38 | - | [4] |
| Trypanosoma brucei | Glutathionylspermidine | 2.4 | - | [4] |
| Trypanosoma brucei | ATP | 7.1 | - | [4] |
| Trypanosoma brucei | GSH (at pH 7.0, 37°C) | 34 | - | [10] |
| Trypanosoma brucei | Spermidine (at pH 7.0, 37°C) | 687 | - | [10] |
| Trypanosoma brucei | Glutathionylspermidine (at pH 7.0, 37°C) | 32 | - | [10] |
| Trypanosoma brucei | ATP (at pH 7.0, 37°C) | 18 | - | [10] |
Table 3: IC₅₀ Values of Selected Inhibitors
| Enzyme | Species | Inhibitor | IC₅₀ (µM) | Reference(s) |
| This compound Reductase | Trypanosoma cruzi | Nifurtimox | 200 | [6][7] |
| This compound Reductase | Trypanosoma cruzi | Nitrofuran derivative | 0.5 (Ki) | [6][7] |
| This compound Reductase | Trypanosoma cruzi | Naphthoquinone derivative | 1 | [6][7] |
| This compound Reductase | Leishmania infantum | Aminopropanone derivative 2b | 65.0 | [11] |
| This compound Reductase | Leishmania infantum | Compound 3 | 12.44 | [12] |
| This compound Synthetase | Trypanosoma brucei | Various Paullones | 2.4 - 12.0 (EC₅₀) | [13] |
| This compound Synthetase | Leishmania major | Pyrrolthiazole-amide (TS001) | - | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments that have been fundamental to the study of this compound.
Purification of this compound from Crithidia fasciculata (Adapted from Fairlamb et al., 1985)
This protocol outlines the original method used to isolate and purify this compound, leading to its discovery.
Methodology:
-
Cell Lysis: A frozen paste of Crithidia fasciculata is subjected to repeated freeze-thaw cycles to lyse the cells.
-
Clarification: The lysate is centrifuged at high speed to pellet cell debris.
-
Ultrafiltration: The supernatant is passed through an ultrafiltration membrane to separate molecules with a low molecular weight, including this compound, from larger proteins.
-
Lyophilization: The filtrate is freeze-dried to obtain a crude powder.
-
Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps for purification:
-
Anion Exchange Chromatography: To separate molecules based on their negative charge.
-
Cation Exchange Chromatography: To further separate molecules based on their positive charge.
-
Ion-Paired Reversed-Phase High-Performance Liquid Chromatography (HPLC): A final polishing step to achieve high purity.
-
-
Analysis: The purified fractions are analyzed for their ability to act as a cofactor for trypanosomatid glutathione reductase.
Assay of this compound Reductase Activity (DTNB-Coupled Assay)
This is a widely used spectrophotometric assay to measure the activity of this compound reductase. The assay relies on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) by the product of the TryR reaction, reduced this compound.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared in a cuvette or microplate well containing buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA), NADPH, and DTNB.
-
Enzyme Addition: A known amount of purified this compound reductase is added to the mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of this compound disulfide (TS₂).
-
Measurement: The increase in absorbance at 412 nm, corresponding to the formation of the yellow 2-nitro-5-thiobenzoate (TNB) anion, is monitored over time using a spectrophotometer. The rate of this increase is directly proportional to the activity of this compound reductase.
High-Throughput Screening (HTS) for this compound Reductase Inhibitors
The DTNB-coupled assay has been adapted for high-throughput screening to identify potential inhibitors of TryR from large compound libraries.
Methodology:
-
Assay Miniaturization: The assay is miniaturized to a 384-well microplate format.
-
Compound Dispensing: Test compounds from a chemical library are dispensed into the wells of the microplate.
-
Reagent Addition: The reaction mixture (buffer, NADPH, DTNB, and TryR) is added to all wells.
-
Reaction Initiation: The reaction is started by the addition of TS₂.
-
Automated Reading: The absorbance at 412 nm is read at multiple time points using an automated plate reader.
-
Data Analysis: The rate of reaction in the presence of each compound is compared to control wells (with and without enzyme) to identify compounds that inhibit TryR activity.
Conclusion and Future Perspectives
The discovery of this compound represents a landmark achievement in the field of parasitology and has provided a critical foundation for the development of novel anti-parasitic drugs. The unique nature of the this compound system continues to be a focal point for research, with ongoing efforts to discover and develop potent and selective inhibitors of this compound reductase and this compound synthetase. The detailed understanding of the biochemistry of this pathway, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of new therapies to combat the devastating diseases caused by kinetoplastid parasites. The continued exploration of this unique metabolic pathway holds immense promise for the future of anti-parasitic drug discovery.
References
- 1. This compound: a novel bis(glutathionyl)spermidine cofactor for glutathione reductase in trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification of glutathionylspermidine and this compound synthetases from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of this compound reductase from Crithidia fasciculata, a newly discovered member of the family of disulfide-containing flavoprotein reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds. (1989) | Jockers-Scherübl Mc | 143 Citations [scispace.com]
- 8. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of the trypanosomatid metabolite this compound: purification and characterization of this compound synthetase from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Leishmania infantum this compound Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Targeting this compound Metabolism in Trypanosomatids | MDPI [mdpi.com]
The Linchpin of Parasite Survival: A Technical Guide to the Role of Trypanothione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parasitic protozoa of the Trypanosomatid family, the causative agents of devastating diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis, have evolved a unique thiol-based redox system to counteract oxidative stress and ensure their survival within their hosts. Central to this system is the low molecular weight thiol, trypanothione (B104310) (N¹,N⁸-bis(glutathionyl)spermidine). This technical guide provides an in-depth exploration of the critical role of this compound in parasite survival, detailing its biosynthesis, its function in redox homeostasis, and its validation as a prime target for novel chemotherapeutics. The guide includes a compilation of key quantitative data, detailed experimental protocols for the assessment of the this compound system, and visual representations of the associated biochemical pathways and experimental workflows.
Introduction: The Unique Redox Biology of Trypanosomatids
Trypanosomatids exist in hostile environments, particularly within their mammalian hosts, where they are subjected to a barrage of reactive oxygen species (ROS) generated by the host's immune response. Unlike their hosts, these parasites lack catalase and the canonical glutathione (B108866)/glutathione reductase system for detoxifying hydroperoxides.[1][2] Instead, they rely on the this compound-based system, which is absent in humans, making it an attractive and specific target for drug development.[1][3]
This compound is a conjugate of two glutathione molecules linked by a spermidine (B129725) backbone.[4] Its disulfide form, this compound disulfide [T(S)₂], is reduced to the active dithiol form, this compound [T(SH)₂], by the NADPH-dependent flavoenzyme this compound reductase (TR).[1] T(SH)₂ then serves as the primary electron donor for a cascade of reactions that neutralize ROS and support essential cellular processes, including DNA synthesis.[2][5] The essentiality of the this compound system for parasite viability has been confirmed through genetic knockout studies, where the deletion of genes encoding key enzymes like this compound reductase and this compound synthetase has proven to be lethal to the parasites.[6][7][8]
The this compound Biosynthetic and Redox Pathways
The this compound system is a sophisticated network of enzymes and metabolites that collectively maintain the parasite's redox balance.
This compound Synthesis
This compound is synthesized from glutathione and spermidine in a two-step enzymatic process catalyzed by this compound synthetase (TryS), a bifunctional enzyme.[2] In the first step, one molecule of glutathione is added to spermidine to form glutathionylspermidine (B10777622). In the second step, a second molecule of glutathione is added to glutathionylspermidine to yield this compound.[9]
References
- 1. In Vitro Leishmanicidal Effect of Silibinin: Disrupting Redox Balance via this compound Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of 96-well microplate assay for estimation of cell growth and inhibition of Leishmania with Alamar Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel CRK12 Inhibitors for the Treatment of Human African Trypanosomiasis: An Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Expanding the molecular landscape of fragments binding to this compound reductase, a legitimate target for drug design against human African trypanosomiasis [frontiersin.org]
An In-depth Technical Guide to Trypanothione Metabolism in Leishmania
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmania, a genus of trypanosomatid protozoa, are the causative agents of leishmaniasis, a spectrum of diseases ranging from cutaneous lesions to fatal visceral manifestations. A unique feature of these parasites is their reliance on a distinct thiol metabolism centered around the molecule trypanothione (B104310). This pathway is pivotal for maintaining redox homeostasis, protecting the parasite from oxidative stress generated by the host's immune response, and is essential for its survival. The absence of this metabolic pathway in humans makes it a prime target for the development of selective anti-leishmanial drugs. This guide provides a comprehensive overview of the core aspects of this compound metabolism in Leishmania, including its biochemical pathways, key enzymes, and the experimental methodologies used for its investigation.
The Core of this compound Metabolism
The this compound system is a complex network of enzymes and small molecules that work in concert to neutralize reactive oxygen species (ROS) and maintain a reducing intracellular environment. The central molecule, this compound (T(SH)₂), is a conjugate of two glutathione (B108866) molecules linked by a spermidine (B129725) backbone. Its metabolism can be broadly divided into three key stages: synthesis, utilization, and regeneration.
Biosynthesis of this compound
This compound is synthesized from its precursors, glutathione (GSH) and spermidine, in a two-step enzymatic process catalyzed by a single bifunctional enzyme, This compound Synthetase (TryS) .
-
Step 1: Formation of Glutathionylspermidine (B10777622): TryS first catalyzes the ATP-dependent ligation of one molecule of GSH to spermidine, forming the intermediate glutathionylspermidine (Gsp).
-
Step 2: Formation of this compound: A second molecule of GSH is then ligated to Gsp, also in an ATP-dependent manner, to yield this compound.
The overall reaction is as follows: 2 GSH + Spermidine + 2 ATP → T(SH)₂ + 2 ADP + 2 Pi
Unlike some other trypanosomatids, Leishmania species appear to lack a separate glutathionylspermidine synthetase (GSPS) and rely solely on the bifunctional TryS for both steps of this compound synthesis. Genetic studies have confirmed that TryS is essential for the viability of Leishmania.[1]
The this compound Redox Cycle
The primary function of this compound is to act as a potent reducing agent. In its reduced form, T(SH)₂, it donates electrons to various peroxidases, which in turn detoxify harmful ROS. This process results in the oxidation of this compound to its disulfide form, this compound disulfide (TS₂).
To maintain the protective capacity of this system, TS₂ must be continuously recycled back to its reduced form. This crucial step is catalyzed by the NADPH-dependent flavoenzyme This compound Reductase (TryR) . TryR is a homodimer that is structurally and mechanistically distinct from its human counterpart, glutathione reductase (GR), making it an attractive drug target.[2] The inability of Leishmania to reduce GSSG using TryR further highlights the specialization of this pathway.[2]
Downstream Effector Pathways
Reduced this compound serves as the electron donor for a cascade of downstream antioxidant systems. The most prominent of these is the tryparedoxin (TXN)/tryparedoxin peroxidase (TXNPx) system. T(SH)₂ reduces TXN, a small dithiol protein, which in turn provides the reducing equivalents for TXNPx to neutralize peroxides.
Key Enzymes in this compound Metabolism
This compound Synthetase (TryS)
TryS is a large, multidomain enzyme that is the gatekeeper of this compound biosynthesis. Its activity is critical for maintaining the intracellular pool of this essential thiol.
This compound Reductase (TryR)
TryR is a flavoenzyme that maintains the reduced state of the this compound pool. Its inhibition leads to an accumulation of the oxidized form (TS₂) and renders the parasite highly susceptible to oxidative stress.
Quantitative Data
Table 1: Kinetic Parameters of this compound Reductase in Leishmania species
| Leishmania Species | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| L. donovani | This compound Disulfide | 36 | - | - | 5.0 x 106 | [2] |
| L. donovani | NADPH | 9 | - | - | - | [2] |
| L. infantum | This compound Disulfide | 72 | - | - | - | [3] |
| L. mexicana | This compound Disulfide | 72 | 200 | - | - | [3] |
Note: Data for a complete set of kinetic parameters is not available for all species and enzymes.
Table 2: Intracellular Thiol Concentrations in Leishmania Promastigotes
| Leishmania Species | Glutathione (nmol/107 cells) | Total Low-Molecular Weight Thiols (nmol/107 cells) | Reference |
| L. amazonensis | 0.12 | ~0.18 | [4] |
| L. donovani | 0.10 | ~0.18 | [4] |
| L. major | 0.08 | ~0.18 | [4] |
| L. braziliensis | 0.04 | ~0.18 | [4] |
Table 3: Inhibitors of this compound Metabolism Enzymes in Leishmania
| Enzyme | Inhibitor | Leishmania Species | IC50 (µM) | Reference |
| This compound Reductase | Auranofin | L. infantum | 9.68 ± 1.02 | [5] |
| This compound Reductase | Compound 2b | L. infantum | 65.0 | [6] |
| This compound Reductase | Compound 3 | L. infantum | 12.44 ± 1.09 | [7] |
| This compound Synthetase | Calmidazolium chloride | L. infantum | 2.6 - 13.8 | [8] |
| This compound Synthetase | Ebselen | L. infantum | 2.6 - 13.8 | [8] |
Signaling Pathways and Experimental Workflows
This compound Metabolic Pathway
Caption: The core this compound metabolic pathway in Leishmania.
Experimental Workflow for this compound Reductase (TryR) Inhibition Assay
Caption: A typical workflow for a this compound Reductase inhibition assay.
Detailed Experimental Protocols
This compound Reductase (TryR) Activity Assay
This protocol is adapted from a colorimetric assay using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
Materials:
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA.
-
This compound Reductase (TryR): Purified recombinant enzyme.
-
This compound Disulfide (TS₂): Stock solution in water.
-
NADPH: Stock solution in assay buffer.
-
DTNB: Stock solution in ethanol.
-
Test Compounds: Dissolved in DMSO.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
TryR enzyme (final concentration ~5 mU/mL)
-
TS₂ (final concentration ~150 µM)
-
DTNB (final concentration ~100 µM)
-
-
Add test compounds: Add the desired concentration of the test compound or DMSO (as a vehicle control) to the wells. The final DMSO concentration should not exceed 1%.
-
Pre-incubation: Incubate the plate at 25°C for 5-10 minutes.
-
Initiate the reaction: Add NADPH to each well to a final concentration of ~100-300 µM to start the reaction.
-
Measure absorbance: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Quantification of Intracellular this compound by LC-MS
This protocol provides a general framework for the quantification of reduced and oxidized this compound.
Materials:
-
Leishmania promastigotes
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: Acetonitrile (B52724)/Methanol/Water (40:40:20) with 0.1% formic acid, chilled to -20°C.
-
N-Ethylmaleimide (NEM): for derivatizing free thiols.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Harvesting:
-
Culture Leishmania promastigotes to the desired density.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove media components.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold extraction solvent. To preserve the redox state, NEM can be included in the extraction solvent to block free thiol groups on reduced this compound.
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS:
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Filter the extract through a 0.22 µm filter.
-
Transfer the filtered extract to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatography: Use a HILIC or reverse-phase column suitable for polar molecules. A typical mobile phase system would be A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid, run on a gradient.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of T(SH)₂ (as the NEM-adduct) and TS₂. The specific precursor and product ion transitions will need to be optimized.
-
-
Data Analysis:
-
Generate standard curves for both T(SH)₂-NEM and TS₂ using authentic standards.
-
Quantify the amount of each analyte in the samples by comparing their peak areas to the standard curves.
-
Normalize the metabolite concentrations to the cell number or total protein content.
-
Conclusion
The this compound metabolic pathway is a cornerstone of Leishmania's survival strategy, enabling it to withstand the hostile environment of its mammalian host. Its unique nature and essentiality make it an outstanding target for the development of new, selective, and effective anti-leishmanial therapies. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to exploit this vulnerability in a devastating parasite. Further research into the kinetic properties of the enzymes involved and the dynamic regulation of this pathway will undoubtedly pave the way for novel therapeutic interventions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Leishmania infantum this compound Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Trypanothione in Trypanosoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trypanosomatids, a group of protozoan parasites responsible for devastating diseases like Chagas disease and African sleeping sickness, possess a unique thiol metabolism centered around the molecule trypanothione (B104310). This dithiol, absent in their mammalian hosts, is the cornerstone of their antioxidant defense system, playing a critical role in detoxification, redox homeostasis, and the synthesis of essential macromolecules. This technical guide provides an in-depth exploration of the function of this compound in Trypanosoma, detailing its biosynthesis, its role in redox cycling, and its interplay with other cellular processes. We present quantitative data on the enzymes involved, detailed experimental protocols for their study, and visual representations of the key pathways to serve as a comprehensive resource for researchers in the field and professionals involved in the development of novel antitrypanosomal drugs.
Introduction: A Unique Redox System
Trypanosoma species are continually challenged by oxidative stress, both from their own metabolic processes and from the immune response of their hosts. Unlike mammals, who rely on a glutathione (B108866)/glutathione reductase system, trypanosomatids have evolved a unique and essential defense mechanism based on this compound [N¹,N⁸-bis(glutathionyl)spermidine][1][2]. This molecule, a conjugate of two glutathione molecules linked by a spermidine (B129725) bridge, is maintained in its reduced form by the flavoenzyme this compound reductase (TryR), an enzyme that is also exclusive to these parasites[1][2]. The this compound system's central role in parasite survival and its absence in humans make it a prime target for the development of new chemotherapeutics[3][4][5].
The this compound Biosynthesis Pathway
The synthesis of this compound is a two-step enzymatic process that begins with the precursors glutathione (GSH) and spermidine[3].
-
Step 1: Formation of Glutathionylspermidine (B10777622). The first molecule of glutathione is conjugated to spermidine to form glutathionylspermidine. This reaction is catalyzed by glutathionylspermidine synthetase.
-
Step 2: Formation of this compound. A second molecule of glutathione is then added to glutathionylspermidine to yield this compound. This step is catalyzed by the enzyme this compound synthetase (TryS)[3]. In Trypanosoma cruzi and Trypanosoma brucei, a single bifunctional enzyme, this compound synthetase, catalyzes both steps of this pathway[6].
This pathway is a critical chokepoint for the parasite, and its inhibition leads to a depletion of the this compound pool, rendering the parasite vulnerable to oxidative damage.
Visualization of the this compound Biosynthesis Pathway
Caption: The biosynthetic pathway of this compound from its precursors.
The this compound Redox Cycle: A Hub for Antioxidant Defense
The primary function of this compound is to maintain a reducing intracellular environment. This is achieved through a redox cycle where reduced this compound [T(SH)₂] donates its electrons to various acceptor molecules, becoming oxidized to this compound disulfide (TS₂). The oxidized form is then recycled back to the reduced state by the NADPH-dependent enzyme this compound reductase (TryR)[1][2].
This cycle is central to the parasite's defense against reactive oxygen species (ROS). T(SH)₂ serves as the electron donor for the detoxification of hydroperoxides, a reaction catalyzed by tryparedoxin peroxidase. Tryparedoxin, a small dithiol protein, acts as an intermediate electron carrier in this process[1].
Furthermore, the this compound system is involved in:
-
Detoxification of heavy metals and xenobiotics.
-
Synthesis of deoxyribonucleotides: T(SH)₂ is the reductant for ribonucleotide reductase, an essential enzyme for DNA synthesis[1].
-
Ascorbate recycling.
The inhibition of TryR disrupts this entire cycle, leading to an accumulation of oxidative damage and ultimately, cell death.
Visualization of the this compound Redox Cycle
Caption: The central role of the this compound redox cycle in antioxidant defense.
Quantitative Data on Key Enzymes
The enzymes of the this compound pathway are key targets for drug development. Understanding their kinetic properties and their susceptibility to inhibition is crucial for the rational design of new therapies.
Kinetic Parameters of this compound Pathway Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| This compound Synthetase | T. brucei | GSH | 56 | 2.9 | [7] |
| Spermidine | 38 | - | [7] | ||
| Glutathionylspermidine | 2.4 | - | [7] | ||
| MgATP | 7.1 | - | [7] | ||
| This compound Reductase | T. cruzi | This compound Disulfide | 6.5 | - | [8] |
Inhibition of this compound Pathway Enzymes
| Enzyme | Inhibitor | Organism | Inhibition Type | Ki (µM) | IC₅₀ (µM) | Reference |
| This compound Synthetase | Various paullones | L. infantum | - | - | 0.15 - 0.35 | [9] |
| Indazole derivative | T. brucei | - | - | 0.14 | [9] | |
| This compound Reductase | Mepacrine (Quinacrine) | T. cruzi | Competitive | 5 - 43 | - | [1] |
| Cepharanthine | T. cruzi | - | - | 15 | [2] | |
| Nitrofuran derivative | T. cruzi | Uncompetitive | - | - | [10] | |
| Tricyclic inhibitors | T. cruzi | Competitive | 0.331 | 0.75 | [11][12] |
Experimental Protocols
This compound Reductase Activity Assay
This spectrophotometric assay measures the activity of TryR by monitoring the reduction of the chromogenic substrate 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA
-
NADPH solution: 10 mM in water
-
This compound disulfide (TS₂) solution: 10 mM in water
-
DTNB solution: 10 mM in ethanol
-
Purified this compound Reductase
-
96-well microplate
-
Microplate reader capable of reading absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, 200 µM DTNB, and 150 µM NADPH.
-
Add the test compound (inhibitor) at various concentrations to the wells of the microplate. Include a control with no inhibitor.
-
Add the purified TryR to the wells to a final concentration of approximately 20 mU/ml.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding TS₂ to a final concentration of 12 µM.
-
Immediately measure the increase in absorbance at 412 nm kinetically over a period of 10-15 minutes. The rate of increase in absorbance is proportional to the TryR activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Principle: TryR reduces TS₂ to T(SH)₂. The T(SH)₂ then reduces DTNB to 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound with a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the activity of TryR.
Measurement of Intracellular this compound Levels by HPLC
This method allows for the quantification of reduced and oxidized this compound in parasite cell extracts.
Materials:
-
Parasite culture
-
Lysis buffer: 0.1 M HCl
-
Derivatizing agent: monobromobimane (B13751) (mBBr)
-
HPLC system with a fluorescence detector (Excitation: 394 nm, Emission: 490 nm)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Harvest approximately 10⁸ parasite cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Lyse the cells by resuspending the pellet in 1 ml of ice-cold 0.1 M HCl.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Collect the supernatant containing the acid-soluble thiols.
-
-
Derivatization:
-
To 100 µl of the supernatant, add 10 µl of 100 mM dithiothreitol (B142953) (DTT) to reduce all disulfides. Incubate for 30 minutes at room temperature.
-
Neutralize the sample with 1 M NaOH.
-
Add 10 µl of 100 mM mBBr and incubate in the dark for 30 minutes at room temperature. The mBBr reacts with the thiol groups to form a fluorescent adduct.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 HPLC column.
-
Elute the sample using a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.
-
Monitor the fluorescence of the eluate.
-
Identify and quantify the this compound peak by comparing its retention time and fluorescence intensity to that of a known standard.
-
Conclusion and Future Perspectives
The this compound system represents a fascinating example of metabolic adaptation in parasitic protozoa. Its unique nature and essentiality for the parasite's survival make it an outstanding target for the development of new drugs to combat trypanosomal diseases. The data and protocols presented in this guide are intended to facilitate further research into this critical pathway. Future efforts should focus on the discovery and development of potent and specific inhibitors of this compound synthetase and this compound reductase. A deeper understanding of the regulatory mechanisms governing the this compound pathway and its interplay with other metabolic networks within the parasite will undoubtedly open new avenues for therapeutic intervention. The continued exploration of this unique biochemical system holds great promise for the development of safer and more effective treatments for some of the world's most neglected diseases.
References
- 1. The parasite-specific this compound metabolism of trypanosoma and leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting this compound Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug target validation of the this compound pathway enzymes through metabolic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Trypanothione: A Technical Guide for Researchers
Abstract
Trypanothione (B104310), a unique dithiol composed of two glutathione (B108866) molecules linked by a spermidine (B129725) bridge, is central to the redox homeostasis of trypanosomatid parasites. These parasites, responsible for devastating diseases like Chagas disease, African sleeping sickness, and leishmaniasis, rely on the this compound system to defend against oxidative stress, making its biosynthetic pathway a prime target for novel drug development. Unlike their mammalian hosts, which utilize a glutathione/glutathione reductase system, trypanosomatids have an absolute requirement for this compound and its associated enzymes. This guide provides an in-depth technical overview of the this compound biosynthetic pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to aid researchers and drug development professionals in targeting this critical metabolic route.
The Core Biosynthetic Pathway
The synthesis of this compound [T(SH)₂] is a multi-step enzymatic process that combines components from both glutathione and polyamine metabolism. The primary precursors for this pathway are the amino acids glutamate (B1630785), cysteine, and glycine (B1666218) for glutathione synthesis, and arginine and methionine for the synthesis of the polyamine spermidine.[1]
Precursor Synthesis: Glutathione
Glutathione (GSH) is synthesized in two ATP-dependent steps catalyzed by two distinct enzymes:
-
γ-Glutamylcysteine Synthetase (γECS): This enzyme catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, forming γ-glutamylcysteine.
-
Glutathione Synthetase (GS): GS then adds a glycine residue to the C-terminus of γ-glutamylcysteine to form glutathione.[1][2]
Precursor Synthesis: Spermidine
The synthesis of spermidine is more complex and shows some variation among different trypanosomatid species.
-
Ornithine Production: In Leishmania, L-arginine is converted to ornithine by the enzyme arginase. This step is absent in Trypanosoma brucei.[1]
-
Putrescine Formation: Ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine. This enzyme is a key regulatory point in polyamine synthesis. Notably, Trypanosoma cruzi lacks the gene for ODC and must acquire putrescine from the host environment.[1]
-
Spermidine Synthesis: Spermidine synthase (SpSyn) catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, yielding spermidine.[1][3] dcSAM itself is derived from the condensation of L-methionine and ATP.[1]
Final Assembly: this compound Synthesis
The final two steps involve the sequential, ATP-dependent conjugation of two glutathione molecules to one molecule of spermidine. The mechanism of this final stage differs between trypanosomatid genera.[4]
-
Two-Enzyme Pathway (e.g., Crithidia fasciculata):
-
Glutathionylspermidine (B10777622) Synthetase (GspS): Catalyzes the addition of the first glutathione molecule to spermidine, forming glutathionylspermidine (Gsp).[4][5]
-
This compound Synthetase (TryS): Adds the second glutathione molecule to Gsp to yield the final product, this compound.[4]
-
-
Single Bifunctional Enzyme Pathway (e.g., Trypanosoma, Leishmania):
-
This compound Synthetase (TryS): A single, bifunctional enzyme catalyzes both the formation of the Gsp intermediate and the subsequent addition of the second glutathione molecule to form this compound.[4][6] This enzyme also possesses an amidase domain capable of catalyzing the reverse reaction, though its in vivo activity is likely negligible.[4][7]
-
The overall pathway is a critical vulnerability for these parasites, and the enzymes involved, particularly ODC, SpSyn, and TryS, are considered high-priority targets for therapeutic intervention.[8][9]
Quantitative Data: Enzyme Kinetics
The following tables summarize key kinetic parameters for the enzymes of the this compound biosynthetic pathway. These values are essential for understanding enzyme function, developing kinetic models, and designing effective inhibitors.
Table 1: Kinetic Parameters of this compound Synthetase (TryS)
| Species | Substrate | K_m_ (µM) | K_i_ (µM) | k_cat_ (s⁻¹) | Reference(s) |
| T. brucei | GSH | 34 | 1000 (Product Inhibition) | - | [7] |
| ATP | 18 | - | - | [7] | |
| Spermidine | 687 | - | - | [7] | |
| Gsp | 32 | - | - | [7] | |
| T(SH)₂ | - | 360 (Product Inhibition) | - | [7] | |
| T. brucei | GSH | 56 (apparent) | 37 (Substrate Inhibition) | 2.9 | [10] |
| Spermidine | 38 (apparent) | - | - | [10] | |
| Gsp | 2.4 (apparent) | - | - | [10] | |
| MgATP | 7.1 (apparent) | - | - | [10] |
Table 2: Kinetic Parameters of Other Key Pathway Enzymes
| Enzyme | Species | Substrate | K_m_ (µM) | Reference(s) |
| Spermidine Synthase | T. brucei | Putrescine | 200 | [11] |
| dcSAM | 0.1 | [11] | ||
| This compound Reductase | T. cruzi | T[S]₂ | 1.5 (apparent) | [12] |
Table 3: Selected Inhibitor Constants for Pathway Enzymes
| Enzyme | Species | Inhibitor | IC₅₀ (µM) | K_i_ (µM) | Reference(s) |
| TryS | T. brucei | Calmidazolium chloride | 2.6 - 13.8 | - | [6][13] |
| Ebselen | 2.6 - 13.8 | - | [6][13] | ||
| Prochlorperazine | ~19 | - | [14] | ||
| Adamantane singleton | 1.2 | - | [6] | ||
| TryS | T. cruzi | Various hits | 2.6 - 40 | - | [6][13] |
| TryS | L. infantum | Various hits | 2.6 - 40 | - | [6][13] |
| Spermidine Synthase | T. brucei | Dicyclohexylamine | 3 | - | [11] |
| Cyclohexylamine | 15 | - | [11] | ||
| S-Adenosyl-1,8-diamino-3-thiooctane | 25 | - | [11] | ||
| This compound Reductase | T. brucei | (+)-2 (M9J) | - | 0.073 | [15] |
| This compound Reductase | L. infantum | RDS 777 | - | 0.25 | [16] |
Experimental Protocols
This section provides detailed methodologies for key assays used to investigate the this compound biosynthetic pathway.
This compound Synthetase (TryS) Activity Assay (Phosphate Release Method)
This colorimetric assay is suitable for high-throughput screening (HTS) of TryS inhibitors. It quantifies the release of inorganic phosphate (B84403) (Pi), a product of the ATP hydrolysis that drives the synthetase reaction.
-
Principle: The enzymatic activity of TryS is determined by monitoring the release of phosphate using a malachite green-based reagent (e.g., BIOMOL Green), which forms a colored complex with Pi, measured by absorbance.[14]
-
Materials:
-
Recombinant TryS enzyme
-
Assay Buffer: 100 mM HEPES (pH 8.0), 10 mM MgCl₂, 0.5 mM EDTA, 2 mM DTT.[17]
-
Substrates: ATP, Glutathione (GSH), Spermidine (for the first reaction) or Glutathionylspermidine (Gsp) (for the second reaction).
-
Test compounds (inhibitors) dissolved in DMSO.
-
BIOMOL Green Reagent.
-
384-well microplates.
-
-
Procedure:
-
Dispense test compounds and controls (e.g., DMSO for negative control, a known inhibitor for positive control) into the wells of a 384-well plate.
-
Prepare a master mix containing Assay Buffer, substrates (e.g., 4.5 mM spermidine, 150 µM GSH, 200 µM ATP), and the TryS enzyme.[13] The enzyme concentration should be optimized to ensure the reaction remains in the linear range for the duration of the assay.[13]
-
Add the master mix to the wells to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).[13]
-
Stop the reaction by adding BIOMOL Green reagent.[13]
-
Allow color to develop for 20-30 minutes at room temperature.
-
Measure the absorbance at ~620-650 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percent inhibition using the formula: % Inhibition = 100 * [1 - (A_inhibitor - A_blank) / (A_dmso - A_blank)]
-
Plot percent inhibition against inhibitor concentration to determine the IC₅₀ value.
-
Ornithine Decarboxylase (ODC) Activity Assay (Spectrophotometric)
This method follows the reaction in real-time by observing changes in the UV-visible spectrum of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor.
-
Principle: The PLP cofactor bound to ODC undergoes spectral changes as it forms various intermediates (e.g., Schiff base, quinoid) during the decarboxylation of ornithine. These changes can be monitored using a stopped-flow spectrophotometer.[18]
-
Materials:
-
Purified ODC enzyme.
-
Reaction Buffer: e.g., 50 mM HEPES, pH 7.5, 1 mM EDTA, 1 mM DTT.
-
Substrate: L-ornithine.
-
Stopped-flow spectrophotometer capable of multiwavelength data acquisition.
-
-
Procedure:
-
Equilibrate the ODC enzyme solution and the ornithine solution in separate syringes of the stopped-flow instrument at a controlled temperature (e.g., 4°C).[18]
-
Rapidly mix the two solutions to initiate the reaction.
-
Immediately begin collecting absorbance data across a range of wavelengths (e.g., 300-500 nm) over time.[18]
-
-
Data Analysis:
-
The spectral data is typically complex, representing the formation and decay of multiple intermediates.
-
Global kinetic analysis software is used to fit the data to a proposed reaction mechanism, allowing for the determination of rate constants for individual steps in the catalytic cycle.[18] This analysis can identify rate-determining steps.[18]
-
Spermidine Synthase (SpSyn) Activity Assay (Enzyme-Coupled)
This is a sensitive, continuous assay that couples spermidine production to a fluorescent signal.
-
Principle: The spermidine produced by SpSyn is acetylated by a coupling enzyme, spermidine/spermine N¹-acetyltransferase (SSAT1), using acetyl-CoA. This reaction releases coenzyme A (CoA-SH). The free thiol group of CoA-SH then reacts with a maleimide-based fluorescent dye, resulting in an increase in fluorescence that is proportional to SpSyn activity.[19][20]
-
Materials:
-
Recombinant SpSyn and SSAT1 enzymes.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 µM EDTA, 0.01% Tween 20.[19]
-
Substrates: Putrescine, decarboxylated S-adenosylmethionine (dcSAM), Acetyl-CoA.
-
Fluorescent Dye: 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM).[19]
-
Fluorometric microplate reader.
-
-
Procedure:
-
In a microplate well, combine the Assay Buffer, SpSyn, SSAT1, putrescine, dcSAM, acetyl-CoA, and the test inhibitor.
-
Incubate at room temperature for a set period (e.g., 30 minutes).[19]
-
Add the CPM dye to the reaction mixture.
-
Monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the SpSyn activity.
-
Compare the rates in the presence and absence of inhibitors to determine their potency (IC₅₀).
-
Visualizing the Pathway and Processes
Diagrams are essential for conceptualizing the complex relationships within the this compound pathway and the workflows used to study it.
Caption: The biosynthetic pathway of this compound from amino acid precursors.
References
- 1. Targeting this compound Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation of spermidine synthase as a drug target in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutathionylspermidine synthase - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyamine-trypanothione pathway: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug target validation of the this compound pathway enzymes through metabolic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of spermidine synthase from Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Validation of this compound Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Leishmania infantum this compound reductase by diaryl sulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of the reaction mechanism for Trypanosoma brucei ornithine decarboxylase by multiwavelength stopped-flow spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a Hidden Trypanosoma cruzi Spermidine Synthase Binding Site and Inhibitors through In Silico, In Vitro, and X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Key Enzymes of the Trypanothione Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The trypanothione (B104310) pathway is a unique and essential metabolic route in trypanosomatid parasites, responsible for maintaining redox balance and protecting the cell from oxidative stress. This pathway is absent in their mammalian hosts, making its key enzymes attractive targets for the development of novel chemotherapeutics against diseases like leishmaniasis, Chagas disease, and human African trypanosomiasis. This guide provides a detailed technical overview of the core enzymes in this pathway: Glutathionylspermidine (B10777622) Synthetase, this compound Synthetase, and this compound Reductase. It includes summaries of their kinetic properties, detailed experimental protocols for activity assays, and visualizations of the pathway and experimental workflows to aid in research and drug discovery efforts.
The this compound Biosynthesis and Redox Pathway
Trypanosomatids lack the canonical glutathione (B108866) reductase-based system found in mammals for combating oxidative stress.[1][2] Instead, they rely on a unique system centered around the dithiol this compound [N¹,N⁸-bis(glutathionyl)spermidine].[3][4] The synthesis and regeneration of this compound are carried out by a series of essential enzymes that represent prime targets for therapeutic intervention.[1][5][6]
The pathway begins with the synthesis of this compound from its precursors, glutathione (GSH) and spermidine (B129725).[6][7] This process is catalyzed by one or two key synthetase enzymes, depending on the parasite species. Once synthesized, the reduced form of this compound, T(SH)₂, is used by tryparedoxin peroxidase to neutralize harmful reactive oxygen species.[8][9] The resulting oxidized this compound disulfide (TS₂) is then recycled back to its reduced form by the NADPH-dependent flavoenzyme, this compound reductase (TryR).[7][8]
Key Biosynthetic Enzymes
Glutathionylspermidine Synthetase (GspS)
Function: In some trypanosomatids, such as Crithidia fasciculata, the synthesis of this compound is a two-step process initiated by Glutathionylspermidine Synthetase (GspS; EC 6.3.1.8).[10] This enzyme catalyzes the ATP-dependent ligation of one molecule of glutathione to one molecule of spermidine, forming the intermediate glutathionylspermidine (Gsp).[7][11][12] The enzyme from C. fasciculata also possesses a secondary amidase activity, capable of hydrolyzing Gsp back to its constituents.[10] A mutation at Cys-79 can ablate this amidase activity without impacting its primary synthetase function.[10]
Quantitative Data: Kinetic Parameters
| Enzyme Source | Substrate | Apparent Kₘ (µM) | kcat (s⁻¹) | Reference |
| C. fasciculata | GSH | 242 | 15.5 | [10] |
| Spermidine | 59 | 15.5 | [10] | |
| MgATP | 114 | 15.5 | [10] | |
| Gsp (amidase) | 500 | 0.38 | [10] |
Experimental Protocol: GspS Activity Assay
This protocol is based on a continuous spectrophotometric coupled-enzyme assay. The production of ADP during the synthetase reaction is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES buffer, pH 7.3, containing 10 mM MgCl₂, 100 mM KCl, and 2 mM DTT.
-
Substrate Solution: Prepare a stock solution containing 10 mM ATP, 5 mM phosphoenolpyruvate, and 5 mM NADH in the assay buffer.
-
Coupling Enzymes: A solution containing pyruvate kinase (5 units/ml) and lactate dehydrogenase (5 units/ml).
-
Enzyme: Purified recombinant GspS diluted to a working concentration (e.g., 50-100 nM) in assay buffer.
-
Reaction Initiators: Prepare separate stock solutions of Glutathione (GSH) and Spermidine.
-
-
Assay Procedure:
-
To a 96-well UV-transparent microplate, add 150 µl of Assay Buffer.
-
Add 10 µl of the Substrate Solution.
-
Add 10 µl of the Coupling Enzymes solution.
-
Add 10 µl of the GspS enzyme solution.
-
Initiate the reaction by adding 10 µl of GSH and 10 µl of Spermidine to achieve desired final concentrations (e.g., starting with concentrations around their Kₘ values).
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm (A₃₄₀) over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Perform control reactions lacking GspS, GSH, or spermidine to account for any background NADH oxidation.
-
To determine kinetic parameters, vary the concentration of one substrate while keeping the others at saturating concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
This compound Synthetase (TryS)
Function: this compound Synthetase (TryS; EC 6.3.1.9) is a crucial enzyme that completes the synthesis of this compound.[3] In parasites like Trypanosoma cruzi and T. brucei, TryS is a bifunctional enzyme that catalyzes both steps of this compound synthesis.[4][13] It can add a glutathione molecule to spermidine to form Gsp, and subsequently add a second glutathione molecule to Gsp to form the final product, this compound.[4][12] This enzyme is essential for parasite viability, as its knockdown leads to a reduced growth rate and disruption of thiol redox homeostasis.[3] Like GspS, TryS also exhibits a secondary amidase activity, though at a much lower rate than its synthetase function.[3][4]
Quantitative Data: Kinetic Parameters
| Enzyme Source | Substrate | Apparent Kₘ (µM) | kcat (s⁻¹) | Kᵢ (µM) | Reference |
| T. brucei | GSH | 56 | 2.9 | 37 (Substrate Inhibition) | [4] |
| Spermidine | 38 | - | - | [4] | |
| Glutathionylspermidine | 2.4 | - | - | [4] | |
| MgATP | 7.1 | - | - | [4] |
Experimental Protocol: TryS Activity Assay
This protocol describes a colorimetric assay that measures the release of inorganic phosphate (B84403) (Pi) using Malachite Green.[14]
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 8.0, containing 10 mM magnesium acetate, 0.5 mM EDTA, 2 mM DTT, and 0.01% Brij-35.
-
Substrate Solution: Prepare a stock solution in the assay buffer containing ATP, GSH, and either spermidine or glutathionylspermidine at concentrations several-fold higher than their final desired concentrations.
-
Enzyme Solution: Purified recombinant TryS diluted to a working concentration (e.g., 10-20 nM) in assay buffer.
-
Malachite Green Reagent: Prepare fresh by mixing three volumes of 0.045% (w/v) Malachite Green hydrochloride in water with one volume of 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl. Add Tween-20 to a final concentration of 0.01% and incubate for 30 minutes.
-
-
Assay Procedure:
-
Set up reactions in a 96-well microplate. The final volume will be 50 µl.
-
Add Assay Buffer, the Substrate Solution, and the Enzyme Solution to the wells. For inhibitor screening, pre-incubate the enzyme with the test compounds for a defined period (e.g., 60 minutes) at room temperature before starting the reaction.[14]
-
Initiate the reaction by adding the final substrate (often ATP).
-
Incubate the plate at 28°C for a fixed time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µl of the Malachite Green Reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 620 nm (A₆₂₀) using a microplate reader.
-
Create a standard curve using known concentrations of inorganic phosphate (KH₂PO₄) to quantify the amount of Pi produced.
-
Calculate the specific activity of the enzyme (µmol of Pi produced per minute per mg of enzyme).
-
For inhibition studies, calculate the percent inhibition relative to a no-compound control and determine IC₅₀ values by fitting the data to a dose-response curve.
-
The Key Redox Cycling Enzyme
This compound Reductase (TryR)
Function: this compound Reductase (TryR; EC 1.8.1.12) is a flavoenzyme that catalyzes the NADPH-dependent reduction of this compound disulfide (TS₂) back to its reduced, active form, T(SH)₂.[7][8] This enzyme is absolutely essential for parasite survival, as it is the sole enzyme capable of maintaining the this compound pool in its reduced state, which is critical for antioxidant defense and DNA synthesis.[1][8] TryR is structurally distinct from its human counterpart, glutathione reductase (GR), particularly in the substrate-binding site, which is larger and has a different electrostatic profile to accommodate the bulkier, positively charged this compound molecule.[1][2] This difference makes TryR a highly validated and promising target for the design of parasite-specific inhibitors.[1]
Quantitative Data: Kinetic Parameters
| Enzyme Source | Substrate | Apparent Kₘ (µM) | Reference |
| T. cruzi | This compound Disulfide (TS₂) | 6 | [15] |
| NADPH | (Varies, typically 5-20 µM) | [16] |
Experimental Protocol: TryR Activity Assay
This protocol details a high-throughput screening (HTS) compatible assay that monitors the reduction of a chromogenic substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which is coupled to the reduction of TS₂.[15][17]
-
Reagent Preparation:
-
Assay Buffer: 40 mM HEPES, pH 7.5, containing 1 mM EDTA and 0.05% Tween 20.
-
Enzyme/Substrate Mix: Prepare a solution in Assay Buffer containing TryR (e.g., 20 mU/ml), TS₂ (6 µM), and DTNB (50-100 µM).
-
Initiator Solution: Prepare a solution of NADPH (e.g., 150 µM) in Assay Buffer.
-
Inhibitor Solutions: Dissolve test compounds in DMSO and dilute to the desired concentrations in Assay Buffer.
-
-
Assay Procedure:
-
In a 96- or 384-well microplate, add the test compounds or DMSO for controls.
-
Add the Enzyme/Substrate Mix to all wells.
-
Allow the plate to incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Initiator Solution (NADPH) to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the increase in absorbance at 412 nm (A₄₁₂) kinetically over 5-15 minutes at room temperature. This measures the formation of the thionitrobenzoate (TNB) anion.[15][17]
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate IC₅₀ values by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthase - Wikipedia [en.wikipedia.org]
- 4. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting this compound Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of recombinant glutathionylspermidine synthetase/amidase from Crithidia fasciculata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathionylspermidine synthase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Trypanothione System: A Technical Guide to the Antioxidant Defense of Trypanosomatids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the trypanothione-based antioxidant defense system, a unique metabolic pathway essential for the survival of trypanosomatid parasites, the causative agents of devastating diseases such as Chagas disease, African sleeping sickness, and leishmaniasis. The absence of this system in their mammalian hosts makes the enzymes of the This compound (B104310) pathway prime targets for the development of novel and selective chemotherapeutics. This document details the core components of the pathway, presents key quantitative data, outlines experimental protocols for studying the system's enzymes, and provides visual representations of the critical biochemical and experimental workflows.
The Core of the this compound Antioxidant Defense
Trypanosomatids lack the canonical glutathione (B108866) reductase/glutathione peroxidase system found in their mammalian hosts for detoxifying reactive oxygen species (ROS). Instead, they rely on a unique low-molecular-weight thiol, this compound [N1,N8-bis(glutathionyl)spermidine], and a dedicated set of enzymes to maintain their intracellular redox balance. This system is central to the parasites' ability to survive the oxidative burst they encounter within their hosts.
The this compound system is composed of two primary arms: the biosynthesis of this compound and the catalytic cycle of this compound reduction and utilization.
This compound Biosynthesis
This compound is synthesized from two molecules of glutathione (GSH) and one molecule of spermidine (B129725) in a two-step enzymatic process. This pathway is initiated from basic amino acid precursors and polyamines.
The key enzymes involved in this compound biosynthesis are:
-
Glutathionylspermidine (B10777622) Synthetase (GspS): In some trypanosomatids, such as Crithidia fasciculata, GspS catalyzes the first step, the ATP-dependent conjugation of one molecule of glutathione to spermidine to form glutathionylspermidine.
-
This compound Synthetase (TryS): This bifunctional enzyme is central to the synthesis. In organisms like Trypanosoma cruzi, TryS catalyzes both steps: the formation of glutathionylspermidine from glutathione and spermidine, and the subsequent addition of a second glutathione molecule to form this compound. In parasites that also have GspS, TryS exclusively catalyzes the second step.
Caption: Biosynthesis of this compound from Precursors.
The this compound Reductase System and Antioxidant Action
Once synthesized, this compound in its reduced form, T(SH)₂, is the principal intracellular reductant. The core of its antioxidant function lies in the catalytic cycle driven by this compound reductase (TryR).
-
This compound Reductase (TryR): This NADPH-dependent flavoenzyme is the cornerstone of the this compound system. It catalyzes the reduction of oxidized this compound disulfide (TS₂) back to its active dithiol form, T(SH)₂. The absence of a functional equivalent in humans makes TryR a highly attractive drug target.
The reduced this compound then donates its electrons to a series of downstream effector proteins to neutralize ROS:
-
Tryparedoxin (TryX): A small dithiol protein that is a key intermediate in the antioxidant cascade. T(SH)₂ reduces TryX.
-
Tryparedoxin Peroxidase (TXNPx): This enzyme, also known as peroxiredoxin, utilizes the reducing equivalents from TryX to detoxify a broad range of hydroperoxides, including hydrogen peroxide, to water.
Caption: The this compound Redox Cycle for ROS Detoxification.
Quantitative Data on Key Enzymes
The following tables summarize key kinetic parameters and inhibitor constants for the central enzymes of the this compound pathway from various trypanosomatid species.
Table 1: Kinetic Parameters of this compound Pathway Enzymes
| Enzyme | Species | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| This compound Synthetase (TryS) | Trypanosoma brucei | GSH | 34 | - | |
| ATP | 18 | - | |||
| Spermidine | 687 | - | |||
| Glutathionylspermidine | 32 | - | |||
| Trypanosoma brucei | Spermidine | 45.4 | - | ||
| ATP | 8.6 | - | |||
| GSH | 23.8 | - | |||
| This compound Reductase (TryR) | Trypanosoma cruzi | This compound Disulfide | 1.5 | - | |
| Trypanosoma brucei | This compound Disulfide | 4.4-fold lower than T. cruzi | - | ||
| NADPH | 0.77 | - | |||
| Glutathionylspermidine Synthetase (GspS) | Escherichia coli | - | - | - |
Table 2: Inhibition Constants of Compounds Targeting this compound Pathway Enzymes
| Enzyme | Species | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |
| This compound Synthetase (TryS) | Leishmania infantum | N⁵-substituted paullone (B27933) (FS-554) | - | - | Uncompetitive | |
| Leishmania infantum | N⁵-substituted paullone (MOL2008) | - | - | - | ||
| Trypanosoma brucei | Phenyl-indazole derivative | 0.095 - 0.317 | - | - | ||
| Trypanosoma brucei | Indazole derivative 4 | 0.14 | - | - | ||
| T. brucei, L. infantum, T. cruzi | Calmidazolium chloride | 2.6 - 13.8 | - | - | ||
| T. brucei, L. infantum, T. cruzi | Ebselen | 2.6 - 13.8 | - | Slow-binding, irreversible | ||
| This compound Reductase (TryR) | Leishmania infantum | Aminopropanone derivative 2b | 65.0 | - | - | |
| Leishmania infantum | Compound 3 | 7.5 | - | - | ||
| Trypanosoma cruzi | Mepacrine (Quinacrine) | - | - | Competitive | ||
| Trypanosoma cruzi | 9-Aminoacridines | - | 5 - 43 | Competitive | ||
| Trypanosoma cruzi | Compound 9 | - | 0.331 | - |
Detailed Experimental Protocols
This section provides detailed methodologies for the key enzymatic assays used to study the this compound pathway.
This compound Reductase (TryR) Activity Assay (Continuous Spectrophotometric)
This assay measures the activity of TryR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
HEPES buffer (50 mM, pH 7.4)
-
NaCl (40 mM)
-
Purified TryR enzyme
-
This compound disulfide (TS₂)
-
NADPH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.4), 40 mM NaCl, and 150 µM this compound disulfide.
-
Add 50 nM of purified LiTR to the reaction mixture.
-
Incubate the mixture at 25°C for 3 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 100 µM NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
-
The rate of NADPH oxidation is calculated from the linear portion of the curve using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
For Inhibitor Screening:
-
Inhibitors are typically dissolved in DMSO and added to the reaction mixture before the addition of NADPH. A control reaction with DMSO alone should be run in parallel. The percentage of inhibition is calculated by comparing the rate of the reaction with the inhibitor to the control reaction.
Caption: Workflow for the this compound Reductase Activity Assay.
This compound Synthetase (TryS) Activity Assay (Malachite Green Assay)
This assay quantifies TryS activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP, using the malachite green reagent.
Materials:
-
HEPES buffer (100 mM, pH 8.0)
-
EDTA (0.5 mM)
-
Dithiothreitol (DTT) (2 mM)
-
Brij-35 (0.01%)
-
Magnesium acetate (B1210297) (10 mM)
-
Purified TryS enzyme
-
Spermidine
-
Glutathione (GSH)
-
ATP
-
BIOMOL Green reagent (or similar malachite green-based reagent)
-
Microplate reader capable of reading absorbance at 620-650 nm
Procedure:
-
Prepare a reaction mixture in a 384-well plate containing 100 mM HEPES (pH 8.0), 0.5 mM EDTA, 2 mM DTT, 0.01% Brij-35, and 10 mM magnesium acetate.
-
Add the substrates: 25 µM spermidine and 20 µM GSH.
-
Add 10 nM of purified TryS enzyme.
-
For inhibitor studies, add the test compound (e.g., at 30 µM).
-
Initiate the reaction by adding 35 µM ATP. The final reaction volume is 50 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and detect the released phosphate by adding the BIOMOL Green reagent according to the manufacturer's instructions.
-
Measure the absorbance at 620 nm.
-
A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi produced.
Caption: Workflow for the this compound Synthetase Malachite Green Assay.
Tryparedoxin Peroxidase (TXNPx) Activity Assay (Coupled Enzyme Assay)
This assay measures the peroxidase activity of TXNPx by coupling the regeneration of reduced tryparedoxin (TryX) to the oxidation of NADPH by this compound reductase (TryR). The decrease in absorbance at 340 nm is monitored.
Materials:
-
HEPES buffer (50 mM, pH 7.4)
-
Purified TXNPx enzyme
-
Purified TryX enzyme
-
Purified TryR enzyme
-
Reduced this compound (T(SH)₂)
-
NADPH
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.4), purified TryR, T(SH)₂, and NADPH.
-
Add purified TryX and TXNPx to the mixture.
-
Incubate briefly to allow the system to equilibrate.
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH as the entire system turns over to reduce the H₂O₂.
-
The rate of the reaction is determined from the linear phase of the absorbance change.
Conclusion and Future Directions
The this compound-based antioxidant defense system is a validated and highly promising area for the development of new drugs against trypanosomatid-borne diseases. The unique nature of this pathway provides a clear therapeutic window, and the essential roles of its constituent enzymes underscore their potential as drug targets. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the intricacies of this system and to discover and develop novel inhibitors. Future research should focus on high-throughput screening of diverse chemical libraries against these enzymes, structure-based drug design to improve the potency and selectivity of existing inhibitor scaffolds, and in vivo studies to validate the efficacy of new compounds in relevant disease models. A multi-target approach, potentially inhibiting both TryS and TryR, could also prove to be a powerful strategy to combat these devastating neglected diseases.
The Cellular Choreography of Trypanothione Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trypanosomatids, a group of protozoan parasites responsible for devastating diseases like Chagas disease, African sleeping sickness, and leishmaniasis, possess a unique thiol-based redox system centered around the metabolite trypanothione (B104310). This pathway, absent in their mammalian hosts, is a critical determinant of parasite survival, playing a pivotal role in defense against oxidative stress, synthesis of DNA precursors, and detoxification. The enzymes and metabolites of this pathway are meticulously organized within distinct subcellular compartments, including the cytosol, mitochondria, and glycosomes. Understanding this intricate spatial arrangement is paramount for the development of novel and targeted chemotherapeutics. This technical guide provides an in-depth exploration of the cellular localization of this compound metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
The this compound system replaces the glutathione (B108866)/glutathione reductase system found in most other organisms, making it an attractive target for drug development.[1] The core of this system consists of the dithiol this compound [T(SH)₂], its oxidized form (TS₂), and the flavoenzyme this compound reductase (TryR), which maintains the reduced state of the this compound pool at the expense of NADPH.[1] The biosynthesis of this compound is catalyzed by this compound synthetase (TryS), which sequentially conjugates two molecules of glutathione to one molecule of spermidine (B129725).[2] The reducing equivalents from this compound are transferred to various downstream effector proteins, often via the intermediary protein tryparedoxin (TXN), to detoxify reactive oxygen species and support other essential cellular processes.[1] This guide delves into the specific subcellular locations of these key metabolic players.
Subcellular Localization of Key Metabolites and Enzymes
The metabolic machinery of this compound metabolism is distributed across the cytosol, mitochondria, and glycosomes. The precise localization of each component is crucial for its function and for the overall redox homeostasis of the parasite.
This compound and its Precursors
While the biosynthesis of glutathione and spermidine occurs in the cytosol, these precursors and this compound itself are distributed among different compartments. Although precise quantitative measurements of their concentrations in each organelle are challenging to obtain and not widely reported, their presence is well-established through various experimental approaches.
Table 1: Subcellular Distribution of this compound and its Precursors
| Metabolite | Cytosol | Mitochondria | Glycosome | Reference(s) |
| Glutathione (GSH) | Present (synthesis) | Present | Likely Present | [3] |
| Spermidine | Present (synthesis/uptake) | Present | Likely Present | [4][5] |
| This compound [T(SH)₂] | Present (synthesis) | Present | Present | [6] |
Key Enzymes of this compound Metabolism
The enzymes responsible for the synthesis, reduction, and utilization of this compound exhibit distinct subcellular localization patterns, which can vary between different trypanosomatid species.
Table 2: Subcellular Localization and Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Subcellular Localization | Species | Kinetic Parameters (Km, Ki, kcat) | Reference(s) |
| This compound Synthetase (TryS) | Cytosol | T. brucei | Substrates: Km (GSH): 34 µM Km (ATP): 18 µM Km (Spermidine): 687 µM Km (Glutathionylspermidine): 32 µM Inhibitors: Ki (GSH): 1 mM Ki (T(SH)₂): 360 µM | [2][7][8][9][10] |
| This compound Reductase (TryR) | Cytosol, Glycosomes (T. cruzi); Cytosol only (T. brucei) | T. brucei, T. cruzi | Not specified in reviewed literature | [10] |
| Tryparedoxin (TXN) | Cytosol, Mitochondria | T. brucei | Not specified in reviewed literature | [11] |
| Tryparedoxin Peroxidase (TXNPx) | Cytosol, Mitochondria | T. cruzi, T. brucei | Not specified in reviewed literature | [3][5][11][12] |
| Glutathione Peroxidase-type (GPX-I) | Cytosol, Glycosomes | Trypanosomatids | Not specified in reviewed literature | [10] |
| Glutathione Peroxidase-type (GPX-II) | Endoplasmic Reticulum | Trypanosomatids | Not specified in reviewed literature | [10] |
Visualizing this compound Metabolism Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways of this compound metabolism and their subcellular organization.
Overview of this compound Metabolism
Caption: Overview of the central reactions in this compound metabolism.
Subcellular Localization of this compound Metabolism
Caption: Compartmentalization of key enzymes in this compound metabolism.
Experimental Protocols
Accurate determination of the subcellular localization of proteins is fundamental to understanding their function. Below are generalized protocols for key experimental techniques used in the study of this compound metabolism.
Subcellular Fractionation of Trypanosoma brucei using Digitonin (B1670571)
This protocol is adapted from methods that exploit the differential cholesterol content of cellular membranes to selectively permeabilize them.[13]
Objective: To separate the cytosol, glycosomes, and mitochondria.
Materials:
-
T. brucei culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Digitonin stock solution (e.g., 10 mg/mL in DMSO)
-
Fractionation buffer (e.g., 25 mM Tris-HCl pH 7.8, 1 mM EDTA, 250 mM sucrose, and protease inhibitors)
-
Centrifuge and microtubes
Procedure:
-
Harvest approximately 1 x 10⁸ T. brucei cells by centrifugation (e.g., 1500 x g for 10 min at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold fractionation buffer.
-
Create a series of digitonin concentrations in fractionation buffer (e.g., 0, 0.05, 0.1, 0.5, 1.0, 2.0 mg/mL).
-
Aliquot the cell suspension into separate tubes for each digitonin concentration.
-
Add an equal volume of the corresponding digitonin solution to each tube, mix gently, and incubate on ice for 5-10 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g for 2 min at 4°C) to pellet the cells and intact organelles.
-
Carefully collect the supernatants, which represent the cytosolic fraction at lower digitonin concentrations, and a mix of cytosolic and organellar contents at higher concentrations.
-
The pellets contain the intact organelles.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using antibodies against marker proteins for the cytosol (e.g., enolase), glycosomes (e.g., aldolase), and mitochondria (e.g., HSP60).
Immunofluorescence Microscopy for Protein Localization in Leishmania
This protocol provides a general framework for the visualization of protein localization within fixed parasites.[14][15]
Objective: To visualize the subcellular location of a target protein.
Materials:
-
Leishmania promastigote or amastigote culture
-
Poly-L-lysine coated coverslips or slides
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 4% BSA in PBS)
-
Primary antibody against the protein of interest
-
Fluorescently labeled secondary antibody
-
DAPI solution for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Adhere Leishmania parasites to poly-L-lysine coated coverslips.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 4% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour in the dark.
-
Wash three times with PBS.
-
Stain the nucleus and kinetoplast with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips on slides using an appropriate mounting medium.
-
Visualize the slides using a fluorescence microscope with appropriate filters.
Experimental Workflow for Protein Localization
Caption: A typical experimental workflow for determining protein localization.
Conclusion and Future Directions
The compartmentalization of this compound metabolism is a testament to the intricate cellular organization of trypanosomatids. The cytosolic localization of this compound synthesis and the distribution of its reductase and dependent peroxidases to the cytosol, mitochondria, and glycosomes highlight a sophisticated network for maintaining redox balance throughout the cell. This spatial separation of metabolic functions underscores the importance of organelle-specific processes in parasite survival and pathogenesis.
For drug development professionals, the enzymes of the this compound pathway, particularly those with unique localization patterns or essential functions within specific organelles, represent promising targets. For instance, disrupting the transport of key enzymes into the glycosomes or mitochondria could selectively compromise the parasite's viability.
Future research should focus on obtaining more precise quantitative data on the concentrations of this compound and its associated metabolites and enzymes within each subcellular compartment. Advanced techniques such as in situ cryo-electron tomography and super-resolution microscopy, combined with quantitative mass spectrometry, will be instrumental in refining our understanding of this critical metabolic pathway. A deeper knowledge of the cellular choreography of this compound metabolism will undoubtedly pave the way for the rational design of novel and more effective therapies against trypanosomatid-borne diseases.
References
- 1. High-Confidence Glycosome Proteome for Procyclic Form Trypanosoma brucei by Epitope-Tag Organelle Enrichment and SILAC Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Glutathione and mitochondria [frontiersin.org]
- 4. Polyamine Metabolism in Leishmania Parasites: A Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamine metabolism in Leishmania: from arginine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is the mitochondrion a promising drug target in trypanosomatids? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probing the Metabolic Network in Bloodstream-Form Trypanosoma brucei Using Untargeted Metabolomics with Stable Isotope Labelled Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Leishmania parasites through proteomics and implications for the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive analysis of Trypanosoma brucei mitochondrial proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 12. journals.asm.org [journals.asm.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. wellcomeopenresearch.org [wellcomeopenresearch.org]
Genetic regulation of the Trypanothione system.
An In-depth Technical Guide to the Genetic Regulation of the Trypanothione (B104310) System
Audience: Researchers, scientists, and drug development professionals.
Introduction
The this compound system is a unique and essential metabolic pathway in kinetoplastid parasites, such as Trypanosoma and Leishmania, the causative agents of devastating diseases like Human African Trypanosomiasis (Sleeping Sickness), Chagas disease, and Leishmaniasis. This system, absent in their mammalian hosts, is central to the parasites' defense against oxidative stress and the maintenance of intracellular redox homeostasis. It relies on the dithiol this compound [N1,N8-bis(glutathionyl)spermidine], which replaces the glutathione (B108866)/glutathione reductase system found in host cells.[1][2] The enzymes within this pathway are critical for parasite viability, proliferation, and infectivity, making them prime targets for novel chemotherapeutic strategies.[1][3][4] Understanding the intricate genetic regulation of this system is paramount for developing effective drugs that can overcome the challenge of increasing drug resistance.[5][6]
This guide provides a comprehensive overview of the this compound pathway, its genetic regulation at multiple levels, its role in the oxidative stress response, and its implications for drug resistance. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a technical resource for the scientific community.
The this compound Biosynthetic and Redox Pathway
The this compound system involves two interconnected pathways: the biosynthesis of the polyamine spermidine (B129725) and the synthesis of glutathione, which are then conjugated to form this compound. The oxidized this compound disulfide is subsequently reduced by the NADPH-dependent enzyme this compound reductase (TryR).
The key enzymes in this pathway are:
-
Polyamine Biosynthesis:
-
Ornithine Decarboxylase (ODC): Catalyzes the conversion of ornithine to putrescine. This is a rate-limiting step.
-
S-adenosylmethionine Decarboxylase (AdoMetDC or SAMDC): Produces decarboxylated S-adenosylmethionine (dcSAM).
-
Spermidine Synthase (SpdS): Transfers an aminopropyl group from dcSAM to putrescine to form spermidine.[7][8]
-
-
Glutathione Biosynthesis:
-
This compound Synthesis and Metabolism:
-
This compound Synthetase (TryS): A bifunctional enzyme that sequentially conjugates two molecules of glutathione with one molecule of spermidine.[11][12] In some species, a separate glutathionylspermidine (B10777622) synthetase (GSPS) can catalyze the first step, but TryS remains essential.[12][13]
-
This compound Reductase (TryR): A flavoenzyme that reduces this compound disulfide (TS2) back to its dithiol form, T(SH)2, using NADPH as a cofactor. This is the central enzyme of the redox system.[1][3][14]
-
Caption: Overview of the this compound Biosynthesis and Redox Cycle.
Genetic Regulation of Key Pathway Enzymes
Unlike most eukaryotes, trypanosomes exhibit polycistronic transcription, where multiple genes are transcribed into a single pre-mRNA. Individual gene expression is therefore primarily regulated at the post-transcriptional level, involving mechanisms like mRNA processing, stability, and translation, often mediated by RNA-binding proteins (RBPs).[15][16]
Ornithine Decarboxylase (ODC)
ODC is a critical, rate-limiting enzyme in polyamine synthesis and a target for the drug eflornithine (B1671129) (DFMO).[17][18]
-
Transcriptional Regulation: ODC activity increases rapidly when parasites enter logarithmic growth phases.[19] This induction is inhibited by actinomycin (B1170597) D, suggesting a transcriptional component.[19]
-
Post-Translational Regulation: Trypanosome ODC has a much longer half-life (5-6 hours) compared to its mammalian counterpart, making it less susceptible to rapid fluctuations and external control.[19] This stability may contribute to the clinical efficacy of irreversible inhibitors like eflornithine.[19]
-
Feedback Inhibition: The induction of ODC is partially inhibited by the presence of polyamines like putrescine, though this regulation is less stringent than in mammals.[19]
-
Gene Origin: Phylogenetic analyses suggest that the ODC gene in African trypanosomes like T. brucei was acquired through horizontal gene transfer from a vertebrate host, which is not observed for other kinetoplastids like Leishmania or T. cruzi.[20][21]
S-adenosylmethionine Decarboxylase (AdoMetDC)
AdoMetDC regulation in trypanosomes is unique. It involves a catalytically dead paralog, known as the prozyme, which forms a heterodimer with the active AdoMetDC enzyme.[8][22]
-
Allosteric Regulation: The prozyme acts as an allosteric activator, dramatically increasing the activity of the functional AdoMetDC subunit.[22] This heterodimer is the functional form of the enzyme in vivo.[22]
-
Translational Regulation: The expression of the prozyme itself appears to be regulated at the translational level. Its levels increase in response to a loss of AdoMetDC activity, suggesting a compensatory mechanism.[23] Genetic silencing of the prozyme is lethal to the parasite, highlighting its essentiality.[8]
Spermidine Synthase (SpdS)
SpdS is essential for parasite growth, and its genetic knockdown leads to a decrease in intracellular spermidine and growth arrest.[7]
-
Substrate-level Regulation: The regulation of SpdS in T. brucei is influenced by the activity of AdoMetDC, which provides one of its substrates, dcSAM.[23]
-
Essentiality: Unlike host cells, bloodstream form T. brucei cannot salvage sufficient spermidine from the environment, making its biosynthesis via SpdS absolutely essential for survival.[7]
Glutathione and this compound Synthetases (GS and TryS)
The enzymes responsible for the final steps of this compound synthesis are also tightly regulated and essential.
-
Cross-Pathway Regulation: There is evidence of cross-regulation between the two branches of the pathway. Reduced expression of glutathione synthetase (TbGS) in T. brucei leads to increased levels of upstream glutathione biosynthetic enzymes and, conversely, decreased expression of polyamine biosynthetic enzymes.[9] This suggests a mechanism to maintain homeostasis of spermidine and this compound.[9][10]
-
Enzyme Essentiality: Both glutathione synthetase (GS) and this compound synthetase (TryS) have been genetically validated as essential for parasite survival.[9][10][12][13] Knockout of the TbGS gene leads to depletion of this compound pools and cell death.[10] Similarly, TryS is indispensable even in parasites that possess the complementary enzyme GSPS.[12][13]
-
Allosteric Regulation: The activity of TryS is thought to be driven by conformational changes caused by allosteric interactions with its various substrates (glutathione, spermidine, glutathionylspermidine), allowing it to regulate the relative levels of these thiols within the cell.[11]
This compound Reductase (TryR)
TryR is the central enzyme maintaining the reduced this compound pool and is essential for managing oxidative stress.
-
Gene Dosage: Attempts to create a complete knockout of the TryR gene in Leishmania have been unsuccessful, indicating its essentiality.[2] Parasites with only one functional TR allele express less enzyme, have lower TryR activity, and show a markedly decreased ability to survive within activated macrophages.[2]
-
Response to Inhibition: Down-regulation of TryR activity via expression of a trans-dominant mutant version impairs the parasite's ability to regenerate reduced this compound after an oxidative challenge and reduces its survival in a murine infection model.[3]
Regulation in Response to Oxidative Stress
A primary function of the this compound system is to protect the parasite from reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated by the host's immune cells, particularly macrophages.[24][25][26]
-
Antioxidant Defense: The this compound system, coupled with enzymes like tryparedoxin peroxidase (TryP), detoxifies hydroperoxides.[27] T(SH)2 serves as the electron donor for the reduction of peroxides by TryP.
-
Upregulation of Defense Mechanisms: In response to oxidative stress, parasites can upregulate components of the this compound system. In antimony-resistant Leishmania, elevated peroxidase activities associated with the overexpression of TryP have been observed, suggesting that enhanced antioxidant defenses are a key feature of resistance.[27]
-
Modulation of Host Response: Leishmania parasites can manipulate the host's redox balance to ensure their survival. They can induce the host's own antioxidant response, mediated by the transcription factor NRF2, which can limit inflammation and promote parasite persistence.[26]
Caption: Parasite response to host-generated oxidative stress.
Role in Drug Resistance
Genetic alterations in the this compound pathway are a common mechanism of drug resistance.
-
Antimonial Resistance: Resistance to pentavalent antimonials in Leishmania is multifactorial and often linked to the this compound system.[5] Mechanisms include:
-
Inhibition of this compound reductase by the active form of the drug (trivalent antimony, SbIII).[5]
-
Increased intracellular thiol levels, which can sequester the drug.
-
Rapid efflux of this compound-drug conjugates from the cell, mediated by ABC transporters.[27]
-
Overexpression of antioxidant enzymes like tryparedoxin peroxidase (TryP) to better cope with the oxidative stress induced by the drug.[27]
-
-
Eflornithine (DFMO) Resistance: Since DFMO targets ODC, resistance can emerge through mutations in the ODC gene that reduce drug binding or through increased uptake of polyamines from the host, bypassing the need for de novo synthesis.
Quantitative Data Summary
Quantitative analysis of enzyme kinetics and gene expression is crucial for understanding the system's dynamics and for designing effective inhibitors.
Table 1: Selected Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Apparent K_m | k_cat | Reference |
| Spermidine Synthase | T. brucei brucei | Putrescine | 0.2 mM | N/A | [28] |
| dcSAM | 0.1 µM | N/A | [28] | ||
| This compound Synthetase | T. brucei | Glutathione | 56 µM | 2.9 s⁻¹ | [29] |
| Spermidine | 38 µM | N/A | [29] | ||
| Glutathionylspermidine | 2.4 µM | N/A | [29] | ||
| MgATP | 7.1 µM | N/A | [29] |
Table 2: Inhibitor Potency Data
| Inhibitor | Target Enzyme | Organism | Potency (IC₅₀ / K_i) | Reference |
| Dicyclohexylamine | Spermidine Synthase | T. brucei brucei | 3 µM (IC₅₀) | [28] |
| Cyclohexylamine | Spermidine Synthase | T. brucei brucei | 15 µM (IC₅₀) | [28] |
| S-Adenosyl-1,8-diamino-3-thiooctane | Spermidine Synthase | T. brucei brucei | 25 µM (IC₅₀) | [28] |
| Eflornithine (DFMO) | Ornithine Decarboxylase | T. brucei | Mechanism-based inactivator | [17][19] |
Table 3: Gene Expression Regulation Examples
| Condition | Gene/Protein | Organism | Regulation Effect | Reference |
| TcUBP1 Overexpression | Surface Glycoproteins | T. cruzi | Upregulation (mRNA stabilization) | [15] |
| Ribosomal Proteins | T. cruzi | Downregulation | [15] | |
| Reduced TbGS Expression | Upstream GSH enzymes | T. brucei | Increased expression | [9] |
| Polyamine biosynthetic enzymes | T. brucei | Decreased expression | [9] |
Key Experimental Protocols
Studying gene regulation in trypanosomes requires specialized molecular biology techniques.
Protocol: Reporter Gene Assay for Promoter/UTR Analysis
This assay is used to quantify the regulatory activity of a specific DNA sequence (e.g., a 3'-UTR) by fusing it to a reporter gene whose product is easily measurable.
-
Vector Construction:
-
Parasite Transfection:
-
Linearize the plasmid DNA within a sequence that allows for homologous recombination into a non-essential locus or a specific targeting site in the parasite genome.
-
Grow parasites (T. brucei procyclics or T. cruzi epimastigotes) to mid-log phase.
-
Wash and resuspend ~1x10⁸ cells in a suitable electroporation buffer.
-
Electroporate the cells with 10-20 µg of linearized plasmid DNA using a pre-set program (e.g., on a Bio-Rad Gene Pulser or Amaxa Nucleofector).
-
-
Selection of Transfectants:
-
Transfer the electroporated cells to fresh culture medium and allow them to recover for 24 hours.
-
Add the appropriate selective drug (e.g., G418 for neomycin resistance) to the culture.
-
Maintain the culture, diluting as necessary, until a stable population of resistant parasites is established (typically 2-4 weeks).
-
-
Reporter Assay:
-
Harvest a defined number of transgenic parasites from different conditions (e.g., with/without oxidative stress).
-
For Luciferase: Lyse the cells using a specific lysis buffer. Add luciferin (B1168401) substrate and measure the bioluminescent signal using a luminometer. The light output is proportional to the reporter protein's expression level.[30]
-
For GFP: Wash and resuspend cells in PBS. Measure fluorescence intensity using a fluorometer or analyze individual cells by flow cytometry.
-
-
Data Analysis:
-
Normalize reporter activity to cell number or total protein concentration. Compare the expression levels between different constructs or conditions to determine the regulatory impact of the cloned UTR sequence.
-
Caption: Workflow for a reporter gene assay in Trypanosomes.
Protocol: RNA-Seq for Transcriptome-wide Analysis
RNA-Seq is used to quantify the abundance of all transcripts in a cell population, providing a global view of gene expression.[32][33]
-
RNA Extraction:
-
Harvest ~1x10⁸ parasites from control and experimental conditions.
-
Immediately lyse cells in a TRIzol-like reagent to preserve RNA integrity.
-
Extract total RNA using a phenol-chloroform method followed by isopropanol (B130326) precipitation.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a Bioanalyzer and spectrophotometer. An RNA Integrity Number (RIN) > 8 is desirable.
-
-
Library Preparation:
-
Isolate mRNA from total RNA using oligo(dT)-coated magnetic beads, which bind to the poly(A) tails of mature mRNAs. (Note: In trypanosomes, this enriches for polyadenylated transcripts but may miss some non-polyadenylated RNAs processed from polycistronic units).
-
Fragment the purified mRNA into smaller pieces (e.g., 200-500 bp).
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters. These adapters contain index sequences for multiplexing multiple samples in one sequencing run.
-
Amplify the library by PCR to generate enough material for sequencing.
-
-
Sequencing:
-
Quantify the final library and pool multiple libraries together.
-
Perform high-throughput sequencing on a platform like Illumina (e.g., NovaSeq, HiSeq) to generate millions of short reads (e.g., 100-150 bp).
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to the reference genome of the specific Trypanosoma species using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts.
-
Differential Expression: Use statistical packages like DESeq2 or edgeR in R to normalize the read counts and identify genes that are significantly up- or down-regulated between the experimental conditions.
-
Protocol: Chromatin Immunoprecipitation (ChIP-Seq)
ChIP-Seq is used to identify the genome-wide binding sites of a specific protein, such as a transcription factor or a modified histone.
-
Cross-linking and Cell Lysis:
-
Grow a large culture of parasites (~1x10⁹ cells).
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10-15 minutes at room temperature.
-
Quench the reaction by adding glycine.
-
Harvest, wash, and lyse the cells to release the nuclei.
-
-
Chromatin Fragmentation:
-
Isolate the nuclei and resuspend in a suitable buffer.
-
Fragment the chromatin into sizes ranging from 200-800 bp. This can be done by:
-
Sonication: Using focused acoustic energy.
-
Enzymatic Digestion: Using Micrococcal Nuclease (MNase), which preferentially digests the linker DNA between nucleosomes.[34]
-
-
-
Immunoprecipitation (IP):
-
Incubate the fragmented chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., an antibody against a histone modification or a tagged transcription factor).
-
Add Protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the purified ChIP DNA following steps similar to those in the RNA-Seq protocol (end-repair, A-tailing, adapter ligation, PCR amplification).
-
-
Sequencing and Analysis:
-
Sequence the ChIP library and a corresponding "Input" control library (fragmented chromatin that did not undergo IP).
-
Align reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions that are significantly enriched in the ChIP sample compared to the Input control. These enriched "peaks" represent the binding sites of the target protein.
-
Conclusion
The genetic regulation of the this compound system is a complex and multifaceted process, relying heavily on post-transcriptional and allosteric mechanisms unique to trypanosomatids. The essentiality of its core enzymes, including ODC, AdoMetDC, TryS, and TryR, has been robustly validated, cementing their status as high-priority targets for drug development. A deeper understanding of the RNA-binding proteins that govern the expression of these enzymes, the cross-talk between the polyamine and glutathione biosynthetic pathways, and the adaptive responses to drug-induced oxidative stress will be critical for designing the next generation of trypanocidal agents. The methodologies outlined in this guide provide a framework for researchers to further dissect these intricate regulatory networks, paving the way for novel therapeutic interventions against neglected tropical diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Disruption of the this compound reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages | The EMBO Journal [link.springer.com]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Validation of spermidine synthase as a drug target in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Spermidine and Its Key Metabolites in Important, Pathogenic Human Viruses and in Parasitic Infections Caused by Plasmodium falciparum and Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic validation of Trypanosoma brucei glutathione synthetase as an essential enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic Validation of Trypanosoma brucei Glutathione Synthetase as an Essential Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound synthase - Wikipedia [en.wikipedia.org]
- 12. Genetic and chemical analyses reveal that this compound synthetase but not glutathionylspermidine synthetase is essential for Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. This compound reductase of Trypanosoma congolense: gene isolation, primary sequence determination, and comparison to glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RNA-Seq reveals that overexpression of TcUBP1 switches the gene expression pattern toward that of the infective form of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identifying Trypanosome Protein-RNA Interactions Using RIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 18. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trypanosoma brucei brucei: regulation of ornithine decarboxylase in procyclic forms and trypomastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. pnas.org [pnas.org]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Oxidative Stress and Survival of Leishmania spp.: A Relationship of Inverse Proportionality for Disease Outcome | Expert Reviews in Molecular Medicine | Cambridge Core [resolve.cambridge.org]
- 26. The antioxidant response favors Leishmania parasites survival, limits inflammation and reprograms the host cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Roles of this compound S-Transferase and Tryparedoxin Peroxidase in Resistance to Antimonials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Characterization of spermidine synthase from Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Development of bioluminescent reporter Trypanosoma cruzi and bioassay for compound screening [frontiersin.org]
- 31. Reporter genes and transgenic Trypanosoma cruzi (Kinetoplastida, Trypanosomatidae): applications for screening new drugs against Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Transcriptome Studies in Trypanosoma cruzi Using RNA-seq | Springer Nature Experiments [experiments.springernature.com]
- 33. RNA-Seq analysis validates the use of culture-derived Trypanosoma brucei and provides new markers for mammalian and insect life-cycle stages - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
The Trypanothione Reductase System: A Linchpin of Parasite Survival and a Key Target for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Trypanothione (B104310) reductase (TR) system is a unique and essential antioxidant defense mechanism found in trypanosomatid parasites, the causative agents of devastating diseases such as Chagas disease, African trypanosomiasis, and leishmaniasis. This system, absent in humans, represents a critical vulnerability in these pathogens and, consequently, a prime target for the development of novel chemotherapeutics. This technical guide provides a comprehensive overview of the core components, enzymatic mechanism, and biological significance of the this compound reductase system. It further details established experimental protocols for its study and presents key quantitative data on enzyme kinetics and inhibition, offering a valuable resource for researchers and drug development professionals in the field of anti-parasitic drug discovery.
Introduction: The Uniqueness of the this compound System
Trypanosomatid parasites exist in hostile environments, particularly within their mammalian hosts, where they are subjected to a barrage of reactive oxygen species (ROS) generated by the host's immune response[1][2]. To counteract this oxidative stress, these parasites have evolved a unique thiol-based antioxidant system centered around the molecule this compound. This system functionally replaces the glutathione (B108866) and thioredoxin systems prevalent in their mammalian hosts[3][4][5]. The central enzyme in this pathway, this compound reductase (TR), is a flavoprotein disulfide oxidoreductase that is essential for maintaining the reduced intracellular environment necessary for parasite survival and proliferation[6][7][8]. Its absence in humans and its critical role in parasite viability make it an ideal target for selective drug design[3][6][9][10].
Core Components and Mechanism of the this compound Reductase System
The this compound reductase system comprises three primary components:
-
This compound Reductase (TR): A homodimeric flavoenzyme that catalyzes the reduction of this compound disulfide[4][5]. Each monomer contains a FAD-binding domain, an NADPH-binding domain, and an interface domain[4][5].
-
This compound (T(SH)₂): A unique dithiol formed by the conjugation of two glutathione molecules to a spermidine (B129725) linker[7]. It is the principal low-molecular-weight thiol in trypanosomatids.
-
This compound Disulfide (TS₂): The oxidized form of this compound, which is recycled back to its reduced, active form by TR.
The catalytic mechanism of TR involves the NADPH-dependent reduction of TS₂ to T(SH)₂. The reaction proceeds via a ping-pong mechanism where electrons are transferred from NADPH to the FAD cofactor and subsequently to a redox-active disulfide bridge within the enzyme's active site. This reduced enzyme then binds and reduces TS₂, regenerating the active T(SH)₂ dithiol[11].
Biological Significance: A Multifaceted Defense System
The this compound reductase system is pivotal for the survival of trypanosomatid parasites through several key functions:
-
Defense against Oxidative Stress: The primary role of the system is to detoxify reactive oxygen species, protecting cellular components from oxidative damage[1][2].
-
Maintenance of Redox Homeostasis: By maintaining a reduced intracellular environment, the system is crucial for the function of various enzymes and cellular processes.
-
DNA Synthesis and Repair: Reduced this compound serves as an electron donor for ribonucleotide reductase, an enzyme essential for DNA synthesis.
-
Detoxification of Xenobiotics: The system is also implicated in the detoxification of various harmful compounds.
The essentiality of this system is underscored by genetic studies demonstrating that the disruption of the TR gene leads to increased susceptibility to oxidative stress and a significant decrease in the parasite's ability to survive within host macrophages[2].
This compound Reductase as a Drug Target
The significant structural and substrate specificity differences between this compound reductase and its human homolog, glutathione reductase (GR), provide a solid foundation for the rational design of selective inhibitors[6][10][12][13]. An ideal TR inhibitor would exhibit high potency against the parasite enzyme while showing minimal activity against human GR, thereby reducing the likelihood of host toxicity. Numerous classes of compounds have been investigated as potential TR inhibitors, with varying degrees of success.
Quantitative Data on this compound Reductase Kinetics and Inhibition
The following tables summarize key kinetic parameters for this compound reductase substrates and the inhibitory constants for a selection of compounds. This data is crucial for the comparative analysis of enzyme performance and inhibitor efficacy.
Table 1: Michaelis-Menten Constants (Km) for this compound Reductase Substrates
| Substrate | Organism | Km (µM) | Reference |
| This compound Disulfide (TS₂) | Trypanosoma cruzi | 18 - 29.6 | [14] |
| This compound Disulfide (TS₂) | Crithidia fasciculata | 30 | [15] |
| N¹-monoglutathionylspermidine disulfide | Crithidia fasciculata | 149 | [8] |
| Mixed disulfide of N¹-monoglutathionylspermidine and glutathione | Crithidia fasciculata | 379 | [8] |
Table 2: Inhibition Constants (Ki and IC₅₀) for Selected this compound Reductase Inhibitors
| Inhibitor | Organism | Inhibition Type | Ki (µM) | IC₅₀ (µM) | Reference |
| Nifurtimox | Trypanosoma cruzi | - | - | 200 | [9] |
| 2,3-bis[3-(2-amidinohydrazono)-butyl]-1,4-naphthoquinone | Trypanosoma cruzi | - | - | 1 | [9] |
| Mepacrine | Trypanosoma cruzi | - | - | - | [12] |
| Chlorhexidine | Trypanosoma cruzi | - | - | - | [14] |
| BG237 | Trypanosoma cruzi | - | - | - | [14] |
| Compound 3 (3-amino-1-arylpropan-1-one derivative) | Leishmania infantum | Competitive with NADPH | - | 7.5 | [6] |
| Auranofin | Leishmania infantum | - | - | - | [6] |
| Thioridazine | Trypanosoma cruzi | Irreversible | - | - | [16] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment of this compound reductase activity and the screening of potential inhibitors.
This compound Reductase Activity Assay (DTNB-Coupled Method)
This is a widely used spectrophotometric assay that monitors the reduction of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) by the product of the TR reaction, T(SH)₂. The formation of the yellow-colored product, 2-nitro-5-thiobenzoate (TNB), is measured at 412 nm. A key advantage of this coupled assay is the in-situ regeneration of the substrate TS₂, making it highly substrate-economical and suitable for high-throughput screening[4][10][15].
Materials:
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA.
-
This compound Reductase (TR): Recombinant enzyme from the target parasite.
-
NADPH: Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form.
-
This compound Disulfide (TS₂): The substrate for TR.
-
DTNB (Ellman's Reagent): 5,5'-dithiobis-(2-nitrobenzoic acid).
-
Test Compounds (Inhibitors): Dissolved in a suitable solvent (e.g., DMSO).
-
Microplate Reader: Capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing TR, NADPH, and DTNB at their final desired concentrations (e.g., 0.2 mU TR, 150 µM NADPH, 100 µM DTNB)[10].
-
Dispense Reagent Mix: Add the reagent mix to the wells of a 384-well microtiter plate[10][17].
-
Add Test Compounds: Add the test compounds (e.g., at a final concentration of 25 µM) or vehicle control (DMSO) to the respective wells[10].
-
Initiate Reaction: Start the enzymatic reaction by adding TS₂ to all wells (e.g., to a final concentration of 6 µM)[10].
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm over a defined period (e.g., 12.5 minutes) at room temperature[10].
-
Data Analysis: Calculate the rate of reaction (change in absorbance per unit time). The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the vehicle control.
High-Throughput Screening (HTS) Luminescence-Based Assay
This assay format is highly sensitive and well-suited for screening large compound libraries. It measures the amount of NADPH consumed by the TR reaction using a commercially available kit (e.g., NADPH-Glo™). The luminescence signal is inversely proportional to the TR activity.
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 40 mM NaCl, 0.01% BSA[6].
-
This compound Reductase (TR): Recombinant enzyme.
-
NADPH.
-
This compound Disulfide (TS₂).
-
Test Compounds.
-
NADPH-Glo™ Assay Kit (or equivalent).
-
Luminometer.
Procedure:
-
Prepare Reaction Mix: In the assay buffer, prepare a solution containing TR and the test compound.
-
Pre-incubation: Incubate the enzyme and compound mixture for a specified time (e.g., 30 minutes) at room temperature[6].
-
Initiate Reaction: Start the reaction by adding a mixture of NADPH and TS₂ (e.g., final concentrations of 12.5 µM NADPH and 15 µM TS₂)[6].
-
Incubate: Allow the enzymatic reaction to proceed for a defined period (e.g., 30 minutes) at room temperature[6].
-
Detect NADPH: Add the NADPH-Glo™ reagent to the wells according to the manufacturer's instructions. This reagent stops the TR reaction and initiates the luminescence reaction[6].
-
Measure Luminescence: After a short incubation (e.g., 15 minutes), measure the luminescence signal using a luminometer[6].
-
Data Analysis: A lower luminescence signal indicates higher TR activity (more NADPH consumed), while a higher signal indicates inhibition of the enzyme.
Visualizations
The following diagrams illustrate key pathways and workflows related to the this compound reductase system.
Caption: this compound synthesis and redox cycling pathway.
Caption: Experimental workflow for a DTNB-coupled TR assay.
Conclusion
The this compound reductase system remains a highly attractive and validated target for the development of new drugs against trypanosomatid-borne diseases. Its essentiality for parasite survival, coupled with its absence in humans, provides a clear therapeutic window. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to facilitate further research and development efforts aimed at exploiting this critical parasite vulnerability. Continued investigation into the structure and function of this compound reductase and the screening of diverse chemical libraries will be instrumental in the discovery of novel, potent, and selective inhibitors with the potential to become the next generation of anti-parasitic drugs.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Engineering the substrate specificity of glutathione reductase toward that of this compound reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substrate specificity of the flavoprotein this compound disulfide reductase from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 14. pnas.org [pnas.org]
- 15. Ellman's-reagent-mediated regeneration of this compound in situ: substrate-economical microplate and time-dependent inhibition assays for this compound reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-Throughput Screening Affords Novel and Selective this compound Reductase Inhibitors with Anti-Trypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Functions of Trypanothione Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trypanothione (B104310) disulfide (TS₂) is the oxidized form of this compound (T(SH)₂), a unique low-molecular-weight dithiol that is central to the redox homeostasis of trypanosomatid parasites, the causative agents of devastating diseases such as Chagas disease, African sleeping sickness, and leishmaniasis.[1][2] The this compound system effectively replaces the glutathione (B108866)/glutathione reductase system found in their mammalian hosts, presenting a compelling target for selective drug development.[3][4] This technical guide provides an in-depth exploration of the physiological functions of this compound disulfide, detailing its role in maintaining the intracellular reducing environment, detoxification pathways, and its interaction with key parasitic enzymes. This document summarizes critical quantitative data, provides detailed experimental protocols for the assessment of the this compound system, and visualizes the intricate biochemical pathways and experimental workflows.
Core Physiological Functions of this compound Disulfide
The primary physiological role of this compound disulfide is as the substrate for the NADPH-dependent flavoenzyme, this compound reductase (TR).[5] The continuous reduction of TS₂ to its dithiol form, T(SH)₂, is paramount for the parasite's survival as T(SH)₂ is the principal molecule responsible for maintaining a reduced intracellular environment. This is crucial for defending against oxidative stress generated by the host's immune response and for the proper functioning of numerous cellular processes.[6][7]
The key functions of the this compound system, which are dependent on the regeneration of T(SH)₂ from TS₂, include:
-
Antioxidant Defense: T(SH)₂ is the primary reductant for a range of peroxidases, including tryparedoxin peroxidase (TXNPx) and ascorbate (B8700270) peroxidase (APx), which detoxify harmful reactive oxygen species (ROS) such as hydrogen peroxide.[5] This is particularly critical as trypanosomatids lack catalase.[2]
-
Detoxification of Xenobiotics and Heavy Metals: The this compound system is involved in the detoxification of various xenobiotics and can form conjugates with heavy metals, which are then sequestered or effluxed from the cell.
-
DNA Synthesis: T(SH)₂ provides the reducing equivalents for ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides, the building blocks of DNA.[5]
-
Protein Thiol Homeostasis: T(SH)₂ is responsible for maintaining the reduced state of cysteine residues in proteins, preventing their irreversible oxidation and ensuring their proper function.
The indispensability of the this compound system for parasite viability has been confirmed through genetic studies, where the disruption of genes encoding for this compound synthetase or this compound reductase has proven to be lethal.[8]
Quantitative Data
Kinetic Parameters of this compound Reductase (TR)
The efficiency of TR in reducing TS₂ varies between different trypanosomatid species. The Michaelis-Menten constant (Km) for TS₂ and the maximum reaction velocity (Vmax) are key indicators of the enzyme's catalytic efficiency.
| Species | Km for TS₂ (µM) | Vmax (µmol/min/mg) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Leishmania donovani | 50 | - | 18,181 | 6.06 x 10⁶ |
| Leishmania infantum | 45 | - | 14,200 | - |
| Leishmania infantum (apparent) | 3.6 ± 0.5 | - | - | - |
| Leishmania mexicana | 173 | 200 | - | - |
| Trypanosoma cruzi | - | - | - | 4.63 x 10⁶ |
Note: Data is compiled from multiple sources and experimental conditions may vary.[9][10][11][12]
Intracellular Concentrations and Redox Potential
The intracellular concentration of this compound and its redox state are critical parameters reflecting the parasite's redox balance.
| Parameter | Value | Organism/Condition |
| Total this compound Concentration | 1-2 mM | Trypanosoma brucei |
| T(SH)₂:TS₂ Ratio | >100:1 | Under normal conditions |
| Standard Redox Potential (E°') | -242 mV | This compound/Trypanothione Disulfide Couple |
Note: The high ratio of reduced to oxidized this compound underscores the efficiency of this compound reductase in maintaining a highly reducing intracellular environment. The redox potential of the this compound couple is similar to that of glutathione (-240 mV).
Signaling Pathways and Molecular Interactions
The this compound Reductase Catalytic Cycle
The reduction of TS₂ by TR is a multi-step process involving the transfer of electrons from NADPH via a FAD cofactor to the disulfide bond of TS₂.
The Central Role of this compound in the Parasite's Antioxidant Network
This compound disulfide is the central hub of the parasite's redox metabolism. Its reduction by TR fuels a cascade of antioxidant and metabolic pathways.
Experimental Protocols
DTNB-Coupled Spectrophotometric Assay for this compound Reductase Activity
This is a continuous spectrophotometric assay that measures the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by the T(SH)₂ produced by TR. The product, 2-nitro-5-thiobenzoate (TNB²⁻), has a strong absorbance at 412 nm.
Materials:
-
Assay Buffer: 40 mM HEPES, pH 7.5, containing 1 mM EDTA.
-
NADPH Stock Solution: 10 mM in assay buffer.
-
DTNB Stock Solution: 10 mM in dimethyl sulfoxide (B87167) (DMSO).
-
This compound Disulfide (TS₂) Stock Solution: 1 mM in water.
-
Recombinant or Purified this compound Reductase (TR)
Procedure:
-
Prepare a reaction mixture in a 96-well microplate containing:
-
Initiate the reaction by adding the enzyme or substrate.
-
Immediately monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).[13]
Quantification of Intracellular this compound and this compound Disulfide by LC-MS
This method allows for the accurate quantification of the intracellular ratio of T(SH)₂ to TS₂, providing a snapshot of the parasite's redox state. A key step is the immediate alkylation of free thiols to prevent auto-oxidation during sample preparation.
Materials:
-
Parasite Culture: Log-phase trypanosomatid parasites.
-
Quenching Solution: Cold methanol (B129727).
-
Lysis Buffer: Acetonitrile/water (50:50) with 0.1% formic acid.
-
Alkylating Agent: N-ethylmaleimide (NEM).
-
Internal Standard: (Optional, for absolute quantification).
-
LC-MS System: A liquid chromatograph coupled to a mass spectrometer.
Procedure:
-
Harvesting and Quenching:
-
Rapidly harvest parasites from culture by centrifugation at 4°C.
-
Immediately resuspend the cell pellet in ice-cold methanol to quench metabolic activity.
-
-
Lysis and Alkylation:
-
Centrifuge the quenched cells and discard the supernatant.
-
Resuspend the pellet in lysis buffer containing a known concentration of NEM (e.g., 10 mM).
-
Incubate to allow for complete alkylation of T(SH)₂ to form T(NEM)₂.
-
-
Extraction:
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
LC-MS Analysis:
-
Inject the supernatant onto an appropriate LC column (e.g., C18).
-
Separate T(NEM)₂ and TS₂ using a suitable gradient.
-
Detect and quantify the analytes using mass spectrometry, typically in multiple reaction monitoring (MRM) mode.
-
Conclusion and Future Directions
This compound disulfide stands at the crossroads of the trypanosomatid's defense against oxidative stress and its essential metabolic processes. The continuous and efficient reduction of TS₂ by this compound reductase is a cornerstone of the parasite's viability. The unique nature of the this compound system, absent in humans, makes it an exceptionally attractive target for the development of novel chemotherapeutics. The data and protocols presented in this guide offer a robust foundation for researchers and drug development professionals to further investigate this critical pathway. Future research should focus on high-throughput screening for novel TR inhibitors, detailed structural studies of TR-inhibitor complexes to guide rational drug design, and the development of more sensitive in vivo imaging techniques to monitor the redox state of parasites within the host. A deeper understanding of the regulation of the this compound system and its interplay with other metabolic pathways will undoubtedly unveil new strategies to combat these devastating parasitic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The parasite-specific this compound metabolism of trypanosoma and leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellman's-reagent-mediated regeneration of this compound in situ: substrate-economical microplate and time-dependent inhibition assays for this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Down-regulation of Leishmania donovani this compound reductase by heterologous expression of a trans-dominant mutant homologue: Effect on parasite intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Leishmania mexicana this compound Reductase Inhibitors: Computational and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
The Dawn of a New Target: Early Research on Trypanothione Metabolism for Drug Discovery
A Technical Guide for Researchers in Drug Development
The emergence of trypanothione (B104310) as a prime target for antiparasitic drug development marks a significant milestone in the fight against neglected tropical diseases such as African trypanosomiasis, Chagas disease, and leishmaniasis. This unique dithiol, discovered in 1985 by Alan Fairlamb, is central to the redox homeostasis of kinetoplastid parasites, yet absent in their mammalian hosts, presenting a compelling therapeutic window.[1] This technical guide delves into the foundational research that established the this compound pathway as a critical vulnerability in these pathogens, focusing on the two key enzymes that became the focal point of early drug discovery efforts: this compound reductase and this compound synthetase.
The this compound Pathway: A Parasite's Achilles' Heel
Kinetoplastid parasites possess a unique mechanism to counteract oxidative stress, which relies on this compound [N¹,N⁸-bis(glutathionyl)spermidine] and the flavoenzyme this compound reductase (TryR).[2][3][4] This system functionally replaces the glutathione (B108866)/glutathione reductase (GR) system found in mammals.[2] this compound is synthesized from two molecules of glutathione and one molecule of spermidine (B129725) in a two-step process catalyzed by this compound synthetase (TryS).[5] The reduced form of this compound, T(SH)₂, is maintained by the NADPH-dependent TryR and is crucial for defending the parasite against reactive oxygen species generated by the host's immune system.[4][6] The essentiality of this pathway for parasite survival immediately highlighted TryR and TryS as promising targets for chemotherapeutic intervention.[2][6][7]
This compound Reductase (TryR): The Primary Focus of Early Inhibitor Screening
This compound reductase was the first enzyme in this pathway to be extensively studied as a drug target. Its lack of a human homologue and its critical role in maintaining the reduced this compound pool made it an attractive candidate for selective inhibition.
Early Inhibitors of this compound Reductase
Initial investigations into TryR inhibitors focused on existing trypanocidal agents, particularly trivalent arsenicals and antimonials, which were known to be effective but also highly toxic to the host.
-
Trivalent Arsenicals (e.g., Melarsoprol): Early studies revealed that the active form of melarsoprol, melarsen (B1215594) oxide, forms a stable adduct with this compound, termed Mel T.[8][9] This adduct was found to be a competitive inhibitor of TryR, effectively sequestering the enzyme and disrupting the entire redox pathway.[6][9] This discovery provided a molecular basis for the trypanocidal activity of these compounds.[9]
-
Trivalent Antimonials (e.g., Sodium Stibogluconate): Similar to arsenicals, trivalent antimonials were shown to be potent inhibitors of TryR.[10][11] Inhibition was found to be time-dependent and required the enzyme to be in its reduced state (pre-incubated with NADPH).[10][12] The mechanism involves the interaction of the metal with the active site dithiol of the enzyme.[10]
The following table summarizes the quantitative data for some of the early-studied inhibitors of this compound Reductase.
| Compound/Class | Target Organism | Inhibition Type | Ki / IC50 | Reference(s) |
| Melarsen-Trypanothione Adduct (Mel T) | Trypanosoma brucei | Competitive | Ki = 9.0 µM | [9] |
| Trivalent Antimonials (as Triostam) | Leishmania donovani | Time-dependent | - | [10][12] |
Experimental Protocol: Assay for this compound Reductase Activity
The standard method for measuring TryR activity in early research was a continuous spectrophotometric assay. This assay monitors the oxidation of NADPH at 340 nm, which is coupled to the reduction of this compound disulfide (TS₂).
Materials:
-
Purified recombinant or native this compound Reductase.
-
This compound disulfide (TS₂)
-
NADPH
-
Assay Buffer: Typically 40-50 mM HEPES or Tris-HCl, pH 7.4-7.5, containing 1 mM EDTA.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, a known concentration of TS₂ (e.g., 50-100 µM), and the inhibitor compound dissolved in a suitable solvent (e.g., DMSO) or the solvent alone for control measurements.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 30°C) for a few minutes to allow for temperature equilibration and any potential interaction between the inhibitor and the enzyme.
-
Initiate the reaction by adding a specific concentration of NADPH (e.g., 100-200 µM).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (typically for 1-5 minutes). The rate of NADPH oxidation is directly proportional to the enzyme activity.
-
The initial linear rate of the reaction is calculated from the slope of the absorbance versus time plot.
-
For inhibitor studies, the percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of the control reaction. IC₅₀ values are determined by measuring the inhibition at various inhibitor concentrations and fitting the data to a dose-response curve.
A common variation of this assay involves a coupled reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). In this setup, the T(SH)₂ produced by TryR reduces DTNB to 2-nitro-5-thiobenzoate (TNB), a yellow compound that can be monitored spectrophotometrically at 412 nm.[5][7]
This compound Synthetase (TryS): A Second Front in Drug Discovery
While TryR was the initial primary target, researchers also recognized the potential of inhibiting the biosynthesis of this compound itself by targeting this compound Synthetase (TryS). As the enzyme responsible for the production of this essential metabolite, its inhibition would lead to the depletion of the entire this compound pool, rendering the parasite vulnerable to oxidative stress.
Early Inhibitors of this compound Synthetase
Research into TryS inhibitors in the early stages was less extensive than for TryR. However, some compounds were identified and characterized.
The following table summarizes available quantitative data for early-stage inhibitors of this compound Synthetase.
| Compound/Class | Target Organism | Inhibition Type | Ki / IC50 | Reference(s) |
| Paullone Derivative 1 | Leishmania infantum | - | IC₅₀ = 350.0 nM | [2] |
| Paullone Derivative 2 | Leishmania infantum | - | IC₅₀ = 150.0 nM | [2] |
| Indazole Derivative 4 | Trypanosoma brucei | - | IC₅₀ = 140.0 nM | [2] |
| Indazole Derivative 3 | Trypanosoma brucei | - | IC₅₀ = 19.0 µM | [2] |
Experimental Protocol: Assay for this compound Synthetase Activity
Assaying TryS activity is more complex than for TryR as it involves the formation of a peptide bond and consumes ATP. Early assays were often discontinuous and relied on chromatographic separation of the product. Later, continuous spectrophotometric assays were developed.
Materials:
-
Purified recombinant or native this compound Synthetase.
-
Substrates: Glutathione (GSH), Spermidine, and ATP.
-
Assay Buffer: Typically 100 mM HEPES or Tris-HCl, pH 8.0, containing MgCl₂ (as a cofactor for ATP-dependent enzymes) and a reducing agent like DTT.
-
For coupled assays: Pyruvate (B1213749) kinase (PK), Lactate (B86563) dehydrogenase (LDH), and Phosphoenolpyruvate (B93156) (PEP).
Discontinuous Assay (e.g., HPLC-based):
-
Set up a reaction mixture containing the assay buffer, substrates (GSH, spermidine, ATP), and the inhibitor or control.
-
Initiate the reaction by adding the enzyme.
-
Incubate at a constant temperature for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Analyze the reaction mixture by HPLC to separate and quantify the product, glutathionylspermidine (B10777622) or this compound.
Continuous Coupled Spectrophotometric Assay: This assay couples the production of ADP from the TryS reaction to the oxidation of NADH, which can be monitored at 340 nm.
-
The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate.
-
Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH.
-
The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to the TryS activity.
The Rationale for Targeting this compound Metabolism: A Logical Framework
The early focus on the this compound pathway was driven by a clear and compelling set of logical arguments that remain valid today.
Conclusion
The foundational research into the this compound metabolism of kinetoplastid parasites laid a robust groundwork for the development of novel antiparasitic drugs. The identification of this unique pathway and its essential enzymes, this compound Reductase and this compound Synthetase, provided the scientific community with highly promising and validated targets. The early studies on inhibitors, though often repurposing existing toxic drugs, were crucial in demonstrating the feasibility of this approach and elucidating the mechanisms of action. The development of reliable enzymatic assays paved the way for future high-throughput screening campaigns and the rational design of more selective and less toxic inhibitors. This early body of work continues to inspire and guide modern drug discovery efforts aimed at combating some of the world's most devastating parasitic diseases.
References
- 1. This compound: a novel bis(glutathionyl)spermidine cofactor for glutathione reductase in trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and functions of this compound in the Kinetoplastida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. This compound reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of this compound S-Transferase and Tryparedoxin Peroxidase in Resistance to Antimonials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials. | Semantic Scholar [semanticscholar.org]
Foundational studies on Trypanothione synthetase.
An In-depth Technical Guide to Foundational Studies on Trypanothione (B104310) Synthetase
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound synthetase (TryS, EC 6.3.1.9) is a critical enzyme in the unique redox metabolism of trypanosomatid parasites, which are responsible for diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness).[1][2][3] These parasites lack the glutathione (B108866) reductase system found in their mammalian hosts and instead rely on a system centered around the dithiol this compound [N¹,N⁸-bis(glutathionyl)spermidine].[4][5][6] TryS catalyzes the biosynthesis of this compound from its precursors, glutathione and spermidine (B129725).[7][8] The absence of this pathway in humans and its essentiality for parasite survival make this compound synthetase a validated and highly attractive target for the development of novel antiparasitic drugs.[3][4][9][10] This guide provides a comprehensive overview of the foundational studies on TryS, covering its structure, catalytic mechanism, quantitative kinetic data, and the experimental protocols used for its characterization.
Structure and Function
This compound synthetase is a monomeric, bifunctional enzyme with a molecular weight ranging from 69 to 79 kDa.[1][11] Its structure, elucidated through X-ray crystallography, reveals two distinct catalytic domains:[9][10][12]
-
N-terminal Amidase Domain: This domain belongs to the papain-like cysteine protease family and is responsible for the hydrolysis of this compound and its intermediate, glutathionylspermidine (B10777622).[9][11][12] However, this hydrolytic activity is significantly lower than its synthetic activity under physiological conditions.[11][13]
-
C-terminal Synthetase Domain: This domain features an ATP-grasp fold, which is characteristic of carbon-nitrogen ligases.[1][9][11][12] It contains the active site for the ATP-dependent ligation reactions. The active site is shaped like a triangular cavity, with vertices that accommodate the three substrates: ATP, glutathione, and the polyamine (spermidine or glutathionylspermidine).[1][11][14]
A key regulatory feature is the interaction of the enzyme's C-terminus with the amidase active site, which can restrict access and modulate the balance between the conflicting synthetic and hydrolytic activities.[9][12] Studies have identified specific residues, such as Arg-553 and Arg-613, as being crucial for the synthetase function.[11]
Catalytic Mechanism and Pathways
This compound synthetase catalyzes the two-step, ATP-dependent synthesis of this compound. While some non-pathogenic trypanosomatids like Crithidia fasciculata use two separate enzymes for this process, pathogenic species such as Trypanosoma and Leishmania rely on the single, bifunctional TryS enzyme for both steps.[12][13][15]
Step 1: Synthesis of Glutathionylspermidine (Gsp) Glutathione + Spermidine + ATP ⇌ Glutathionylspermidine + ADP + Pᵢ
Step 2: Synthesis of this compound (T(SH)₂) Glutathionylspermidine + Glutathione + ATP ⇌ this compound + ADP + Pᵢ
The proposed catalytic mechanism for the synthetase domain involves the formation of a ternary complex between the enzyme, Mg²⁺-ATP, and glutathione.[11][16] Glutathione is then activated by ATP to form a glutathionyl phosphate (B84403) intermediate, with the subsequent release of ADP.[11][16] This activated intermediate then reacts with the primary amine of either spermidine or glutathionylspermidine to form the final product.[11][16]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Metabolism as Drug Target for Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: a unique bis-glutathionyl derivative in trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cloning, expression, characterization and inhibition studies on this compound synthetase, a drug target enzyme, from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Leishmania this compound synthetase-amidase structure reveals a basis for regulation of conflicting synthetic and hydrolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound synthase - Wikipedia [en.wikipedia.org]
- 12. Leishmania this compound Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Trypanothione Reductase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) reductase (TR) is a key flavoenzyme in the antioxidant defense system of trypanosomatid parasites, such as Trypanosoma and Leishmania, the causative agents of devastating diseases like Chagas disease, African sleeping sickness, and leishmaniasis.[1][2][3] This enzyme is essential for the parasites' survival as it maintains the reduced state of this compound, a unique dithiol that neutralizes reactive oxygen species.[3][4] The absence of a close homolog in humans makes TR an attractive and extensively studied target for the development of novel antiparasitic drugs.[1][4][5] This document provides a detailed protocol for the in vitro assay of this compound reductase activity, crucial for screening and characterizing potential inhibitors.
Principle of the Assay
The most common method for determining this compound reductase activity is a colorimetric, DTNB-coupled assay.[6][7] The principle of this assay is based on the following reactions:
-
This compound reductase (TR) catalyzes the reduction of this compound disulfide (TS₂) to its reduced form, dithiol this compound (T(SH)₂), using NADPH as an electron donor.
-
The newly formed T(SH)₂ then reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), a chromogenic substrate.
-
This reduction of DTNB produces 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion, and regenerates the substrate TS₂ for the enzyme.[6][7]
-
The rate of TNB²⁻ formation is directly proportional to the TR activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm.[6][8]
This coupled assay allows for continuous monitoring of the enzyme activity and maintains a constant concentration of the substrate TS₂.[9]
Biochemical Pathway
The enzymatic reaction catalyzed by this compound reductase is a critical step in the parasite's antioxidant defense system. The pathway can be visualized as follows:
Caption: Biochemical pathway of the DTNB-coupled this compound reductase assay.
Materials and Reagents
-
Enzyme: Recombinant this compound reductase (e.g., from T. cruzi, T. brucei, or L. infantum).
-
Substrates:
-
This compound disulfide (TS₂)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
-
Buffer: HEPES buffer (e.g., 40-50 mM, pH 7.4-7.5) containing EDTA (e.g., 1 mM).
-
Other Reagents:
-
Bovine Serum Albumin (BSA) (e.g., 0.01%)
-
Tween 20 (e.g., 0.05%)
-
DMSO (for dissolving inhibitors)
-
-
Equipment:
-
Microplate reader capable of measuring absorbance at 412 nm.
-
96- or 384-well microplates.
-
Pipettes and other standard laboratory equipment.
-
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Preparation of Reagents
-
Assay Buffer: Prepare a solution of 40 mM HEPES, pH 7.5, containing 1 mM EDTA.
-
Enzyme Stock Solution: Prepare a stock solution of TR in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 0.2 mU per reaction.[9]
-
Substrate Stock Solutions:
-
Prepare a stock solution of TS₂ in water. A typical final concentration in the assay is 6 µM.[9][10]
-
Prepare a stock solution of NADPH in assay buffer. A typical final concentration is 150 µM.[9]
-
Prepare a stock solution of DTNB in ethanol (B145695) or assay buffer. A typical final concentration is 100 µM.[9]
-
-
Inhibitor Stock Solutions: Dissolve test compounds in DMSO to prepare stock solutions (e.g., 10 mM). Further dilutions can be made in DMSO.
Assay Procedure
The following steps outline the procedure for screening potential inhibitors.
Caption: Experimental workflow for the this compound reductase inhibitor screening assay.
-
Dispense Reagents: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
1 µL of test compound in DMSO (or DMSO for control wells).
-
TR enzyme solution.
-
TS₂ solution.
-
DTNB solution. The final volume before initiating the reaction should be around 180 µL.[10]
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the interaction between the enzyme and potential inhibitors.[11]
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the NADPH solution to each well, bringing the final volume to 200 µL.[11]
-
Measure Absorbance: Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm in kinetic mode. Record the absorbance every 30-60 seconds for a period of 5-15 minutes.[10]
Controls
-
Positive Control: A known inhibitor of TR (e.g., clomipramine) should be included to validate the assay.[7]
-
Negative Control (100% activity): Wells containing all reaction components except the inhibitor (DMSO is added instead).
-
Background Control (0% activity): Wells containing all reaction components except the enzyme.
Data Presentation and Analysis
The raw data (absorbance vs. time) should be used to calculate the initial reaction rates (V₀) for each well. The rate is the slope of the linear portion of the absorbance curve.
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
For dose-response experiments, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Summary of Quantitative Data
| Parameter | Typical Value | Organism | Notes |
| Kₘ for TS₂ | 1.5 - 6.5 µM | T. cruzi | Apparent Kₘ in the presence of DTNB.[9] |
| Kₘ for NADPH | ~10 µM | T. brucei | |
| Specific Activity | Varies | Recombinant | Highly dependent on the purity and source of the enzyme. |
| IC₅₀ of Clomipramine | 12.4 µM | T. brucei | Often used as a positive control inhibitor.[7] |
| HTS Hit Criteria | ≥ 50% inhibition | Various | At a screening concentration of 25-30 µM.[7][9] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Spontaneous reduction of DTNB. | Prepare fresh DTNB solution. Ensure the pH of the buffer is correct. |
| Low signal-to-background ratio | Low enzyme activity or incorrect reagent concentrations. | Optimize enzyme concentration. Verify the concentrations of all substrates. |
| Non-linear reaction rates | Substrate depletion or enzyme instability. | Ensure substrate concentrations are not limiting. Check enzyme stability in the assay buffer. |
| Precipitation of test compounds | Low solubility of the compound in the aqueous assay buffer. | Include Tween 20 (e.g., 0.05%) in the assay buffer to improve solubility.[9] |
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of this compound Reductase as a Drug Target in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple colorimetric this compound reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of Trypanothione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) [N¹,N⁸-bis(glutathionyl)spermidine] is a unique and essential low-molecular-weight thiol found in parasitic protozoa of the order Kinetoplastida, including species of Trypanosoma and Leishmania, the causative agents of devastating diseases such as Chagas disease, African sleeping sickness, and leishmaniasis.[1] This dithiol plays a central role in the parasites' defense against oxidative stress and the maintenance of a reducing intracellular environment, a function carried out by glutathione (B108866) in most other organisms. The absence of this compound and its associated metabolic enzymes in humans makes this pathway an attractive target for the development of novel antiparasitic drugs.
These application notes provide detailed protocols for the laboratory synthesis of this compound via two primary methodologies: enzymatic synthesis and chemical synthesis. The protocols are intended to guide researchers in producing this compound for various applications, including enzymatic assays, drug screening, and structural studies.
Methods for this compound Synthesis
The laboratory synthesis of this compound can be broadly categorized into two approaches:
-
Enzymatic Synthesis: This method utilizes the biosynthetic enzymes from trypanosomatids, primarily this compound Synthetase (TryS), to catalyze the formation of this compound from its precursors: glutathione (GSH) and spermidine (B129725).[2] In some organisms like Crithidia fasciculata, this process is a two-step reaction catalyzed by two separate enzymes: Glutathionylspermidine Synthetase (GspS) and this compound Synthetase.[2]
-
Chemical Synthesis: This approach involves the stepwise construction of the this compound molecule using principles of peptide and organic chemistry. This typically involves the use of protecting groups and coupling agents to form the amide bonds between glutathione and spermidine.
Quantitative Data Summary
The choice of synthesis method can significantly impact the yield, purity, and scalability of this compound production. The following table summarizes key quantitative aspects of both enzymatic and chemical synthesis methods.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Typical Yield | High (>200 mg scale reported) | Moderate to Low |
| Purity | High (enzyme specificity reduces byproducts) | Variable (requires extensive purification) |
| Scalability | Scalable with large-scale enzyme production | Can be challenging and costly to scale up |
| Complexity | Requires protein expression and purification | Multi-step, requires expertise in organic synthesis |
| Cost | Potentially lower reagent cost at scale | Can be expensive due to reagents and protecting groups |
| Time | Can be faster once the enzyme is available | Can be time-consuming due to multiple steps |
Experimental Protocols
Protocol 1: Preparative Enzymatic Synthesis of this compound
This protocol is adapted from a method utilizing a mutant of Crithidia fasciculata this compound synthetase for enhanced production.[1]
1. Expression and Purification of this compound Synthetase (CfTryS C59A mutant)
-
Gene and Expression System: The gene encoding for C. fasciculata TryS with a C59A mutation is cloned into a suitable expression vector (e.g., pET vector series) for expression in E. coli (e.g., BL21(DE3) strain).
-
Culture Growth: Grow the transformed E. coli in a large volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation, resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme), and lyse the cells by sonication on ice.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity chromatography column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged CfTryS C59A with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Assess the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT).
-
2. Enzymatic Synthesis of this compound
-
Reaction Mixture: In a suitable reaction vessel, combine the following components:
-
Glutathione (GSH): 10-20 mM
-
Spermidine: 5-10 mM
-
ATP: 10-20 mM
-
MgCl₂: 15-25 mM
-
Purified CfTryS C59A: 0.1-0.5 mg/mL
-
Reaction Buffer: 100 mM HEPES or Tris-HCl, pH 7.5-8.0
-
-
Reaction Conditions: Incubate the reaction mixture at 30-37°C for 4-16 hours with gentle agitation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by HPLC.
3. Purification of this compound
-
Enzyme Removal: Terminate the reaction by adding a protein precipitating agent like perchloric acid or by heat inactivation followed by centrifugation.
-
Chromatography:
-
Neutralize and filter the supernatant.
-
Purify the this compound from the reaction mixture using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Use a gradient of a suitable mobile phase, such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Monitor the elution profile at 210-220 nm.
-
Collect the fractions containing this compound.
-
-
Lyophilization: Lyophilize the purified fractions to obtain this compound as a white powder.
Protocol 2: Chemical Synthesis of this compound
This protocol outlines a representative strategy for the chemical synthesis of this compound based on principles of solid-phase peptide synthesis and solution-phase chemistry.
1. Synthesis of Protected γ-Glutamylcysteine Dipeptide
-
This dipeptide is a key building block. It requires protection of the α-amino group of glutamate (B1630785) (e.g., with Fmoc or Boc), the thiol group of cysteine (e.g., with Trt or Acm), and the carboxyl group of cysteine (e.g., as a methyl or ethyl ester).
-
The coupling of the protected amino acids is typically performed using standard peptide coupling reagents like HBTU, HATU, or DIC/HOBt.
2. Synthesis of Glycinyl-Spermidine Derivatives
-
This involves the mono-acylation of spermidine with a protected glycine. Due to the presence of multiple amino groups in spermidine, a careful protection strategy is required to achieve selective acylation at the primary amino groups. This can be a challenging step and may require specialized linkers or protecting groups in a solid-phase approach.
3. Coupling of the Dipeptide and Spermidine Moiety
-
The protected γ-glutamylcysteine dipeptide is coupled to the glycinyl-spermidine derivative. This is a crucial step to form the core structure of this compound. Standard peptide coupling conditions are employed.
4. Final Deprotection and Purification
-
Deprotection: All protecting groups are removed in a final step. This often involves treatment with a strong acid cocktail (e.g., TFA with scavengers like triisopropylsilane (B1312306) and water) to remove Boc, Trt, and other acid-labile groups.
-
Purification:
-
The crude deprotected product is precipitated with cold ether.
-
The precipitate is dissolved in a suitable aqueous buffer and purified by preparative RP-HPLC using a C18 column.
-
A gradient of water/acetonitrile with 0.1% TFA is commonly used.
-
Fractions are collected and analyzed for purity.
-
-
Lyophilization: The pure fractions are pooled and lyophilized to yield the final this compound product.
Visualizations
Caption: Enzymatic synthesis pathway of this compound.
Caption: General workflows for enzymatic and chemical synthesis of this compound.
References
Measuring Intracellular Trypanothione: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypanothione (B104310) (T(SH)₂) is a unique low-molecular-weight thiol found in trypanosomatid parasites, such as Trypanosoma and Leishmania, the causative agents of devastating diseases like Chagas disease, African sleeping sickness, and leishmaniasis.[1][2] This dithiol, composed of two glutathione (B108866) molecules linked by a spermidine (B129725) bridge, is central to the parasites' antioxidant defense system, maintaining intracellular redox balance and protecting against oxidative stress.[1][3] The this compound system is absent in humans, making its components, particularly the enzyme this compound reductase (TryR), attractive targets for the development of new anti-parasitic drugs.[4][5]
Accurate measurement of intracellular this compound levels, including both its reduced (T(SH)₂) and oxidized (TS₂) forms, is crucial for understanding the redox biology of these parasites and for evaluating the efficacy of novel therapeutics targeting the this compound pathway.[2][3] This document provides detailed protocols for the quantification of intracellular this compound, focusing on two primary methodologies: Liquid Chromatography-Mass Spectrometry (LC-MS) for direct quantification of the redox couple and an enzymatic assay for indirect measurement via this compound reductase activity.
Methods for Measuring Intracellular this compound
Several methods have been developed to quantify intracellular this compound levels. The choice of method depends on the specific research question, required sensitivity, and available equipment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method that allows for the simultaneous quantification of both reduced (T(SH)₂) and oxidized (TS₂) this compound, providing a direct measure of the intracellular redox state.[3][6] A critical aspect of this method is the immediate stabilization of the reduced form using a thiol-blocking agent like N-ethylmaleimide (NEM) during sample preparation to prevent auto-oxidation.[2][3]
-
Enzymatic Assays: These methods indirectly quantify this compound by measuring the activity of this compound reductase (TryR). The most common is a colorimetric assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). In this assay, the reduction of TS₂ by TryR is coupled to the reduction of DTNB, producing a colored product that can be measured spectrophotometrically.[7] This method is well-suited for high-throughput screening of potential TryR inhibitors.[8]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method involves the derivatization of thiols with a fluorescent reagent, such as monobromobimane, followed by separation and quantification using HPLC.[9] While effective, it can be more laborious than other methods.
Data Presentation: Comparison of Methods
| Method | Principle | Advantages | Disadvantages | Sensitivity | Throughput |
| LC-MS | Direct detection and quantification of T(SH)₂ and TS₂ based on mass-to-charge ratio. | High sensitivity and specificity; allows for determination of the T(SH)₂/TS₂ ratio. | Requires expensive equipment and expertise; sample preparation is critical to prevent auto-oxidation. | Nanomolar range.[3] | Moderate to High |
| DTNB-based Enzymatic Assay | Indirect measurement of TryR activity by monitoring the reduction of DTNB. | Simple, cost-effective, and suitable for high-throughput screening. | Indirect measurement; may be affected by compounds that interfere with the assay components. | Micromolar range. | High |
| Luminescence-based Assay | Measures NADPH consumption by TryR using a luciferase-based system. | High sensitivity and suitable for HTS. | Indirect measurement; requires specific kits. | Not explicitly stated, but suitable for HTS.[4] | High |
| HPLC with Fluorescence Detection | Separation and quantification of fluorescently labeled thiols. | Good sensitivity and specificity. | Can be time-consuming and requires derivatization steps. | Picomole amounts.[9] | Low to Moderate |
Experimental Protocols
Protocol 1: LC-MS for Direct Quantification of Intracellular this compound Redox State
This protocol is adapted from methods developed for the analysis of this compound in Leishmania.[3]
A. Materials and Reagents
-
Parasite culture (e.g., Leishmania infantum promastigotes)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solution: Acetonitrile/Methanol/Water/DMSO (4:4:2:5, v/v/v/v), pre-cooled to -20°C
-
N-Ethylmaleimide (NEM) solution: 1.67 mM in DMSO
-
Oxidized this compound (TS₂) standard (commercially available)
-
Microcentrifuge tubes, pre-cooled
-
Vortex mixer
-
Centrifuge capable of reaching high speeds at 4°C
-
LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)
-
Luna Omega Polar C18 column (or equivalent)
B. Sample Preparation
-
Harvest parasites from culture by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 150 µL of pre-cooled (-20°C) extraction solution. For the measurement of reduced this compound, use the extraction solution supplemented with 1.67 mM NEM.
-
Vortex vigorously to ensure cell lysis and protein precipitation.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new pre-cooled microcentrifuge tube for LC-MS analysis.
C. LC-MS Analysis
-
Chromatography:
-
Column: Luna Omega Polar C18, 1.6 µm, 2.1 mm x 100 mm
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 200 µL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
-
Mass Spectrometry:
-
Operate in positive ion mode.
-
Monitor for the exact masses of TS₂ and the NEM-derivatized T(SH)₂ (T(SNEM)₂).
-
Generate a calibration curve using serial dilutions of the TS₂ standard (e.g., 10 nM to 5 µM).
-
D. Data Analysis
-
Quantify the peak areas of TS₂ and T(SNEM)₂.
-
Use the calibration curve of the TS₂ standard to determine the concentration of both species in the samples. Note: The concentration of T(SNEM)₂ is calculated relative to the TS₂ standard curve.[3]
-
Calculate the intracellular concentrations based on the cell number and cell volume.
-
Determine the T(SH)₂/TS₂ ratio.
Protocol 2: DTNB-based Enzymatic Assay for this compound Reductase Activity
This protocol is suitable for measuring TryR activity in cell lysates or with purified enzyme and for screening inhibitors.[7]
A. Materials and Reagents
-
Purified this compound Reductase (TryR) or parasite cell lysate
-
Oxidized this compound (TS₂)
-
NADPH
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
B. Assay Procedure
-
Prepare a reaction mixture containing the assay buffer, TryR (e.g., 3 nM), and TS₂ (e.g., 6 µM).
-
Add 37.5 µL of the reaction mixture to each well of a 96-well plate.
-
To test for inhibitors, add the compound of interest to the desired final concentration. For control wells, add DMSO.
-
Initiate the reaction by adding 4 µL of 150 µM NADPH to each well. For the low signal control, add buffer instead of NADPH.
-
Incubate the plate at room temperature for 35 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
C. Data Analysis
-
Subtract the absorbance of the low signal control from all other readings.
-
Calculate the percentage inhibition for test compounds relative to the DMSO control.
-
For kinetic studies, measure the rate of increase in absorbance at 412 nm over time.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of this compound Reductase as a Drug Target in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple colorimetric this compound reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection by HPLC of a this compound synthetase activity in vitro from Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CRISPR-Cas9 in Trypanothione Research: A Guide for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The trypanothione (B104310) system is a unique and essential metabolic pathway in trypanosomatid parasites, responsible for maintaining redox balance and protecting the parasite from oxidative stress. This pathway is absent in humans, making its components prime targets for the development of new anti-parasitic drugs. The advent of CRISPR-Cas9 technology has revolutionized genetic engineering in trypanosomatids, providing a powerful tool to validate drug targets and investigate the biology of these pathogens. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 in the study of the this compound pathway.
Introduction to the this compound Pathway and CRISPR-Cas9
Trypanosomatids, the causative agents of devastating diseases like Chagas disease, sleeping sickness, and leishmaniasis, rely on a unique thiol metabolism centered around the molecule this compound.[1][2] This pathway, involving key enzymes such as this compound synthetase (TryS) and this compound reductase (TR), is critical for parasite survival and virulence.[3][4] The absence of a similar pathway in mammalian hosts makes it an attractive target for therapeutic intervention.[3][4][5]
CRISPR-Cas9 has emerged as a versatile and efficient genome editing tool, enabling precise gene knockout, tagging, and modification in a variety of organisms, including trypanosomatids.[1][6][7] This technology has significantly accelerated the pace of genetic research in these parasites, facilitating the functional characterization of genes and the validation of novel drug targets.[1][2]
Applications of CRISPR-Cas9 in this compound Research
The CRISPR-Cas9 system can be employed in several ways to investigate the this compound pathway:
-
Gene Knockout (KO) to Validate Essentiality: By deleting the genes encoding key enzymes like TryS and TR, researchers can assess their importance for parasite viability. The inability to generate viable null mutants strongly suggests that the targeted gene is essential and therefore a promising drug target.
-
Conditional Knockdowns: For essential genes, inducible CRISPR-Cas9 systems can be used to downregulate gene expression, allowing for the study of the resulting phenotype before the parasite dies.
-
Endogenous Gene Tagging: Adding epitope tags (e.g., GFP, mCherry) to this compound pathway enzymes allows for the study of their subcellular localization, expression levels, and interactions with other proteins.
-
Generation of Drug-Resistant Lines: CRISPR-Cas9 can be used to introduce specific mutations into target genes to study mechanisms of drug resistance.
-
Synthetic Lethality Screens: CRISPR-based screens can identify genes that become essential only when the this compound pathway is inhibited, revealing potential combination therapies.[8][9]
Quantitative Data from Gene Disruption Studies
While specific data from CRISPR-Cas9 mediated knockout of this compound pathway genes is emerging, earlier gene disruption studies provide valuable insights into the expected phenotypes.
Table 1: Phenotypic Effects of this compound Reductase (TR) Disruption in Leishmania
| Parameter | Wild-Type | TR Heterozygote (TR/Δtr) | Fold Change | Reference |
| TR Activity (nmol/min/mg protein) | 120 ± 15 | 55 ± 8 | ~2.2-fold decrease | (Tovar et al., 1998)[10] |
| Survival in Macrophages (72h post-infection, amastigotes/cell) | 5 | 1.1 | ~4.5-fold decrease | (Tovar et al., 1998)[10] |
Table 2: Gene Expression Changes Following CRISPR-Cas9 Mediated Knockout of UMSBP in Leishmania major
| Gene | Wild-Type (Relative Expression) | UMSBP+/- (Relative Expression) | Fold Change | Reference |
| This compound Synthetase (TryS) | 1.0 | ~0.6 | ~1.7-fold decrease | (bioRxiv, 2024) |
| Tryparedoxin Peroxidase (TXNPx) | 1.0 | ~0.7 | ~1.4-fold decrease | (bioRxiv, 2024) |
Experimental Protocols
The following are generalized protocols for CRISPR-Cas9-mediated gene editing in Leishmania and Trypanosoma, which can be adapted for targeting genes in the this compound pathway.
Protocol 1: Gene Knockout in Leishmania using a PCR-based, Cloning-Free Method
This protocol is adapted from the LeishGEdit method and allows for rapid gene knockout.
Materials:
-
Leishmania strain expressing Cas9 and T7 RNA polymerase.
-
Phusion High-Fidelity DNA Polymerase.
-
Plasmids for donor DNA amplification (e.g., pT series with drug resistance markers).
-
Primers for sgRNA and donor DNA amplification (designed using LeishGEdit.net).
-
Electroporator and cuvettes.
-
Appropriate Leishmania culture medium and selection drugs.
Methodology:
-
Primer Design: Design primers for amplifying the single guide RNA (sgRNA) template and the donor DNA cassette using an online tool like LeishGEdit.net. The donor DNA will contain a drug resistance gene flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
PCR Amplification:
-
Amplify the sgRNA template using a forward primer containing the T7 promoter, the specific sgRNA sequence, and a common reverse primer.
-
Amplify the donor DNA cassette from a template plasmid using primers that add 30-40 bp of homology arms corresponding to the regions flanking the target gene.
-
-
Transfection Preparation:
-
Grow Leishmania expressing Cas9 and T7 RNA polymerase to mid-log phase.
-
Harvest and wash the cells in a suitable transfection buffer (e.g., Tb-BSF buffer).
-
-
Electroporation:
-
Mix the purified sgRNA and donor DNA PCR products with the prepared Leishmania cells.
-
Electroporate the mixture using a pre-set program on an electroporator.
-
-
Selection and Clonal Isolation:
-
Transfer the electroporated cells to fresh culture medium and allow them to recover.
-
Add the appropriate selection drug to select for parasites that have integrated the resistance cassette.
-
Isolate clonal populations by limiting dilution or plating on semi-solid agar.
-
-
Verification of Knockout:
-
Confirm the correct integration of the donor DNA and the absence of the target gene by PCR using primers flanking the integration site and internal to the target gene.
-
Further verify the knockout by Southern blotting or sequencing.
-
Protocol 2: Gene Knockout in Trypanosoma cruzi using a Plasmid-based System
This protocol is a generalized approach based on established methods for T. cruzi.
Materials:
-
T. cruzi epimastigotes.
-
Expression vector for Cas9 and sgRNA (e.g., pTREX-Cas9).
-
Donor DNA template (can be a plasmid or a PCR product with longer homology arms, >100 bp).
-
Electroporator and cuvettes.
-
Liver Infusion Tryptose (LIT) medium.
-
Selection drugs (e.g., G418, hygromycin).
Methodology:
-
sgRNA Design and Cloning:
-
Design an sgRNA targeting the gene of interest.
-
Clone the sgRNA sequence into the Cas9 expression vector.
-
-
Donor DNA Preparation:
-
Prepare a donor DNA template containing a drug resistance marker flanked by homology arms corresponding to the regions upstream and downstream of the target gene. For T. cruzi, longer homology arms are generally more efficient.
-
-
Transfection:
-
Grow T. cruzi epimastigotes to late-log phase.
-
Harvest and wash the parasites.
-
Co-transfect the Cas9/sgRNA expression plasmid and the donor DNA template by electroporation.
-
-
Selection and Cloning:
-
Allow the parasites to recover in LIT medium.
-
Add the appropriate selection drugs to select for transgenic parasites.
-
Obtain clonal populations by limiting dilution.
-
-
Verification of Knockout:
-
Screen clonal populations by PCR to confirm the replacement of the target gene with the resistance cassette.
-
Confirm the absence of the target protein by Western blotting, if an antibody is available.
-
Visualizing Workflows and Pathways
Signaling Pathways and Logical Relationships
Caption: The this compound synthesis and redox cycling pathway in trypanosomatids.
Experimental Workflows
Caption: A generalized workflow for CRISPR-Cas9 mediated gene knockout in trypanosomatids.
Conclusion and Future Perspectives
CRISPR-Cas9 technology has opened up new avenues for the study of the this compound pathway in trypanosomatid parasites. The ability to efficiently and precisely edit the parasite genome allows for robust validation of drug targets and a deeper understanding of the parasite's biology. Future applications will likely involve genome-wide CRISPR screens to identify novel components of the this compound pathway and its interacting partners, as well as the development of more sophisticated inducible systems for studying essential genes in the context of an infection. These advancements will undoubtedly accelerate the development of new and effective drugs against these neglected tropical diseases.
References
- 1. State-of-the-art CRISPR/Cas9 Technology for Genome Editing in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Editing in Trypanosomatids: Tips and Tricks in the CRISPR-Cas9 Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disruption of the this compound reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages | The EMBO Journal [link.springer.com]
- 7. biorxiv.org [biorxiv.org]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. ctegd.uga.edu [ctegd.uga.edu]
- 10. researchgate.net [researchgate.net]
Techniques for Inhibiting Trypanothione Synthetase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the inhibition of Trypanothione (B104310) synthetase (TryS), a critical enzyme in the redox metabolism of trypanosomatid parasites and a promising drug target for diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis.
Introduction
This compound synthetase (TryS) is a key enzyme in the biosynthesis of this compound, a unique low molecular weight thiol that replaces the glutathione (B108866)/glutathione reductase system found in mammals.[1][2] this compound is essential for the survival of trypanosomatid parasites, playing a central role in their defense against oxidative stress, detoxification of xenobiotics, and synthesis of DNA precursors.[1][3] The absence of the this compound system in humans makes TryS an attractive and specific target for the development of new chemotherapeutic agents against these neglected tropical diseases.[2][4]
This guide details various techniques for inhibiting TryS, provides quantitative data for known inhibitors, and offers step-by-step experimental protocols for enzyme assays and inhibitor screening.
This compound Synthetase Inhibitors
Several classes of compounds have been identified as inhibitors of this compound synthetase. These can be broadly categorized as substrate analogues, natural products, and synthetic compounds identified through high-throughput screening.[2]
Key Inhibitor Classes and Quantitative Data
The following table summarizes the inhibitory activity of selected compounds against this compound synthetase from various trypanosomatid species.
| Inhibitor Class | Compound | Target Organism | Target Enzyme | IC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |
| Paullones | Alkenylpaullone 1 | Leishmania infantum | LiTryS | 0.35 | 112.3 | <10 | [2][5] |
| Alkenylpaullone 2 | Leishmania infantum | LiTryS | 0.15 | 12.6 | <10 | [2][5] | |
| Alkenylpaullone 1 | Trypanosoma brucei | TbTryS | >30 (70% inh.) | 8.3 | - | [5] | |
| Alkenylpaullone 2 | Trypanosoma brucei | TbTryS | >30 (59% inh.) | 4.3 | - | [5] | |
| Indazole Derivatives | Indazole Derivative 4 | Trypanosoma brucei | TbTryS | 0.14 | 5.1 | - | [2][5] |
| Indazole Derivative 5 | Trypanosoma brucei | TbTryS | - | 7.1 | - | [5] | |
| Miscellaneous | Calmidazolium chloride | T. brucei, L. infantum, T. cruzi | TryS | 2.6 - 13.8 | - | - | [6][7] |
| Ebselen | T. brucei, L. infantum, T. cruzi | TryS | 2.6 - 13.8 | - | 11 - 182 (T.b. brucei) | [6][7] | |
| Prochlorperazine (DDD66604) | Trypanosoma brucei | TbTryS | ~19 | - | - | [8] | |
| Adamantane singleton | Trypanosoma brucei | TbTryS | 1.2 | - | - | [7] | |
| TS001 | Leishmania major | LmTryS | 9-19 | 17 (L. major), 26 (L. donovani), 31 (T.b. brucei) | - | [4] |
Signaling and Metabolic Pathways
This compound Biosynthesis and Redox Metabolism
This compound synthetase catalyzes the two-step ATP-dependent synthesis of this compound from glutathione and spermidine. The resulting this compound is maintained in its reduced state by this compound reductase and is crucial for the function of the entire parasite redox system.
Caption: Overview of the this compound biosynthesis and redox cycling pathway.
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) Assay for this compound Synthetase Inhibitors
This protocol is adapted from a miniaturized 384-well plate colorimetric assay.[6] The assay measures the inorganic phosphate (B84403) (Pi) released from the ATP-dependent synthesis of this compound.
Materials:
-
Recombinant this compound synthetase (TryS) from the target organism
-
ATP
-
Spermidine (SP)
-
Glutathione (GSH)
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Malachite Green Reagent
-
384-well microplates
-
Test compounds dissolved in DMSO
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., known inhibitor, DMSO vehicle) into the 384-well plates. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
-
Enzyme Preparation: Prepare a solution of TryS in assay buffer to the desired final concentration.
-
Enzyme Addition: Add the TryS solution to each well of the assay plate containing the compounds.
-
Pre-incubation: Incubate the plates for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding to the enzyme.[6]
-
Reaction Initiation: Prepare a substrate mix containing ATP, spermidine, and glutathione in assay buffer. Add the substrate mix to each well to start the enzymatic reaction. Final substrate concentrations should be near their physiological levels or Km values (e.g., 150 µM ATP, 2 mM spermidine, 150 µM GSH).[6]
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.
-
Absorbance Reading: Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula[6][9]:
% Inhibition = 100 x [1 - (Abscompound - Absmin) / (Absmax - Absmin)]
Where:
-
Abscompound is the absorbance in the presence of the test compound.
-
Absmin is the absorbance of the negative control (no enzyme or maximum inhibition).
-
Absmax is the absorbance of the positive control (enzyme with DMSO vehicle).
Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.
-
Workflow for a TryS Inhibitor Screening Campaign
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate novel this compound synthetase inhibitors.
Caption: A typical workflow for a high-throughput screening campaign for TryS inhibitors.
Conclusion
The inhibition of this compound synthetase presents a promising strategy for the development of novel therapeutics against trypanosomatid-borne diseases. The protocols and data presented in this document provide a framework for researchers to screen for and characterize new TryS inhibitors. Further research into the structure-activity relationships of these inhibitors will be crucial for the optimization of lead compounds with improved potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel Leishmania major this compound synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for High-Throughput Screening of Trypanothione Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) campaigns to identify and validate inhibitors of Trypanothione (B104310) Reductase (TR), a crucial enzyme in the redox metabolism of trypanosomatid parasites and a validated drug target for diseases like leishmaniasis and trypanosomiasis.[1][2][3]
Introduction to this compound Reductase as a Drug Target
Trypanosomatid parasites, the causative agents of devastating diseases such as African trypanosomiasis, Chagas disease, and leishmaniasis, possess a unique thiol redox system centered around the molecule this compound.[1][4][5] This system is essential for protecting the parasites from oxidative stress, particularly the reactive oxygen species produced by the host's immune system.[6][7] this compound Reductase (TR) is a flavoenzyme that catalyzes the NADPH-dependent reduction of this compound disulfide (TS₂) back to its reduced form (T(SH)₂).[4][8] Crucially, TR is absent in humans, who rely on the analogous glutathione (B108866) reductase (GR) system.[2][5] This absence of a close human homolog makes TR an attractive and specific target for the development of new anti-parasitic drugs.[2][3] Genetic studies have confirmed that TR is essential for parasite viability, further validating it as a drug target.[2][6]
The this compound Redox Pathway
The this compound system is central to the parasite's antioxidant defense. A simplified representation of this pathway is depicted below.
Caption: The this compound Redox Pathway in Trypanosomatids.
High-Throughput Screening Workflow
A typical HTS campaign for TR inhibitors follows a multi-step process, beginning with a primary screen of a large compound library, followed by a series of secondary and counter-screens to confirm activity, determine potency and selectivity, and validate hits in a cellular context.
Caption: High-Throughput Screening Workflow for TR Inhibitors.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (HTS) Assay
This protocol is adapted from a commonly used colorimetric assay that measures the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1][9] The principle involves the TR-catalyzed reduction of this compound disulfide (TS₂), which is coupled to the reduction of DTNB, forming the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion that absorbs at 410-412 nm.[9][10]
Materials:
-
Recombinant this compound Reductase (from T. cruzi or T. brucei)
-
This compound Disulfide (TS₂)
-
NADPH
-
DTNB (Ellman's Reagent)
-
HEPES buffer (40 mM, pH 7.4-7.5)
-
EDTA (1 mM)
-
Tween 20 or Pluronic F-68 (0.01-0.05%)
-
Bovine Serum Albumin (BSA, 0.1 mg/mL, optional)
-
Clomipramine or another known TR inhibitor (positive control)
-
DMSO (for compound dissolution)
-
384-well microtiter plates (clear, flat-bottom)
Instrumentation:
-
Microplate reader capable of measuring absorbance at 410-412 nm
-
Automated liquid handling system
Procedure:
-
Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 200 nL) of test compounds dissolved in DMSO to the wells of a 384-well plate to achieve a final concentration of approximately 25 µM.[9] Also, plate positive control (e.g., clomipramine) and negative control (DMSO only) wells.
-
Assay Cocktail Preparation: Prepare an assay cocktail containing HEPES buffer, EDTA, TR enzyme, TS₂, and DTNB. The final concentrations in the assay well should be optimized but are typically in the range of:
-
Reaction Initiation: Add the assay cocktail to the compound-plated wells. Separately, add NADPH to initiate the reaction. The final reaction volume is typically 40-50 µL.[8][9] The final concentration of NADPH is typically around 150 µM.[9]
-
Incubation and Measurement: Incubate the plates at room temperature. The rate of TNB formation is measured by monitoring the increase in absorbance at 410-412 nm over a period of 10-15 minutes.[9][10]
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a certain threshold (e.g., >50%) are considered primary hits.[9]
Protocol 2: Dose-Response and IC₅₀ Determination
For primary hits, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 11-point titrations) in DMSO.
-
Plate the diluted compounds into a 384-well plate.
-
Perform the TR inhibition assay as described in Protocol 1.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Selectivity Counter-Screen against Human Glutathione Reductase (GR)
To assess the selectivity of the inhibitors, a similar assay is performed using human glutathione reductase.
Materials:
-
Human Glutathione Reductase (GR)
-
Glutathione Disulfide (GSSG)
-
Other reagents are the same as in Protocol 1.
Procedure:
-
The assay principle is analogous to the TR assay, but with GR and its substrate GSSG.
-
Typical final concentrations are:
-
Determine the IC₅₀ of the hit compounds against GR.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (human GR) / IC₅₀ (parasite TR). A higher SI value indicates greater selectivity for the parasite enzyme.
Protocol 4: Cell-Based Assay for Anti-parasitic Activity
Validated hits are then tested for their ability to kill the parasites in a whole-organism assay.
Materials:
-
Trypanosoma brucei bloodstream forms or Leishmania species.
-
Appropriate culture medium (e.g., HMI-9 for T. brucei).
-
Resazurin-based viability reagent (e.g., alamarBlue).
-
96-well culture plates.
Procedure:
-
Serially dilute the test compounds in the culture medium in a 96-well plate.
-
Add a suspension of parasites to each well to a final concentration of approximately 10³ cells/mL.[1]
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂) for 48-72 hours.
-
Add the resazurin-based reagent and incubate for a further 4-24 hours.
-
Measure the fluorescence or absorbance to determine cell viability.
-
Calculate the half-maximal effective concentration (EC₅₀) for each compound.
Data Presentation
The following tables summarize representative data from HTS campaigns for TR inhibitors.
Table 1: Summary of HTS Campaign Results
| Library Size | Hit Criteria | Hit Rate (%) | Reference |
| ~134,500 | >50% inhibition | Not specified | [1] |
| 100,000 | >50% inhibition at 25 µM | 0.12 | [9] |
| 2,816 | Not specified | 0.75 | [8] |
Table 2: IC₅₀ Values of Known and HTS-Identified TR Inhibitors
| Compound/Chemotype | Target Organism | TR IC₅₀ (µM) | Human GR IC₅₀ (µM) | Selectivity Index | Reference |
| Known Inhibitors | |||||
| Clomipramine | T. cruzi | ~20 | >200 | >10 | [1] |
| Mepacrine | T. cruzi | >200 | Not specified | Not applicable | [8] |
| Chlorhexidine | T. cruzi | 26 | Not specified | Not applicable | [8] |
| HTS Hits | |||||
| Aryl/alkyl piperidines | T. cruzi | 1 - 67 | Not specified | Not specified | [9] |
| Basic benzyhydryls | T. cruzi | 1 - 67 | Not specified | Not specified | [9] |
| Nitrogenous heterocycles | T. cruzi | 1 - 67 | Not specified | Not specified | [9] |
| Conjugated indoles | T. cruzi | 1 - 67 | Not specified | Not specified | [9] |
| Iminobenzimidazoles | T. cruzi | 1 - 67 | Not specified | Not specified | [9] |
Table 3: Anti-parasitic Activity of Selected TR Inhibitors
| Compound | Target Organism | EC₅₀ (µM) | Reference |
| HTS Hit Compound 1 | T. brucei | 2 | [8] |
| HTS Hit Compound 2 | T. brucei | 58 | [8] |
| Various HTS Hits | T. brucei | 0.2 - 50 | [1] |
Conclusion
High-throughput screening is a powerful approach for the identification of novel inhibitors of this compound Reductase. The protocols and data presented here provide a framework for establishing and conducting successful HTS campaigns. By following a systematic workflow of primary screening, hit confirmation, and cellular validation, researchers can identify promising lead compounds for the development of new and urgently needed drugs against trypanosomatid-borne diseases.
References
- 1. High-Throughput Screening Affords Novel and Selective this compound Reductase Inhibitors with Anti-Trypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 4. Targeting this compound Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Disruption of the this compound reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages | The EMBO Journal [link.springer.com]
- 7. Disruption of the this compound reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Detecting Trypanothione: A Key to Combating Tropical Diseases
Application Note
Introduction
Trypanothione (B104310) is a unique dithiol molecule found in parasitic protozoa of the Trypanosomatidae family, which are responsible for diseases such as leishmaniasis, Chagas disease, and sleeping sickness. This molecule is central to the parasites' defense against oxidative stress, a key factor in their survival and pathogenesis within their hosts. Unlike the glutathione/glutathione reductase system found in mammals, these parasites rely on the this compound/trypanothione reductase system. This distinction makes the this compound pathway an attractive target for the development of new drugs. Accurate and sensitive detection of this compound, particularly its reduced and oxidized forms, is crucial for understanding the parasite's redox biology and for screening potential drug candidates that disrupt this essential pathway. Mass spectrometry, coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the specific and quantitative analysis of this compound in biological samples.
Quantitative Analysis of this compound by LC-MS
A sensitive and rapid LC-MS method allows for the precise quantification of both reduced this compound (T(SH)₂) and its oxidized form, this compound disulfide (TS₂). To prevent the auto-oxidation of the reduced form during sample preparation, a thiol-blocking agent such as N-ethylmaleimide (NEM) is crucial for preserving the native redox state of the molecule.[1] The derivatized reduced form, T(SNEM)₂, can then be separated from the oxidized form by liquid chromatography and detected by the mass spectrometer.
Table 1: LC-MS/MS Method Performance
| Parameter | Value |
| Lower Limit of Detection | Low nanomolar range[1] |
| Lower Limit of Quantitation | Low nanomolar range[1] |
| Analysis Time per Sample | 5 minutes[1] |
Table 2: Mass Spectrometry Parameters for this compound Detection
| Analyte | Precursor Ion (m/z) |
| Oxidized this compound (TS₂) | Not specified in search results |
| NEM-derivatized Reduced this compound (T(SNEM)₂) | 974.40[1] |
Experimental Protocols
Sample Preparation for Redox State Analysis
This protocol is designed to extract this compound from parasite cultures while preserving the ratio of its reduced and oxidized forms.
Materials:
-
Parasite cell culture
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Pre-cooled (-20°C) extraction solution: Acetonitrile/Methanol/Water (4:4:2, v/v/v)
-
N-ethylmaleimide (NEM)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Harvest parasite cells by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
To preserve the redox state, immediately resuspend the cell pellet in 100 µL of pre-cooled extraction solution containing 10 mM NEM. The NEM solution should be freshly prepared.
-
Vortex the mixture vigorously for 1 minute to ensure cell lysis.
-
Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
The samples are now ready for LC-MS analysis.
LC-MS/MS Analysis of this compound
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of oxidized and NEM-derivatized reduced this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient from high aqueous to high organic mobile phase is used to elute the analytes. A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate at 5% B.
-
Flow Rate: Dependent on the column dimensions, typically 200-400 µL/min.
-
Injection Volume: 5-10 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Monitored Ions: Monitor the m/z for oxidized this compound and NEM-derivatized reduced this compound as specified in Table 2.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: this compound biosynthesis and redox cycling pathway.
References
Application Notes and Protocols for the Purification of Recombinant Trypanothione Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) reductase (TR) is a key enzyme in the redox metabolism of trypanosomatids, a group of protozoan parasites responsible for diseases such as leishmaniasis, Chagas disease, and African trypanosomiasis.[1][2][3] This enzyme is essential for the parasites' survival as it maintains the intracellular pool of this compound, their primary defense against oxidative stress.[4][5][6] The absence of a direct homolog in humans makes TR an attractive target for the development of novel antiparasitic drugs.[1][2][4] This document provides a detailed protocol for the expression and purification of recombinant this compound reductase from Escherichia coli.
Principle
The purification protocol is designed for recombinant this compound reductase expressed in E. coli, often as a fusion protein with an affinity tag (e.g., Glutathione-S-Transferase or a polyhistidine-tag) to facilitate purification. The process involves bacterial cell lysis, followed by affinity chromatography to capture the target protein. Subsequent polishing steps, such as ion exchange and size exclusion chromatography, can be employed to achieve high purity. The purity and activity of the enzyme are monitored throughout the purification process using SDS-PAGE and a specific activity assay.
Experimental Workflow Diagram
Caption: Overall workflow for recombinant this compound reductase purification.
Materials and Reagents
Equipment
-
Incubator shaker
-
High-speed centrifuge
-
Sonnicator
-
Chromatography system (e.g., FPLC)
-
Spectrophotometer (UV-Vis)
-
SDS-PAGE equipment
-
Dialysis tubing
Buffers and Reagents
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF for His-tagged protein)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole for His-tagged protein)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole for His-tagged protein)
-
Dialysis Buffer (e.g., 20 mM HEPES pH 7.5)
-
Enzyme Assay Buffer (e.g., 50 mM HEPES pH 7.4, 40 mM NaCl)
-
NADPH
-
Oxidized this compound (TS2)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
Detailed Experimental Protocols
Expression of Recombinant this compound Reductase in E. coli
-
Transformation : Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the this compound reductase gene.
-
Starter Culture : Inoculate a single colony into 50 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture : Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction : Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvesting : Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.
Purification of Recombinant this compound Reductase
-
Cell Lysis : Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of culture. Lyse the cells by sonication on ice.
-
Clarification : Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble recombinant protein.
-
Affinity Chromatography :
-
Equilibrate an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins) with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the recombinant TR with Elution Buffer. Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
-
-
Buffer Exchange : Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5) using dialysis or a desalting column.
-
(Optional) Ion Exchange Chromatography : For higher purity, the protein sample can be subjected to ion exchange chromatography. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of the TR protein and the pH of the buffer.[7]
-
(Optional) Size Exclusion Chromatography : As a final polishing step, size exclusion chromatography can be used to separate the monomeric/dimeric TR from aggregates and other remaining impurities.[8]
This compound Reductase Activity Assay
The activity of this compound reductase is typically measured by monitoring the reduction of its substrate, this compound disulfide (TS2), which is coupled to the reduction of DTNB (Ellman's reagent).[9][10]
-
Prepare a reaction mixture in a 96-well plate containing:
-
Assay Buffer
-
DTNB (final concentration 100 µM)
-
TS2 (final concentration 150 µM)
-
Purified TR enzyme (e.g., 50 nM)
-
-
Initiate the reaction by adding NADPH to a final concentration of 100-300 µM.[5][9]
-
Immediately measure the increase in absorbance at 410-412 nm over time using a plate reader.[9][11] The rate of increase in absorbance is proportional to the enzyme activity.
An alternative method involves directly monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[5]
Data Presentation
Table 1: Summary of a Typical Purification of Recombinant Leishmania donovani this compound Reductase (LdTR) from a 1-Liter Bacterial Culture.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 267 | 150 | 0.56 | 100 | 1 |
| Affinity Chromatography | 16 | 135 | 8.44 | 90 | 15 |
| Size Exclusion | 12 | 120 | 10.0 | 80 | 17.8 |
Note: The values presented are hypothetical and serve as an example. Actual values may vary depending on the specific experimental conditions. A yield of approximately 16 mg/L of bacterial culture has been reported for recombinant LdTR.[1]
Table 2: Kinetic Parameters of Recombinant this compound Reductase from Leishmania donovani.[1]
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| This compound disulfide | 50 | 18,181 | 6.06 x 106 |
Signaling Pathway and Logical Relationships
References
- 1. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 6. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of this compound Reductase as a Drug Target in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cultivation of Parasites for Trypanothione Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypanosomatids, a group of protozoan parasites including the genera Leishmania and Trypanosoma, are the causative agents of severe diseases in humans and animals. A unique feature of these parasites is their reliance on the trypanothione-based redox system to combat oxidative stress, making the enzymes in this pathway attractive targets for drug development. The in vitro cultivation of these parasites is a fundamental prerequisite for studying their biology and for screening potential therapeutic agents. This document provides detailed application notes and protocols for the in vitro cultivation of Leishmania and Trypanosoma species and for the functional analysis of their This compound (B104310) metabolism.
Section 1: In Vitro Cultivation of Leishmania Species
Leishmania parasites exist in two main morphological forms: the flagellated promastigote in the sandfly vector and the non-motile amastigote within mammalian macrophages. Both forms can be cultured in vitro, although the conditions for their propagation differ significantly.
Cultivation of Leishmania Promastigotes
Promastigotes are generally easier to cultivate and are often used for initial drug screening and biochemical studies.
Culture Media: A variety of media have been developed for the cultivation of Leishmania promastigotes. The choice of medium can influence parasite growth and infectivity.[1]
-
Novy-MacNeal-Nicolle (NNN) Medium: A biphasic medium consisting of a blood agar (B569324) slant and a liquid overlay. It is widely used for the isolation and maintenance of Leishmania promastigotes.[2][3]
-
RPMI-1640 Medium: A versatile liquid medium, often supplemented with fetal bovine serum (FBS), that supports the growth of various Leishmania species.[4]
-
RPMI-PY Medium: A monophasic, inexpensive liquid medium composed of RPMI 1640 and P-Y medium, which has shown efficacy for the in vitro cultivation of Leishmania infantum.[5]
-
M199 Medium: Another commonly used liquid medium, often supplemented with FBS and other nutrients.[6]
Table 1: Composition of Common Media for Leishmania Promastigote Culture
| Component | NNN Medium (Part A - Solid)[3] | NNN Medium (Part B - Liquid)[3] | RPMI-PY Medium[5] |
| Base Medium | Meat Extract (3.0g/L), Peptic Digest of Animal Tissue (5.0g/L), Sodium Chloride (8.0g/L), Agar (15.0g/L) | Sodium Chloride (8.0g/L), Potassium Chloride (0.2g/L), Calcium Chloride (0.2g/L), Monopotassium Dihydrogen Phosphate (0.3g/L), Dextrose (2.5g/L) | RPMI 1640 mixed with an equal volume of P-Y medium (1g/L peptone, 0.8g/L NaCl, 0.75g/L Na2HPO4) |
| Supplements | 10-20% defibrinated rabbit blood | - | 10% Fetal Bovine Serum (FBS), 1% Glutamine, 250 µg/mL Gentamicin, 500 µg/mL 5-Fluorocytosine |
| pH | ~6.8 | ~7.2 | Not specified |
Protocol 1: Cultivation of Leishmania Promastigotes in RPMI-1640
-
Prepare RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Inoculate the medium with cryopreserved or previously cultured promastigotes to a final density of 1 x 10^5 cells/mL.
-
Incubate the culture flask at 24-26°C.[4]
-
Monitor parasite growth by counting with a hemocytometer. Subculture the parasites every 3-4 days by diluting them into a fresh medium to maintain them in the logarithmic phase of growth.
Axenic Cultivation of Leishmania Amastigotes
Axenic amastigotes, which are cultured in the absence of host cells, are valuable for studying the intracellular stage of the parasite and for screening compounds that target this form. The induction of amastigote-like forms from promastigotes is typically achieved by mimicking the conditions within the phagolysosome, namely acidic pH and elevated temperature.[7][8]
Culture Media:
-
Schneider's Drosophila Medium: Often used for the axenic culture of Leishmania mexicana amastigote-like forms, supplemented with FBS and adjusted to an acidic pH.[9]
-
M199 Medium: Can be adapted for amastigote culture by adjusting the pH and temperature.
Table 2: Growth Parameters of Leishmania Species in Vitro
| Leishmania Species | Life Stage | Medium | Doubling Time (approx.) | Typical Yield |
| L. donovani | Promastigote | M199 + 10% FBS | 12-15 hours | 2-5 x 10^7 cells/mL |
| L. major | Promastigote | RPMI-1640 + 10% FBS | 10-14 hours | 3-6 x 10^7 cells/mL |
| L. mexicana | Amastigote (axenic) | Schneider's + 20% FBS (pH 5.4) | 24-30 hours | 1-2 x 10^7 cells/mL |
Protocol 2: Axenic Cultivation of Leishmania mexicana Amastigotes [9]
-
Prepare Schneider's Drosophila medium supplemented with 20% heat-inactivated FBS.
-
Adjust the pH of the medium to 5.4.
-
Inoculate with stationary phase promastigotes at a density of 1-2 x 10^6 cells/mL.
-
Incubate at 32-33°C.
-
Monitor the transformation of promastigotes to amastigote-like forms microscopically.
-
Subculture the axenic amastigotes every 4-5 days.
Section 2: In Vitro Cultivation of Trypanosoma Species
Cultivation of Trypanosoma cruzi
Trypanosoma cruzi, the causative agent of Chagas disease, has a complex life cycle involving epimastigote, trypomastigote, and amastigote stages.
Cultivation of T. cruzi Epimastigotes: Epimastigotes are the replicative form found in the insect vector and are readily cultivated in vitro.
Culture Media:
-
Liver Infusion Tryptose (LIT) Medium: A widely used rich medium for the cultivation of T. cruzi epimastigotes.[10][11][12]
Table 3: Composition of LIT Medium for T. cruzi Epimastigote Culture [11]
| Component | Concentration |
| Liver Infusion Broth | 5 g/L |
| Bacto-Tryptose | 5 g/L |
| NaCl | 68 mM |
| KCl | 5.3 mM |
| Na2HPO4 | 22 mM |
| Glucose | 0.2% (w/v) |
| Hemin | 0.002% (w/v) |
| Supplements | 10% (v/v) FBS |
Protocol 3: Cultivation of T. cruzi Epimastigotes [11]
-
Prepare LIT medium supplemented with 10% heat-inactivated FBS.
-
Inoculate with epimastigotes to a density of 1-2 x 10^6 cells/mL.
-
Incubate at 28°C.
-
Subculture every 5-7 days to maintain logarithmic growth.
In Vitro Metacyclogenesis of T. cruzi : The differentiation of non-infective epimastigotes into infective metacyclic trypomastigotes can be induced in vitro by nutritional stress.[13][14][15][16]
Protocol 4: Simplified In Vitro Metacyclogenesis of T. cruzi [15][16]
-
Culture epimastigotes in LIT medium until they reach the stationary phase.
-
Harvest the parasites by centrifugation and wash them with a serum-free medium (e.g., Grace's Insect Tissue Culture Medium).
-
Resuspend the parasites in the same serum-free medium.
-
Incubate at 28°C for 72-96 hours.
-
Monitor the differentiation to metacyclic trypomastigotes by microscopy.
Cultivation of Trypanosoma brucei
Trypanosoma brucei, the causative agent of African trypanosomiasis, exists as procyclic forms in the tsetse fly vector and bloodstream forms in the mammalian host.
Cultivation of T. brucei Procyclic Forms:
Culture Media:
-
SDM-79 Medium: A commonly used medium for the cultivation of procyclic forms.
Protocol 5: Cultivation of T. brucei Procyclic Forms
-
Prepare SDM-79 medium supplemented with 10% heat-inactivated FBS.
-
Inoculate with procyclic forms to a density of 1-5 x 10^5 cells/mL.
-
Incubate at 27°C.
-
Maintain the culture by diluting it with fresh medium every 2-3 days.
Cultivation of T. brucei Bloodstream Forms: The in vitro cultivation of bloodstream forms is more challenging and often requires specific media and conditions.
Culture Media:
-
HMI-9 Medium: A widely used medium for the axenic culture of bloodstream forms.[17][18][19][20] It can be supplemented with methylcellulose (B11928114) to support the growth of more fastidious strains.[18][19]
Table 4: Growth Parameters of Trypanosoma Species in Vitro
| Trypanosoma Species | Life Stage | Medium | Doubling Time (approx.) | Typical Yield |
| T. cruzi | Epimastigote | LIT + 10% FBS | 48-72 hours | 2-4 x 10^7 cells/mL |
| T. brucei | Procyclic | SDM-79 + 10% FBS | 10-12 hours | 1-2 x 10^7 cells/mL |
| T. brucei | Bloodstream | HMI-9 + 10% FBS | 6-8 hours | 1-2 x 10^6 cells/mL |
Protocol 6: Cultivation of T. brucei Bloodstream Forms [17]
-
Prepare HMI-9 medium supplemented with 10% FBS.
-
Inoculate with bloodstream forms to a density of 1 x 10^5 cells/mL.
-
Incubate at 37°C in a 5% CO2 atmosphere.
-
Monitor cell density and dilute the culture with fresh medium daily to maintain a density below 2 x 10^6 cells/mL.
Section 3: this compound Studies
The this compound system is the principal mechanism for defense against oxidative stress in trypanosomatids.[2][21][22][23][24] this compound reductase (TR) is a key enzyme in this pathway and a major drug target.
This compound Reductase (TR) Assay
The activity of TR is typically measured by monitoring the reduction of its substrate, this compound disulfide (TS2), or the oxidation of NADPH.
Protocol 7: Spectrophotometric Assay for this compound Reductase
-
Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 1 mM EDTA, and 100 µM NADPH.
-
Add the parasite lysate or purified TR enzyme to the reaction mixture.
-
To test potential inhibitors, pre-incubate the enzyme with the compound for a defined period.
-
Initiate the reaction by adding 100 µM of this compound disulfide (TS2).
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a spectrophotometer.
-
Calculate the enzyme activity from the rate of NADPH oxidation.
Table 5: IC50 Values of Known this compound Reductase Inhibitors
| Compound | Parasite | IC50 (µM) |
| Clomipramine | T. cruzi | 5-10 |
| Miconazole | L. donovani | 10-20 |
| Antimony compounds | Leishmania spp. | Variable |
Visualizations
Caption: The this compound metabolism pathway in trypanosomatids.
Caption: General workflow for in vitro cultivation of different parasites.
Caption: Workflow for a this compound Reductase (TR) enzymatic assay.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Targeting this compound Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NNN medium: Composition, Preparation, Results • Microbe Online [microbeonline.com]
- 4. An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Culture for Differentiation Simulation of Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Axenic cultivation and characterization of Leishmania mexicana amastigote-like forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro characterization of Trypanosoma cruzi infection dynamics in skeletal and cardiac myotubes models suggests a potential cell-to-cell transmission in mediating cardiac pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. conncoll.edu [conncoll.edu]
- 13. In vitro differentiation of Trypanosoma cruzi epimastigotes into metacyclic trypomastigotes using a biphasic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Metacyclogenesis of Trypanosoma cruzi in vitro: a simplified procedure | Scilit [scilit.com]
- 16. Metacyclogenesis of Trypanosoma cruzi in vitro: a simplified procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bloodstream-form culture - Alsford Lab [blogs.lshtm.ac.uk]
- 18. research.itg.be [research.itg.be]
- 19. Trypanosoma brucei gambiense: HMI-9 medium containing methylcellulose and human serum supports the continuous axenic in vitro propagation of the bloodstream form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Targeting this compound metabolism in trypanosomatid human parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for Cell-Based Assays of Trypanothione Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanosomatids, a group of protozoan parasites responsible for diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis, possess a unique thiol metabolism centered around the molecule trypanothione (B104310).[1][2] This pathway is essential for the parasite's survival, as it defends against oxidative stress and is involved in crucial cellular processes like DNA synthesis.[2][3][4] The enzymes of the this compound metabolism, particularly this compound reductase (TR), are absent in humans, making them attractive targets for the development of new and selective chemotherapies.[1][5]
These application notes provide detailed protocols for various cell-based assays designed to investigate this compound metabolism, with a primary focus on the enzymatic activity of this compound reductase. The protocols are tailored for use in drug screening and mechanistic studies. They include colorimetric, luminescence-based, and liquid chromatography-mass spectrometry (LC-MS) methods.
Signaling Pathway: this compound Metabolism
The this compound system is the principal mechanism for maintaining redox balance within trypanosomatids. The central enzyme, this compound Reductase (TR), catalyzes the reduction of this compound disulfide (TS₂) to its dithiol form, this compound (T(SH)₂), utilizing NADPH as a cofactor.[2][4] Reduced this compound is then used by the tryparedoxin/tryparedoxin peroxidase system to neutralize harmful reactive oxygen species produced by the host's immune cells.[3][6]
Caption: Overview of the this compound Metabolism Pathway.
Data Presentation: Comparison of this compound Reductase Inhibitors
The following tables summarize the inhibitory activities of various compounds against this compound Reductase (TR) and their effects on parasite growth.
Table 1: In Vitro Inhibitory Activity of Selected Compounds against this compound Reductase
| Compound | Target Organism | IC₅₀ (µM) | Reference(s) |
| Clomipramine | T. brucei | 3.8 | [7] |
| Auranofin | L. infantum | - | [2] |
| Compound 2 | L. infantum | 0.15 | [8] |
| Compound 3 | L. infantum | 7.51 | [9] |
| Indazole derivative 4 | T. brucei | 0.14 | [8] |
| Indazole derivative 5 | T. brucei | - | [8] |
| Pyrrolothiazole-amide 10 | L. major | 9.1 | [8] |
| Quinacrine | T. cruzi | - | [7] |
Table 2: In Vitro Efficacy of Selected Compounds against Trypanosomatid Parasites
| Compound | Target Organism | EC₅₀ (µM) | Reference(s) |
| Clomipramine | T. brucei | <15 | [7] |
| Compound 2 | L. infantum promastigotes | 12.6 | [8] |
| Compound 2 | T. brucei | 4.3 | [8] |
| Compound 3 | L. infantum promastigotes | 12.44 | [9] |
| Indazole derivative 4 | T. brucei | 5.1 | [8] |
| Indazole derivative 5 | T. brucei | 7.1 | [8] |
Experimental Protocols
Protocol 1: Colorimetric DTNB-Based Assay for this compound Reductase Activity
This protocol describes a quantitative colorimetric assay to measure the activity of TR in parasite lysates, suitable for high-throughput screening.[10][11] The assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by reduced this compound, which is regenerated by TR.
Caption: Workflow for the Colorimetric TR Assay.
-
96-well microtiter plates
-
Parasite cell culture (Leishmania or Trypanosoma species)
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
NADPH
-
This compound disulfide (TS₂)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Microplate reader
-
Parasite Culture and Lysis:
-
Culture parasites to the desired density. For intracellular amastigotes, infect host cells (e.g., THP-1 macrophages) and incubate.[10]
-
Harvest and wash the parasites or infected cells.
-
Lyse the cells to release the intracellular contents, including TR.
-
-
Assay Setup:
-
Add 75 µL of the parasite lysate to each well of a 96-well plate.[10]
-
Prepare a reaction mixture containing NADPH, TS₂, and DTNB. Sequentially add 25 µL of NADPH, 75 µL of TS₂, and 25 µL of DTNB to each well to achieve final concentrations of 200 µM, 75 µM, and 100 µM, respectively.[10]
-
For a blank, replace TS₂ with buffer.[10]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank absorbance from the sample absorbance.
-
The rate of increase in absorbance is proportional to the TR activity.
-
For inhibitor screening, calculate the percentage of inhibition relative to a no-drug control.
-
Protocol 2: Luminescence-Based High-Throughput Screening Assay for this compound Reductase Inhibitors
This protocol details a highly sensitive luminescence-based assay suitable for HTS campaigns to identify TR inhibitors.[5][9] The assay measures the amount of NADPH remaining after the TR-catalyzed reaction, where a higher luminescence signal indicates greater inhibition of TR.[9]
Caption: Workflow for the Luminescence-Based TR HTS Assay.
-
384-well plates
-
Purified recombinant this compound Reductase (TR)
-
This compound disulfide (TS₂)
-
NADPH
-
Luminescent NADPH detection kit (e.g., NADPH-Glo™)
-
Test compounds
-
Luminometer
-
Assay Setup:
-
Dispense test compounds into 384-well plates.
-
Prepare a reaction mixture containing purified TR, TS₂, and NADPH in an appropriate buffer.
-
Add the reaction mixture to the wells containing the test compounds.
-
-
Enzymatic Reaction:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.[9]
-
-
Signal Detection:
-
Add the luminescent NADPH detection reagent to each well.[9]
-
Incubate as per the manufacturer's instructions to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to TR activity.
-
Calculate the percentage of inhibition for each compound relative to controls.
-
Determine the IC₅₀ values for active compounds.
-
Protocol 3: LC-MS Method for Quantification of Intracellular this compound
This protocol provides a method for the accurate quantification of the reduced (T(SH)₂) and oxidized (TS₂) forms of this compound in parasite cells using Liquid Chromatography-Mass Spectrometry (LC-MS).[12] This is crucial for studying the redox state of the parasites under different conditions.
Caption: Workflow for LC-MS Quantification of this compound.
-
Parasite cell culture
-
Extraction solvent (e.g., acetonitrile/methanol/water)
-
N-ethylmaleimide (NEM)
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS)
-
Standards for T(SH)₂ and TS₂
-
Sample Preparation:
-
Culture and treat parasites as required for the experiment.
-
Rapidly harvest and quench the metabolic activity of the cells.
-
Extract intracellular metabolites using a cold extraction solvent containing N-ethylmaleimide (NEM) to alkylate the free thiol groups of T(SH)₂, preventing its oxidation during sample processing.[12]
-
-
LC-MS Analysis:
-
Separate the metabolites using a suitable liquid chromatography method.
-
Detect and quantify the NEM-derivatized T(SH)₂ and the endogenous TS₂ using mass spectrometry.
-
-
Data Analysis:
-
Generate standard curves for both T(SH)₂ and TS₂ to allow for absolute quantification.
-
Determine the intracellular concentrations of both forms of this compound and calculate the T(SH)₂/TS₂ ratio to assess the cellular redox state.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the investigation of this compound metabolism in trypanosomatid parasites. The choice of assay will depend on the specific research question, with the colorimetric and luminescence-based assays being well-suited for high-throughput screening of potential inhibitors, and the LC-MS method providing detailed information on the intracellular redox environment. These tools are invaluable for the discovery and development of novel drugs targeting this essential parasite-specific pathway.
References
- 1. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Colorimetric this compound Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple colorimetric this compound reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of fluorescence microscopy in Trypanothione localization.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Trypanothione (B104310)
This compound (T(SH)₂) is a unique dithiol antioxidant found in trypanosomatid parasites, such as Trypanosoma and Leishmania, the causative agents of devastating diseases like African trypanosomiasis, Chagas disease, and leishmaniasis.[1] It is an adduct of two glutathione (B108866) molecules linked by a spermidine (B129725) backbone.[1] This molecule is central to the parasites' defense against oxidative stress, as they lack the typical glutathione/glutathione reductase system found in their mammalian hosts.[1][2] The this compound system, which includes this compound reductase (TR), tryparedoxin (TXN), and tryparedoxin peroxidase (TXNPx), is essential for the parasites' survival and virulence, making it a prime target for the development of novel chemotherapeutics.[2][3]
Principle of Fluorescence Microscopy for this compound Localization
Fluorescence microscopy is a powerful technique for visualizing the subcellular distribution of specific molecules like this compound within intact cells. This is achieved by utilizing fluorescent probes that specifically interact with or are genetically fused to components of the this compound pathway. By detecting the fluorescence emission from these probes, researchers can map the localization of this compound and investigate its dynamics in response to various stimuli, including drug treatment.
Two primary strategies are employed for the fluorescent labeling of this compound and its related components:
-
Genetically Encoded Biosensors: This approach involves the expression of a fusion protein consisting of a fluorescent protein (like Green Fluorescent Protein, GFP) and a protein that interacts with this compound. A notable example is the Tpx-roGFP2 biosensor, a fusion of tryparedoxin (Tpx) and a redox-sensitive GFP (roGFP2).[4] The fluorescence properties of roGFP2 change depending on the redox state of its environment, which, due to the fusion with Tpx, reflects the redox state of the this compound pool. This allows for real-time imaging of this compound-dependent redox homeostasis in different cellular compartments.[4]
-
Fluorescently-Labeled Inhibitors: Small molecule inhibitors of key enzymes in the this compound pathway, such as this compound reductase, can be conjugated with a fluorescent dye.[5] These fluorescent probes can then be used to label and visualize the location of their target enzyme, providing an indirect but valuable indication of where this compound metabolism is occurring. Acridine and other fluorescent moieties have been incorporated into TR inhibitors for such labeling studies.[5]
Applications in Research and Drug Development
The localization of this compound provides critical insights into the parasite's biology and its interaction with potential drug candidates. Key applications include:
-
Understanding Subcellular Redox Biology: Determining the distribution of this compound between different organelles, such as the cytosol and mitochondria, is crucial for understanding the specific roles of this antioxidant in various cellular processes. For instance, studies using the Tpx-roGFP2 biosensor have revealed the presence of a functional this compound system within the mitochondrion of Trypanosoma brucei.[4]
-
Target Validation and Drug Screening: Visualizing the effect of drug candidates on the localization and redox state of this compound can provide direct evidence of target engagement. A compound that disrupts the mitochondrial this compound pool, for example, could be identified and prioritized for further development.
-
Investigating Mechanisms of Drug Resistance: Changes in the subcellular distribution or concentration of this compound may be associated with the development of drug resistance. Fluorescence microscopy can be used to compare this compound localization in drug-sensitive and drug-resistant parasite strains.
Quantitative Data Summary
The following table summarizes quantitative data related to the subcellular distribution and redox state of this compound in trypanosomatids.
| Parameter | Organism | Subcellular Compartment | Value | Reference |
| This compound Concentration | Trypanosoma brucei (African trypanosomes) | Intracellular | 0.3 mM | [6] |
| Leishmania spp. | Intracellular | ~3.0 mM | [6] | |
| Degree of Oxidation (OxD) of Tpx-roGFP2 Biosensor | Trypanosoma brucei (procyclic form) | Cytosol | Almost zero (highly reduced) | [3] |
| Trypanosoma brucei (procyclic form) | Mitochondrial Matrix | ~0.1 (slightly less reducing than cytosol) | [7] |
Experimental Protocols
Protocol 1: Localization of this compound Redox State using the Tpx-roGFP2 Biosensor
This protocol is based on the methodology described for the use of a genetically encoded this compound biosensor in Trypanosoma brucei.[4]
1. Generation of Tpx-roGFP2 Expressing Trypanosomes:
-
Obtain or generate a plasmid encoding the Tpx-roGFP2 fusion protein. For mitochondrial localization, a mitochondrial targeting sequence should be included.
-
Transfect procyclic form T. brucei with the plasmid using standard electroporation protocols.
-
Select for stable transfectants using the appropriate antibiotic selection.
-
Verify the expression and correct subcellular localization of the Tpx-roGFP2 biosensor by Western blotting and initial fluorescence microscopy.
2. Live-Cell Imaging Preparation:
-
Culture the Tpx-roGFP2 expressing trypanosomes to mid-log phase.
-
Harvest the cells by centrifugation (e.g., 1000 x g for 10 minutes).
-
Wash the cells once with an appropriate imaging buffer (e.g., phosphate-buffered saline supplemented with glucose).
-
Resuspend the cells in the imaging buffer to the desired density.
-
Mount the cells on a glass slide or in an imaging chamber suitable for live-cell microscopy. To immobilize the highly motile trypanosomes for high-resolution imaging, agarose (B213101) pads or microfluidic devices can be used.[8]
3. Fluorescence Microscopy and Image Acquisition:
-
Use a confocal or wide-field fluorescence microscope equipped with appropriate filter sets for roGFP2 ratiometric imaging.
-
Acquire images using two excitation wavelengths, typically around 405 nm and 488 nm, with emission collected around 510-530 nm.[5]
-
Acquire a phase-contrast or DIC image to visualize the cell morphology.
-
For dynamic studies (e.g., response to oxidative stress), establish a baseline fluorescence ratio before adding the stimulus (e.g., H₂O₂).
-
Acquire time-lapse images to monitor changes in the fluorescence ratio over time.
4. Data Analysis:
-
Perform background subtraction on the acquired images.
-
Generate a ratiometric image by dividing the image acquired at 405 nm excitation by the image acquired at 488 nm excitation on a pixel-by-pixel basis.
-
The ratio of the two fluorescence intensities is a measure of the degree of oxidation of the biosensor, and thus the redox state of the this compound pool.
-
To quantify the degree of oxidation (OxD), the fluorescence ratios can be normalized to the ratios obtained under fully reduced (e.g., with DTT) and fully oxidized (e.g., with H₂O₂) conditions.[9]
Protocol 2: Localization using Fluorescently-Labeled this compound Reductase Inhibitors
This protocol provides a general framework for using fluorescently-labeled inhibitors to localize this compound reductase.
1. Synthesis and Characterization of Fluorescent Inhibitor:
-
Synthesize or obtain a known inhibitor of this compound reductase conjugated to a fluorescent dye (e.g., acridine).[5]
-
Characterize the fluorescent inhibitor to confirm its purity, spectral properties, and inhibitory activity against purified this compound reductase.
2. Labeling of Trypanosomes:
-
Culture trypanosomes to mid-log phase.
-
Harvest and wash the cells as described in Protocol 1.
-
Resuspend the cells in imaging buffer.
-
Incubate the cells with the fluorescent inhibitor at a predetermined optimal concentration and for an optimal duration. These parameters should be determined empirically to maximize signal-to-noise ratio and minimize cytotoxicity.
3. Cell Preparation for Microscopy:
-
After incubation, wash the cells to remove any unbound fluorescent inhibitor.
-
The cells can be imaged live or fixed for imaging.
-
Live-cell imaging: Mount the cells as described in Protocol 1.
-
Fixed-cell imaging: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde), permeabilize if necessary (e.g., with 0.1% Triton X-100), and mount on a slide with an antifade mounting medium. Nuclear and kinetoplast DNA can be counterstained with DAPI.
-
4. Fluorescence Microscopy and Image Acquisition:
-
Use a fluorescence microscope with the appropriate filter set for the fluorophore conjugated to the inhibitor.
-
Acquire fluorescence and bright-field/DIC images to determine the subcellular localization of the fluorescent signal.
-
Co-localization studies with known organellar markers (e.g., MitoTracker for mitochondria) can be performed to precisely identify the location of the labeled this compound reductase.
5. Data Analysis:
-
Analyze the acquired images to determine the subcellular distribution of the fluorescent signal.
-
Quantify the fluorescence intensity in different cellular regions if required.
Visualizations
Caption: The this compound Metabolic and Antioxidant Pathway.
Caption: Workflow for this compound Localization using Tpx-roGFP2.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Targeting this compound Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tryparedoxin-coupled biosensor reveals a mitochondrial this compound metabolism in trypanosomes | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Detection and counting of Leishmania intracellular parasites in microscopy images [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for X-ray Crystallography of Trypanothione Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallography of trypanothione (B104310) binding proteins, with a primary focus on the well-studied enzyme this compound Reductase (TR). TR is a key enzyme in the redox metabolism of trypanosomatid parasites, including Leishmania and Trypanosoma, the causative agents of severe diseases in humans.[1][2] The absence of a human homolog makes TR an attractive target for the development of novel therapeutics.[1][3] This document outlines the methodologies for protein production, crystallization, and structure determination, and provides context for the significance of this work in drug discovery.
Introduction to this compound Metabolism
Trypanosomatids possess a unique thiol-based redox system centered around the molecule this compound, a conjugate of two glutathione (B108866) molecules linked by a spermidine (B129725) bridge.[4] This system is crucial for protecting the parasite from oxidative stress, particularly the reactive oxygen species generated by the host's immune response.[3] this compound Reductase (TR), a flavoenzyme dependent on NADPH, is responsible for maintaining the reduced state of this compound, which is essential for the parasite's survival.[1]
The vital role of the this compound pathway in parasite viability and its absence in humans make the enzymes within this pathway, especially TR, prime targets for structure-based drug design.[3][4] X-ray crystallography provides atomic-level insights into the three-dimensional structure of these proteins, enabling the rational design of specific and potent inhibitors.[5]
This compound Metabolic Pathway
The following diagram illustrates the central role of this compound Reductase in the this compound metabolic pathway.
Caption: The central role of this compound Reductase in the parasite's antioxidant defense.
Experimental Protocols
The following sections provide detailed protocols for the expression, purification, and crystallization of this compound Reductase, as well as for X-ray diffraction data collection and processing.
Recombinant Protein Expression and Purification
This protocol is adapted from methodologies reported for Trypanosoma brucei and Leishmania donovani TR.[6][7][8]
Workflow for TR Expression and Purification
Caption: A typical workflow for the expression and purification of recombinant this compound Reductase.
Protocol:
-
Gene Cloning and Transformation:
-
Protein Expression:
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking.[6]
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[6][8] The culture is then incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis and Clarification:
-
Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM imidazole (B134444), and protease inhibitors).[8]
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to remove cell debris.[9]
-
-
Protein Purification:
-
The clarified supernatant is loaded onto a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column.[8]
-
The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
The His-tagged TR is eluted with a higher concentration of imidazole (e.g., 250-500 mM).[9]
-
(Optional) The His-tag can be removed by digestion with a specific protease (e.g., thrombin or TEV protease). A subsequent reverse IMAC step can be performed to remove the cleaved tag and any uncleaved protein.[8]
-
For final polishing and buffer exchange, the protein is subjected to size-exclusion chromatography.
-
Crystallization of this compound Reductase
Protein crystallization is a critical and often challenging step. The following table summarizes successful crystallization conditions reported for TR from various species.
| Organism | Protein Conc. (mg/mL) | Precipitant | Buffer | Additives | Temperature (°C) | Method | PDB ID |
| Leishmania infantum | 8 | 2.0 M Ammonium sulfate | 0.1 M Tris-HCl pH 8.5 | - | 21 | Hanging Drop | 2WOH |
| Leishmania infantum | ~10 | 1.4-1.7 M Ammonium sulfate | 0.1 M Tris-HCl pH 8.0-8.7 | - | 21 | Hanging Drop | 6ER5 |
| Trypanosoma cruzi | 7.5 | ~10% PEG 8000 | 100 mM Maleic acid pH 6.0 | 0.2% (v/v) dioxane, 1% sodium dihydrogen phosphate | 6-8 | Vapor Diffusion | 1BZL |
| Trypanosoma cruzi | - | 1.2 M Sodium citrate | - | 2% octanoyl-N-methyl-glucamide | - | - | - |
| Trypanosoma brucei | - | 22% MPD, 14% PEG 3350 | 40 mM Imidazole pH 8.0 | 50 mM NaBr | - | - | - |
| Crithidia fasciculata | - | - | - | - | - | Tetragonal crystals | - |
General Protocol for Crystallization Screening:
-
Protein Preparation: The purified protein is concentrated to 5-10 mg/mL and buffer-exchanged into a low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl).
-
Screening: Initial crystallization conditions are screened using commercially available kits and the hanging-drop or sitting-drop vapor diffusion method.[10] A small drop of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.
-
Optimization: Promising initial hits are optimized by systematically varying the precipitant concentration, pH, and temperature, and by testing different additives.
X-ray Diffraction Data Collection and Processing
Workflow for X-ray Crystallography Data Collection and Processing
Caption: The sequential steps involved in X-ray diffraction data collection and structure determination.
Protocol:
-
Crystal Handling and Cryo-protection:
-
Crystals are carefully harvested from the crystallization drop using a small loop.
-
To prevent ice formation during data collection at cryogenic temperatures (typically 100 K), the crystal is briefly soaked in a cryo-protectant solution. This is often the reservoir solution supplemented with an agent like glycerol, ethylene (B1197577) glycol, or a higher concentration of the precipitant.
-
The crystal is then flash-cooled in liquid nitrogen.
-
-
Data Collection:
-
The frozen crystal is mounted on a goniometer in the X-ray beamline of a synchrotron or a home-source diffractometer.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[11]
-
-
Data Processing:
-
The diffraction images are processed using software packages such as MOSFLM, XDS, or HKL2000. This involves:
-
Indexing: Determining the unit cell parameters and crystal lattice symmetry.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Placing all diffraction data on a common scale and merging redundant measurements to produce a final dataset of unique reflections with their corresponding intensities and standard deviations.[2]
-
-
-
Structure Determination and Refinement:
-
The three-dimensional structure is typically solved by molecular replacement, using the known structure of a homologous protein as a search model.
-
The initial model is then refined against the experimental data using software like PHENIX or REFMAC5, with manual rebuilding of the model in programs like Coot.
-
The quality of the final model is assessed using various validation tools.
-
Data Presentation
The following tables summarize typical X-ray data collection and refinement statistics for this compound Reductase.
Table 1: X-ray Data Collection Statistics
| Parameter | L. infantum TR (PDB: 2WOH) | T. cruzi TR (PDB: 1BZL) |
| Data Collection | ||
| Space group | P41 | - |
| Cell dimensions | ||
| a, b, c (Å) | 103.45, 103.45, 192.62 | - |
| α, β, γ (°) | 90, 90, 90 | - |
| Resolution (Å) | 2.95 | 2.4 |
| Rmerge | - | - |
| I / σI | - | - |
| Completeness (%) | - | - |
| Redundancy | - | - |
Note: Detailed data collection statistics are often found in the primary publication associated with the PDB deposition.
Table 2: Refinement Statistics
| Parameter | L. infantum TR (PDB: 2WOH) | T. cruzi TR (PDB: 1BZL) |
| Refinement | ||
| Resolution (Å) | 2.95 | 2.4 |
| No. reflections | - | - |
| Rwork / Rfree | - / - | - / - |
| Ramachandran Plot | ||
| Most favored regions (%) | - | - |
| Allowed regions (%) | - | - |
| Outliers (%) | - | - |
Note: Rwork and Rfree are measures of the agreement between the crystallographic model and the experimental data. The Ramachandran plot is a key indicator of the stereochemical quality of the protein model.
Conclusion
The crystallographic study of this compound binding proteins, particularly this compound Reductase, is a cornerstone of modern drug discovery efforts against trypanosomatid-borne diseases. The detailed structural information obtained through the protocols outlined in these application notes provides an invaluable foundation for the design of novel, selective, and potent inhibitors. The continued application of these techniques will undoubtedly accelerate the development of new and effective treatments for these devastating neglected diseases.
References
- 1. Investigation of this compound Reductase as a Drug Target in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein XRD Protocols - X-ray Diffraction Data Processing [sites.google.com]
- 3. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Expanding the molecular landscape of fragments binding to this compound reductase, a legitimate target for drug design against human African trypanosomiasis [frontiersin.org]
- 9. iris.cnr.it [iris.cnr.it]
- 10. researchgate.net [researchgate.net]
- 11. phys.libretexts.org [phys.libretexts.org]
Unveiling the Trypanothione Pathway: A Guide to Gene Function Analysis Using RNA Interference
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in parasitology and tropical medicine.
Introduction:
The Trypanothione (B104310) pathway is a unique and essential metabolic route in trypanosomatid parasites, such as Trypanosoma and Leishmania, the causative agents of devastating diseases like African sleeping sickness, Chagas disease, and leishmaniasis. This pathway plays a central role in maintaining the intracellular redox balance and protecting the parasite from oxidative stress, making it a prime target for the development of novel chemotherapeutics. A key enzyme in this pathway is this compound Synthetase (TryS), which is absent in the mammalian host, highlighting its potential as a selective drug target.[1][2][3]
RNA interference (RNAi) has emerged as a powerful reverse genetics tool for studying gene function in these parasites.[4][5] By specifically silencing the expression of genes encoding enzymes within the this compound pathway, researchers can elucidate their roles in parasite viability, infectivity, and drug resistance. This application note provides a comprehensive overview and detailed protocols for utilizing RNAi to investigate the function of genes in the this compound pathway, with a focus on Trypanosoma brucei.
Visualizing the this compound Pathway and Experimental Workflow
Caption: The this compound Pathway in Trypanosomatids.
Application of RNAi to Study this compound Synthetase (TryS) Function
Key Phenotypic Consequences of TryS Knockdown:
-
Reduced Growth Rate: Depletion of TryS results in a significant impairment of parasite proliferation, demonstrating its essentiality for normal cell growth.[1][3]
-
Altered Thiol Metabolism: The knockdown of TryS leads to a dramatic decrease in the intracellular concentrations of glutathionylspermidine and this compound. Concurrently, there is a notable accumulation of glutathione, the precursor substrate for TryS.[1][3]
-
Increased Drug Sensitivity: Parasites with reduced TryS expression exhibit heightened sensitivity to various trypanocidal drugs, including arsenicals and nitro-compounds. This suggests that the this compound pathway is involved in the mechanism of action or resistance to these drugs.[1][2]
Quantitative Data Summary
Table 1: Effect of TryS RNAi on Protein Levels and Cell Growth
| Parameter | Result | Reference |
| TryS Protein Reduction | >10-fold | [1][3] |
| Cell Growth Rate Reduction | ~2-fold increase in generation time | [1][3] |
Table 2: Changes in Intracellular Thiol Concentrations Following TryS RNAi
| Thiol | Change in Concentration | Reference |
| Glutathionylspermidine | 5 to 10-fold decrease | [1][3] |
| This compound | 5 to 10-fold decrease | [1][3] |
| Glutathione | Up to 14-fold increase | [1][3] |
Table 3: Increased Sensitivity to Trypanocidal Drugs After TryS RNAi
| Drug Class | Observation | Reference |
| Arsenicals | Increased sensitivity | [1] |
| Antimonials | Increased sensitivity | [1] |
| Nitro-drugs | Increased sensitivity | [1] |
Detailed Experimental Protocols
Protocol 1: Generation of the RNAi Construct
-
Target Fragment Selection and Amplification:
-
Select a unique ~500 bp fragment of the target gene's coding sequence (e.g., TryS).
-
Design PCR primers with appropriate restriction sites (e.g., XhoI and HindIII) for cloning into the pZJM vector.
-
Perform PCR using T. brucei genomic DNA as a template.
-
Purify the PCR product.
-
-
Vector Ligation:
-
Digest both the purified PCR product and the pZJM vector with the selected restriction enzymes.
-
Ligate the digested fragment into the pZJM vector. The pZJM vector contains opposing T7 promoters under the control of tetracycline (B611298) operators, allowing for inducible expression of dsRNA.
-
Transform the ligation product into competent E. coli cells.
-
-
Construct Verification:
-
Select transformed bacterial colonies and isolate the plasmid DNA.
-
Verify the correct insertion of the target fragment by restriction digestion and Sanger sequencing.
-
Protocol 2: Transfection of T. brucei and Selection of Stable Cell Lines
-
Parasite Culture:
-
Culture procyclic form T. brucei (e.g., strain 29-13, which expresses the T7 RNA polymerase and the tetracycline repressor) in appropriate medium (e.g., SDM-79) at 27°C.
-
-
Vector Preparation and Linearization:
-
Prepare a high-purity preparation of the pZJM-TryS construct.
-
Linearize the plasmid DNA using a restriction enzyme that cuts within the plasmid backbone but not within the RNAi cassette (e.g., NotI). This directs integration into the ribosomal RNA spacer region of the parasite genome.
-
-
Electroporation:
-
Harvest mid-log phase trypanosomes by centrifugation.
-
Wash the cells in a suitable electroporation buffer.
-
Resuspend the cell pellet in electroporation buffer and mix with the linearized plasmid DNA.
-
Electroporate the cell suspension using a Bio-Rad Gene Pulser or similar device.
-
-
Selection of Stable Transfectants:
-
Transfer the electroporated cells to fresh medium and allow to recover for 24 hours.
-
Add the appropriate selection drug (e.g., phleomycin (B10820842) for the pZJM vector) to the culture medium.
-
Maintain the cultures under selection until a stable, drug-resistant population emerges (typically 2-3 weeks).
-
Clonal cell lines can be obtained by limiting dilution.
-
Protocol 3: Induction of RNAi and Phenotypic Analysis
-
Induction of dsRNA Expression:
-
To induce RNAi, add tetracycline to the culture medium of the stable transfectant cell line at a final concentration of 1 µg/mL.
-
Maintain a parallel culture without tetracycline as a non-induced control.
-
-
Growth Analysis:
-
Monitor the growth of both induced and non-induced cultures daily by cell counting using a hemocytometer.
-
Plot the cell density over time to determine the effect of gene knockdown on cell proliferation.
-
-
Analysis of Protein and RNA Levels (Optional but Recommended):
-
At various time points post-induction, harvest cells from both induced and non-induced cultures.
-
Analyze the level of the target protein (e.g., TryS) by Western blotting using a specific antibody.
-
Analyze the level of the target mRNA by Northern blotting or quantitative RT-PCR.
-
-
Biochemical Analysis of Thiol Levels:
-
Harvest cells from induced and non-induced cultures.
-
Prepare cell extracts and perform HPLC analysis to quantify the intracellular concentrations of glutathione, glutathionylspermidine, and this compound as previously described.[1]
-
-
Drug Sensitivity Assays:
-
Expose both induced and non-induced cells to serial dilutions of various drugs (e.g., melarsoprol, nifurtimox).
-
After a defined incubation period (e.g., 72 hours), determine the cell viability using a suitable assay (e.g., resazurin-based).
-
Calculate the EC50 (half-maximal effective concentration) for each drug in both cell populations to assess changes in drug sensitivity.
-
Conclusion
RNA interference is a robust and indispensable tool for the functional validation of genes within the this compound pathway of trypanosomatid parasites. The detailed protocols and application notes provided herein offer a framework for researchers to systematically investigate the roles of specific enzymes in this critical metabolic pathway. Such studies are vital for understanding the fundamental biology of these pathogens and for the identification and validation of novel drug targets for the treatment of trypanosomatid-borne diseases.
References
- 1. Phenotypic analysis of this compound synthetase knockdown in the African trypanosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Phenotypic analysis of this compound synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An RNA Interference (RNAi) Toolkit and Its Utility for Functional Genetic Analysis of Leishmania (Viannia) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retention and loss of RNA interference pathways in trypanosomatid protozoans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-locus targeting constructs for reliable regulated RNAi and transgene expression in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trypanothione-Based Drug Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Infectious diseases caused by trypanosomatid parasites, such as Chagas disease, African sleeping sickness, and leishmaniasis, represent a significant global health burden, affecting millions of people, primarily in developing countries.[1] The current therapeutic options are often limited by toxicity, lack of efficacy, and emerging drug resistance, necessitating the discovery of novel drug targets and therapeutic agents.[1]
A promising strategy for the development of new anti-trypanosomatid drugs is to target the unique trypanothione-based redox metabolism of these parasites.[1][2][3] This system, which is absent in the mammalian host, is centered around the dithiol This compound (B104310) [T(SH)₂] and the flavoenzyme this compound reductase (TryR).[3][4][5] TryR is essential for maintaining the intracellular reducing environment of the parasite, making it a key target for drug discovery.[4][5][6][7] Inhibition of this pathway can increase the parasite's susceptibility to oxidative stress, ultimately leading to its demise.[3]
These application notes provide a comprehensive overview of the design and implementation of this compound-based drug screening assays, with a focus on targeting this compound Reductase.
Signaling Pathway and Experimental Workflow
The this compound system is the principal antioxidant defense mechanism in trypanosomatids.[3] this compound disulfide [TS₂] is reduced to its active dithiol form, T(SH)₂, by the NADPH-dependent enzyme this compound Reductase (TryR). T(SH)₂ then provides the reducing equivalents for various downstream processes, including the detoxification of reactive oxygen species by tryparedoxin and tryparedoxin peroxidase.
Diagram 1: The this compound Metabolic Pathway
Caption: The this compound metabolic pathway in trypanosomatids.
A typical drug screening workflow involves a primary high-throughput screen (HTS) of a large compound library, followed by secondary assays to confirm hits and eliminate false positives. Confirmed hits then proceed to lead optimization.
Diagram 2: High-Throughput Screening Workflow
Caption: A typical workflow for a high-throughput drug screening campaign.
Experimental Protocols
This compound Reductase (TryR) Inhibition Assay
This protocol is adapted for a 96- or 384-well microplate format and is based on the colorimetric method using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).[6][8] The principle involves the reduction of this compound disulfide (T[S]₂) by TryR to T(SH)₂. The T(SH)₂ then reacts with DTNB to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[6][8][9]
Materials:
-
Recombinant this compound Reductase (TryR)
-
This compound disulfide (T[S]₂)
-
NADPH
-
DTNB (Ellman's reagent)
-
HEPES buffer (40 mM, pH 7.5)
-
EDTA (1 mM)
-
Test compounds dissolved in DMSO
-
96- or 384-well microplates
-
Microplate reader
Assay Buffer: 40 mM HEPES (pH 7.5), 1 mM EDTA.
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound at the desired concentration (typically with a final DMSO concentration of ≤1%).
-
TryR enzyme (final concentration of ~20 mU/mL).
-
DTNB (final concentration of 50 µM).
-
T[S]₂ (final concentration of 6 µM).
-
-
Incubate the plate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 150 µM.
-
Immediately measure the change in absorbance at 412 nm over a period of 5-10 minutes using a microplate reader. The rate of TNB formation is linear during this time.[8][10]
-
Controls:
-
Positive Control (100% activity): Reaction with DMSO instead of the test compound.
-
Negative Control (0% activity): Reaction without the TryR enzyme or with a known potent inhibitor.
-
Data Analysis: The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
For dose-response curves, the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by fitting the data to a suitable sigmoidal dose-response model.
Diagram 3: TryR DTNB-Coupled Assay Principle
Caption: The principle of the DTNB-coupled colorimetric assay for TryR activity.
Data Presentation
The following tables summarize key quantitative data for this compound-based drug screening.
Table 1: Kinetic Parameters for this compound Reductase
| Substrate | Kₘ (µM) | Enzyme Source | Reference |
| This compound disulfide (T[S]₂) | 1.5 - 6.5 | T. cruzi | [8] |
| NADPH | - | - | - |
Table 2: IC₅₀ Values of Selected this compound Reductase Inhibitors
| Compound Class | Example Compound | TryR IC₅₀ (µM) | Selectivity vs. hGR | Parasite EC₅₀ (µM) | Reference |
| Tricyclics | Clomipramine | 3.8 | >10-fold | 1.2 (T. brucei) | [11][12] |
| Diaryl sulfides | RDS 777 derivative | 12 | Selective | 11 (L. infantum) | [7] |
| Spiro compounds | M9J derivative | 2-5 | Inactive | 2-5 (T. brucei) | [7] |
| Indazoles | Compound 4 | 0.14 | - | 5.1 (T. brucei) | [13] |
| Paullones | Compound 2 | 0.15 | - | 12.6 (L. infantum) | [13] |
Note: hGR refers to human Glutathione Reductase. EC₅₀ is the effective concentration required to inhibit parasite growth by 50%.
Conclusion
The this compound metabolic pathway represents a robust and validated target for the discovery of novel drugs against trypanosomatid-borne diseases. The detailed protocols and data presented herein provide a framework for researchers to establish and conduct effective screening campaigns targeting this compound Reductase. The development of potent and selective inhibitors of this essential parasite enzyme holds significant promise for the future treatment of these devastating neglected diseases.
References
- 1. This compound Metabolism as Drug Target for Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting this compound Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. High-Throughput Screening Affords Novel and Selective this compound Reductase Inhibitors with Anti-Trypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes: Site-Directed Mutagenesis of Trypanothione Reductase
Introduction
Trypanothione (B104310) reductase (TR) is a critical flavoenzyme for the survival of trypanosomatid parasites, including Trypanosoma and Leishmania, the causative agents of Chagas disease, sleeping sickness, and leishmaniasis.[1] This enzyme is central to the parasites' unique antioxidant defense system, which relies on the dithiol this compound [T(SH)₂]. TR catalyzes the NADPH-dependent reduction of this compound disulfide (TS₂) back to its reduced form, T(SH)₂, protecting the parasite from oxidative stress generated by the host's immune response.[2] The absence of a close homolog in humans—where the analogous glutathione (B108866) reductase (GR) serves a similar function but with a distinct substrate—makes TR an exceptionally attractive target for the development of selective antiparasitic drugs.[3][4][5]
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted mutations into a DNA sequence. This approach is invaluable for studying protein structure-function relationships. By altering key amino acid residues within TR, particularly in its active site, researchers can elucidate their roles in substrate binding, catalysis, and inhibitor interactions.[4][6] This knowledge is fundamental for rational drug design, allowing for the development of potent and selective inhibitors that can disrupt the parasite's redox balance, leading to its death.[7][8][9] These application notes provide detailed protocols for performing site-directed mutagenesis on TR, expressing and purifying the resulting mutant proteins, and characterizing their kinetic properties.
Visualizing the this compound Redox Pathway and Experimental Workflow
To understand the biological context and the experimental approach, the following diagrams illustrate the this compound redox pathway and the general workflow for site-directed mutagenesis of this compound Reductase.
Caption: The this compound Redox Pathway in Trypanosomatids.
Caption: Workflow for Site-Directed Mutagenesis of this compound Reductase.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound Reductase
This protocol is adapted from standard QuikChange™ methodologies and is designed to introduce point mutations into the TR gene cloned in an expression vector.[10][11] The example focuses on mutating the catalytic cysteine residues (e.g., Cys52/57 or Cys53/58 depending on the species).[6][12]
1.1. Primer Design:
-
Primers should be 25-45 bases in length.[10]
-
The desired mutation should be in the center of the primer, with 10-15 bases of correct sequence on both sides.[11]
-
The melting temperature (Tm) should be ≥ 78°C. Use the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch , where N is the primer length.[10]
-
The primers should have a minimum GC content of 40% and terminate in a G or C.[11]
-
Both forward and reverse primers must contain the mutation and anneal to opposite strands of the plasmid.[10]
Example: Mutating Cysteine-58 to Serine (C58S) in T. cruzi TR
-
Wild-Type Sequence: ...GGC ACC TGC ATC GGC TCC... (Gly-Thr-Cys -Ile-Gly-Ser)
-
Forward Primer (Mutation in bold): 5'- GGC ACC AGC ATC GGC TCC GTC GCT G -3'
-
Reverse Primer (Mutation in bold): 5'- C AGC GAC GGA GCC GAT GCT GGT GCC -3'
1.2. PCR Amplification:
-
Set up the PCR reaction in a sterile PCR tube on ice.
| Component | Stock Concentration | Volume (µL) for 50 µL Rxn | Final Concentration |
| 5x Phusion/PrimeSTAR Buffer | 5x | 10 | 1x |
| dNTPs | 10 mM | 1 | 200 µM |
| Forward Primer | 10 µM | 1.25 | 0.25 µM |
| Reverse Primer | 10 µM | 1.25 | 0.25 µM |
| Template DNA (plasmid) | 50 ng/µL | 1 | 50 ng |
| High-Fidelity Polymerase | 2 U/µL | 0.5 | 1.0 U |
| Nuclease-Free Water | - | 35 | - |
-
PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 98 | 30 sec | 1 |
| Denaturation | 98 | 10 sec | \multirow{3}{*}{16-18} |
| Annealing | 55-68 | 30 sec | |
| Extension | 72 | 1 min/kb of plasmid | |
| Final Extension | 72 | 10 min | 1 |
| Hold | 4 | ∞ | 1 |
1.3. DpnI Digestion:
-
Following PCR, add 1 µL of DpnI restriction enzyme directly to the 50 µL PCR reaction mixture.[13]
-
Incubate at 37°C for at least 2 hours to digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact.[10][13]
1.4. Transformation:
-
Transform competent E. coli cells (e.g., DH5α) with 5-10 µL of the DpnI-treated PCR product.
-
Follow a standard heat-shock or electroporation protocol.[13]
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.
1.5. Verification:
-
Pick several colonies and grow them overnight in liquid LB medium with the selective antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Send the purified plasmid for Sanger sequencing using appropriate primers to confirm the presence of the desired mutation and ensure no other mutations were introduced.
Protocol 2: Recombinant TR Expression and Purification
2.1. Expression:
-
Transform an E. coli expression strain (e.g., BL21(DE3)) with the sequence-verified mutant TR plasmid.
-
Grow a 1 L culture of the transformed cells at 37°C in LB medium with the appropriate antibiotic to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation.
2.2. Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors).
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by ultracentrifugation.
-
If the TR protein is His-tagged, apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM).
-
Elute the TR protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purify the protein using size-exclusion chromatography to remove aggregates and achieve high purity.
-
Assess purity by SDS-PAGE. Concentrate the protein and store it at -80°C.
Protocol 3: this compound Reductase Enzyme Kinetics Assay
This protocol measures TR activity by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[14]
3.1. Reagents:
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5.[15]
-
NADPH Stock Solution: 10 mM in assay buffer.
-
This compound Disulfide (TS₂) Stock Solution: 10 mM in assay buffer.
-
Enzyme Solution: Purified wild-type or mutant TR, diluted to an appropriate concentration in assay buffer.
3.2. Procedure:
-
The assay is performed in a 96-well UV-transparent plate or in quartz cuvettes.
-
Prepare a reaction mixture in the wells/cuvettes as follows (example for a 200 µL final volume):
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Assay Buffer | - | Variable | - |
| NADPH | 10 mM | 3 | 150 µM |
| TS₂ | 10 mM | Variable (for Km) | Variable (e.g., 5-200 µM) |
| Enzyme Solution | Variable | 10 | e.g., 5-10 nM |
| Nuclease-Free Water | - | to 200 µL | - |
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding the enzyme (or substrate, if the enzyme was in the pre-incubation mix).
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes) using a spectrophotometer. The extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
To determine kinetic parameters (Km and kcat), vary the concentration of one substrate (e.g., TS₂) while keeping the other (NADPH) at a saturating concentration.
-
Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
Data Presentation
Table 1: Kinetic Properties of Wild-Type and Cysteine Mutants of T. cruzi this compound Reductase
This table summarizes the findings from site-directed mutagenesis of the redox-active cysteines, Cys53 and Cys58. The data demonstrate the essential role of both residues in the catalytic reduction of this compound disulfide.[6][12]
| Enzyme Version | Mutation | Catalytic Activity (with TS₂ and NADPH) | Transhydrogenase Activity (with thio-NADP⁺) | Spectral Properties (in absence of NADPH) | Inferred Role of Cysteine |
| Wild-Type | None | Active | Active | Oxidized form | Catalytic redox cycle |
| Mutant 1 | C53A | Catalytically inactive | Active, with altered parameters | Similar to reduced (EH₂) wild-type | Interacts with the disulfide substrate (TS₂) |
| Mutant 2 | C53S | Catalytically inactive | Active, with altered parameters | Similar to reduced (EH₂) wild-type | Interacts with the disulfide substrate (TS₂) |
| Mutant 3 | C58S | Catalytically inactive | Active, with altered parameters | Similar to oxidized wild-type | Thiolate anion interacts with enzyme-bound FAD |
Data synthesized from studies by Sullivan & Walsh (1995) and others.[6][12]
Table 2: Examples of Inhibitor Classes Targeting this compound Reductase
Understanding the active site through mutagenesis aids in the design and optimization of inhibitors. This table presents examples of different inhibitor classes and their potency against TR.
| Inhibitor Class | Example Compound | Target Site/Mechanism | Potency (Ki or IC₅₀) | Reference |
| Phenothiazines | Trifluoperazine | Competitive with TS₂ | Ki = 6.5 µM | [8] |
| Acridines | Quinacrine | Binds to two sites in the TS₂ cavity | IC₅₀ ≈ 20 µM | [3] |
| Dihydroquinazolines | RD110 | Competitive with TS₂ | IC₅₀ = 0.2 µM | [5] |
| Peptides | Peptide P4 | Disrupts enzyme dimerization | Ki ≈ 1 µM | [2][16] |
| Metal-based | Antimony (Sb(III)) | Binds to catalytic cysteines (Cys52, Cys57) | Inhibitory | [17] |
References
- 1. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Active site of this compound reductase. A target for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Rational drug design using this compound reductase as a target for anti-trypanosomal and anti-leishmanial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenothiazine inhibitors of this compound reductase as potential antitrypanosomal and antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Site-Directed Mutagenesis [protocols.io]
- 12. Site-directed mutagenesis of the redox-active cysteines of Trypanosoma cruzi this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 15. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digital.csic.es [digital.csic.es]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting common issues in Trypanothione reductase assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trypanothione (B104310) reductase (TryR) assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reductase assays in a question-and-answer format.
Question: Why is there no or very low enzyme activity?
Answer:
Several factors can contribute to low or absent this compound reductase activity. Consider the following potential causes and solutions:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles. It's advisable to aliquot the enzyme into smaller, single-use volumes.
-
Incorrect Assay Conditions: Verify that the assay buffer pH is optimal (typically around 7.4-7.5) and that all components are at their correct final concentrations.[1][2][3] Refer to the recommended assay protocol for specific concentrations.
-
Substrate Degradation: NADPH is sensitive to degradation. Prepare NADPH solutions fresh and keep them on ice.[4][5][6] this compound disulfide (TS₂) can also degrade; store it appropriately and prepare fresh solutions.
-
Presence of Inhibitors: The sample itself or a contaminant in the reagents could be inhibiting the enzyme. Run a control reaction with a known potent inhibitor to ensure the assay is working, and a control without any test compound to establish a baseline.
Question: The background signal in my assay is too high. What can I do?
Answer:
A high background signal can mask the true enzyme activity. Here are some common causes and troubleshooting steps:
-
Spontaneous Reduction of DTNB: In DTNB-based assays, non-enzymatic reduction of DTNB (Ellman's reagent) by other components in the assay mixture can lead to a high background. This can be exacerbated by the presence of reducing agents in your test compounds. Run a control reaction without the enzyme to measure the rate of non-enzymatic DTNB reduction and subtract this from your experimental values.
-
Compound Interference: Test compounds can interfere with the assay readout. They might absorb light at the same wavelength as the product being measured (e.g., TNB at 412 nm in the DTNB assay) or interfere with the detection chemistry in luminescence-based assays.[1] To check for this, run a control with the compound but without the enzyme.
-
Precipitation of Test Compound: Poorly soluble compounds can precipitate in the assay buffer, causing light scattering and artificially high absorbance readings. Visually inspect the wells for precipitation. Including a low concentration of a non-ionic detergent like Tween 20 (e.g., 0.05%) in the assay buffer can help improve the solubility of some compounds.[1]
Question: My results are not reproducible. What are the likely causes?
Answer:
Lack of reproducibility can stem from several sources. Pay close attention to the following:
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can lead to significant variations. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction.[1]
-
Reagent Instability: As mentioned earlier, the stability of NADPH and TS₂ is critical. Inconsistent preparation or storage of these reagents can lead to variable results.[4][5][6][7]
-
Edge Effects in Microplates: In 96- or 384-well plates, wells on the outer edges can experience more evaporation, leading to changes in reagent concentrations. Avoid using the outermost wells for critical samples or ensure proper plate sealing.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound reductase assay?
A1: The most common this compound reductase assay is a spectrophotometric method that follows the reduction of this compound disulfide (TS₂) by the enzyme in the presence of NADPH.[1] The produced dithiol this compound (T(SH)₂) then reduces 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), generating the yellow-colored 2-nitro-5-thiobenzoate (TNB), which can be measured at 412 nm.[1][8] The rate of TNB formation is proportional to the TryR activity. An alternative method monitors the decrease in NADPH absorbance at 340 nm.[2] Luminescence-based assays that measure NADPH consumption have also been developed for high-throughput screening.[3]
Q2: What are the key reagents and their typical concentrations in a standard DTNB-based TryR assay?
A2: A typical reaction mixture includes the enzyme (this compound reductase), the substrate (this compound disulfide), the co-factor (NADPH), and a chromogenic reagent (DTNB) in a suitable buffer. The table below summarizes typical concentration ranges.
| Reagent | Typical Concentration |
| This compound Reductase (TryR) | 0.2 - 8 mU/ml |
| This compound Disulfide (TS₂) | 4 - 150 µM |
| NADPH | 100 - 300 µM |
| DTNB | 100 - 200 µM |
| Buffer (e.g., HEPES) | 40 - 50 mM, pH 7.4 |
| EDTA | 1 mM |
| BSA | 0.01% |
| Tween 20 | 0.05% |
Note: Optimal concentrations may vary depending on the specific enzyme source and experimental goals. It is recommended to determine the Kₘ for the substrates under your experimental conditions.[1][3]
Q3: How can I differentiate between a true TryR inhibitor and a compound that interferes with the assay?
A3: To identify true inhibitors, it is crucial to perform several control experiments:
-
Assay without enzyme: This control helps identify compounds that directly react with DTNB or absorb at 412 nm.
-
Assay without TS₂: This control can help identify compounds that act as "subversive" substrates, being reduced by TryR in a way that still leads to DTNB reduction.
-
Counter-screen against human Glutathione Reductase (hGR): Since hGR is the closest human homolog to TryR, this screen is essential to assess the selectivity of the inhibitor.[1][9] An ideal inhibitor should show high potency against TryR and low or no activity against hGR.
-
Dose-response curves: True inhibitors will show a concentration-dependent inhibition of enzyme activity.
Q4: What is the importance of the this compound-based redox pathway in trypanosomatids?
A4: The this compound-based system is central to the antioxidant defense of trypanosomatid parasites like Leishmania and Trypanosoma.[9][10][11][12] These parasites lack the typical glutathione/glutathione reductase system found in their mammalian hosts.[9][13] this compound reductase maintains a pool of reduced this compound, which is essential for neutralizing reactive oxygen species generated by the host's immune system.[3][10] Because this pathway is essential for parasite survival and absent in humans, TryR is a major drug target for the development of new anti-parasitic agents.[2][9]
Experimental Protocols
Detailed Methodology for a Standard DTNB-based this compound Reductase Assay
This protocol is adapted from established methods for determining TryR activity.[1][3]
-
Reagent Preparation:
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.4.
-
This compound Disulfide (TS₂) Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C.
-
NADPH Stock Solution: Prepare a 10 mM stock in the assay buffer. Prepare fresh daily and keep on ice.
-
DTNB Stock Solution: Prepare a 10 mM stock in DMSO. Store at 4°C, protected from light.
-
This compound Reductase (TryR): Dilute the enzyme stock to the desired final concentration in assay buffer containing 0.01% BSA. Keep on ice.
-
-
Assay Procedure (for a 96-well plate format, 50 µL final volume):
-
Add 25 µL of assay buffer to each well.
-
Add 5 µL of the test compound (dissolved in DMSO, then diluted in assay buffer) or DMSO as a control.
-
Add 5 µL of 1 mM DTNB (for a final concentration of 100 µM).
-
Add 5 µL of 1.5 mM NADPH (for a final concentration of 150 µM).
-
Add 5 µL of 60 µM TS₂ (for a final concentration of 6 µM).
-
Pre-incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 5 µL of the diluted TryR enzyme (e.g., 2 mU/mL for a final concentration of 0.2 mU/mL).
-
Immediately start monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the no-enzyme control from all experimental rates.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: The this compound-based redox pathway in trypanosomatids.
Caption: Workflow for a typical DTNB-based this compound reductase assay.
References
- 1. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 3. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 6. abcam.com [abcam.com]
- 7. KR20210122258A - Stabilization of NADPH or NADH in Ammonia Detection Assay - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trypanothione Synthetase Expression and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the expression and purification of Trypanothione (B104310) synthetase (TryS). The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the first step to optimize the expression of recombinant this compound synthetase (TryS) in E. coli?
The initial and one of the most critical steps is codon optimization of the TryS gene for expression in E. coli. Different organisms have different codon preferences, and adapting the gene sequence to match the codon usage of E. coli can significantly enhance translation efficiency and protein yield.
Q2: My TryS protein is expressed but forms insoluble inclusion bodies. What can I do to improve its solubility?
Inclusion body formation is a common challenge. Here are several strategies to improve the solubility of recombinant TryS:
-
Lower the induction temperature: Reducing the temperature to 18-25°C after induction with IPTG slows down protein synthesis, which can promote proper folding.
-
Reduce IPTG concentration: High concentrations of IPTG can lead to rapid protein expression and overwhelm the cellular folding machinery. Try a range of lower IPTG concentrations (e.g., 0.1 mM to 0.5 mM).
-
Use a solubility-enhancing fusion tag: Fusing a highly soluble protein like Glutathione-S-transferase (GST) or Maltose-Binding Protein (MBP) to the N-terminus of TryS can significantly improve its solubility.[1][2]
-
Co-express with chaperones: Molecular chaperones can assist in the proper folding of the recombinant protein. Co-transforming your E. coli expression strain with a plasmid encoding chaperones can be beneficial.
-
Optimize the E. coli expression strain: Strains like Rosetta(DE3) are designed to enhance the expression of eukaryotic proteins by supplying tRNAs for codons that are rare in E. coli.
-
Utilize chemical chaperones: Adding small molecules like L-arginine or sorbitol to the culture medium can help stabilize the protein and prevent aggregation.
Q3: I am getting a very low yield of purified TryS. How can I increase it?
Low yield can result from issues at both the expression and purification stages. Consider the following to improve your yield:
-
Optimize expression conditions: Ensure you have optimized IPTG concentration, induction temperature, and induction time as mentioned above.
-
Ensure efficient cell lysis: Incomplete cell lysis will result in a significant loss of protein. Use appropriate lysis methods such as sonication or high-pressure homogenization.
-
Optimize purification buffers: The pH and composition of your lysis, wash, and elution buffers are critical. For His-tagged proteins, ensure the imidazole (B134444) concentration in the wash buffer is optimized to remove non-specific binders without eluting your target protein.
-
Check for protein degradation: Proteolysis can be a major issue. Add protease inhibitors to your lysis buffer and keep the protein sample on ice or at 4°C throughout the purification process.
Q4: Which affinity tag is better for purifying TryS, a His-tag or a GST-tag?
The choice between a His-tag and a GST-tag depends on several factors.[1][2]
-
His-tag:
-
Advantages: Small size, which is less likely to affect protein structure and function. Purification can be performed under denaturing conditions if the protein is in inclusion bodies.
-
Disadvantages: May co-purify with host proteins that have histidine-rich regions, potentially leading to lower purity.
-
-
GST-tag:
-
Advantages: Larger size can enhance the solubility and yield of the target protein.[1] Purification is typically highly specific.
-
Disadvantages: The large tag may interfere with the protein's function and often needs to be cleaved off, adding an extra step to the purification process.
-
For this compound Reductase from L. donovani, a GST-tag was successfully used to obtain a soluble and active enzyme with a good yield.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low expression of TryS | Codon bias. | Synthesize a codon-optimized gene for E. coli expression. |
| mRNA instability. | Use an expression vector with a strong promoter and a stable 5' untranslated region. | |
| Protein is toxic to E. coli. | Use a tightly regulated expression system (e.g., pLysS strains) to minimize basal expression before induction. Lower the induction temperature and IPTG concentration. | |
| TryS is expressed in inclusion bodies | High rate of protein synthesis. | Lower the induction temperature (18-25°C) and reduce the IPTG concentration (0.1-0.5 mM). |
| Improper protein folding. | Co-express with molecular chaperones. Use a solubility-enhancing fusion tag like GST or MBP.[1][2] Add chemical chaperones (e.g., L-arginine, sorbitol) to the culture medium. | |
| Low yield of purified TryS | Inefficient cell lysis. | Optimize lysis method (e.g., increase sonication time/amplitude, use a French press). |
| Protein degradation. | Add a cocktail of protease inhibitors to the lysis buffer and keep samples cold. | |
| Suboptimal purification conditions. | Optimize the composition of wash and elution buffers (e.g., pH, salt concentration, imidazole concentration for His-tags). | |
| Purified TryS is inactive | Protein is misfolded. | If purified from inclusion bodies, optimize the refolding protocol. If purified in soluble form, try expressing at a lower temperature to promote proper folding. |
| Presence of inhibitory contaminants. | Perform an additional purification step, such as size-exclusion chromatography, to remove contaminants. | |
| The affinity tag interferes with activity. | Cleave the affinity tag using a site-specific protease (e.g., TEV protease, thrombin). |
Quantitative Data Summary
Table 1: Purification of this compound Synthetase from Crithidia fasciculata
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (fold) |
| Crude Extract | 29,000 | 1,450 | 0.05 | 100 | 1 |
| DEAE-Sephacel | 1,480 | 1,180 | 0.8 | 81 | 16 |
| Phenyl-Sepharose | 210 | 945 | 4.5 | 65 | 90 |
| Matrex Gel Red A | 12.6 | 725 | 57.5 | 50 | 1150 |
| Hydroxylapatite | 2.0 | 580 | 290 | 40 | 5800 |
| Superose 12 | 0.8 | 580 | 725 | 40 | 14500 |
Data adapted from Henderson et al., 1990.[4]
Table 2: Expression Yield of a Related Trypanosomatid Enzyme in E. coli
| Enzyme | Organism | Expression System | Fusion Tag | Yield (mg/L of culture) | Reference |
| This compound Reductase | Leishmania donovani | E. coli BL21(DE3) | GST | ~16 | Singh et al., 2004[3] |
Experimental Protocols
Detailed Protocol for Expression and Purification of His-tagged this compound Synthetase
This protocol is a generalized procedure based on common practices for expressing and purifying His-tagged proteins in E. coli.
1. Gene Cloning and Transformation:
-
Clone the codon-optimized TryS gene into a pET vector containing an N-terminal or C-terminal 6x-His tag.
-
Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).
2. Protein Expression:
-
Inoculate a single colony of transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 20°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to incubate the culture at the lower temperature for 16-18 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Affinity Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged TryS from the column using elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Collect the elution fractions.
5. Analysis and Storage:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
If necessary, dialyze the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Store the purified protein at -80°C.
Visualizations
Caption: Workflow for the expression and purification of recombinant this compound synthetase.
Caption: Troubleshooting decision tree for common issues in this compound synthetase expression.
References
- 1. The Battle of the Tags: Evaluating GST and His-Tag Methods in Recombinant Protein Purification [thedailyscientist.org]
- 2. His-tag vs GST-tag: Which Affinity Tag Should You Use? [synapse.patsnap.com]
- 3. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of trypanothione-related enzymes, such as This compound (B104310) Reductase (TR) and this compound Synthetase (TryS).
Frequently Asked Questions (FAQs)
Q1: My protein has purified well, but I am not getting any crystals from initial screening. What are the common first steps for optimization?
A1: If initial broad-spectrum screens do not yield any crystals, the first step is to systematically vary the key parameters around the conditions that yielded at least some precipitate or phase separation. The most critical factors to adjust are protein concentration, precipitant concentration, and pH. It is also beneficial to try different crystallization methods, such as sitting-drop versus hanging-drop vapor diffusion, as the equilibration dynamics can influence crystal nucleation and growth.[1][2]
Q2: I am observing a heavy, amorphous precipitate in my crystallization drops. What does this indicate and how can I resolve it?
A2: Heavy precipitation suggests that the supersaturation level is too high, leading to rapid aggregation rather than orderly crystal lattice formation. To address this, you should lower the rate of equilibration. This can be achieved by decreasing the protein concentration, reducing the precipitant concentration, or setting up trials at a different temperature. Using a higher ratio of protein solution to reservoir solution in the drop can also slow down the process.
Q3: My initial hits are just showers of microcrystals. How can I grow larger, diffraction-quality crystals?
A3: A shower of microcrystals indicates that nucleation is too rapid and widespread. To encourage the growth of fewer, larger crystals, you need to slow down the nucleation rate. This can be achieved by:
-
Reducing precipitant and protein concentrations: This moves the experiment from the nucleation zone to the metastable zone of the phase diagram more slowly.[3][4]
-
Varying the temperature: A small change in temperature can significantly affect solubility and nucleation kinetics.
-
Microseeding: Introducing a few crushed microcrystals into a fresh drop equilibrated to a metastable state can promote the growth of existing seeds rather than new nucleation.
-
Additive screens: Small molecules, detergents, or salts can act as "nucleation poisons" or help to improve crystal packing. For example, the addition of 50 mM NaBr has been shown to be beneficial for obtaining well-diffracting crystals of T. brucei TR.[5][6]
Q4: I have obtained two different crystal forms (e.g., monoclinic and orthorhombic) under very similar crystallization conditions. Why does this happen and how can I control it?
A4: This phenomenon, known as polymorphism, can be attributed to subtle variations between protein batches, minor fluctuations in temperature, or slight differences in the setup of crystallization plates.[6][7] While difficult to control, you can favor one form by carefully recording and replicating the exact conditions that produced it. Seeding with crystals of the desired form is the most effective way to consistently reproduce a specific polymorph.
Q5: Are there any specific additives that are known to be helpful for crystallizing this compound Reductase?
A5: Yes, several additives have been reported to be beneficial. Dioxane (0.2% v/v) has been used in the crystallization of T. cruzi TR.[8] For T. brucei TR, 50 mM NaBr was found to be necessary to obtain regular and well-diffracting crystals.[5][9] Detergents like β-n-octylglucoside (0.2%) and octanoyl-N-methyl-glucamide (2%) have also been used, particularly when dealing with potential aggregation.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals, Clear Drops | Protein concentration is too low. Precipitant concentration is too low. Protein is too soluble under the tested conditions. | Increase protein concentration (e.g., up to 17 mg/mL for TbTR).[6] Increase precipitant concentration. Broaden the range of pH in your screens. |
| Phase Separation/Oiling Out | Protein concentration is too high. Precipitant concentration is too high. Incorrect buffer or pH. | Decrease protein and/or precipitant concentration. Screen a wider range of pH values. Consider additives that increase solubility, such as small amounts of non-denaturing detergents. |
| Small, Needle-like Crystals | Rapid crystal growth. Suboptimal pH or precipitant. | Lower the temperature to slow growth. Finely adjust the precipitant concentration and pH. Screen for additives that may alter crystal habit. |
| Crystals Don't Diffract Well | High solvent content or poor internal order. Mechanical stress during handling. | Try different cryoprotectants or soaking times. Optimize crystal growth to be slower, which often improves internal order.[11] Be gentle when handling crystals. |
| Inconsistent Results | Variations in protein purity or homogeneity between batches. Minor fluctuations in experimental conditions (temperature, pipetting). | Ensure high purity and monodispersity of your protein sample using size-exclusion chromatography.[3] Maintain consistent and well-controlled experimental procedures. |
| Difficulty Reproducing a Hit | The initial hit was a result of a specific, uncontrolled variable (e.g., dust particle, scratch). The hit condition is on a steep solubility cliff. | Perform fine-grid screening around the hit condition to find a more stable crystallization zone. Use seeding from the initial crystal to promote growth in a controlled manner. |
Experimental Protocols & Data
This compound Reductase (TR) Crystallization Conditions
The following table summarizes successful crystallization conditions reported for this compound Reductase from various trypanosomatid species. These serve as excellent starting points for optimization experiments.
| Enzyme Source | Protein Conc. | Precipitant | Buffer | Additives | Temperature | Method | Reference |
| T. brucei | 17 mg/mL | 22% MPD, 14% PEG 3350 | 40 mM Imidazole (B134444), pH 8.0 | 50 mM NaBr | Not Specified | Not Specified | [6][9] |
| T. cruzi | 7.5 mg/mL | ~10% PEG 8000 (vs. 20% in reservoir) | 100 mM Maleic acid, pH 6.0 | 0.2% (v/v) Dioxane, 1% Sodium dihydrogen phosphate | 6-8 °C | Vapor Diffusion | [8] |
| T. cruzi | Not Specified | 30% PEG 8000 | Not Specified | 0.2% β-n-octylglucoside | Not Specified | Not Specified | [10] |
| T. cruzi | Not Specified | 1.2 M Sodium citrate | Not Specified | 2% Octanoyl-N-methyl-glucamide | Not Specified | Not Specified | [10] |
| L. infantum | Not Specified | 1.4 - 1.7 M Ammonium sulfate | 0.1 M Tris-HCl, pH 8.0-8.7 | None | 21 °C | Hanging-drop Vapor Diffusion | [12][13] |
| C. fasciculata | Not Specified | Not Specified (Tetragonal crystals reported) | Not Specified | Not Specified | Not Specified | Not Specified | [14] |
Detailed Protocol: Expression and Purification of Recombinant T. brucei TR
This protocol is adapted from methodologies described for the expression and purification of Trypanosoma brucei this compound Reductase (TbTR).[5][6]
-
Gene Cloning and Expression:
-
The gene for TbTR is cloned into a pET15b vector, which adds an N-terminal His-tag.
-
The resulting plasmid is transformed into E. coli BL21 (DE3) cells.
-
A starter culture is grown overnight and used to inoculate a larger volume of LB medium supplemented with the appropriate antibiotic.
-
Cells are grown at 37°C with shaking until the OD600 reaches 0.6.
-
Protein expression is induced with 0.5-1.0 mM IPTG, and the culture is incubated for an additional 4 hours at 37°C.
-
-
Cell Lysis and Clarification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM imidazole, 0.1 mM PMSF, DNase, 5 mM MgCl₂).
-
Lysis is performed by sonication on ice.
-
The lysate is clarified by high-speed centrifugation to remove cell debris.
-
-
Purification:
-
The clarified supernatant is loaded onto a Ni-NTA affinity column.
-
The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
The His-tagged TbTR is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
For final polishing and buffer exchange, the eluted protein is subjected to size-exclusion chromatography using a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5).
-
Protein concentration is determined, and the final sample is concentrated to the desired level (e.g., 12-17 mg/mL), flash-frozen in liquid nitrogen, and stored at -80°C.[5][7]
-
Visualizations
This compound Metabolic Pathway
The following diagram illustrates the central role of this compound Reductase and this compound Synthetase in the redox metabolism of trypanosomatids. This pathway is essential for parasite survival and is a key target for drug development.[15][16][17][18]
General Experimental Workflow for Protein Crystallization
This workflow outlines the key stages from protein expression to obtaining diffraction-ready crystals, a critical process for structure-based drug design.[3][19]
References
- 1. Protein crystallization - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 6. Frontiers | Expanding the molecular landscape of fragments binding to this compound reductase, a legitimate target for drug design against human African trypanosomiasis [frontiersin.org]
- 7. Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. Initiating a crystallographic study of this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fradenlab.com [fradenlab.com]
Improving the stability of Trypanothione solutions for experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Trypanothione solutions for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in reduced this compound [T(SH)₂] solutions?
A1: The primary cause of instability is the rapid oxidation of the two thiol (-SH) groups in reduced this compound [T(SH)₂]. This oxidation process converts T(SH)₂ into its disulfide form, this compound disulfide (TS₂), particularly under ambient conditions, at neutral or higher pH, and in the presence of oxygen.[1] This can lead to a significant decrease in the active, reduced form of the molecule, impacting experimental results.
Q2: What is the difference between reduced this compound [T(SH)₂] and this compound disulfide (TS₂)?
A2: Reduced this compound [T(SH)₂] is the active dithiol form of the molecule that participates in redox reactions within trypanosomatids.[2][3][4] this compound disulfide (TS₂) is the oxidized form, containing a disulfide bridge, which is catalytically inactive until it is reduced back to T(SH)₂ by the enzyme this compound Reductase (TryR).[2][3][4]
Q3: How should I store my this compound disulfide (TS₂) powder and stock solutions?
A3: For long-term storage, this compound disulfide (TS₂) powder should be stored at -20°C, protected from moisture. For stock solutions, it is recommended to dissolve the powder in a suitable buffer (e.g., HEPES) and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. In a typical enzymatic assay buffer (40 mM HEPES, 1 mM EDTA, pH 7.5), TS₂ working solutions have been shown to be stable for up to 4 hours at +4°C.[5][6][7]
Q4: Can I use reducing agents like Dithiothreitol (DTT) to maintain the reduced state of T(SH)₂?
A4: Yes, reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce TS₂ to T(SH)₂ and help maintain its reduced state in solution.[5][8][9][10] DTT is effective at pH values above 7, while TCEP is more stable at higher pH and temperatures.[2][8] However, it is crucial to consider that these reducing agents may interfere with downstream assays.
Troubleshooting Guides
Problem 1: Inconsistent or low activity in my enzyme assay using a freshly prepared T(SH)₂ solution.
| Potential Cause | Suggested Solution |
| Oxidation of T(SH)₂ during preparation or incubation. | Prepare the T(SH)₂ solution immediately before use. Use deoxygenated buffers by purging with an inert gas like nitrogen or argon.[11] Work on ice to slow down the oxidation rate. |
| Incorrect pH of the buffer. | The reducing power of DTT is pH-dependent and is optimal above pH 7.[9] Ensure your buffer pH is appropriate for both the stability of T(SH)₂ and the optimal activity of your enzyme. |
| Presence of metal ion contaminants. | Metal ions can catalyze the oxidation of thiols.[12] Use buffers prepared with high-purity water and consider adding a chelating agent like EDTA (e.g., 1 mM) to your solutions.[6] |
| Degradation of the reducing agent (e.g., DTT). | DTT solutions can degrade over time. Use a fresh DTT stock solution for each experiment. Store DTT stock solutions in aliquots at -20°C.[8] |
Problem 2: My T(SH)₂ solution appears to have precipitated.
| Potential Cause | Suggested Solution |
| Low solubility at the prepared concentration. | This compound disulfide is soluble in water and some organic solvents.[9] Ensure you are not exceeding its solubility limit in your chosen buffer. You may need to gently warm the solution or sonicate to aid dissolution before adding any reducing agents. |
| pH-dependent solubility issues. | The pH of the solution can affect the solubility of this compound.[13][14] Ensure the pH of your buffer is within a range that maintains solubility. |
| Interaction with other components in the solution. | Certain salts or other molecules in your buffer could be causing precipitation. Try preparing the solution in a simpler buffer system to identify the problematic component. |
Quantitative Data on Solution Stability
| Compound | Storage Condition | Buffer/Solvent | Observed Stability | Citation |
| This compound disulfide (TS₂) | +4°C | 40 mM HEPES, 1 mM EDTA, pH 7.5 | Stable for up to 4 hours | [5][6][7] |
| Reduced this compound (T(SH)₂) derivatized with N-Ethylmaleimide | Assay conditions | Acetonitrile/methanol/water/DMSO | Stable for at least 48 hours | [1] |
Experimental Protocols
Protocol for the Preparation of Reduced this compound [T(SH)₂] from this compound Disulfide (TS₂)
This protocol describes the reduction of the stable disulfide form (TS₂) to the active dithiol form [T(SH)₂] for use in experiments.
Materials:
-
This compound disulfide (TS₂)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Deoxygenated buffer (e.g., 100 mM HEPES, 1 mM EDTA, pH 7.5, purged with nitrogen or argon for at least 30 minutes)
-
Inert gas (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Prepare a stock solution of TS₂: Dissolve the desired amount of TS₂ powder in the deoxygenated buffer to make a concentrated stock solution (e.g., 10 mM). This can be done on a vortex mixer.
-
Prepare a fresh stock solution of the reducing agent: Dissolve DTT or TCEP in the deoxygenated buffer to a final concentration of 100 mM.
-
Perform the reduction:
-
In a microcentrifuge tube, add the required volume of the TS₂ stock solution.
-
Add a 5 to 10-fold molar excess of the DTT or TCEP stock solution to the TS₂ solution. For example, for every 1 µL of 10 mM TS₂, add 5-10 µL of 10 mM DTT.
-
Gently mix the solution by pipetting up and down.
-
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes to ensure complete reduction of the disulfide bonds.
-
Use immediately: The resulting T(SH)₂ solution is prone to re-oxidation and should be used immediately in your experiments. Keep the solution on ice and under an inert gas atmosphere if possible.
Note: The excess reducing agent may need to be removed for certain applications, which can be done using size-exclusion chromatography, though this increases the risk of re-oxidation.
Visualizations
Caption: The this compound Redox Cycle.
Caption: Troubleshooting workflow for T(SH)₂ instability.
References
- 1. bionano.com [bionano.com]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. interchim.fr [interchim.fr]
- 9. astralscientific.com.au [astralscientific.com.au]
- 10. agscientific.com [agscientific.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize background noise in Trypanothione detection assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and overcome common issues in Trypanothione detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background noise in this compound reductase (TR) assays?
High background noise in TR assays can originate from several sources:
-
Reagent Instability: The substrate, this compound disulfide (TS₂), and the cofactor, NADPH, can degrade over time, leading to non-enzymatic reactions that contribute to the background signal.
-
Sample-related Interference: Components within the sample, such as other thiols or compounds that absorb light at the detection wavelength, can interfere with the assay. The rapid oxidation of reduced this compound (T(SH)₂) during sample preparation is a significant challenge.[1][2]
-
Assay Component Reactivity: The indicator dye, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), can react non-specifically with other reducing agents in the sample.
-
Instrumental Factors: Improperly calibrated or malfunctioning plate readers can introduce noise. The choice of microplate (e.g., clear for colorimetric, black for fluorescence, white for luminescence) is also crucial to minimize background.[3]
-
Contamination: Microbial or chemical contamination of reagents or labware can lead to spurious signals.
Q2: How can I prevent the oxidation of reduced this compound (T(SH)₂) during sample preparation?
The rapid oxidation of the reduced form of this compound is a critical issue that can lead to inaccurate measurements.[1][2] To preserve the native redox state, it is essential to incorporate a thiol-blocking agent during sample preparation. N-ethylmaleimide (NEM) is a commonly used reagent for this purpose due to its rapid reaction with free thiol groups, forming stable adducts.[1][2] The extraction should also be performed at low temperatures (e.g., -20°C) to minimize metabolic activity.[1]
Q3: My standard curve is not linear. What are the possible causes and solutions?
A non-linear standard curve can be caused by several factors:[3]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to inconsistencies. Using calibrated pipettes and preparing a master mix for the reaction components can help.[3]
-
Improperly Prepared Reagents: Ensure all components are completely thawed and mixed thoroughly before use.
-
Substrate/Cofactor Depletion: At high enzyme concentrations or long incubation times, the substrate or cofactor may become depleted, causing the reaction rate to plateau.
-
Incorrect Wavelength Reading: Verify that the plate reader is set to the correct wavelength for the assay being performed (e.g., 410-412 nm for the DTNB-based assay).[4][5]
Q4: Can test compounds interfere with the assay and produce false-positive or false-negative results?
Yes, test compounds can interfere with the assay in several ways:
-
Light Absorbance: Colored compounds that absorb light near the detection wavelength can lead to false-positive or false-negative results depending on whether they are reactants or products.
-
Reactivity with Assay Reagents: Some compounds may directly react with DTNB or NADPH, leading to a change in signal that is independent of TR activity.
-
Aggregating Compounds: Some compounds can form aggregates that inhibit enzymes non-specifically. Including a small amount of a non-ionic detergent like Tween 20 (e.g., 0.05%) in the assay buffer can help to mitigate this.[4]
-
Redox Cycling: Certain compounds can undergo redox cycling, leading to the non-enzymatic consumption of NADPH and creating a false-positive signal for TR inhibition.
To identify potential interference, it is crucial to run control experiments, including testing the compound in the absence of the enzyme or substrate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in "No Enzyme" Control | Reagent contamination or degradation. | Prepare fresh reagents. Filter-sterilize buffers. |
| Non-specific reaction of DTNB with sample components. | Deproteinize the sample. Run a sample blank without DTNB to quantify this interference. | |
| Autohydrolysis of substrate. | Optimize substrate concentration and incubation time. | |
| Low Signal or No Activity | Inactive enzyme. | Use a fresh enzyme aliquot. Ensure proper storage conditions (-80°C). |
| Incorrect buffer pH or composition. | Verify the pH of all buffers. Ensure all necessary components are present at the correct concentrations. | |
| Expired or degraded reagents (NADPH, TS₂). | Use fresh reagents and store them properly (e.g., NADPH in aliquots at -20°C). | |
| High Well-to-Well Variability | Pipetting inconsistency. | Use calibrated pipettes. Prepare a master mix for reagents.[3] |
| Incomplete mixing of reagents in wells. | Mix the plate gently after adding all components. | |
| Air bubbles in wells. | Be careful during pipetting to avoid introducing bubbles. Centrifuge the plate briefly if necessary.[3] | |
| Edge Effects on Microplate | Evaporation from outer wells during incubation. | Use a plate sealer. Avoid using the outer wells of the plate for critical samples. |
| Temperature gradients across the plate. | Ensure the plate is uniformly heated during incubation. |
Quantitative Data Summary
The following tables summarize key parameters and findings from various studies on this compound reductase assays.
Table 1: Comparison of Kinetic Parameters for this compound Reductase (TR) Assays
| Parameter | Luminescence-based Assay | DTNB-based Assay | Reference |
| Enzyme Concentration | 0.5 nM | 20 nM | [6] |
| NADPH Concentration | 12.5 µM | 100 µM | [6] |
| TS₂ Kₘ (apparent) | 3.6 ± 0.5 µM | Not Reported | [7] |
| Assay Sensitivity | High | Moderate | [4][8] |
Table 2: Impact of a Thiol-Blocking Agent on this compound Measurement
| Condition | Oxidized this compound (TS₂) | Reduced Derivatized this compound (T(SNEM)₂) | Reference |
| Without NEM | Predominantly detected | Not detected | [1][2] |
| With NEM | Accurately quantified | Accurately quantified | [1][2] |
| Control (no H₂O₂) | ~174 (Ratio of Reduced to Oxidized) | [1] | |
| 2h H₂O₂ exposure | ~4 (Ratio of Reduced to Oxidized) | [1] |
Experimental Protocols
Protocol 1: Standard DTNB-based this compound Reductase (TR) Assay [4]
This protocol is adapted from a high-throughput screening assay for TR inhibitors.
-
Prepare Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5. Add 0.05% Tween 20 to reduce compound aggregation.
-
Prepare Reagent Solutions:
-
This compound disulfide (TS₂): Prepare a stock solution in water. The final concentration in the assay is typically around the Kₘ value (e.g., 6 µM).
-
NADPH: Prepare a fresh stock solution in the assay buffer. The final concentration is typically 150 µM.
-
DTNB: Prepare a stock solution in a solvent like ethanol (B145695) or DMSO. The final concentration is 100 µM.
-
TR Enzyme: Dilute the enzyme in assay buffer containing 0.01% BSA to the desired final concentration (e.g., 0.2 mU).
-
-
Assay Procedure (384-well plate format): a. Add test compounds dissolved in DMSO to the wells (final DMSO concentration should be ≤1%). b. Add the TR enzyme solution to all wells except the "no enzyme" control wells. c. Add TS₂ and DTNB to all wells. d. Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes). e. Initiate the reaction by adding NADPH. f. Immediately measure the increase in absorbance at 410-412 nm continuously for 10-15 minutes at room temperature.
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve.
Protocol 2: Sample Preparation for Redox State Analysis using LC-MS [1][2]
This protocol is designed to preserve the in vivo ratio of reduced to oxidized this compound.
-
Prepare Extraction Solvent: A quaternary mixture of acetonitrile, methanol, water, and DMSO (4:4:2:5, v/v/v/v) containing a thiol-blocking agent like N-Ethylmaleimide (NEM). The extraction is performed at -20°C.
-
Cell Harvesting: Harvest parasite cells by centrifugation at low temperature.
-
Extraction: a. Resuspend the cell pellet in the cold extraction solvent containing NEM. b. Briefly sonicate the sample to enhance cell lysis and metabolite release. c. Centrifuge to pellet cell debris.
-
Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the NEM-derivatized reduced this compound and the oxidized this compound.
Visualizations
Caption: Experimental workflow for a typical this compound reductase assay.
Caption: Troubleshooting logic for high background noise in this compound assays.
Caption: The this compound synthesis and redox cycling pathway in trypanosomatids.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
Strategies to enhance the efficiency of Trypanothione synthesis.
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting advice, and detailed protocols to enhance the efficiency of Trypanothione (B104310) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound? A1: The two main strategies for this compound synthesis are enzymatic synthesis and chemical synthesis. Enzymatic synthesis, which mimics the natural biological pathway, is generally preferred for producing the specific N¹,N⁸-bis(glutathionyl)spermidine structure. It is often more cost-effective and can produce large quantities, with some methods yielding over 200mg.[1] Chemical synthesis approaches are more commonly applied to creating inhibitors of related enzymes like this compound Reductase rather than this compound itself.[2][3][4]
Q2: What is the biological pathway for this compound synthesis? A2: this compound [T(SH)₂] is synthesized in a two-step, ATP-dependent process from glutathione (B108866) (GSH) and spermidine.[5][6][7][8] The enzyme this compound Synthetase (TryS) can catalyze both steps. In some trypanosomatid species, the first step can also be catalyzed by glutathionylspermidine (B10777622) synthetase (GspS).[7][8][9]
Caption: The enzymatic pathway for the biosynthesis of this compound.
Q3: What are the critical components for successful enzymatic synthesis of this compound? A3: A successful reaction requires a highly active this compound Synthetase (TryS) enzyme, the substrates glutathione (GSH) and spermidine, an energy source in the form of ATP, and an optimized buffer system.[10] The buffer typically contains a buffering agent (e.g., HEPES), magnesium ions (which are crucial for ATP-dependent enzymes), and a reducing agent like DTT to maintain a stable environment.[10]
Troubleshooting Guide
Section 1: Recombinant Enzyme Preparation
Q: My yield of recombinant this compound Synthetase (TryS) is very low. How can I improve it? A: Low protein yield is a common issue in recombinant expression. Consider the following troubleshooting steps:
-
Codon Optimization: Ensure the DNA sequence of your TryS gene is optimized for your expression host (e.g., E. coli). This can significantly improve translation efficiency.[11][12]
-
Expression Host: Some proteins, including TryS, may express better in specific host strains. Strains like ArcticExpress(DE3) contain chaperonins that assist with proper protein folding at low temperatures and can improve the yield of soluble protein.[10]
-
Induction Conditions: Optimize the inducer concentration (e.g., IPTG) and the temperature and duration of the induction period. Lower temperatures (e.g., 15-20°C) with a longer induction time often enhance the yield of correctly folded, soluble protein.
-
Purification Strategy: Ensure your lysis buffer is effective.[10] If using an affinity tag like a His-tag, check for resin saturation and optimize wash and elution steps to minimize protein loss. Yields of 6 to 30 mg of pure TryS per liter of culture have been reported.[13]
Q: My purified TryS enzyme is inactive. What could be the cause? A: Enzyme inactivity often points to problems with protein folding or stability.
-
Protein Misfolding: Insoluble protein aggregates (inclusion bodies) are a sign of misfolding. Using chaperone-assisted expression strains or optimizing induction conditions can help.[14] Denaturing and refolding the protein from inclusion bodies is a possible but complex recovery strategy.[15]
-
Buffer Conditions: The purification and storage buffers are critical. TryS activity can be dependent on reducing agents. The buffer should contain components like Dithiothreitol (DTT) and EDTA.[10]
-
Storage: Store the purified enzyme in small aliquots at -20°C or -80°C in a buffer containing a cryoprotectant like 40% glycerol (B35011) to prevent damage from freeze-thaw cycles.[13]
-
Affinity Tag Interference: In some cases, an N-terminal affinity tag (like a His-tag) can interfere with enzyme activity. If you suspect this, consider cleaving the tag using a specific protease (e.g., thrombin) after purification.[10]
Section 2: Enzymatic Synthesis Reaction
Q: The yield of my this compound synthesis reaction is poor despite having active enzyme. How can I optimize the reaction? A: To optimize the synthesis reaction, systematically evaluate each component and condition.
-
Enzyme Variant: Using a mutant of Crithidia fasciculata TryS where Cysteine 59 is replaced by Alanine (C59A) has been shown to be highly effective for the preparative synthesis of this compound.[1] This mutant may offer improved stability or activity under reaction conditions.
-
Substrate Concentration: Ensure substrate concentrations are not limiting. For T. brucei TryS, the Michaelis constants (Km) have been determined and can serve as a starting point for optimization.[10] See Table 1 for reference values.
-
Buffer Composition: The reaction buffer's pH and ionic strength are critical. A pH of around 8.0 is often optimal for TryS activity.[10] The concentration of magnesium is also crucial, with 10 mM being a common concentration.[10]
-
Incubation Time: Monitor the reaction over time to determine the point at which it reaches completion or plateaus. A typical assay reaction may run for 60 minutes.[10]
Caption: A generalized workflow for the enzymatic synthesis of this compound.
Section 3: Product Analysis and Quantification
Q: I am trying to quantify my product using LC-MS, but I can only detect the oxidized form, this compound Disulfide (TS₂). Why is this happening? A: This is a critical and frequent challenge. The reduced, active form of this compound, T(SH)₂, is highly unstable and rapidly oxidizes to the disulfide form (TS₂) in the presence of oxygen, especially at neutral pH.[16] Standard extraction and sample preparation procedures often result in the complete oxidation of the product before analysis.[16]
To accurately measure T(SH)₂, you must prevent its oxidation during sample preparation:
-
Use a Quenching/Extraction Buffer with a Thiol-Alkylating Agent: Immediately after the reaction, mix the sample with an acidic buffer containing an alkylating agent like N-Ethylmaleimide (NEM). The low pH slows oxidation, and NEM will covalently modify the free thiol groups on T(SH)₂, "locking" it in its reduced state for analysis.
-
Minimize Oxygen Exposure: Perform extraction steps on ice and as quickly as possible.
-
Validated Method: A specific LC-MS method has been developed to accurately quantify both the reduced and oxidized forms of this compound from biological samples, which addresses this instability issue.[16] Adopting a similar validated protocol is highly recommended.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant T. brucei TryS
This protocol is adapted from methodologies used for expressing T. brucei TryS.[10][13]
-
Transformation: Transform a pET15b vector containing the T. brucei TryS gene into E. coli ArcticExpress(DE3)RIL competent cells. Plate on LB agar (B569324) with appropriate antibiotics (e.g., carbenicillin (B1668345) and gentamycin).
-
Starter Culture: Inoculate a 100 mL starter culture of LB medium with antibiotics using a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Use the starter culture to inoculate a large volume (e.g., 2 L) of LB medium. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 15°C, then induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 15°C for 16-20 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 20 min at 4°C).
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5 mM imidazole (B134444), 1 mM TCEP, protease inhibitors). Lyse the cells using a cell disrupter or sonication.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 min at 4°C) to pellet cell debris. Filter the supernatant through a 0.2 µm filter.
-
Affinity Chromatography: Load the clarified supernatant onto a HisTrap nickel-chelated column. Wash the column extensively with lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM). Elute the His-tagged TryS protein using a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, perform size-exclusion chromatography (e.g., Superdex 200 column) using a suitable buffer (e.g., 100 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgSO₄, 0.5 mM EDTA, 1 mM DTT).[13]
-
Storage: Pool the pure fractions, concentrate as needed, add glycerol to 40% (v/v), and store in aliquots at -20°C.[13]
Protocol 2: TryS Activity Assay (BIOMOL Green)
This endpoint assay quantifies the inorganic phosphate (B84403) (Pi) released from ATP during the synthesis reaction.[10][13]
-
Reaction Setup: In a 384-well plate, prepare a 50 µL reaction mixture.
-
Add Components: Add assay buffer (100 mM HEPES pH 8.0, 10 mM Mg-acetate, 0.5 mM EDTA, 2 mM DTT, 0.01% Brij-35).
-
Add Substrates: Add the substrates to their final desired concentrations (see Table 2 for an example).
-
Add Enzyme: Initiate the reaction by adding recombinant TryS (e.g., to a final concentration of 10 nM). Include "no enzyme" controls.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes). The reaction should be in the linear range for this duration.
-
Stop and Develop: Stop the reaction by adding 100 µL of BIOMOL Green reagent. This reagent detects the generated phosphate.
-
Readout: Incubate for 20-30 minutes at room temperature to allow color development, then measure the absorbance at 620-650 nm.
-
Calculation: Quantify the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations.
Quantitative Data Summary
Table 1: Kinetic Parameters for T. brucei this compound Synthetase Substrates This table summarizes the Michaelis constants (Km) which can guide the selection of substrate concentrations for synthesis reactions. Data sourced from kinetic characterization studies.[10]
| Substrate | Km (µM) | Note |
| ATP | 35 | Determined in the presence of 1.2 mM Spermidine and 100 µM GSH. |
| Spermidine (Spd) | 25 | Determined in the presence of 100 µM ATP and 100 µM GSH. |
| Glutathione (GSH) | 20 | Determined in the presence of 100 µM ATP and 1.2 mM Spermidine. |
Table 2: Example Optimized Conditions for a High-Throughput TryS Assay These conditions were developed for screening inhibitors but provide an excellent, validated starting point for setting up a synthesis or activity assay.[13][17]
| Parameter | Value |
| Buffer System | 100 mM HEPES |
| pH | 7.4 - 8.0 |
| Magnesium (MgSO₄ or Mg-acetate) | 10 mM |
| EDTA | 0.5 mM |
| Reducing Agent (DTT) | 1-2 mM |
| Detergent (Brij-35) | 0.01% (optional, for assay stability) |
| ATP Concentration | 150 µM |
| Spermidine Concentration | 2 mM |
| Glutathione Concentration | 150 µM |
| Enzyme (TryS) Concentration | ~10 nM |
| Temperature | Room Temperature (~25°C) or 28°C |
References
- 1. Preparative enzymatic synthesis of this compound and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Improved tricyclic inhibitors of this compound reductase by screening and chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Targeting this compound Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Validation of this compound Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomatik.com [biomatik.com]
- 12. Analysis of 11,430 recombinant protein production experiments reveals that protein yield is tunable by synonymous codon changes of translation initiation sites | PLOS Computational Biology [journals.plos.org]
- 13. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain engineering for improved expression of recombinant proteins in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [kb.osu.edu]
- 16. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Quantification of Trypanothione in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of trypanothione (B104310) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A: this compound (T(SH)₂) is a unique low molecular weight thiol found in trypanosomatid parasites, such as Leishmania, Trypanosoma, and Entamoeba.[1][2] It is central to the parasites' antioxidant defense system, protecting them from oxidative stress generated by the host's immune response.[3][4] Unlike mammals, these parasites lack catalase and a canonical glutathione/glutathione reductase system, making the this compound system essential for their survival.[5] Quantification of both the reduced (T(SH)₂) and oxidized (TS₂) forms of this compound is crucial for assessing the parasite's redox status and for the development of new drugs targeting the this compound metabolic pathway.[6][7]
Q2: What are the common methods for quantifying this compound?
A: The most common methods for quantifying this compound include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescent derivatization using reagents like monobromobimane.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for the simultaneous quantification of reduced and oxidized this compound.[6][7][8]
-
Enzymatic Assays: These are often colorimetric or luminescence-based and utilize the enzyme this compound reductase.[3][9][10] They are particularly well-suited for high-throughput screening (HTS) of potential drug candidates.[9][11]
Q3: Why is sample preparation so critical for accurate this compound quantification?
A: The primary challenge in this compound quantification is the rapid oxidation of the reduced form, T(SH)₂, to its oxidized form, TS₂, during sample preparation.[6][7] This can lead to an inaccurate assessment of the parasite's true redox state. To prevent this, it is essential to use a thiol-blocking agent, such as N-ethylmaleimide (NEM), in the extraction buffer to preserve the native redox state of this compound.[6][8][12]
Troubleshooting Guides
Issue 1: Low or no detectable reduced this compound (T(SH)₂) in samples.
| Possible Cause | Troubleshooting Step |
| Oxidation during sample preparation. | Immediately after harvesting, resuspend the cell pellet in a pre-cooled (-20°C) extraction solution containing a thiol-blocking agent like N-ethylmaleimide (NEM).[6][7] This will derivatize the reduced thiols and prevent their oxidation. |
| Sample degradation. | Process samples immediately after collection. If storage is necessary, store cell pellets at -80°C and minimize freeze-thaw cycles. |
| Inefficient extraction. | Use an optimized extraction solution. A commonly used solution is a mixture of acetonitrile (B52724), methanol, and water.[6] Ensure complete cell lysis, for example by vortexing.[6] |
Issue 2: High variability between replicate measurements.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling. | Standardize all sample preparation steps, including incubation times, temperatures, and centrifugation speeds. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of reagents and samples. |
| Matrix effects in LC-MS. | If using LC-MS, consider using an internal standard to correct for matrix effects.[6] Diluting the sample may also help reduce interference.[13] |
Issue 3: Poor sensitivity in the assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal assay conditions. | Optimize assay parameters such as pH, temperature, and incubation times. For enzymatic assays, ensure the concentrations of substrates (e.g., NADPH, oxidized this compound) are not limiting.[10] |
| Low protein concentration in the sample. | Determine the protein concentration of your sample lysate to ensure you are loading a sufficient amount for detection.[3] |
| Instrument settings not optimized. | For LC-MS, optimize mass spectrometer parameters, such as scan events and collision energies, to maximize sensitivity for this compound detection.[6] |
Experimental Protocols
LC-MS Method for this compound Redox State Analysis
This protocol is based on a validated method for assessing the this compound redox state in Leishmania infantum.[6][8]
a. Sample Preparation:
-
Harvest parasites by centrifugation and immediately place the cell pellet on ice.
-
Resuspend the cell pellet in 150 µL of pre-cooled (-20°C) extraction solution (acetonitrile/methanol/water/DMSO; 4:4:2:5, v/v/v/v) containing 15 mM N-ethylmaleimide (NEM).[6]
-
Vortex vigorously to ensure complete cell lysis and derivatization of thiols.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant for LC-MS analysis.
b. LC-MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate in positive ion mode and use selective ion monitoring (SIM) for the detection of derivatized reduced this compound (T(SNEM)₂) and oxidized this compound (TS₂).[6]
Enzymatic Assay for this compound Reductase Activity
This protocol is a general guideline for a colorimetric assay.
a. Reaction Mixture:
-
HEPES buffer (50 mM, pH 7.4)
-
NaCl (40 mM)
-
This compound Reductase (e.g., 50 nM)
-
Oxidized this compound (TS₂) (e.g., 150 µM)
-
NADPH (e.g., 100 µM)
-
Inhibitor or vehicle control
b. Procedure:
-
Pre-incubate the reaction mixture (buffer, NaCl, enzyme, and inhibitor) in a 96-well plate.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[10]
Quantitative Data
| Parameter | Method | Organism | Value | Reference |
| IC₅₀ of Auranofin on L. infantum | Enzymatic Assay | Leishmania infantum | 9.68 ± 1.02 µM | [6] |
| IC₅₀ of Compound 3 on L. infantum promastigotes | Cell-based Assay | Leishmania infantum | 12.44 ± 1.09 µM | [14] |
| Linearity of TS₂ calibration curve (R²) | LC-MS | N/A | 0.9993 | [7] |
Visualizations
References
- 1. Detection by HPLC of a this compound synthetase activity in vitro from Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing proteases and enzymes of the this compound system in subpopulations of Leishmania (Viannia) braziliensis Thor strain during macrophage infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting this compound Metabolism in Trypanosomatids [mdpi.com]
- 6. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple colorimetric this compound reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
Technical Support Center: Addressing Off-Target Effects of Trypanothione Pathway Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with inhibitors of the Trypanothione pathway in kinetoplastid parasites. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns when working with this compound pathway inhibitors?
A1: The primary off-target concern is the inhibition of the host's analogous enzyme, human Glutathione Reductase (GR).[1] Due to structural similarities with this compound Reductase (TR), some inhibitors may exhibit cross-reactivity with hGR, leading to potential host cell toxicity. Other off-target effects can arise from the inhibitor interacting with unrelated proteins within the parasite or the host cell, leading to unexpected phenotypes or toxicity.[2]
Q2: I am observing a significant discrepancy between my enzymatic assay (IC50) and cell-based assay (EC50) results. What could be the reason?
A2: This is a common observation in drug discovery for trypanosomatids.[2] Several factors can contribute to this discrepancy:
-
Cell permeability: The inhibitor may have poor penetration into the parasite or the host cell in the case of intracellular amastigotes.
-
Metabolic instability: The compound may be rapidly metabolized by the parasite or host cell into an inactive form.
-
Efflux pumps: The parasite may actively pump the inhibitor out of the cell.
-
Off-target effects: The inhibitor might have additional targets within the parasite that contribute to its cellular activity, making the EC50 value lower than the IC50 against the primary target. Conversely, the compound could be cytotoxic to the host cells, leading to an apparent anti-parasitic effect that is not target-specific.
Q3: My inhibitor shows potent activity against the promastigote stage but is inactive against intracellular amastigotes. Why?
A3: Promastigotes (the insect stage) and amastigotes (the clinically relevant mammalian stage) have distinct metabolic and physiological characteristics.[2] A compound effective against promastigotes may be inactive against amastigotes due to:
-
Different expression levels of the target enzyme.
-
Inability to cross the host cell and parasitophorous vacuole membranes to reach the amastigote.
-
The different metabolic state of the amastigote rendering the target less essential.
-
The acidic environment of the phagolysosome affecting the inhibitor's stability or activity.
Q4: My positive control drug is showing lower than expected activity in my Leishmania assay. What should I do?
A4: A decrease in the potency of your positive control can indicate several issues:
-
Drug degradation: Ensure the drug is stored correctly and has not expired. Prepare fresh stock solutions regularly.[2]
-
Parasite resistance: The Leishmania strain in your lab may have developed resistance to the control drug over time. It is advisable to periodically test the susceptibility of your parasite stocks.[2]
-
Assay conditions: Suboptimal assay conditions, such as incorrect parasite density or incubation time, can affect drug efficacy.
Q5: What are some common causes of high background signals in my enzymatic or cell-based assays?
A5: High background can obscure your results and reduce assay sensitivity.[3] Common causes include:
-
Enzymatic assays:
-
Cell-based assays:
-
Autofluorescence of the compound.
-
Phenol (B47542) red in the culture medium can interfere with colorimetric and fluorescent readouts.
-
Microbial contamination.[6]
-
Troubleshooting Guides
Issue 1: Inhibitor Precipitation in Assays
Symptoms:
-
Visible precipitate in the stock solution, intermediate dilutions, or final assay plate.
-
Inconsistent or non-reproducible IC50/EC50 values.
-
Cloudiness in the wells of the microplate.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low aqueous solubility of the inhibitor. | Prepare a high-concentration stock solution in 100% DMSO. For the final dilution into aqueous assay buffer or culture medium, perform a stepwise dilution. First, create an intermediate dilution in a small volume of buffer/medium containing serum (if applicable), as proteins can aid solubility. Then, add this intermediate dilution to the final volume with gentle mixing. |
| "Salting out" effect. | When diluting a DMSO stock into an aqueous buffer, the inhibitor can crash out. Try using a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your intermediate dilution step, if compatible with your assay. |
| Temperature fluctuations. | Pre-warm the assay buffer or culture medium to the experimental temperature (e.g., 37°C) before adding the inhibitor. Avoid repeated freeze-thaw cycles of the stock solution. |
| High final DMSO concentration. | Aim for a final DMSO concentration of ≤0.5% in cell-based assays, as higher concentrations can be toxic. If higher concentrations are needed to maintain solubility, ensure that the vehicle control has the same final DMSO concentration. |
Issue 2: Inconsistent IC50 Values in Enzymatic Assays
Symptoms:
-
High variability in IC50 values between replicate experiments.
-
Poorly defined dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inaccurate pipetting. | Ensure pipettes are properly calibrated. Use a master mix for reagents to minimize pipetting errors between wells. For viscous solutions, consider using reverse pipetting. |
| Enzyme instability. | Prepare fresh enzyme dilutions for each experiment. Keep the enzyme on ice during the experiment setup. Include a positive control inhibitor to monitor enzyme activity and assay performance. |
| Substrate or cofactor degradation. | Prepare fresh substrate and cofactor (e.g., NADPH) solutions for each experiment. Protect light-sensitive reagents from light. |
| Incorrect incubation times. | Use a consistent pre-incubation time for the enzyme and inhibitor before initiating the reaction with the substrate. Ensure the reaction time for the enzymatic conversion is within the linear range. |
| Data analysis errors. | Use a sufficient number of inhibitor concentrations (at least 8-10) to generate a complete dose-response curve. Ensure the data analysis software is using an appropriate curve-fitting model. |
Issue 3: Low Signal-to-Noise Ratio in Cell-Based Assays
Symptoms:
-
Difficulty in distinguishing between the signal from treated and untreated cells.
-
High background fluorescence or luminescence.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal cell seeding density. | Perform a cell titration experiment to determine the optimal cell number that gives a robust signal without being confluent at the end of the assay. |
| Low parasite viability at the start of the experiment. | Ensure that Leishmania or Trypanosoma cultures are in the logarithmic growth phase and have high viability before initiating the assay.[2] |
| Autofluorescence of the test compound. | Run a control plate with the compound in cell-free medium to measure its intrinsic fluorescence at the assay wavelengths. If significant, consider using a different detection method (e.g., luminescence instead of fluorescence). |
| High background from culture medium. | Use a phenol red-free medium for colorimetric and fluorometric assays. Fetal Bovine Serum (FBS) can also contribute to background; consider using a serum-free medium for the final assay step if possible. |
| Incorrect instrument settings (gain, exposure time). | Optimize the instrument settings using positive and negative control wells to maximize the signal from the positive control while keeping the background low. |
Data Presentation
Table 1: Inhibitory Activity of Selected Compounds against this compound Reductase (TR) and Human Glutathione Reductase (hGR)
| Compound | TR IC50 (µM) | hGR IC50 (µM) | Selectivity Index (hGR IC50 / TR IC50) | Reference |
| Clomipramine | 3.8 | >100 | >26 | [3] |
| Compound 6a | 0.34 | >155 | >455 | [7] |
| Compound 8a | 3.3 | 64.8 | 20 | [7] |
| Naloxonazine | >50 | N/A | N/A | [8] |
| Compound 3 | 7.5 | >85 | >11.3 | [9] |
N/A: Not available
Table 2: Cellular Activity and Cytotoxicity of Selected this compound Pathway Inhibitors
| Compound | T. brucei EC50 (µM) | L. donovani amastigote GI50 (µM) | Human Cell Line CC50 (µM) | Reference |
| Clomipramine | 2.9 | N/A | N/A | [3] |
| Compound 6a | 0.81 | N/A | N/A | [7] |
| Compound 8a | 1.00 | N/A | N/A | [7] |
| Naloxonazine | N/A | 3.45 | 33.8 (THP-1) | [8] |
| Compound 3 | N/A | 12.44 (promastigote) | N/A | [9] |
N/A: Not available
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Reductase (TR) Inhibition
This protocol describes a general method for measuring TR activity and its inhibition by monitoring the reduction of DTNB.
Materials:
-
Purified this compound Reductase (TR)
-
This compound disulfide (T(S)2)
-
NADPH
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA
-
Test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Methodology:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, TR (e.g., 20 mU/mL), T(S)2 (e.g., 6 µM), and DTNB (e.g., 50 µM).
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (in DMSO) to the wells of the 96-well plate. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Pre-incubation: Add the reagent mix to each well and pre-incubate the plate at the desired temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding NADPH (e.g., to a final concentration of 150 µM) to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 412 nm for 5-10 minutes. The rate of increase in absorbance corresponds to the rate of TNB- formation, which is proportional to TR activity.
-
Data Analysis:
-
Calculate the initial reaction rate for each well.
-
Normalize the data: Set the activity of the uninhibited control (vehicle only) to 100% and the background (no enzyme) to 0%.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to determine the IC50 value.
-
Protocol 2: Assessing Inhibitor Selectivity against Human Glutathione Reductase (hGR)
This protocol is similar to the TR assay but uses the specific substrate for hGR.
Materials:
-
Purified human Glutathione Reductase (hGR)
-
Glutathione disulfide (GSSG)
-
NADPH
-
DTNB
-
Assay buffer: 40 mM HEPES, pH 7.4, 1 mM EDTA
-
Test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Methodology:
-
Follow the same steps as in Protocol 1, but replace TR with hGR (e.g., 5 mU/mL) and T(S)2 with GSSG (e.g., 15 µM).
-
The final concentrations of other reagents can be kept the same (e.g., 150 µM NADPH, 50 µM DTNB).
-
Calculate the IC50 value for the inhibitor against hGR.
-
The selectivity index can be calculated as the ratio of the IC50 for hGR to the IC50 for TR. A higher selectivity index indicates greater selectivity for the parasite enzyme.
Protocol 3: Cytotoxicity Assay using MTT
This protocol measures the effect of an inhibitor on the viability of a mammalian cell line (e.g., HEK293 or HepG2) to assess its general cytotoxicity.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. The final DMSO concentration should typically not exceed 0.5%. Replace the old medium with the medium containing the inhibitor dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the CC50 (50% cytotoxic concentration) value.
-
Visualizations
Caption: The this compound pathway, a key redox system in trypanosomatids and a target for inhibitors.
Caption: A typical experimental workflow for characterizing this compound pathway inhibitors.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Screening Affords Novel and Selective this compound Reductase Inhibitors with Anti-Trypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Cell Lysis for Trypanothione Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trypanosomatids. The focus is on optimizing cell lysis techniques to ensure accurate and reproducible analysis of trypanothione (B104310), a critical low-molecular-weight thiol in the redox metabolism of these parasites.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in accurately quantifying this compound after cell lysis?
A1: The principal challenge is the instability of the reduced form of this compound, T(SH)₂, which is prone to oxidation during sample preparation.[1][4] To obtain an accurate representation of the intracellular redox state, it is crucial to prevent auto-oxidation and the formation of mixed disulfides with other thiols.
Q2: How can I prevent the oxidation of reduced this compound during sample preparation?
A2: Incorporating a thiol-blocking agent, such as N-ethylmaleimide (NEM), into the lysis buffer is a highly effective strategy.[1][4] NEM rapidly and specifically alkylates free thiol groups, thus preserving the native redox state of this compound for accurate measurement of both its reduced and oxidized forms.[1][4]
Q3: Which cell lysis method is most suitable for this compound analysis?
A3: The optimal method can depend on the specific trypanosomatid species and the available equipment. Common and effective methods include sonication, repeated freeze-thaw cycles, and chemical lysis using hypotonic buffers.[5][6] A combination of methods, such as incubation in a hypoosmotic lysis buffer followed by sonication, can also enhance extraction efficiency.[4][5]
Q4: Can the chosen lysis method affect the stability of this compound?
A4: Yes. Methods that generate excessive heat, such as prolonged sonication without cooling, can potentially degrade temperature-sensitive molecules.[7][8] It is essential to perform mechanical lysis steps on ice to mitigate this risk.[9][10]
Q5: What are the downstream analytical methods for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and robust methods for the separation and quantification of reduced and oxidized this compound.[1][4][11] These techniques offer high sensitivity and specificity.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall this compound yield. | Incomplete cell lysis. | - Increase the number or duration of lysis cycles (sonication pulses, freeze-thaw rounds).- Combine lysis methods, for example, enzymatic pre-treatment followed by mechanical disruption.- Optimize the lysis buffer composition.[5][8] |
| Degradation of this compound. | - Ensure all lysis steps are performed on ice or at 4°C to minimize enzymatic activity and heat-induced degradation.[8][9]- Process samples promptly after harvesting. | |
| Ratio of reduced to oxidized this compound is skewed towards the oxidized form. | Artificial oxidation during sample preparation. | - Add a thiol-blocking agent like N-ethylmaleimide (NEM) to the lysis buffer immediately upon cell harvesting.[1][4]- Minimize the exposure of the sample to air. |
| High variability between replicate samples. | Inconsistent lysis efficiency. | - Standardize the lysis protocol meticulously, including cell number, buffer volumes, sonication settings (power, duration, pulse), and incubation times.[8]- Ensure homogenous mixing of the cell suspension before and during lysis. |
| Pipetting errors with viscous lysate. | - If the lysate is highly viscous due to DNA release, consider adding DNase to the lysis buffer.[9][10] | |
| Interfering peaks in HPLC or LC-MS analysis. | Contamination from other cellular components. | - Include a protein precipitation step (e.g., with perchloric acid or trichloroacetic acid) after lysis, followed by centrifugation to clarify the supernatant before injection.- Optimize the chromatographic separation to resolve this compound from other thiols like glutathione.[4] |
Experimental Protocols
Protocol 1: Sonication-Enhanced Chemical Lysis
This method combines a hypotonic buffer with sonication to achieve efficient cell disruption while preserving this compound.
-
Cell Harvesting: Centrifuge the parasite culture at 1,500 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Lysis Buffer Preparation: Prepare a lysis buffer containing 10 mM Tris-HCl (pH 7.4) and 10 mM N-ethylmaleimide (NEM). Keep the buffer on ice.
-
Cell Lysis: Resuspend the cell pellet in the ice-cold lysis buffer.
-
Sonication: Sonicate the cell suspension on ice using a probe sonicator. Use short pulses (e.g., 10-15 seconds) followed by cooling periods (e.g., 30 seconds) to prevent overheating. Repeat for a total of 3-5 cycles.[9][10][12]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Sample Preparation for Analysis: Collect the supernatant for immediate analysis by HPLC or LC-MS, or store at -80°C.
Protocol 2: Freeze-Thaw Lysis
This method relies on the formation of ice crystals to disrupt cell membranes.
-
Cell Harvesting: Harvest and wash cells as described in Protocol 1.
-
Resuspension: Resuspend the cell pellet in an appropriate buffer (e.g., PBS) containing a thiol-blocking agent like NEM.
-
Freeze-Thaw Cycles: Subject the cell suspension to three to five cycles of rapid freezing in liquid nitrogen or a dry ice/ethanol bath, followed by thawing at room temperature or in a 37°C water bath.[6]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Sample Preparation for Analysis: Collect the supernatant for further analysis.
Data Presentation
Table 1: Comparison of Lysis Method Parameters for Trypanosomatid Protein/Metabolite Extraction
| Lysis Method | Key Parameters | Advantages | Considerations | References |
| Hypoosmotic Lysis + Sonication | Incubation in hypotonic buffer at 4°C for 30 min, followed by water bath sonication for 30 min. | Efficient for Trypanosoma cruzi, yields cytosolic, nuclear, and organellar proteins. | May require optimization of incubation and sonication times. | [5] |
| Sonication on Ice | Lysis buffer: 20 mM Tris-HCl pH 8, 300 mM NaCl, 5 mM imidazole, 0.1 mM PMSF, DNase, 5 mM MgCl₂. | Standard method for recombinant protein extraction from E. coli expressing this compound reductase. | Requires careful temperature control to prevent protein denaturation. | [9][10] |
| Freeze-Thaw Cycles | Resuspension in lysis buffer followed by three freeze-thaw cycles. | Simple, does not require specialized equipment. Suitable for smaller sample volumes. | Can be less efficient for robust cells; may require more cycles. | [6] |
Visualizations
Caption: A streamlined workflow for the extraction and analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting this compound Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The parasite-specific this compound metabolism of trypanosoma and leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell disruption using a different methodology for proteomics analysis of Trypanosoma cruzi strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing proteases and enzymes of the this compound system in subpopulations of Leishmania (Viannia) braziliensis Thor strain during macrophage infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 11. Detection by HPLC of a this compound synthetase activity in vitro from Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Expanding the molecular landscape of fragments binding to this compound reductase, a legitimate target for drug design against human African trypanosomiasis [frontiersin.org]
Troubleshooting low yields in recombinant Trypanothione protein production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields of recombinant Trypanothione (B104310) Reductase (TryR) production in E. coli.
Troubleshooting Guides
Issue 1: Low or No Expression of this compound Reductase
Q1: I am not seeing any band corresponding to TryR on my SDS-PAGE gel after induction. What could be the problem?
A1: Several factors could lead to a lack of visible protein expression. A systematic approach to troubleshooting this issue is recommended.
Initial Checks & Solutions:
-
Plasmid Integrity: Verify the integrity of your expression plasmid by restriction digestion and sequencing to ensure the TryR gene is in-frame with the promoter and any tags.
-
Transformation: Use freshly transformed cells for expression studies, as plasmids can be lost or mutated in glycerol (B35011) stocks.[1]
-
Induction Failure: Confirm that the inducer (e.g., IPTG) was added at the correct concentration and that the induction was carried out for the appropriate duration.
Advanced Troubleshooting:
-
Codon Usage: The gene sequence of TryR from a eukaryotic parasite may contain codons that are rare in E. coli, leading to translational stalling and reduced protein yield.[2][3][4] Consider synthesizing a codon-optimized version of the TryR gene to match the codon usage of E. coli.[5][6]
-
Promoter Strength & Vector Choice: An overly strong promoter can lead to high levels of transcription that overwhelm the translational machinery of the host cell, resulting in reduced protein production.[2] If you are using a high-copy number plasmid with a strong promoter (e.g., T7), consider switching to a lower-copy number plasmid or a vector with a weaker or more tightly regulated promoter.[7]
-
Toxicity of TryR: The expressed TryR might be toxic to the E. coli host. You can mitigate toxicity by using a tightly regulated expression system, such as the pBAD system, or by using specific E. coli strains like C41(DE3) or Lemo21(DE3) which are designed to handle toxic proteins.[8][9] Lowering the induction temperature and inducer concentration can also help reduce toxicity.[1]
Issue 2: this compound Reductase is Expressed but Insoluble (Inclusion Bodies)
Q2: I see a strong band for TryR after induction, but it's all in the insoluble fraction (pellet) after cell lysis. How can I increase the solubility of my protein?
A2: Formation of insoluble aggregates, known as inclusion bodies, is a common problem in recombinant protein expression.[10] Several strategies can be employed to improve the solubility of TryR.
Optimization of Expression Conditions:
-
Lower Induction Temperature: Reducing the induction temperature to 16-25°C can slow down the rate of protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation.[1][7][11]
-
Reduce Inducer Concentration: Decreasing the concentration of the inducer (e.g., IPTG) can lower the expression rate and promote soluble protein production.[12]
-
Choice of E. coli Strain: Utilize strains engineered to enhance protein folding and solubility. For instance, strains that co-express chaperones (e.g., GroEL/GroES) can assist in the proper folding of TryR. The ArcticExpress(DE3) strain is particularly useful as it expresses cold-adapted chaperonins that are active at lower temperatures.[9]
Table 1: Recommended Adjustments to Expression Conditions to Improve TryR Solubility
| Parameter | Standard Condition | Recommended Adjustment | Rationale |
| Induction Temperature | 37°C | 16-25°C | Slows protein synthesis, promoting proper folding.[11] |
| Inducer (IPTG) Conc. | 1 mM | 0.1 - 0.5 mM | Reduces the rate of protein expression.[12] |
| E. coli Strain | BL21(DE3) | ArcticExpress(DE3) | Co-expression of cold-adapted chaperones to assist folding.[9] |
| Growth Medium | LB | M9 minimal medium | Less rich medium can slow cell growth and protein production.[1] |
Solubilization and Refolding:
If optimizing expression conditions is not sufficient, you may need to purify the protein from inclusion bodies under denaturing conditions and then refold it.
-
Solubilization: Use strong denaturants like 6 M Guanidinium Chloride (GdmCl) or 8 M Urea (B33335) to solubilize the inclusion bodies.
-
Refolding: The denatured protein can then be refolded by various methods such as dialysis or rapid dilution into a refolding buffer. The refolding buffer should be optimized for pH, and may contain additives like L-arginine or glycerol to suppress aggregation.
Issue 3: Low Yield After Purification
Q3: My His-tagged TryR expresses well and is soluble, but I get very low recovery after Ni-NTA affinity chromatography. What could be the reason?
A3: Low recovery after affinity purification can be due to several factors related to the protein itself, the purification resin, or the buffer conditions.
Troubleshooting His-Tag Purification:
-
Inaccessible His-Tag: The His-tag may be buried within the folded structure of the TryR protein, making it inaccessible to the Ni-NTA resin.[13] To test this, you can attempt to purify a small amount of the protein under denaturing conditions (with urea or GdmCl). If it binds under these conditions, the tag is likely hidden. Consider re-cloning with the His-tag at the other terminus or adding a flexible linker between the tag and the protein.
-
Buffer Composition:
-
Imidazole (B134444) Concentration: While a small amount of imidazole (10-20 mM) in the binding buffer can reduce non-specific binding, too high a concentration can prevent your His-tagged protein from binding.[13]
-
Reducing and Chelating Agents: Avoid high concentrations of reducing agents like DTT or β-mercaptoethanol, and chelating agents like EDTA in your lysis and binding buffers, as they can strip the nickel ions from the resin.[14]
-
-
Resin Capacity and Integrity: Ensure you are not overloading the column and that the resin is fresh and has not been stripped of its nickel ions. You can recharge the resin with NiSO4.
Protein Stability and Degradation:
-
Proteolysis: TryR may be susceptible to degradation by proteases released during cell lysis.[15] Always work at 4°C and add a protease inhibitor cocktail to your lysis buffer.[16]
-
Cofactor Loss: this compound Reductase is a flavoprotein that requires FAD as a cofactor for its stability and activity.[17][18][19] The absence of FAD during purification may lead to protein instability and aggregation. Consider adding FAD to your lysis and purification buffers.
Table 2: Troubleshooting Low Recovery of His-Tagged TryR
| Potential Cause | Diagnostic Test | Solution(s) |
| Hidden His-Tag | Purify under denaturing conditions. | Re-clone with tag at the other terminus or add a linker. |
| High Imidazole | Check imidazole concentration in binding buffer. | Reduce imidazole concentration to 10-20 mM or omit.[13] |
| Buffer Incompatibility | Analyze buffer components. | Remove or reduce concentrations of EDTA and strong reducing agents. |
| Proteolytic Degradation | Run a time-course of cell lysate on SDS-PAGE. | Add protease inhibitors; keep samples on ice.[16] |
| Cofactor Loss | Measure protein activity. | Supplement buffers with FAD. |
Frequently Asked Questions (FAQs)
Q: Which E. coli strain is best for expressing this compound Reductase?
A: The optimal E. coli strain can depend on the specific construct and expression conditions.
-
BL21(DE3): A good starting point as it is deficient in Lon and OmpT proteases, reducing protein degradation.[8][9]
-
Rosetta(DE3): Useful if the TryR gene has codons that are rare in E. coli, as this strain contains a plasmid that supplies tRNAs for rare codons.[8][20]
-
SHuffle T7: If your TryR construct requires disulfide bond formation for proper folding, this strain has an oxidizing cytoplasm that promotes it.[8]
-
C41(DE3) / C43(DE3): Recommended if you suspect the overexpressed TryR is toxic to the cells.[8][9]
Q: What are the key components of a lysis buffer for TryR purification?
A: A well-formulated lysis buffer is crucial for efficient cell disruption and protein stability. A typical lysis buffer for His-tagged TryR would include:
-
Buffering Agent: 50 mM Tris-HCl or HEPES, pH 7.5-8.0.
-
Salt: 150-300 mM NaCl to reduce non-specific protein interactions.
-
Imidazole: 10-20 mM to minimize non-specific binding to the Ni-NTA resin.
-
Reducing Agent: 1-5 mM β-mercaptoethanol or DTT to maintain a reducing environment.
-
Cofactor: 10 µM FAD to enhance stability.
-
Protease Inhibitors: A commercially available protease inhibitor cocktail.
-
Lysozyme: 1 mg/mL for enzymatic cell wall disruption.
-
DNase I: To reduce viscosity from released DNA.
Q: How can I confirm that my purified TryR is active?
A: The activity of this compound Reductase can be measured spectrophotometrically by monitoring the NADPH-dependent reduction of this compound disulfide (TS2). The assay mixture typically contains NADPH, TS2, and the purified enzyme in a suitable buffer. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.
Experimental Protocols & Visualizations
Protocol 1: Small-Scale Expression Trial for this compound Reductase
-
Transform the TryR expression plasmid into the desired E. coli strain.
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1 and grow at 37°C.
-
When the OD600 reaches 0.6-0.8, remove a 1 mL pre-induction sample.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture for 4 hours at 30°C with shaking.
-
Harvest the cells by centrifugation and resuspend the cell pellet in 1 mL of lysis buffer.
-
Analyze the pre- and post-induction samples by SDS-PAGE to check for protein expression.
Caption: Experimental workflow for a small-scale trial of recombinant TryR expression.
Logical Relationship: Troubleshooting Low Protein Yield
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 3. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 5. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 6. Codon Preference Optimization Increases Prokaryotic Cystatin C Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Factors Affecting the Success of Cloning, Expression, and Mass Production of Enzymes by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 9. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 10. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 11. genextgenomics.com [genextgenomics.com]
- 12. m.youtube.com [m.youtube.com]
- 13. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. arrow.tudublin.ie [arrow.tudublin.ie]
- 17. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting this compound Metabolism in Trypanosomatids | MDPI [mdpi.com]
- 19. Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: High-Resolution Trypanothione-Protein Complex Structures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Trypanothione-protein complex structures.
Troubleshooting Guides
This section addresses common issues encountered during the structure determination process of this compound-protein complexes, primarily focusing on X-ray crystallography.
Question 1: My protein-Trypanothione complex fails to crystallize. What are the initial troubleshooting steps?
Answer:
Failure to obtain crystals is a common hurdle. A systematic approach to troubleshooting is crucial. Here are the initial steps to consider:
-
Assess Sample Purity and Homogeneity: Crystal formation is highly dependent on the purity and homogeneity of your protein sample.
-
Purity: Aim for >95% purity as determined by SDS-PAGE. Impurities can inhibit crystal lattice formation.[1]
-
Homogeneity: Ensure the protein is monodisperse. Aggregates can act as "crystal killers." Use techniques like Dynamic Light Scattering (DLS) to assess the aggregation state of your sample.
-
-
Verify Protein Stability and Ligand Binding:
-
Confirm that your protein is stable in the chosen buffer conditions.
-
Validate the binding of this compound or its analogs to your target protein using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
-
Expand Crystallization Screening:
-
If initial screens fail, broaden your screening conditions. Utilize a wider range of commercial screens that cover different precipitants (salts, polymers), pH, and additives.
-
Vary the protein concentration. Sometimes a higher or lower concentration can be beneficial.
-
-
Optimize Crystallization Method:
-
If you are using one method (e.g., hanging drop vapor diffusion), try another (e.g., sitting drop vapor diffusion or microbatch).
-
Question 2: I have obtained crystals, but they are small, poorly formed, or stop growing. How can I optimize crystal growth?
Answer:
Optimizing initial crystal hits is an iterative process. Consider the following strategies:
-
Refine Crystallization Conditions:
-
Perform fine-tuning of the successful condition. Create a grid screen around the hit condition, varying the precipitant concentration and pH in small increments.
-
Adjust the protein-to-precipitant ratio in your drops.
-
-
Seeding:
-
If you have a few small crystals, you can use them to seed new crystallization drops. Microseeding and macroseeding can often yield larger, higher-quality crystals.
-
-
Control Nucleation and Growth Rate:
-
Slow down the rate of vapor diffusion by using a larger drop volume or a lower precipitant concentration in the reservoir.
-
Incubate crystallization plates at a different temperature.
-
-
Additives:
-
Experiment with additives and detergents, which can sometimes improve crystal packing and quality.
-
Question 3: My crystals diffract, but the resolution is poor. What steps can I take to improve diffraction quality?
Answer:
Improving diffraction resolution is key to a high-quality structure. Here are several techniques to try:
-
Crystal Handling and Cryo-protection:
-
Poor cryo-protection is a common cause of low resolution. Screen a variety of cryoprotectants and concentrations to find one that prevents ice formation without damaging the crystal.
-
Optimize the crystal harvesting and flash-cooling procedure to minimize mechanical stress and exposure to air.
-
-
Post-Crystallization Treatments:
-
Annealing: Briefly and repeatedly warming the crystal to just below its melting point can sometimes improve lattice order.
-
Dehydration: A controlled dehydration of the crystal can shrink the unit cell and improve diffraction.
-
-
Data Collection Strategy:
-
Use a high-intensity synchrotron beamline.
-
Collect a larger wedge of data or merge data from multiple crystals to improve data completeness and signal-to-noise ratio.
-
-
Re-evaluate the Construct:
-
If the above methods fail, consider protein engineering. Truncating flexible loops or termini that may be causing disorder in the crystal lattice can sometimes lead to better-diffracting crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical crystallization conditions for this compound Reductase (TR)?
A1: Crystallization conditions for TR can vary depending on the species. However, published data provides good starting points. For example, Leishmania infantum TR has been crystallized using the hanging drop vapor diffusion method with ammonium (B1175870) sulfate (B86663) as the precipitant.[2][3][4]
Q2: What is a suitable cryoprotectant for this compound-protein complex crystals?
A2: The choice of cryoprotectant is crystal-dependent. For crystals of Leishmania infantum TR, a solution containing 2.0 M sodium malonate has been used successfully.[5] It is always recommended to screen a range of common cryoprotectants (e.g., glycerol, ethylene (B1197577) glycol, sucrose) at various concentrations.
Q3: Are there alternative methods to X-ray crystallography for determining the structure of this compound-protein complexes?
A3: Yes, cryo-electron microscopy (cryo-EM) is a powerful alternative, especially for large complexes or proteins that are resistant to crystallization.[6][7][8] Recent advances in cryo-EM have enabled the determination of high-resolution structures of even small protein-ligand complexes.
Q4: Where can I find detailed protocols for expressing and purifying this compound Reductase?
A4: Several publications provide detailed methods for the cloning, expression in E. coli, and purification of this compound Reductase from various organisms like Leishmania infantum.[2][3][4]
Data Presentation
Table 1: Crystallization Conditions for Leishmania infantum this compound Reductase
| Parameter | Condition | Reference |
| Method | Hanging drop vapor diffusion | [2][4] |
| Temperature | 294 K | [2][4] |
| Precipitant | 1.4 M - 1.7 M Ammonium sulfate | [4] |
| Buffer | 0.1 M Tris-HCl, pH 8.0-8.7 | [4] |
| Crystal Size | ~0.3 mm x 0.3 mm x 0.2 mm | [4][5] |
| Growth Time | ~7 days | [4][5] |
Table 2: Data Collection and Refinement Statistics for a Leishmania infantum TR-inhibitor Complex
| Parameter | Value | Reference |
| Space Group | P41212 | [4] |
| Unit Cell Dimensions (Å) | a=103.33, b=103.33, c=191.55 | [4] |
| Resolution (Å) | 50.0 - 2.50 | [4] |
| Rmerge | 0.088 | [4] |
| I/σ(I) | 16.2 | [4] |
| Completeness (%) | 99.9 | [4] |
| Redundancy | 8.1 | [4] |
Experimental Protocols
Protocol 1: Crystallization of Leishmania infantum this compound Reductase
This protocol is a summary of commonly used methods.
-
Protein Preparation: Express and purify L. infantum TR to >95% homogeneity. Concentrate the protein to 5-10 mg/mL in a buffer such as 20 mM Tris-HCl pH 8.0, 1 mM EDTA.
-
Crystallization Setup: Use the hanging drop vapor diffusion method.
-
Prepare a reservoir solution containing 1.4-1.7 M ammonium sulfate and 0.1 M Tris-HCl at a pH between 8.0 and 8.7.
-
Mix 1 µL of the protein solution with 1 µL of the reservoir solution on a siliconized cover slip.
-
Invert the cover slip and seal it over the reservoir well.
-
-
Incubation: Incubate the crystallization plate at 294 K (21°C).
-
Crystal Growth: Monitor for crystal growth over several days to a week. Crystals should appear within 7 days.[4][5]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Redox control in trypanosomatids, parasitic protozoa with this compound-based thiol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols related to overcoming drug resistance in trypanosomatids by targeting trypanothione (B104310) metabolism.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the this compound system and its role in drug resistance.
FAQs: General Concepts
Q1: What is the this compound system and why is it a primary drug target? A1: The this compound system is a unique antioxidant defense mechanism found in trypanosomatids, which is absent in their mammalian hosts.[1][2] It relies on the dithiol this compound [T(SH)₂] to maintain cellular redox balance and protect the parasite from oxidative stress, a crucial function for survival and virulence.[1][3] This system replaces the glutathione (B108866)/glutathione reductase system found in humans.[3] The essentiality of this pathway for the parasite and its absence in the host make its key enzymes, this compound Synthetase (TryS) and this compound Reductase (TryR), highly attractive targets for developing selective and safer drugs.[1][4][5][6]
Q2: What are the key enzymes in the this compound pathway? A2: The two central enzymes are:
-
This compound Synthetase (TryS): An ATP-dependent enzyme that synthesizes this compound from two molecules of glutathione and one molecule of spermidine.[1][7]
-
This compound Reductase (TryR): An NADPH-dependent flavoenzyme that reduces oxidized this compound disulfide (TS₂) back to its active, reduced form [T(SH)₂].[1][8] This maintains the pool of reduced this compound necessary for the parasite's antioxidant defense.[8]
Q3: How does the this compound system confer drug resistance? A3: The system can confer resistance, particularly to heavy metal-based drugs like antimonials, through several mechanisms. The primary mechanism involves the detoxification of the drug.[9] this compound [T(SH)₂] can form conjugates with the trivalent form of antimony (SbIII).[10] These drug-thiol conjugates are then either sequestered into intracellular vesicles or actively exported from the cell, often by ABC transporters like MRPA, reducing the intracellular drug concentration to sub-lethal levels.[11] Increased levels of intracellular thiols are a common feature of antimony-resistant clinical isolates.[11]
FAQs: Drug-Specific Resistance Mechanisms
Q1: How do Leishmania parasites use this compound metabolism to develop resistance to antimonials? A1: Antimonial resistance in Leishmania is closely linked to the this compound-based thiol metabolism.[9] Pentavalent antimony (SbV), a prodrug, is reduced to its active trivalent form (SbIII).[9][10] Resistance arises when parasites enhance their capacity to neutralize SbIII. This is achieved by increasing the intracellular pool of this compound, which conjugates with SbIII to form a metal-thiol complex.[9][11] This complex is then removed from the cytoplasm by an ABC transporter, preventing the drug from reaching its target(s).[11]
Q2: Is the this compound system involved in resistance to nitro-drugs like nifurtimox (B1683997) and benznidazole (B1666585)? A2: The primary mechanism of resistance to nifurtimox and benznidazole is not directly mediated by the this compound system but by a different pathway. These drugs are prodrugs that require activation by a type I nitroreductase (NTR) within the parasite.[12][13][14] Resistance emerges through the down-regulation or loss of this NTR enzyme, which prevents the conversion of the prodrugs into their cytotoxic forms.[12][13] Loss of a single copy of the NTR gene is sufficient to confer significant cross-resistance to a range of nitroheterocyclic drugs.[12][14][15]
Q3: What are the main strategies to overcome or reverse this compound-mediated drug resistance? A3: Key strategies include:
-
Direct Inhibition of Pathway Enzymes: Developing potent and specific inhibitors for this compound Reductase (TryR) and this compound Synthetase (TryS) is a primary strategy to cripple the parasite's redox system.[1][2][8]
-
Depletion of Precursors: Using inhibitors of glutathione biosynthesis, such as buthionine sulfoximine (B86345) (BSO), can deplete the precursors needed for this compound synthesis.[10] BSO treatment has been shown to reverse antimony resistance in laboratory strains and clinical isolates by reducing intracellular thiol levels.[11]
-
Combination Therapy: Combining different inhibitors that act on various steps of the same metabolic pathway could produce synergistic effects and lower the risk of developing further resistance.[8] For instance, combining an antimonial with a TryR inhibitor or BSO could restore sensitivity.
Section 2: Troubleshooting Guides
This section provides solutions to common issues encountered during experiments targeting this compound metabolism.
Problem 1: A potent in vitro TryR inhibitor shows poor or no activity in whole-cell parasite assays.
| Possible Cause | Troubleshooting Step / Recommendation |
| Poor Cell Permeability | 1. Assess the physicochemical properties of the compound (e.g., LogP, polar surface area). 2. Perform a cell permeability assay (e.g., PAMPA). 3. Synthesize analogues with improved permeability characteristics (e.g., reduce polarity, add lipophilic groups). |
| Efflux by Membrane Pumps | 1. Test the compound's activity in the presence of known efflux pump inhibitors (e.g., verapamil). 2. Use parasite strains known to overexpress specific ABC transporters to check for differential sensitivity. |
| Metabolic Instability | 1. Incubate the compound with parasite lysates or microsomes and analyze its degradation over time using LC-MS. 2. If the compound is unstable, identify the metabolic soft spots and modify the chemical structure to block metabolism. |
| Off-Target Effects/Toxicity | 1. Perform a cytotoxicity assay on a mammalian cell line (e.g., HEK293, HepG2) to determine the selectivity index. 2. A low selectivity index may indicate that the observed effect is due to general toxicity rather than specific target inhibition. |
Problem 2: High background noise or inconsistent results in the this compound Reductase (TR) enzymatic assay.
| Possible Cause | Troubleshooting Step / Recommendation |
| Spontaneous NADPH Oxidation | 1. Run a control reaction without the enzyme to measure the rate of non-enzymatic NADPH oxidation. Subtract this rate from your experimental values. 2. Ensure buffers are fresh and free of contaminants. Protect NADPH solutions from light. |
| Inhibitor Precipitation | 1. Visually inspect the assay plate for any signs of compound precipitation. 2. Measure the compound's solubility in the assay buffer. 3. Include 0.05% Tween 20 in the assay buffer to prevent aggregation and improve solubility.[16] |
| Reagent Instability | 1. Prepare fresh solutions of NADPH, oxidized this compound (TS₂), and DTNB for each experiment. 2. Aliquot and store reagents at -80°C to minimize freeze-thaw cycles. |
| Incorrect Enzyme Concentration | 1. Titrate the enzyme concentration to ensure the reaction rate is linear over the desired time course.[16] 2. Ensure the initial velocity measurement is taken from the linear portion of the progress curve. |
Section 3: Data Presentation
Table 1: Efficacy of Nitro-Drugs Against Sensitive and Resistant T. cruzi
This table summarizes the 50% growth inhibition concentrations (IC₅₀) for nifurtimox and benznidazole against wild-type (parental) and nifurtimox-resistant (Nif R) Trypanosoma cruzi epimastigotes.
| Compound | Parental X10/6 IC₅₀ (µM) | Nif R Clone IC₅₀ (µM) | Resistance Factor |
| Nifurtimox | 0.8 ± 0.1 | 11.2 ± 1.5 | 14.0 |
| Benznidazole | 1.1 ± 0.2 | 14.3 ± 1.9 | 13.0 |
| Data are means from three experiments ± standard deviation. The emergence of resistance is linked to the loss of a type I nitroreductase (NTR) gene copy.[12] |
Table 2: Reversal of Antimony Resistance with BSO in L. panamensis
This table shows the 50% effective dose (ED₅₀) of trivalent antimony (SbIII) against experimentally derived resistant Leishmania panamensis lines, with and without the addition of buthionine sulfoximine (BSO), an inhibitor of this compound synthesis.
| L. panamensis Line | ED₅₀ of SbIII (µM) | ED₅₀ of SbIII + BSO (µM) | % Reduction in ED₅₀ |
| 800.3 | ~10.5 | ~4.4 | 58.3% |
| 800.5 | ~11.6 | ~4.3 | 62.9% |
| 1000.1 | ~25.0 | ~4.1 | 83.6% |
| BSO significantly reversed the resistance to SbIII, supporting the central role of a this compound-mediated mechanism of resistance in these lines.[10] |
Section 4: Visualizations of Pathways and Workflows
Diagram 1: this compound Metabolism and Drug Intervention Points
Caption: this compound metabolism showing points for drug intervention and resistance.
Diagram 2: Experimental Workflow for Screening TryR Inhibitors
Caption: A typical workflow for the discovery of novel this compound Reductase inhibitors.
Diagram 3: Troubleshooting Logic for Low Whole-Cell Potency of a TryR Inhibitor
Caption: Decision tree for troubleshooting low cellular potency of TryR inhibitors.
Section 5: Experimental Protocols
Protocol 1: Coupled this compound Reductase (TR) Inhibition Assay
This protocol is adapted from high-throughput screening campaigns and is designed to measure TR activity by monitoring the reduction of DTNB (Ellman's reagent).[16][17] The principle involves the regeneration of the TS₂ substrate, which maintains a constant substrate concentration and enhances sensitivity.[17]
Materials:
-
Recombinant this compound Reductase (TR) from Leishmania or Trypanosoma.
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5.
-
This compound Disulfide (TS₂).
-
NADPH.
-
5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Test compounds dissolved in DMSO.
-
96-well or 384-well clear, flat-bottom microplates.
-
Microplate reader capable of reading absorbance at 412 nm.
Procedure:
-
Prepare Reagent Solutions:
-
TR enzyme: Dilute to a working concentration (e.g., 20 mU/mL) in Assay Buffer. The optimal concentration should be determined by titration to ensure a linear reaction rate for at least 10-15 minutes.[16][18]
-
NADPH: Prepare a stock solution (e.g., 10 mM in Assay Buffer) and dilute to a final assay concentration of 150 µM.[16]
-
TS₂: Prepare a stock solution and dilute to a final assay concentration of 6 µM.[16]
-
DTNB: Prepare a stock solution and dilute to a final assay concentration of 50-100 µM.[16][18]
-
-
Assay Setup (per well):
-
Add Assay Buffer.
-
Add test compound to the desired final concentration (typically 1-2% final DMSO concentration). For controls, add an equivalent volume of DMSO.
-
Add TR enzyme solution.
-
Add TS₂ and DTNB.
-
Pre-incubate the plate at room temperature for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding NADPH to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the increase in absorbance at 412 nm (formation of the yellow TNB ion) every 30 seconds for 10-15 minutes.[18]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Viability Assay (Resazurin-based)
This protocol assesses the cytocidal or cytostatic effect of test compounds on trypanosomatid parasites.
Materials:
-
Log-phase culture of Leishmania promastigotes or Trypanosoma epimastigotes/bloodstream forms.
-
Appropriate culture medium (e.g., M199 for Leishmania, SDM-79 for Trypanosoma).
-
Test compounds dissolved in DMSO.
-
Resazurin (B115843) sodium salt solution (e.g., 0.125 mg/mL in PBS, sterile filtered).
-
96-well black, clear-bottom tissue culture plates.
-
Plate reader capable of measuring fluorescence (Ex: 560 nm, Em: 590 nm).
Procedure:
-
Cell Seeding:
-
Count log-phase parasites and adjust the density with fresh medium to a final concentration of 1 x 10⁶ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds.
-
Add 1 µL of each compound dilution to the appropriate wells (final DMSO concentration should be ≤1%). Include positive (e.g., Amphotericin B, Benznidazole) and negative (DMSO vehicle) controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours under appropriate culture conditions (e.g., 26°C for promastigotes/epimastigotes, 37°C with 5% CO₂ for bloodstream forms).
-
-
Viability Assessment:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for another 4-24 hours. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
-
Data Acquisition:
-
Measure the fluorescence using a plate reader (Ex: ~560 nm, Em: ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing medium only.
-
Calculate the percent inhibition of growth/viability relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting this compound Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound Metabolism as Drug Target for Trypanosomatids [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Validation of this compound Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimony resistance and gene expression in Leishmania: spotlight on molecular and proteomic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimony Resistance and this compound in Experimentally Selected and Clinical Strains of Leishmania panamensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajtmh.org [ajtmh.org]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (Open Access) A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. (2008) | Shane R. Wilkinson | 421 Citations [scispace.com]
- 16. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. pubs.acs.org [pubs.acs.org]
Method refinement for studying Trypanothione-protein interactions.
This technical support center provides troubleshooting guides, FAQs, and refined methodologies for studying Trypanothione-protein interactions, tailored for researchers, scientists, and drug development professionals.
Core Concept: The This compound (B104310) Redox Pathway
Trypanosomatids, unlike their mammalian hosts, rely on a unique thiol metabolism centered around this compound [N1,N8-bis(glutathionyl)spermidine or T(SH)₂] for defense against oxidative stress.[1][2][3] The flavoenzyme this compound Reductase (TR) is central to this pathway, catalyzing the NADPH-dependent reduction of this compound disulfide (TS₂) back to its active, reduced form, T(SH)₂.[2][4] This system is crucial for parasite viability, making TR a key target for drug development.[5][6]
Method 1: Affinity Chromatography / Pull-Down Assays
These assays are used to isolate a protein of interest (e.g., this compound Reductase) from a complex mixture by exploiting its specific binding to a ligand (e.g., a potential inhibitor or substrate analog) immobilized on a chromatographic resin.
Experimental Workflow: Affinity Chromatography
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Leishmanicidal Effect of Silibinin: Disrupting Redox Balance via this compound Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Optimizing conditions for kinetic studies of Trypanothione reductase.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing kinetic studies of Trypanothione (B104310) reductase (TR).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the kinetic assay for this compound reductase?
A1: this compound reductase (TR) is a flavoenzyme that catalyzes the NADPH-dependent reduction of this compound disulfide (TS₂) to its dithiol form, this compound (T(SH)₂). The kinetic activity of TR is typically measured by monitoring the consumption of NADPH, which leads to a decrease in absorbance at 340 nm.[1][2] An alternative and more sensitive method is a coupled assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[3][4] In this assay, the product T(SH)₂ reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be monitored spectrophotometrically at 412 nm.[3][5] This coupled reaction regenerates the TS₂ substrate, thus maintaining a constant substrate concentration during the assay.[3][4]
Q2: What are the optimal buffer conditions for a TR kinetic assay?
A2: The most commonly used buffer for TR kinetic assays is HEPES. A typical assay buffer consists of 40-50 mM HEPES at a pH of 7.4-7.5, containing 1 mM EDTA to chelate any interfering metal ions.[6][7][8][9] The inclusion of bovine serum albumin (BSA) at around 0.01% and a non-ionic detergent like Tween 20 (around 0.05%) can help to stabilize the enzyme and prevent aggregation of compounds, respectively.[3][10]
Q3: What are the recommended starting concentrations for substrates in a TR kinetic assay?
A3: For kinetic studies, it is crucial to determine the Michaelis-Menten constant (Kₘ) for each substrate under your specific experimental conditions. However, commonly used starting concentrations are:
-
This compound Disulfide (TS₂): Concentrations are often varied, for instance, from 12.5 to 200 µM to determine Kₘ.[7] For inhibitor screening, a concentration around the Kₘ value is often used (Kₘ for TS₂ is approximately 1.5-6.5 µM in the DTNB-coupled assay).[3]
Q4: How should I prepare and store the substrates?
A4: Both NADPH and this compound disulfide (TS₂) should be prepared fresh in the assay buffer. Stock solutions can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.[12] It is advisable to prepare small aliquots of the stock solutions to maintain their stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | 1. Inactive Enzyme: Improper storage or handling (e.g., repeated freeze-thaw cycles) may have led to loss of enzyme activity.[12] 2. Incorrect Buffer Conditions: The pH of the buffer may be outside the optimal range for the enzyme. 3. Missing Component: A crucial component of the reaction mixture (e.g., NADPH) might have been omitted. | 1. Verify Enzyme Activity: Use a positive control with known activity to confirm your enzyme is active. Always store enzymes at their recommended temperature. 2. Check Buffer pH: Prepare fresh buffer and verify the pH is within the 7.4-7.5 range. 3. Review Protocol: Carefully check your experimental setup to ensure all components were added in the correct order and concentration. |
| High background signal (high absorbance at t=0) | 1. Precipitation of Inhibitor: The test compound may not be fully dissolved in the assay buffer, causing light scattering. 2. Interfering Substances: Some compounds can absorb light at the detection wavelength (340 nm or 412 nm). | 1. Check Solubility: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤1-2%) and does not cause precipitation.[7][8] Consider pre-incubating the inhibitor with the enzyme and buffer to check for precipitation. 2. Run Controls: Measure the absorbance of the test compound in the assay buffer without the enzyme to determine if it contributes to the background signal. |
| Non-linear reaction rate (progress curve is not a straight line) | 1. Substrate Depletion: The concentration of one of the substrates (NADPH or TS₂) is becoming limiting during the course of the reaction. 2. Product Inhibition: The product of the reaction may be inhibiting the enzyme.[13] 3. Time-dependent Inhibition (DTNB assay): High concentrations of DTNB can act as a time-dependent inhibitor of TR.[4] | 1. Use Initial Velocities: Calculate the reaction rate from the initial linear portion of the curve. Alternatively, use the DTNB-coupled assay which regenerates the TS₂ substrate.[3] 2. Analyze Progress Curves: If product inhibition is suspected, more complex kinetic models that account for this may be needed for data analysis.[13] 3. Optimize DTNB Concentration: Use a lower concentration of DTNB (e.g., 25 µM) to avoid enzyme inhibition.[4] |
| Inconsistent results between replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations. 2. Temperature Fluctuations: Enzyme activity is sensitive to temperature changes. 3. Plate Effects: In microplate-based assays, evaporation from the outer wells can concentrate the reactants.[12] | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use a master mix for the reaction components to minimize pipetting variability. 2. Maintain Constant Temperature: Use a thermostated spectrophotometer or plate reader to maintain a consistent temperature (e.g., 25°C).[6][7] 3. Minimize Evaporation: Avoid using the outer wells of the microplate or fill them with buffer/water to create a humidity barrier. |
Summary of Experimental Conditions
| Parameter | Recommended Condition | Reference(s) |
| Enzyme | This compound Reductase | - |
| Buffer | 40-50 mM HEPES | [6][7][8][9] |
| pH | 7.4 - 7.5 | [6][7][8] |
| Additives | 1 mM EDTA | [6][7][8] |
| 0.01% BSA | [3][10] | |
| 0.05% Tween 20 | [3][10] | |
| Temperature | 25 - 27 °C | [4][6][7] |
| Substrates | ||
| NADPH | 100 - 300 µM | [8][11] |
| This compound Disulfide (TS₂) | Variable (e.g., 12.5 - 200 µM) | [7] |
| Assay Monitoring | ||
| Direct Assay | Decrease in absorbance at 340 nm | [1][2] |
| DTNB-Coupled Assay | Increase in absorbance at 412 nm | [3][5] |
| DTNB Concentration | 25 µM | [4] |
Detailed Experimental Protocols
Protocol 1: Standard TR Kinetic Assay (Monitoring NADPH Consumption)
-
Prepare the assay buffer: 50 mM HEPES, pH 7.4, 40 mM NaCl.
-
Prepare stock solutions of NADPH (e.g., 10 mM) and TS₂ (e.g., 20 mM) in the assay buffer.
-
In a quartz cuvette or a UV-transparent microplate well, add the following in order:
-
Incubate the mixture for 3 minutes at 25°C to allow for temperature equilibration and any potential inhibitor binding.[2]
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.[2]
-
Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
Protocol 2: DTNB-Coupled TR Kinetic Assay
-
Prepare the assay buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA.[6]
-
Prepare stock solutions of NADPH, TS₂, and DTNB in the assay buffer.
-
In a clear microplate well, add the following:
-
Assay buffer
-
TR enzyme (e.g., 7 nM)
-
NADPH (to a final concentration of 150 µM)
-
DTNB (to a final concentration of 25 µM)[4]
-
The compound to be tested (or vehicle control)
-
-
Incubate the mixture at 26°C.
-
Start the reaction by adding TS₂ to a final concentration of 1 µM.
-
Monitor the increase in absorbance at 412 nm over time.
-
Determine the initial rate from the linear phase of the reaction.
Visualizations
Caption: A generalized workflow for performing a this compound reductase kinetic assay.
Caption: A decision tree for troubleshooting common issues in TR kinetic studies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting variability in parasite growth for Trypanothione experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in parasite growth during Trypanothione-related experiments. The information is tailored for scientists and drug development professionals working with Trypanosoma and Leishmania species.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Culture Conditions & Growth Variability
Q1: We are observing significant batch-to-batch variation in our Leishmania/ Trypanosoma promastigote growth curves. What are the likely causes?
A1: Variability in promastigote growth is a common issue and can stem from several factors. The most critical parameters to standardize are the culture media composition, pH, temperature, and serum supplementation.[1] Different laboratories often use slightly different protocols, which can lead to a lack of uniformity and difficulty in comparing results.[1]
Troubleshooting Steps:
-
Media Composition: Ensure you are using a consistent and well-defined medium. Some semi-solid and liquid media require supplementation with blood or Fetal Bovine Serum (FBS), and the composition of these biological additives can vary.[1][2] Even trace elements and the source of heme can impact parasite growth.[1] Consider using a more defined synthetic medium, like M199, to reduce variability.[1]
-
pH Control: The pH of the culture medium is crucial. Leishmania promastigotes, for example, thrive in a pH range of 7.0 to 7.4.[1] Deviations from the optimal pH can alter parasite morphology, reduce proliferation, and even cause cell death.[1] Regularly check and buffer your media appropriately.
-
Temperature Stability: These parasites are highly sensitive to temperature. For Leishmania promastigotes, the optimal temperature is typically between 25-28°C.[1][3] Ensure your incubator provides a stable and uniform temperature.
-
Serum Quality: If using FBS, be aware that its composition can vary between batches. It is advisable to test a new batch of FBS for its ability to support parasite growth before using it for critical experiments. Heat inactivation of FBS is also a critical step to create a controlled environment for the parasites.[1]
-
Inoculum Density: The initial parasite concentration can significantly influence the growth curve. Cultures initiated with very low densities may fail to grow, while high initial densities can lead to a rapid entry into the stationary phase.[4] It is important to standardize the starting cell density for all experiments.
Q2: Our axenic amastigote cultures are not differentiating properly or are showing low viability. What should we check?
A2: The in vitro differentiation of promastigotes to axenic amastigotes requires mimicking the conditions of the mammalian host's phagolysosome, which primarily involves a shift to a higher temperature and a more acidic pH.[5][6]
Troubleshooting Steps:
-
pH and Temperature Shift: For Leishmania amazonensis, for instance, differentiation is induced by shifting the culture from pH 7.2 at 26°C to pH 4.6 at 32-34°C.[7][8] Ensure these parameters are accurately controlled in your incubator and media preparation.
-
Starting Culture Health: Only use healthy, stationary-phase promastigotes for differentiation.[7] Using parasites from the logarithmic growth phase may lead to poor differentiation.
-
Media Formulation: The medium for axenic amastigotes is often different from that for promastigotes, primarily in its pH.[7] Double-check that you are using the correct formulation.
-
Adaptation Period: Some protocols suggest a gradual adaptation to the new conditions. For example, a period of growth at the lower temperature but acidic pH before increasing the temperature can improve the transformation of promastigotes to amastigote-like organisms.[8]
Q3: We are seeing inconsistent results in our drug screening assays against intracellular amastigotes. How can we improve reproducibility?
A3: Inconsistent results in intracellular drug screening assays can be due to variability in both the parasite and the host cell cultures.
Troubleshooting Steps:
-
Host Cell Health: Ensure your macrophage cell line (e.g., J774) is healthy and in the logarithmic growth phase before infection.[9] Passage number can affect cell characteristics, so use cells within a defined passage range.
-
Infection Protocol: Standardize the multiplicity of infection (MOI), the ratio of parasites to macrophages.[10] Also, standardize the incubation time for infection and the washing steps to remove extracellular parasites.[9][10]
-
Parasite Virulence: Prolonged in vitro cultivation can lead to a loss of virulence in parasites, affecting their ability to infect macrophages and replicate intracellularly.[11][12] It is recommended to use parasites with a low number of in vitro passages for infection assays. If virulence is a concern, a passage through a mammalian host can restore it.[11]
-
Compound Solubility and Stability: Ensure your test compounds are fully dissolved and stable in the assay medium. The use of a vehicle control (e.g., DMSO) is essential.[5]
Contamination
Q4: What are the best practices to avoid contamination in our parasite cultures?
A4: Bacterial and fungal contamination is a common problem in parasite cultivation. Strict aseptic technique is paramount.
Best Practices:
-
Sterile Handling: Always work in a certified biological safety cabinet. Use sterile pipettes, flasks, and media.
-
Antibiotics: Supplement your culture media with a combination of antibiotics. A commonly used cocktail includes penicillin and streptomycin.[5] For persistent contamination issues, a broader spectrum anti-contamination cocktail can be used, though its potential toxicity to the parasites should be evaluated.[13]
-
Regular Monitoring: Visually inspect your cultures daily for any signs of contamination, such as turbidity or changes in the medium's color.
-
Quarantine New Cultures: When receiving new parasite strains, culture them separately from your main stocks until you are confident they are free of contamination.
Data Presentation
Table 1: Key Parameters Influencing Parasite Growth in Culture
| Parameter | Recommended Range/Consideration | Potential Impact of Variability |
| pH | Leishmania promastigotes: 7.0-7.4Leishmania axenic amastigotes: 4.6-5.5 | Altered morphology, reduced proliferation, cell death.[1] |
| Temperature | Leishmania promastigotes: 25-28°CLeishmania axenic amastigotes: 32-37°C | Inhibition of growth, failure to differentiate.[1][3][5] |
| Culture Medium | M199, RPMI-1640, Schneider's, LIT | Compositional differences can lead to varied drug responses.[1][5] |
| Serum (FBS) | 10-20% heat-inactivated | Batch-to-batch variability in growth factors.[1] |
| Inoculum Density | 1 x 10⁵ cells/mL for routine passage | Affects growth curve kinetics.[4][5] |
| Passage Number | Low passage number for infectivity assays | Loss of virulence with prolonged in vitro cultivation.[11][12] |
Experimental Protocols
Protocol 1: Axenic Culture of Leishmania Promastigotes
This protocol describes the routine maintenance of Leishmania promastigotes in a cell-free liquid medium.
Materials:
-
Leishmania species of interest (e.g., L. donovani, L. major)
-
M199 medium (or RPMI-1640)[5]
-
Heat-inactivated Fetal Bovine Serum (FBS)[1]
-
Hemin solution (5 mg/mL in 50% triethanolamine)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Sterile culture flasks (25 cm²)
-
Incubator (26°C)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare complete M199 medium by supplementing with 10% heat-inactivated FBS, 5 µg/mL hemin, and 100 U/mL penicillin-streptomycin.[5]
-
Inoculate a sterile 25 cm² culture flask containing 10 mL of complete M199 medium with Leishmania promastigotes to a final density of 1 x 10⁵ cells/mL.[5]
-
Incubate the flask at 26°C.[5]
-
Monitor the culture daily for growth and morphology using an inverted microscope.
-
Sub-passage the culture every 3-4 days when the parasites are in the late logarithmic to early stationary phase of growth.
Protocol 2: In Vitro Macrophage Infection with Leishmania Amastigotes
This protocol outlines the infection of a macrophage cell line with Leishmania to study intracellular amastigotes.
Materials:
-
J774 macrophage cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Stationary phase Leishmania promastigotes
-
Sterile 24-well plates with coverslips
-
Incubator (37°C with 5% CO₂)
-
Methanol (B129727) for fixing
-
Giemsa stain
Procedure:
-
Seed J774 macrophages onto sterile coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂ to allow for adherence.[9]
-
Harvest stationary phase promastigotes (5-7 days old) by centrifugation.[9]
-
Resuspend the parasite pellet and add to the macrophage monolayer at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
-
Incubate the infected cultures for 24 hours at 37°C with 5% CO₂.[5]
-
Wash the wells three times with sterile PBS to remove extracellular parasites.
-
Add fresh complete medium and incubate for an additional 24-48 hours to allow for the transformation of promastigotes into amastigotes and their replication.[5]
-
After incubation, fix the coverslips with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.[5]
Protocol 3: this compound Reductase (TryR) Inhibition Assay
This protocol describes a common method to screen for inhibitors of this compound Reductase.
Materials:
-
Purified this compound Reductase (TryR)
-
HEPES buffer (40 mM, pH 7.5)
-
EDTA (1 mM)
-
NADPH (0.15 mM)
-
5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB) (50 µM)
-
Oxidized this compound (TS₂) (6 µM)
-
Test inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the assay mixture in a 96-well plate containing TryR (20 mU/mL) in HEPES buffer with EDTA, DTNB, and TS₂.[14]
-
Add the test inhibitor at various concentrations. Include a no-inhibitor control.
-
Initiate the reaction by adding NADPH.[14]
-
Immediately monitor the linear rate of thionitrobenzoate ion formation by measuring the absorbance at 412 nm over 5 minutes in a microplate reader.[14]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Visualizations
Caption: Overview of the this compound metabolism pathway in trypanosomatids.
Caption: A logical workflow for troubleshooting inconsistent parasite growth.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Leishmania spp: temperature sensitivity of promastigotes in vitro as a model for tropism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. benchchem.com [benchchem.com]
- 6. Susceptibility of Leishmania amazonensis Axenic Amastigotes to the Calpain Inhibitor MDL28170 [mdpi.com]
- 7. med.nyu.edu [med.nyu.edu]
- 8. Leishmania amazonensis: cultivation and characterization of axenic amastigote-like organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.nyu.edu [med.nyu.edu]
- 10. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Continuous Axenic Cultivation in Leishmania infantum Virulence | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Impact of Continuous Axenic Cultivation in Leishmania infantum Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating Trypanothione Metabolism as a Premier Drug Target in Leishmania: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, continues to pose a significant global health challenge. The limitations of current chemotherapies, including toxicity and emerging resistance, necessitate the urgent discovery of novel drug targets.[1] This guide provides a comprehensive validation of the trypanothione (B104310) metabolic pathway as a prime target for anti-leishmanial drug development, offering an objective comparison with other potential targets, supported by experimental data and detailed protocols.
The this compound system is unique to trypanosomatids, including Leishmania, and is absent in their mammalian hosts.[2] This parasite-specific pathway is central to the parasite's defense against oxidative stress, a key mechanism of the host's immune response, and is essential for its survival.[3][4] The two key enzymes in this pathway, this compound Synthetase (TryS) and this compound Reductase (TR), are the primary focus for inhibitor development.[2][5] Genetic studies have demonstrated that the absence of TR is lethal to the parasite, providing robust validation of this enzyme as a bona fide drug target.[4]
The this compound Pathway: A Logical Overview
The this compound pathway is responsible for maintaining a reducing intracellular environment in Leishmania, primarily to detoxify reactive oxygen species (ROS) produced by host macrophages. This pathway is a logical target for therapeutic intervention due to its essentiality for the parasite and its absence in humans.
Comparative Performance: this compound Pathway vs. Alternative Targets
The validation of a drug target hinges on the ability of its inhibitors to selectively kill the parasite with minimal host toxicity. The following tables summarize quantitative data for inhibitors targeting the this compound pathway and compare them with compounds targeting other validated or emerging Leishmania targets.
Table 1: Inhibitors of the this compound Pathway
| Compound ID | Target Enzyme | Leishmania Species | IC50 (Enzyme) | EC50 (Amastigote) | EC50 (Promastigote) | CC50 (Host Cell) | Selectivity Index (SI) | Reference |
| TR Inhibitors | ||||||||
| Compound 3 | TR | L. infantum | 7.5 µM | - | 12.44 µM | > 85 µM (hGR) | > 11.3 (enzyme) | [2][3] |
| Compound 2b | TR | L. infantum | 65.0 µM | - | - | > 150 µM (hGR) | > 2.3 (enzyme) | [4] |
| ZINC12151998 | TR | L. mexicana | 32.9% inhibition @ 100 µM | - | 58 µM | 53 µM | 0.91 | [6] |
| TryS Inhibitors | ||||||||
| Paullone 1 | TryS | L. infantum | 350.0 nM | - | 112.3 µM | - | - | [5] |
| Paullone 2 | TryS | L. infantum | 150.0 nM | 10.0 µM | 12.6 µM | - | - | [5] |
| Indazole 4 | TryS | T. brucei | 140.0 nM | - | 5.1 µM | - | - | [5] |
IC50: Half maximal inhibitory concentration against the enzyme. EC50: Half maximal effective concentration against the parasite. CC50: Half maximal cytotoxic concentration against a mammalian cell line. Selectivity Index (SI) = CC50 / EC50.
Table 2: Inhibitors of Alternative Leishmania Drug Targets
| Compound ID | Target Enzyme | Leishmania Species | IC50 (Enzyme) | EC50 (Amastigote) | EC50 (Promastigote) | CC50 (Host Cell) | Selectivity Index (SI) | Reference |
| NMT Inhibitors | ||||||||
| DDD100097 | NMT | L. donovani | < 0.003 µM | 2.4 µM | - | > 50 µM | > 20.8 | [7] |
| Compound 2a | NMT | L. donovani | 25 nM | - | - | - | - | [8] |
| SMT Inhibitors | ||||||||
| Apigenin | SMT | L. donovani | - | - | 16.11 µM | - | - | [9] |
| Simeprevir | SMT | L. donovani | - | - | 51.49 µM | - | - | [10] |
| STOCK6S-06707 | SMT | L. donovani | - | - | 21.9 µM | - | - | [11] |
| Existing Drugs | ||||||||
| Amphotericin B | Ergosterol | L. infantum | - | - | 0.5 µM | - | - | [3] |
| Miltefosine | Multiple | L. donovani | - | 2.63 - 10.63 µM | - | - | - | [12] |
NMT: N-Myristoyltransferase. SMT: Sterol 24-C-methyltransferase.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of drug targets and the evaluation of potential inhibitors.
This compound Reductase (TR) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of TR by monitoring the oxidation of NADPH.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant Leishmania TR, NADPH, and oxidized this compound (TS2) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 40 mM NaCl).[1] Test compounds are typically dissolved in DMSO.
-
Assay Plate Preparation: Dispense test compounds at various concentrations into the wells of a microtiter plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme Reaction: Add a mixture of TR enzyme (e.g., 50 nM) and TS2 (e.g., 150 µM) to each well and incubate for a short period (e.g., 3 minutes) at a controlled temperature (e.g., 25°C).[1]
-
Reaction Initiation: Start the reaction by adding NADPH (e.g., 100 µM).[1]
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader. This corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot against the compound concentration to calculate the IC50 value using non-linear regression.[1]
Leishmania Promastigote Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of Leishmania promastigotes as an indicator of cell viability after treatment with test compounds.
Methodology:
-
Parasite Culture: Culture Leishmania promastigotes in appropriate media (e.g., M199) until they reach the stationary phase.
-
Assay Setup: Seed the promastigotes into a 96-well plate at a density of approximately 2 x 10^6 cells/mL.[13]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 72 hours).[3]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.[3][14]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., an isopropanol (B130326) solution with HCl) to dissolve the formazan crystals formed by viable cells.[13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 550-570 nm.[3][14]
-
Data Analysis: Calculate the percentage of viability compared to the untreated control and determine the EC50 value from the dose-response curve.
Leishmania Amastigote-Macrophage Infection Assay
This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of the parasite.
Methodology:
-
Macrophage Seeding: Seed a macrophage cell line (e.g., THP-1 or J774) into a multi-well plate and allow them to adhere.[15]
-
Parasite Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a defined multiplicity of infection (e.g., 25 parasites per macrophage) and incubate to allow for phagocytosis and transformation into amastigotes.[15]
-
Removal of Extracellular Parasites: Wash the wells to remove any non-internalized promastigotes.
-
Compound Treatment: Add the test compounds at various concentrations and incubate for a defined period (e.g., 96 hours).[15]
-
Quantification of Infection: The number of intracellular amastigotes can be quantified using several methods:
-
Microscopy: Stain the cells with Giemsa and manually count the number of amastigotes per macrophage.[16]
-
Reporter Gene Assays: Use parasites expressing reporter genes like luciferase or fluorescent proteins for a high-throughput readout.[17]
-
Parasite Rescue and Transformation: Lyse the host macrophages and transfer the released amastigotes to fresh promastigote culture medium. The viability of the rescued amastigotes is determined by their ability to transform back into and proliferate as promastigotes, which can be quantified using a viability assay like AlamarBlue or by cell counting.[18]
-
-
Data Analysis: Determine the EC50 value by plotting the percentage of infection inhibition against the compound concentration.
Host Cell Cytotoxicity Assay
This assay is essential to determine the selectivity of the compounds by measuring their toxicity to a mammalian cell line.
Methodology:
-
Cell Seeding: Seed a relevant mammalian cell line (e.g., the same macrophage line used in the infection assay or a standard line like HEK293) into a 96-well plate.[19]
-
Compound Incubation: Treat the cells with the same range of concentrations of the test compounds as used in the anti-leishmanial assays and incubate for a defined period (e.g., 24-72 hours).[19]
-
Viability Assessment: Use a suitable cell viability assay, such as the MTT or resazurin (B115843) reduction assay, to determine the percentage of viable cells.[19]
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) is then calculated as the ratio of the CC50 to the anti-leishmanial EC50. A higher SI value indicates greater selectivity for the parasite.
Conclusion
The this compound pathway stands out as a highly validated and promising target for the development of novel anti-leishmanial drugs. Its absence in humans provides a clear avenue for selective toxicity, a critical attribute for any new antimicrobial agent. While other targets such as N-myristoyltransferase and sterol 24-C-methyltransferase also show promise, the extensive body of research on this compound metabolism, coupled with the lethal phenotype of its genetic disruption, firmly establishes it as a frontline candidate in the fight against leishmaniasis. The experimental protocols provided herein offer a standardized framework for researchers to evaluate and compare novel inhibitors, accelerating the discovery of new and effective treatments for this devastating disease.
References
- 1. Inhibition of Leishmania infantum this compound Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Repurposing of FDA-approved drugs as inhibitors of sterol C-24 methyltransferase of Leishmania donovani to fight against leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting Leishmania donovani Sterol Methyltransferase to Identify Lead Compounds Using Molecular Modelling [ugspace.ug.edu.gh]
- 12. Identification of potent inhibitors of Leishmania donovani and Leishmania infantum chagasi, the causative agents of Old and New World visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. med.nyu.edu [med.nyu.edu]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Anti-Leishmania compounds can be screened using Leishmania spp. expressing red fluorescence (tdTomato) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
A Comparative Analysis of Trypanothione Metabolism in Trypanosoma cruzi, Leishmania donovani, and Trypanosoma brucei
For Researchers, Scientists, and Drug Development Professionals
Trypanosomatid parasites, the causative agents of devastating diseases such as Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania donovani), and African trypanosomiasis (Trypanosoma brucei), possess a unique thiol metabolism centered around the molecule trypanothione (B104310). This pathway is absent in their mammalian hosts, making it a prime target for the development of novel chemotherapeutics. This guide provides a comparative analysis of the key enzymes and metabolites of this compound metabolism in these three major human pathogens, supported by experimental data and detailed protocols.
Key Differences in this compound Biosynthesis
A fundamental difference in the this compound metabolic pathway among these parasites lies in the biosynthesis of this compound from its precursors, glutathione (B108866) and spermidine (B129725). In Trypanosoma cruzi and Trypanosoma brucei, a single, bifunctional enzyme, this compound synthetase (TryS), catalyzes the two-step addition of glutathione to spermidine. In contrast, the model insect trypanosomatid, Crithidia fasciculata, utilizes two distinct enzymes for this process. While the pathway in Leishmania species also relies on a single TryS, there are notable kinetic differences compared to the Trypanosoma enzymes.
Quantitative Comparison of Key Enzymes
The efficacy of targeting this compound metabolism for drug development is intrinsically linked to the kinetic properties of its key enzymes, this compound synthetase (TryS) and this compound reductase (TryR), as well as the intracellular concentrations of relevant metabolites. The following tables summarize the available quantitative data for these parameters in T. cruzi, L. donovani, and T. brucei.
Table 1: Kinetic Parameters of this compound Synthetase (TryS)
| Parameter | Trypanosoma cruzi | Leishmania donovani | Trypanosoma brucei |
| Km (Glutathione) | 0.57 mM[1] | 33.24 µM | 34 µM / 56 µM |
| Km (Spermidine) | - | 139.6 µM | 38 µM / 687 µM |
| Km (ATP) | - | 14.2 µM | 7.1 µM / 18 µM |
| Km (Glutathionylspermidine) | - | - | 2.4 µM / 32 µM |
| kcat | 3.4 s⁻¹[1] | 1.3 s⁻¹ | 2.9 s⁻¹ |
| Ki (Glutathione) | 1.2 mM[1] | 866 µM | 1 mM |
| Ki (this compound) | - | - | 360 µM |
Table 2: Kinetic Parameters of this compound Reductase (TryR)
| Parameter | Trypanosoma cruzi | Leishmania donovani | Trypanosoma brucei |
| Km (this compound Disulfide) | - | 36 µM / 50 µM | - |
| Km (NADPH) | - | 9 µM | - |
| kcat/Km (this compound Disulfide) | 4.63 x 10⁶ M⁻¹s⁻¹ | 5.0 x 10⁶ M⁻¹s⁻¹ / 6.06 x 10⁶ M⁻¹s⁻¹ | - |
Table 3: Intracellular Thiol Concentrations
| Metabolite | Trypanosoma cruzi (Epimastigotes) | Leishmania donovani | Trypanosoma brucei |
| Glutathione (GSH) | 60.1 - 199.1 nmol/g fresh weight[2] | - | - |
| This compound (T(SH)₂) | 397.8 - 1100.5 nmol/g fresh weight[2] | - | - |
| Glutathionylspermidine | 55.3 - 164.1 nmol/g fresh weight[2] | - | - |
Signaling Pathways and Experimental Workflows
To visualize the core metabolic pathway and a typical experimental workflow for comparative analysis, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for the key enzymes in this compound metabolism.
This compound Synthetase Assay
This assay measures the activity of TryS by quantifying the production of ADP, which is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 8.0, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT.
-
Substrates: 100 mM ATP, 100 mM Glutathione, 100 mM Spermidine.
-
Coupling Enzymes: Pyruvate kinase (5 units/mL), Lactate dehydrogenase (10 units/mL).
-
Coupling Substrates: 10 mM Phosphoenolpyruvate, 10 mM NADH.
-
Enzyme: Purified recombinant or parasite lysate containing this compound Synthetase.
Procedure:
-
Prepare a reaction mixture containing assay buffer, coupling enzymes, and coupling substrates.
-
Add the TryS-containing sample to the reaction mixture.
-
Initiate the reaction by adding the substrates (ATP, glutathione, and spermidine).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of ADP formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
This compound Reductase Assay
This assay measures the activity of TryR by monitoring the reduction of this compound disulfide (TS₂) coupled to the oxidation of NADPH. A common variation involves the use of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), which is reduced by this compound, producing a colored product that can be measured spectrophotometrically.
Reagents:
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA.
-
Substrates: 10 mM NADPH, 10 mM this compound Disulfide (TS₂).
-
DTNB (for coupled assay): 10 mM in assay buffer.
-
Enzyme: Purified recombinant or parasite lysate containing this compound Reductase.
Procedure:
-
Direct Assay:
-
Prepare a reaction mixture containing assay buffer and NADPH.
-
Add the TryR-containing sample.
-
Initiate the reaction by adding TS₂.
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
-
-
Prepare a reaction mixture containing assay buffer, NADPH, and DTNB.
-
Add the TryR-containing sample.
-
Initiate the reaction by adding a limiting amount of TS₂.
-
Monitor the increase in absorbance at 412 nm due to the formation of the thionitrobenzoate anion. This coupled assay allows for signal amplification as the this compound is recycled.[3][4]
-
Comparative Inhibitor Analysis
The development of specific inhibitors against TryS and TryR is a major focus of drug discovery efforts. While a comprehensive comparative analysis of a wide range of inhibitors is beyond the scope of this guide, it is important to note that subtle differences in the active sites of these enzymes across the different parasite species can lead to variations in inhibitor potency. For example, some studies have shown that inhibitors developed against T. brucei TryR can have different IC₅₀ values when tested against the T. cruzi enzyme. This highlights the importance of screening compounds against the enzymes from each target parasite species.
Conclusion
The this compound metabolic pathway presents a validated and promising target for the development of new drugs against trypanosomatid parasites. This guide has highlighted key comparative data on the central enzymes, TryS and TryR, in T. cruzi, L. donovani, and T. brucei. The provided quantitative data, pathway diagrams, and experimental protocols offer a valuable resource for researchers working to exploit the unique biology of these devastating pathogens. Further research is needed to fill the existing gaps in our understanding of the metabolic flux and regulation of this pathway in different life cycle stages of the parasites, which will undoubtedly aid in the design of more effective and selective inhibitors.
References
- 1. A single enzyme catalyses formation of this compound from glutathione and spermidine in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione and this compound in several strains of Trypanosoma cruzi: effect of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Trypanothione Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Trypanothione (B104310) reductase (TR) is a crucial enzyme for the survival of trypanosomatid parasites, the causative agents of devastating diseases such as Chagas disease, human African trypanosomiasis, and leishmaniasis. Its absence in humans makes it an ideal target for the development of selective inhibitors. This guide provides an objective comparison of the performance of various TR inhibitors, supported by experimental data, to aid in the rational design of novel anti-parasitic therapeutics.
Data Presentation: Quantitative Comparison of TR Inhibitors
The efficacy of different this compound reductase inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) against the enzyme, their inhibition constant (Ki), and their half-maximal effective concentration (EC50) against the parasites in vitro. The following tables summarize the available quantitative data for representative TR inhibitors from different chemical classes. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Efficacy of Tricyclic and Related Inhibitors against this compound Reductase and Parasites
| Compound | Chemical Class | Target Organism | TR IC50 (µM) | GR IC50 (µM) | Selectivity Index (GR/TR) | Parasite EC50 (µM) | Reference |
| Clomipramine | Tricyclic (Dibenzazepine) | T. cruzi | 3.8 | >100 | >26 | - | [1][2] |
| Thioridazine (B1682328) | Tricyclic (Phenothiazine) | T. cruzi | - | - | - | - | [2][3] |
| Prochlorperazine | Tricyclic (Phenothiazine) | T. brucei | 7.46 | - | - | - | [4] |
| Mepyramine | Ethylenediamine derivative | T. brucei | 3.7 | 100 | 27 | 1.8 | [1] |
| Aurin tricarboxylic acid | Triphenylmethane | T. brucei | 0.176 | - | - | >15 | [1] |
Table 2: In Vitro Efficacy of Novel Chemical Scaffolds against this compound Reductase and Parasites
| Compound | Chemical Class | Target Organism | TR IC50 (µM) | GR IC50 (µM) | Selectivity Index (GR/TR) | Parasite EC50 (µM) | Reference |
| Compound 1a | 3,4-Dihydroquinazoline | T. brucei | - | >100 | - | 40 | [5] |
| Nitrofurylazine 4a | Nitroheterocycle | T. congolense | 0.04 | - | >7761 | - | [6] |
| Nitrofurylazine 7a | Nitroheterocycle | T. congolense | 0.03 | - | >9542 | - | [6] |
| Nitrothienylazine 8b | Nitroheterocycle | T. congolense | 0.04 | - | 232 | - | [6] |
| Cepharanthine | Bisbenzylisoquinoline alkaloid | T. cruzi | 15 | - | - | <100 | [7] |
| Chinifur | Nitrofuran derivative | T. congolense | - | - | - | - | [7] |
| 5-Nitrothiophene-2-carboxamide 6e | 5-Nitrothiophene-2-carboxamide | Leishmania infantum | - | - | >50 | low µM | [8] |
| 5-Nitrothiophene-2-carboxamide 8 | 5-Nitrothiophene-2-carboxamide | Leishmania infantum | - | - | >50 | low µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols commonly employed in the evaluation of this compound reductase inhibitors.
This compound Reductase Inhibition Assay (Photometric)
This assay measures the inhibition of TR activity by monitoring the reduction of this compound disulfide (TS2) by NADPH.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., 40 mM HEPES, pH 7.5), 1 mM EDTA, the TR enzyme (e.g., from T. cruzi or T. brucei), TS2, and the inhibitor at various concentrations.[9]
-
Initiation of Reaction: The reaction is initiated by the addition of NADPH.
-
Measurement: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.[10]
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a suitable dose-response curve.[11]
A coupled assay using Ellman's reagent (DTNB) can also be employed, where the rate of 5-thio-2-nitrobenzoate (TNB) formation is measured at 412 nm.[9][12] This method maintains a constant substrate concentration, increasing sensitivity and reducing false positives.[9]
In Vitro Anti-parasitic Activity Assay
This assay determines the efficacy of the inhibitors against live parasites.
-
Parasite Culture: The target trypanosomatid parasites (e.g., T. brucei bloodstream forms, T. cruzi amastigotes, or Leishmania promastigotes) are cultured in appropriate media.
-
Compound Addition: The cultured parasites are incubated with various concentrations of the test compounds for a defined period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is assessed using various methods, such as:
-
Resazurin-based assays (e.g., AlamarBlue): Measures metabolic activity.
-
SYBR Green-based assays: Measures DNA content.
-
Microscopic counting: Direct counting of viable parasites.
-
-
Data Analysis: The percentage of parasite growth inhibition is plotted against the compound concentration, and the EC50 value is calculated.
In Vivo Efficacy Studies in Animal Models
These studies evaluate the therapeutic potential of the inhibitors in a living organism.
-
Infection Model: Laboratory animals (typically mice) are infected with the relevant parasite species (e.g., T. cruzi or T. brucei).
-
Treatment: After establishment of the infection, the animals are treated with the test compound, usually administered orally or intraperitoneally, for a specific duration.[3]
-
Evaluation of Efficacy: The effectiveness of the treatment is assessed by monitoring:
-
Parasitemia: The number of parasites in the blood.[13]
-
Survival rate: The percentage of treated animals that survive compared to an untreated control group.[13]
-
Tissue parasite burden: The number of parasites in target organs (e.g., heart, liver).
-
Pathological changes: Histological examination of tissues for signs of disease.[3]
-
-
Data Analysis: Statistical analysis is performed to compare the outcomes in the treated and untreated groups.
Mandatory Visualizations
Signaling Pathway of this compound Reductase
Caption: The central role of this compound Reductase in the parasite's antioxidant defense system.
Experimental Workflow for High-Throughput Screening of TR Inhibitors
Caption: A typical workflow for identifying novel this compound Reductase inhibitors.
Logical Relationships of TR Inhibitor Classes
Caption: Classification of major chemical classes of this compound Reductase inhibitors.
References
- 1. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reductase inhibitors: Overview of the action of thioridazine in different stages of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mini review on tricyclic compounds as an inhibitor of this compound reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Potent and Specific this compound Reductase Inhibitors: A Structure-Based Drug Discovery Approach. | Semantic Scholar [semanticscholar.org]
- 9. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Relevance of this compound Reductase Inhibitors on Trypanosoma cruzi Infection: A Systematic Review, Meta-Analysis, and In Silico Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Novel Inhibitor for the Trypanothione Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The trypanothione (B104310) pathway is a unique and essential metabolic route in trypanosomatid parasites, responsible for maintaining redox balance and protecting against oxidative stress. Its absence in humans makes it an attractive target for the development of new drugs against diseases like leishmaniasis and trypanosomiasis.[1][2][3][4] This guide provides a comparative analysis of novel inhibitors targeting this pathway, supported by experimental data and detailed methodologies.
The this compound Pathway
The this compound pathway centers around the dithiol this compound (T(SH)₂), which is synthesized by this compound synthetase (TryS) from glutathione (B108866) and spermidine.[5][6][7] this compound reductase (TR), an enzyme unique to these parasites, then maintains this compound in its reduced state.[1][8][9] This reduced this compound is crucial for the detoxification of reactive oxygen species by the tryparedoxin/tryparedoxin peroxidase system.[1][8][9]
Caption: The this compound Pathway in Trypanosomatids.
Comparative Analysis of Novel Inhibitors
A significant research effort is focused on identifying and validating novel inhibitors of the key enzymes in this pathway, primarily this compound Reductase (TR) and this compound Synthetase (TryS).
Table 1: Performance of Novel this compound Reductase (TR) Inhibitors
| Inhibitor Class/Compound | Target Organism | IC50 (µM) vs. TR | Antiparasitic Activity (IC50/EC50, µM) | Selectivity vs. Human GR | Reference |
| 3-amino-1-arylpropan-1-one derivatives | Leishmania infantum | 65.0 (for compound 2b) | 12.44 (for compound 3) | >150 µM | [10] |
| Tricyclic Compounds (e.g., Clomipramine) | Trypanosoma brucei | 0.75 | 0.2 | >100-fold | [11] |
| Quinacrine Analogues | Trypanosoma cruzi | 11.5 - 14.6 | - | - | [12] |
| Bisbenzylisoquinoline Alkaloids (e.g., Cepharanthine) | Trypanosoma cruzi | 15 | <100 | - | [2] |
| Compound 3 (from HTS) | Leishmania infantum | ~4-16 | 12.44 | Not inhibitory to hGR | [1][9] |
| Quinazoline Class | Trypanosoma cruzi | 28 - 32 | - | - | [13] |
GR: Glutathione Reductase
Table 2: Performance of Novel this compound Synthetase (TryS) Inhibitors
| Inhibitor Class/Compound | Target Organism | IC50 (µM) vs. TryS | Antiparasitic Activity (EC50, µM) | Cytotoxicity (Selectivity Index) | Reference |
| DDD86243 | Trypanosoma brucei | - | Dose-dependent reduction in this compound levels | - | [5] |
| N,N'-bis(benzyl)-substituted diamines | Trypanosoma brucei, T. cruzi, L. infantum | Two-digit µM range | Potent anti-trypanosomal activity | - | [7] |
| Paullone Derivatives (e.g., FS-554, MOL2008) | Leishmania infantum | Good inhibitory properties | Potent against promastigotes | - | [3] |
| Calmidazolium chloride | T. brucei, T. cruzi, L. infantum | 2.6 - 13.8 | - | ≤ 3 | [14] |
| Ebselen | T. brucei, T. cruzi, L. infantum | 2.6 - 13.8 | Induces oxidative stress in T. brucei | 11 - 182 against T. b. brucei | [14] |
Experimental Validation Workflow
The validation of a novel inhibitor for the this compound pathway typically follows a multi-step process, from initial screening to in vivo testing.
Caption: General workflow for validating a novel inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are summaries of key experimental protocols.
High-Throughput Screening (HTS) Assay for TR Inhibitors
A luminescence-based HTS assay has been developed and validated for screening large compound libraries.[1][9]
-
Principle: The assay measures the residual NADPH concentration after the TR-catalyzed reaction. The luminescent signal produced by the NADPH-Glo™ assay is inversely proportional to TR activity.[1]
-
Reagents:
-
Recombinant Leishmania infantum TR
-
This compound disulfide (TS₂)
-
NADPH
-
NADPH-Glo™ Detection Reagent (Promega)
-
-
Procedure:
-
Dispense test compounds into a 384-well plate.
-
Add a solution containing TR enzyme and TS₂.
-
Incubate to allow for inhibitor binding.
-
Initiate the reaction by adding NADPH.
-
After a set incubation period, stop the reaction and add the NADPH-Glo™ Detection Reagent.
-
Measure luminescence using a plate reader.
-
-
Controls: Auranofin can be used as a positive control inhibitor.[1]
Enzymatic Inhibition Assay (IC₅₀ Determination)
This assay determines the concentration of an inhibitor required to reduce the enzyme activity by 50%.
-
Principle: The rate of NADPH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.[10][11]
-
Reagents:
-
Purified recombinant TR or TryS
-
Substrates (TS₂ and NADPH for TR; Glutathione, Spermidine, and ATP for TryS)
-
Assay buffer (e.g., 40 mM HEPES, pH 7.4, 1 mM EDTA)
-
DTNB (for an alternative colorimetric TR assay)
-
-
Procedure:
-
Prepare a reaction mixture containing the enzyme, substrates (except one to start the reaction), and varying concentrations of the inhibitor in a cuvette or microplate well.
-
Incubate the mixture at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the final substrate (e.g., NADPH for TR).
-
Monitor the change in absorbance at 340 nm over time.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.
-
In Vitro Antiparasitic Activity Assay
This assay evaluates the efficacy of the inhibitor against the parasite itself.
-
Principle: The proliferation of parasites (e.g., Leishmania promastigotes or amastigotes) is measured in the presence of varying concentrations of the inhibitor.
-
Procedure (for L. infantum promastigotes): [9]
-
Culture promastigotes in appropriate medium.
-
Seed the parasites into a 96-well plate.
-
Add serial dilutions of the test compound.
-
Incubate for a defined period (e.g., 72 hours).
-
Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.
-
Calculate the IC₅₀ or EC₅₀ value, representing the concentration that inhibits parasite growth by 50%.
-
Mechanism of Action Studies
Kinetic analyses are performed to understand how the inhibitor interacts with the enzyme.
-
Principle: By measuring the enzyme's reaction rate at different substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined.[1]
-
Procedure:
-
Perform the enzymatic assay as described for IC₅₀ determination.
-
Vary the concentration of one substrate while keeping the other substrates and the inhibitor at fixed concentrations.
-
Repeat for different fixed concentrations of the inhibitor.
-
Analyze the data using Lineweaver-Burk or other kinetic plots to determine the inhibition mechanism and the inhibition constant (Ki).[11]
-
This guide provides a foundational understanding of the validation process for novel inhibitors of the this compound pathway, offering a basis for further research and development in the pursuit of new treatments for trypanosomatid-borne diseases.
References
- 1. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting this compound Metabolism in Trypanosomatids [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Validation of this compound Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Chemical Scaffolds Inhibiting this compound Synthetase from Pathogenic Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Measuring Trypanothione: LC-MS vs. Enzymatic Assays
For researchers, scientists, and drug development professionals, the accurate measurement of trypanothione (B104310) is critical for understanding the redox biology of trypanosomatid parasites and for the development of novel therapeutics. this compound is a unique thiol-based molecule essential for the survival of these parasites, making it a key target for drug development.[1][2] This guide provides a detailed comparison of the two primary methods for quantifying this compound: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of LC-MS and enzymatic assays for this compound measurement, based on available experimental data.
| Feature | LC-MS | Enzymatic Assay (this compound Reductase-based) |
| Principle | Direct quantification of reduced and oxidized this compound based on mass-to-charge ratio. | Indirect quantification by measuring the activity of this compound reductase (TR), often through the reduction of a chromogenic substrate like DTNB or monitoring NADPH oxidation.[3][4][5] |
| Sensitivity | High (nanomolar range).[1][2] | Good, suitable for high-throughput screening.[4][5] |
| Analysis Time per Sample | Rapid (approximately 5 minutes).[1][2] | Rapid, suitable for high-throughput screening in microtiter plates.[3][4] |
| Specificity | High, can distinguish between reduced (T(SH)₂) and oxidized (TS₂) forms.[1][2] | Can be highly specific for TR activity, but may be susceptible to interference from other substances that affect the coupled reaction.[3] |
| Sample Preparation | Requires metabolite extraction and derivatization with a thiol-blocking agent (e.g., N-ethylmaleimide) to preserve the redox state.[1][2] | Typically involves cell lysis to release the enzyme.[5] |
| Redox State Information | Provides a direct measurement of the reduced-to-oxidized this compound ratio, offering insights into the cellular redox status.[1] | Primarily measures the capacity of the this compound system, not the direct ratio of reduced to oxidized forms. |
| Instrumentation | Requires a sophisticated LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer).[1] | Requires a microplate reader or spectrophotometer.[4][5] |
| Throughput | Moderate, suitable for a moderate number of samples. | High, easily adaptable for high-throughput screening (HTS) of compound libraries.[3][4] |
Experimental Protocols
This protocol is adapted from a validated method for assessing the this compound redox state in Leishmania infantum.[1][2]
a. Sample Preparation:
-
Harvest parasites by centrifugation (e.g., 3000 x g for 5 minutes) and wash with ice-cold PBS.
-
Resuspend the cell pellet in a pre-cooled (-20°C) extraction solution (e.g., acetonitrile/methanol/water/DMSO) to lyse the cells and precipitate proteins.
-
For the measurement of reduced this compound, supplement the extraction solution with a thiol-blocking agent like N-Ethylmaleimide (NEM) to prevent auto-oxidation.[1][2]
b. LC-MS Analysis:
-
Perform chromatographic separation using a UHPLC system.
-
Couple the UHPLC to a high-resolution mass spectrometer (e.g., LTQ-Orbitrap XL ETD) for detection and quantification.[1]
-
Generate an eight-point calibration curve using oxidized this compound (TS₂) standards over a concentration range relevant to physiological levels (e.g., 10 nM to 5 µM).[1]
c. Data Analysis:
-
Quantify the amounts of oxidized (TS₂) and NEM-derivatized reduced this compound.
-
Calculate the ratio of reduced to oxidized this compound to determine the cellular redox state.[1]
This protocol is based on a colorimetric assay using the native this compound reductase enzyme.[4][5]
a. Reagent Preparation:
-
Prepare a reaction mixture containing buffer (e.g., HEPES), EDTA, NADPH, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Prepare parasite lysates to serve as the source of this compound reductase.
b. Assay Procedure:
-
Add the parasite lysate to the wells of a microtiter plate.
-
Initiate the reaction by adding the reaction mixture containing this compound disulfide (T[S]₂).
-
The this compound reductase in the lysate will reduce T[S]₂ to T[SH]₂ using NADPH. The regenerated T[SH]₂ then reduces DTNB to 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound.
-
Monitor the rate of TNB formation by measuring the increase in absorbance at 412 nm using a microplate reader.[4][5]
c. Data Analysis:
-
The rate of increase in absorbance at 412 nm is directly proportional to the this compound reductase activity, which can be correlated to the number of parasites.[4]
Visualizations
Caption: Workflow for LC-MS-based measurement of this compound redox state.
Caption: Simplified this compound signaling pathway in parasite redox defense.
References
- 1. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple colorimetric this compound reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple Colorimetric this compound Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative structural analysis of Trypanothione reductase and human glutathione reductase.
A Guide for Researchers and Drug Development Professionals
Introduction
Trypanothione (B104310) reductase (TR) and human glutathione (B108866) reductase (GR) are both essential flavoenzymes that play a critical role in cellular redox homeostasis.[1][2][3] While they share a significant degree of structural and mechanistic similarity, their distinct substrate specificities present a compelling opportunity for the development of targeted therapeutics.[4][5] TR is a key enzyme in the antioxidant defense system of trypanosomatid parasites, the causative agents of debilitating diseases such as Chagas disease, African sleeping sickness, and leishmaniasis.[4][6][7][8][9] In contrast, GR is the human homolog responsible for maintaining the reduced glutathione pool, which is vital for protecting human cells from oxidative damage.[1][10][11][12][13] The absence of TR in humans and its essentiality for parasite survival make it an attractive target for the design of selective inhibitors.[8][14] This guide provides a detailed comparative structural analysis of TR and human GR, highlighting key differences that can be exploited for rational drug design.
Structural and Functional Comparison
Both TR and GR are homodimeric proteins, with each monomer comprising an FAD-binding domain, an NADPH-binding domain, and a central domain.[5][12] They catalyze the NADPH-dependent reduction of their respective disulfide substrates, this compound disulfide (T(S)₂) for TR and glutathione disulfide (GSSG) for GR, via a similar ping-pong kinetic mechanism.[15][16][17] Despite these similarities, the enzymes exhibit profound differences in their active site architecture, which dictates their substrate specificity.[4][18][5][19]
The most significant distinction lies in the substrate-binding pocket.[4][14][20] The active site of TR is a large, negatively charged cavity capable of accommodating the bulky and positively charged this compound molecule, which consists of two glutathione molecules linked by a spermidine (B129725) bridge.[4][14][21][22] In contrast, the active site of human GR is a smaller, more constrained pocket tailored to bind the smaller tripeptide, glutathione.[11][14][20] This difference in size and electrostatic potential is the primary reason for the mutual exclusivity of their substrates.[18][5]
Key amino acid substitutions are responsible for these distinct active site topographies. For instance, in human GR, residues such as Arg37 create a positively charged environment that interacts favorably with the glutamate (B1630785) residues of GSSG. In TR, the equivalent position is occupied by a tryptophan, contributing to a more hydrophobic and spacious binding site.[18][5] Furthermore, the presence of two glutamate residues in the TR active site of Trypanosoma cruzi creates a strong negative charge that is crucial for binding the positively charged spermidine moiety of this compound.[21]
These structural disparities have been successfully exploited to engineer a change in substrate specificity. Introducing just two amino acid changes (Ala34Glu and Arg37Trp) into human GR can effectively convert it into an enzyme that prefers this compound over glutathione.[18][5] This highlights the critical role of these specific residues in determining substrate selection.
Data Presentation
Table 1: Comparative Kinetic Parameters
| Parameter | This compound Reductase (T. cruzi) | Human Glutathione Reductase | Substrate |
| Km | ~6 µM | ~65 µM | T(S)₂ / GSSG |
| Km | ~1-10 µM | ~4-9 µM | NADPH |
| kcat | ~120 s⁻¹ | ~250 s⁻¹ | T(S)₂ / GSSG |
Note: Kinetic parameters can vary depending on the specific organism and experimental conditions.
Table 2: Inhibitor Specificity
| Inhibitor | Target Enzyme | IC₅₀ / Ki | Mechanism of Action |
| Thioridazine (B1682328) | This compound Reductase | ~10 µM (Ki) | Irreversible inhibitor[6] |
| Mepacrine | This compound Reductase | ~5 µM (Ki) | Competitive inhibitor[9] |
| Carmustine | Glutathione Reductase | ~10 µM (IC₅₀) | Covalent modification of active site thiols[1] |
| 2-AAPA | Glutathione Reductase | ~25 µM (IC₅₀) | Inhibitor of GSSG binding |
| Auranofin | Both (higher affinity for TR) | Sub-µM range | Irreversible inhibitor |
Experimental Protocols
Enzyme Activity Assay
Principle: The activity of both TR and GR can be determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[23]
Protocol for Glutathione Reductase:
-
Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, and 0.1 mM NADPH.[24]
-
Add the sample containing GR to the reaction mixture.
-
Initiate the reaction by adding 1 mM GSSG.[25]
-
Immediately measure the decrease in absorbance at 340 nm for 3-5 minutes at 25°C.[23][26]
-
Calculate the enzyme activity based on the rate of NADPH oxidation (ε = 6.22 mM⁻¹cm⁻¹).
Protocol for this compound Reductase (DTNB-coupled assay):
-
Prepare a reaction mixture containing 40 mM HEPES (pH 7.5), 1 mM EDTA, and 150 µM NADPH.[19][22]
-
Add the sample containing TR and 100 µM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[19]
-
Initiate the reaction by adding 6 µM T(S)₂.[27]
-
Monitor the increase in absorbance at 412 nm due to the formation of the thionitrobenzoate (TNB) anion as DTNB is reduced by the product, this compound.[28]
-
Calculate the enzyme activity based on the rate of TNB formation (ε = 13.6 mM⁻¹cm⁻¹).
Protein Crystallography Workflow
Principle: X-ray crystallography is a powerful technique to determine the three-dimensional structure of proteins at atomic resolution.[29][30][31][32]
-
Protein Expression and Purification: The gene encoding TR or GR is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is then overexpressed and purified to homogeneity using chromatographic techniques.[32]
-
Crystallization: The purified protein is subjected to a wide range of crystallization screening conditions to identify the optimal conditions for crystal growth.[29][30] This typically involves varying the precipitant concentration, pH, and temperature.
-
X-ray Diffraction Data Collection: High-quality crystals are exposed to a high-intensity X-ray beam.[30][31] The diffraction pattern produced by the crystal is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein. A model of the protein is then built into the electron density map and refined to obtain the final three-dimensional structure.[31]
Visualizations
Caption: Generalized catalytic cycle for this compound and Glutathione Reductase.
Caption: Key differences in the active sites of TR and human GR.
Caption: Workflow for rational drug design targeting this compound Reductase.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Active site of this compound reductase. A target for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound reductase inhibitors: Overview of the action of thioridazine in different stages of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Glutathione reductase - Wikipedia [en.wikipedia.org]
- 13. scbt.com [scbt.com]
- 14. mdpi.com [mdpi.com]
- 15. Phenothiazine inhibitors of this compound reductase as potential antitrypanosomal and antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. [PDF] Kinetic Mechanism and Molecular Properties of Glutathione Reductase | Semantic Scholar [semanticscholar.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Crystal structure of Trypanosoma cruzi this compound reductase in complex with this compound, and the structure-based discovery of new natural product inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. digital.csic.es [digital.csic.es]
- 23. mmpc.org [mmpc.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. oxfordbiomed.com [oxfordbiomed.com]
- 27. Development of a Novel Virtual Screening Cascade Protocol to Identify Potential this compound Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. creative-biostructure.com [creative-biostructure.com]
- 31. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 32. phys.libretexts.org [phys.libretexts.org]
Validating Trypanothione Synthetase: A Crucial Target for Chagas Disease Drug Development
For Researchers, Scientists, and Drug Development Professionals
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in Latin America and increasingly worldwide. The current therapeutic options, benznidazole (B1666585) and nifurtimox, are hampered by significant toxicity and variable efficacy, particularly in the chronic stage of the disease. This necessitates the identification and validation of novel drug targets within the parasite. One of the most promising of these is Trypanothione (B104310) synthetase (TryS), a key enzyme in the parasite's unique redox metabolism, which is absent in humans. This guide provides a comprehensive comparison of the validation of TryS as a drug target in T. cruzi with other prominent targets, supported by experimental data and detailed methodologies.
The Central Role of this compound Synthetase in T. cruzi
This compound synthetase is pivotal for the survival of T. cruzi. It catalyzes the synthesis of this compound, a dithiol molecule that is the central component of the parasite's defense system against oxidative stress. This system is essential for neutralizing reactive oxygen species produced by the host's immune system and for maintaining the parasite's intracellular redox balance. The absence of a this compound-based redox system in mammals makes TryS an attractive and specific target for chemotherapy.
dot
Caption: The this compound Biosynthesis Pathway in T. cruzi.
Validating the Essentiality of this compound Synthetase
The essentiality of a drug target is a critical validation step. For TryS in T. cruzi, this has been demonstrated through both genetic and chemical approaches.
Genetic Validation
While direct genetic knockout of the TryS gene in T. cruzi has been challenging, studies involving the overexpression of TryS have provided strong evidence for its importance.[1] Overexpression of TryS in T. cruzi resulted in increased resistance to oxidative stress and to the currently used drugs, benznidazole and nifurtimox.[1] This demonstrates that the level of TryS activity is directly correlated with the parasite's survival and drug resistance capabilities.
Modern gene-editing techniques like CRISPR-Cas9 are now being applied to T. cruzi, opening the door for more direct genetic validation of essential genes like TryS.
dot
Caption: Workflow for the Genetic Validation of this compound Synthetase.
Chemical Validation
Chemical validation involves the use of small molecule inhibitors to probe the function of the target enzyme. Several classes of TryS inhibitors have been identified and characterized, providing compelling evidence for its druggability. These inhibitors have been shown to reduce the viability of T. cruzi in vitro and, in some cases, have demonstrated efficacy in animal models of Chagas disease.
Comparison with Alternative Drug Targets in T. cruzi
To provide a comprehensive perspective, it is essential to compare the validation of TryS with other well-studied drug targets in T. cruzi. The primary alternative targets include:
-
Cruzain (Cruzipain): The major cysteine protease of T. cruzi, essential for parasite nutrition, differentiation, and invasion of host cells.
-
Sterol 14α-demethylase (CYP51): An enzyme crucial for the synthesis of ergosterol, a vital component of the parasite's cell membrane.
-
This compound Reductase (TR): The enzyme responsible for regenerating the reduced form of this compound, working in concert with TryS to maintain redox homeostasis.
The following tables summarize the quantitative data for inhibitors of these targets.
Table 1: In Vitro Activity of Inhibitors against T. cruzi
| Target | Inhibitor Class | Example Compound | IC50 (µM) vs. Enzyme | EC50 (µM) vs. Amastigotes | Selectivity Index (SI) |
| This compound Synthetase (TryS) | Paullones | N5-substituted paullone | ~10 | 5-30 | >10 |
| Diamines | N,N'-bis(3,4-substituted-benzyl) | Low µM | nM range (T. brucei) | - | |
| Cruzain | Vinyl Sulfones | K777 | 0.02 | 0.1 | >100 |
| Nitriles | CZ003 | 0.008 | 0.05 | >2000 | |
| CYP51 | Azoles | Posaconazole | - | 0.001-0.01 | >1000 |
| Ravuconazole | - | 0.003-0.03 | >1000 | ||
| This compound Reductase (TR) | Phenothiazines | Thioridazine | 1.5 | 1-5 | ~10 |
| Naphthoquinones | Compound 7j | 0.19-0.92 | - | High |
IC50: Half-maximal inhibitory concentration against the enzyme. EC50: Half-maximal effective concentration against the intracellular amastigote form of the parasite. SI: Selectivity Index (ratio of cytotoxicity in mammalian cells to anti-parasitic activity).
Table 2: In Vivo Efficacy of Inhibitors in Mouse Models of Chagas Disease
| Target | Inhibitor | Dosing Regimen | Parasitemia Reduction | Survival Improvement |
| This compound Synthetase (TryS) | Paullone derivatives | - | Synergistic with benznidazole | - |
| Cruzain | K777 | 25 mg/kg/day for 20 days | >99% | Significant |
| Vinyl sulfone derivatives | 50 mg/kg/day for 5 days | >95% | Significant | |
| CYP51 | Posaconazole | 20 mg/kg/day for 28 days | Curative in some models | Curative in some models |
| Ravuconazole | 10 mg/kg/day for 28 days | Potent suppression | Significant | |
| This compound Reductase (TR) | Thioridazine | 20 mg/kg/day | Significant | Significant |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols used in the validation of TryS and other targets.
Genetic Validation: CRISPR-Cas9 Mediated Gene Knockout in T. cruzi
-
Vector Construction: A vector containing the Cas9 nuclease and a specific single guide RNA (sgRNA) targeting the TryS gene is constructed. A donor DNA template with a resistance marker flanked by sequences homologous to the regions upstream and downstream of the TryS gene is also prepared.
-
Parasite Transfection: T. cruzi epimastigotes are transfected with the Cas9/sgRNA vector and the donor DNA template via electroporation.
-
Selection of Mutants: Transfected parasites are cultured in the presence of a selective antibiotic to isolate those that have integrated the resistance marker.
-
Verification of Knockout: Genomic DNA is extracted from the selected parasites, and PCR and Southern blotting are performed to confirm the successful replacement of the TryS gene with the resistance marker.
-
Phenotypic Analysis: The growth, morphology, and infectivity of the knockout parasites are compared to wild-type parasites to assess the essentiality of the gene.
Chemical Validation: this compound Synthetase Enzyme Inhibition Assay
-
Recombinant Enzyme Production: The gene encoding T. cruzi TryS is cloned into an expression vector and the recombinant enzyme is expressed in E. coli and purified.
-
Assay Principle: The assay measures the ATP-dependent synthesis of this compound from glutathione and spermidine. The reaction is coupled to the reduction of DTNB (Ellman's reagent) by the thiol groups of this compound, which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
Assay Protocol:
-
The reaction is performed in a 96-well plate.
-
Each well contains buffer, ATP, glutathione, spermidine, and the recombinant TryS enzyme.
-
Inhibitors are added at various concentrations.
-
The reaction is initiated by the addition of the enzyme.
-
The plate is incubated at 30°C and the absorbance at 412 nm is measured over time.
-
-
Data Analysis: The rate of the reaction is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Intracellular Amastigote Viability Assay
-
Cell Culture and Infection: Mammalian host cells (e.g., Vero cells or L6 myoblasts) are seeded in 96-well plates and infected with T. cruzi trypomastigotes.
-
Compound Treatment: After allowing the parasites to invade the host cells, the extracellular parasites are washed away, and the infected cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for the proliferation of intracellular amastigotes.
-
Quantification of Parasite Viability:
-
Microscopy-based: The cells are fixed, stained (e.g., with Giemsa or DAPI), and the number of amastigotes per cell is counted manually or using an automated imaging system.
-
Reporter-based: If using a parasite line expressing a reporter gene (e.g., β-galactosidase or luciferase), a substrate is added, and the resulting signal is measured to quantify the number of viable parasites.
-
-
Data Analysis: The EC50 value is determined by plotting the percentage of parasite inhibition against the compound concentration. The cytotoxicity of the compounds on the host cells is also determined in parallel to calculate the selectivity index.
dot
Caption: Workflow for the Chemical Validation of a Drug Target.
Conclusion
The validation of this compound synthetase as a drug target for Chagas disease is strongly supported by both genetic and chemical evidence. Its essential role in the parasite's unique redox metabolism and its absence in the human host make it a highly attractive target for the development of novel, specific, and less toxic therapies. While other targets such as cruzain and CYP51 have also been extensively validated and have led to potent inhibitors, the continued exploration of TryS inhibitors offers a promising avenue for diversifying the therapeutic arsenal (B13267) against this neglected disease. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for new and effective treatments for Chagas disease.
References
A Comparative Analysis of the Trypanothione and Glutathione Antioxidant Systems
For researchers, scientists, and drug development professionals, understanding the nuances of cellular antioxidant defense mechanisms is paramount. This guide provides a detailed, objective comparison of two vital systems: the trypanothione (B104310) system, unique to pathogenic trypanosomatids, and the glutathione (B108866) system, the primary antioxidant defense in mammals. This comparative study delves into their biochemical properties, enzymatic pathways, and functional roles, supported by experimental data and detailed methodologies. The distinct nature of the this compound system presents a compelling target for the development of novel antiparasitic drugs.
At a Glance: Key Differences and Similarities
The fundamental difference lies in the primary low-molecular-weight thiol utilized. While mammalian cells rely on the tripeptide glutathione (GSH), trypanosomatids employ a unique conjugate of two glutathione molecules linked by a spermidine (B129725) molecule, known as this compound (T(SH)₂). This structural variance dictates the specificity of the associated enzymes, particularly the reductases responsible for maintaining the reduced state of these thiols. Despite this central difference, both systems ultimately depend on NADPH as the source of reducing equivalents and function to mitigate oxidative stress, detoxify xenobiotics, and maintain a reduced intracellular environment.
Quantitative Comparison of the this compound and Glutathione Systems
To facilitate a direct comparison, the following table summarizes key quantitative parameters of both antioxidant systems. These values highlight the functional parallels and distinct efficiencies of each system within their respective biological contexts.
| Parameter | This compound System (in Trypanosomatids) | Glutathione System (in Mammals) |
| Primary Thiol | This compound (N¹,N⁸-bis(glutathionyl)spermidine) | Glutathione (γ-L-Glutamyl-L-cysteinylglycine) |
| Standard Redox Potential (E°') | Similar to glutathione, estimated around -0.25 V[1][2] | -0.25 V[2] |
| Intracellular Concentration | 0.3 mM (Trypanosoma brucei) to ~3.0 mM (Leishmania spp.)[3] | 1–10 mM[4] |
| Primary Reductase Enzyme | This compound Reductase (TR) | Glutathione Reductase (GR) |
| Substrate Specificity of Reductase | Specific for this compound disulfide (TS₂)[1] | Specific for glutathione disulfide (GSSG)[1] |
| Kinetic Parameters of Reductase | This compound Reductase (from T. cruzi) - Kₘ for TS₂: 2.65 x 10⁶ M⁻¹s⁻¹ (kcat/Km)[5] - Kₘ for NADPH: ~14 µM[5] | Human Glutathione Reductase - Kₘ for GSSG: 55–65 µM[6] - Kₘ for NADPH: 4–9 µM[6] |
Signaling Pathways and Biosynthesis
The biosynthesis of both this compound and glutathione involves multi-step enzymatic pathways, originating from amino acid precursors. Understanding these pathways is crucial for identifying potential targets for therapeutic intervention.
This compound Biosynthesis
The synthesis of this compound is a two-step process catalyzed by the bifunctional enzyme this compound synthetase (TryS). It begins with the conjugation of glutathione and spermidine.
References
- 1. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zen-bio.com [zen-bio.com]
Confirming the Mechanism of Action of Trypanothione-Targeting Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The trypanothione (B104310) system is a unique and essential metabolic pathway in trypanosomatid parasites, responsible for maintaining redox homeostasis and protecting the parasites from oxidative stress. This pathway is absent in humans, making its key enzymes, this compound Reductase (TR) and this compound Synthetase (TryS), prime targets for the development of new drugs against devastating diseases like Leishmaniasis, Chagas disease, and Human African Trypanosomiasis. This guide provides a comparative overview of drugs and experimental compounds targeting this pathway, their mechanisms of action, and the experimental protocols required to validate their efficacy and mode of action.
The this compound Pathway: A Validated Drug Target
Trypanosomatids possess a unique redox system centered around the dithiol this compound (T(SH)₂), which replaces the glutathione (B108866)/glutathione reductase (GSH/GR) system found in their mammalian hosts.[1][2] This distinction is fundamental to the pathway's potential for selective drug targeting. The enzyme this compound Reductase (TR) is essential for parasite survival, as it maintains the reduced state of this compound.[3][4] Genetic downregulation of TR has been shown to severely impair parasite infectivity, and complete knockout mutants have not been achievable, highlighting its critical role.[3] Similarly, this compound Synthetase (TryS), responsible for the synthesis of this compound, has also been validated as a druggable target.[1][5]
Key Enzymes as Drug Targets
This compound Reductase (TR)
TR is a homodimeric flavoenzyme that catalyzes the NADPH-dependent reduction of this compound disulfide (TS₂) to its active dithiol form, T(SH)₂.[3][6] This enzyme is the most extensively studied target within the pathway.[4]
This compound Synthetase (TryS)
TryS catalyzes the two-step ATP-dependent synthesis of this compound from glutathione and spermidine.[7][8] Inhibition of TryS leads to the depletion of the intracellular this compound pool, rendering the parasite vulnerable to oxidative damage.[1][9]
Mechanisms of Action of this compound-Targeting Drugs
Inhibitors of this compound Reductase can be classified into three main modes of action[3]:
-
Competition with this compound (TS₂): These inhibitors bind to the wide substrate-binding cavity of TR.
-
Competition with NADPH: These compounds bind to the NADPH binding site, preventing the binding of the reducing cofactor.
-
Redox Cysteine Inactivation: This mechanism involves the binding of metals or other reactive molecules to the catalytic cysteine residues (Cys52 and Cys57) in the active site.
A fourth, less common mechanism involves the disassembly of the TR dimer.[3]
For this compound Synthetase, inhibitors typically act as substrate analogs or allosteric inhibitors.[9]
Comparative Analysis of this compound Reductase (TR) Inhibitors
| Inhibitor Class | Example Compound | Mechanism of Action | Target Organism(s) | IC50 (TR) | Selectivity vs. Human GR | Reference |
| Tricyclic Compounds | Mepacrine | Competitive with TS₂ | T. cruzi, T. brucei | Micromolar range | Selective | [10] |
| Clomipramine | Competitive with TS₂ | T. brucei | 12.4 µM | Selective | [11] | |
| Polyamine Derivatives | Spermine/Spermidine Analogs | Competitive with TS₂ | T. brucei | Low nanomolar to micromolar range | Selective | [10] |
| Spiro Compounds | M9J | Binds to the this compound cavity | T. brucei | 2-5 µM | Inactive on human GR | [3] |
| Naphthoquinones | Substituted 1,4-naphthoquinones | Subversive substrates | T. cruzi | Not applicable | Not specified | [10] |
| Thiazole Derivatives | Compound 3 | Binds at the entrance of the NADPH binding site | L. infantum | 2-35 µM | Does not inhibit human GR | [1][12] |
Comparative Analysis of this compound Synthetase (TryS) Inhibitors
| Inhibitor Class | Example Compound | Mechanism of Action | Target Organism(s) | IC50 (TryS) | Efficacy against Parasites | Reference |
| Indazole Derivatives | DDD86243 | Mixed, uncompetitive, and allosteric inhibition | T. brucei | 140.0 nM | EC50 of 5.1 µM | [1][9][13] |
| Prochlorperazine | DDD66604 | Competitive with spermidine, uncompetitive with ATP and GSH | T. brucei | 19.02 µM | Micromolar range | [1][9] |
| Paullone Derivatives | Paullone Analog 1 | Not specified | L. braziliensis, L. infantum, T. brucei, T. cruzi | Micromolar range | Not specified | [8] |
| Adamantane-containing Singleton | Not specified | Non-covalent, non-competitive | T. brucei | Not specified | Not specified | [5] |
Alternative Treatments and Their Limitations
Current therapies for trypanosomatid infections are often plagued by issues of toxicity, difficult administration routes, and growing parasite resistance.
| Drug | Indication | Limitations |
| Pentavalent Antimonials | Leishmaniasis | High toxicity, parasite resistance.[7] |
| Amphotericin B | Leishmaniasis | Severe side effects, requires intravenous administration.[3] |
| Miltefosine | Leishmaniasis | Teratogenic, gastrointestinal side effects.[3] |
| Suramin | Human African Trypanosomiasis (early stage) | Does not cross the blood-brain barrier, complex administration.[7][14] |
| Pentamidine | Human African Trypanosomiasis (early stage) | Does not cross the blood-brain barrier, various adverse effects.[7][14] |
| Melarsoprol | Human African Trypanosomiasis (late stage) | Highly toxic (arsenical), can be fatal.[3][14] |
| Eflornithine (DFMO) | Human African Trypanosomiasis (late stage) | Less effective against T. b. rhodesiense, complex administration.[7][10][14] |
| Nifurtimox & Benznidazole | Chagas Disease | Significant side effects, long treatment duration.[3] |
Targeting the this compound pathway offers a promising alternative due to its parasite-specific nature, potentially leading to drugs with better safety profiles.
Experimental Protocols for Mechanism of Action Confirmation
This compound Reductase (TR) Activity Assay (DTNB-Coupled Method)
This colorimetric assay measures the activity of TR by coupling the reduction of this compound disulfide (TS₂) to the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored 2-nitro-5-thiobenzoate (TNB).[11]
Materials:
-
Recombinant TR enzyme
-
This compound disulfide (TS₂)
-
NADPH
-
DTNB
-
Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)
-
96- or 384-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH (e.g., 150 µM), and DTNB (e.g., 100 µM).
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add the TR enzyme to the wells.
-
Initiate the reaction by adding TS₂.
-
Monitor the increase in absorbance at 412 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rates and determine the IC50 of the inhibitor.
This compound Synthetase (TryS) Activity Assay
This assay measures the activity of TryS by quantifying the ADP produced during the synthesis of this compound.
Materials:
-
Recombinant TryS enzyme
-
Glutathione (GSH)
-
Spermidine
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl, 20 mM MgCl₂, 2 mM DTT, pH 8.0)
-
ADP quantification kit (e.g., ADP-Glo™ Kinase Assay)
-
96- or 384-well microplates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH, spermidine, and ATP.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add the TryS enzyme to the wells to initiate the reaction.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of ADP produced using a commercial ADP quantification kit according to the manufacturer's instructions.
-
Determine the IC50 of the inhibitor based on the reduction in ADP production.
On-Target Validation in Parasite Cultures
This experiment confirms that the inhibitor acts on the intended target within the parasite.
Materials:
-
Trypanosomatid parasite culture (e.g., T. brucei bloodstream forms)
-
Test inhibitor
-
Cell lysis buffer
-
Method for quantifying intracellular thiols (e.g., HPLC with fluorescence detection)
Procedure:
-
Culture the parasites in the presence of the test inhibitor at a concentration around its EC50 for a specific duration (e.g., 24-72 hours).
-
Harvest the parasites and lyse the cells.
-
Quantify the intracellular levels of this compound and its precursor, glutathione.
-
A successful on-target inhibitor of TryS should lead to a decrease in this compound levels and a corresponding increase in glutathione levels.[9] For a TR inhibitor, an increase in the ratio of oxidized to reduced this compound would be expected.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases | MDPI [mdpi.com]
- 4. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of this compound Reductase as a Drug Target in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | New Approaches to Overcome Transport Related Drug Resistance in Trypanosomatid Parasites [frontiersin.org]
Comparative Proteomics of Wild-Type Versus Trypanothione-Deficient Parasites: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate cellular machinery of trypanosomatid parasites is paramount in the quest for novel therapeutics. A key area of investigation lies in the unique trypanothione-based redox system, which is absent in humans and essential for parasite survival.[1][2][3] This guide provides a comparative overview of the proteomic landscapes of wild-type versus this compound-deficient parasites, offering insights into the profound cellular reprogramming that occurs in the absence of this critical metabolite.
This compound (B104310) [T(SH)₂], a unique conjugate of two glutathione (B108866) molecules linked by a spermidine (B129725) bridge, is the cornerstone of the antioxidant defense system in trypanosomatids like Leishmania and Trypanosoma.[1] This system, reliant on the enzyme this compound reductase (TryR), is crucial for detoxifying reactive oxygen species (ROS) and maintaining intracellular redox balance, processes vital for the parasite's survival within its host.[4][5] Consequently, the enzymes involved in this compound metabolism are considered prime targets for drug development.[3][4][6][7] Genetic or chemical inhibition of this pathway leads to a state of this compound deficiency, triggering a cascade of cellular stress and adaptive responses that are reflected in the parasite's proteome.
Quantitative Proteomic Data Summary
The absence of this compound induces significant alterations in protein expression as the parasite attempts to compensate for the loss of its primary antioxidant system and cope with increased oxidative stress. The following table summarizes the expected quantitative changes in key protein categories based on functional roles in this compound-deficient parasites compared to wild-type.
| Protein Category | Expected Change in this compound-Deficient Parasites | Rationale & Key Proteins |
| Antioxidant Enzymes | Upregulated | Compensatory response to increased oxidative stress. Includes proteins like superoxide (B77818) dismutase (SOD), peroxidases, and tryparedoxin peroxidases.[8][9] |
| Heat Shock Proteins (HSPs)/Chaperones | Upregulated | Increased protein misfolding and damage due to oxidative stress. Includes HSP70, HSP60, and other chaperonins.[10] |
| Glycolytic Enzymes | Modulated | Altered energy metabolism to meet the demands of the stress response. Enzymes like pyruvate (B1213749) kinase and enolase may be affected.[11][12] |
| Proteasome Subunits | Upregulated | Enhanced degradation of damaged and misfolded proteins.[10] |
| DNA Repair Proteins | Upregulated | Increased DNA damage from reactive oxygen species.[13] |
| Ribosomal Proteins & Translation Factors | Downregulated | General stress response to conserve energy by reducing protein synthesis.[14][15] |
| Mitochondrial Proteins | Modulated | Mitochondria are a major source of ROS, and their function is tightly linked to redox state. Changes in respiratory chain components and mitochondrial chaperones are expected.[16][17] |
| Cysteine and Serine Proteases | Modulated | These proteases are involved in various cellular processes, including virulence, and can be affected by redox imbalance.[9] |
Experimental Protocols
Reproducible and robust experimental design is critical for comparative proteomic studies. The following outlines a general workflow for comparing wild-type and this compound-deficient parasites.
Parasite Culture and Generation of Deficient Strains
-
Wild-Type Culture: Wild-type Leishmania or Trypanosoma species are cultured under standard laboratory conditions (e.g., in M199 or SDM-79 medium) to the desired life cycle stage (e.g., promastigote or epimastigote) and growth phase (e.g., logarithmic or stationary).[18]
-
Generation of this compound-Deficient Parasites: This can be achieved through:
-
Genetic Knockout/Knockdown: Creating conditional knockouts or using RNA interference (RNAi) to downregulate the expression of key enzymes in the this compound biosynthesis pathway, such as this compound synthetase (TryS).[19]
-
Chemical Inhibition: Treating wild-type parasites with specific inhibitors of enzymes like this compound reductase (TryR).
-
Protein Extraction and Preparation
-
Parasite cultures are harvested by centrifugation and washed with a buffered saline solution (e.g., PBS).
-
Cell pellets are resuspended in a lysis buffer containing detergents (e.g., SDS, Triton X-100), protease inhibitors, and nuclease to ensure complete cell disruption and prevent protein degradation.
-
The lysate is then centrifuged at high speed to remove cellular debris, and the supernatant containing the total protein extract is collected. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
Protein Digestion
-
For "shotgun" proteomics, the complex protein mixture is typically digested into smaller peptides.
-
Proteins are denatured, reduced (e.g., with DTT), and alkylated (e.g., with iodoacetamide) to break disulfide bonds and prevent their reformation.[12][20]
-
A protease, most commonly trypsin, is added to digest the proteins at specific amino acid residues.[20][21]
Mass Spectrometry Analysis
-
The resulting peptide mixture is separated using liquid chromatography (LC), typically nano-flow reversed-phase LC, before being introduced into the mass spectrometer.[22][23]
-
Tandem mass spectrometry (LC-MS/MS) is the most common technique used.[24][25] In this approach, the mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects and fragments the peptides to measure the m/z of the resulting fragment ions (MS2 scan).[23]
-
Data can be acquired in different modes, such as data-dependent acquisition (DDA) or data-independent acquisition (DIA).[24]
Data Analysis and Quantification
-
The raw MS/MS data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).[26]
-
Peptide sequences are identified by matching the experimental MS2 spectra against a protein database of the specific parasite species.[25]
-
Protein quantification can be achieved through various methods:
-
Label-free quantification (LFQ): Compares the signal intensity of peptides between different samples.[12][27]
-
Isobaric labeling (e.g., TMT, iTRAQ): Involves chemically labeling peptides from different samples with tags of the same mass but which produce different reporter ions upon fragmentation, allowing for relative quantification in a single MS run.[28]
-
Visualizations: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: A typical experimental workflow for comparative proteomics.
Caption: The core this compound antioxidant pathway in trypanosomatids.
Caption: Consequences of this compound deficiency on cellular pathways.
Conclusion
Comparative proteomic analysis of wild-type versus this compound-deficient parasites provides a powerful lens through which to view the critical role of the this compound system. The widespread changes in protein expression, particularly the upregulation of stress-response proteins and the modulation of metabolic pathways, underscore the parasite's struggle to survive under heightened oxidative stress. These detailed proteomic maps not only enhance our fundamental understanding of parasite biology but also help to validate the this compound pathway as a drug target and may reveal novel secondary targets for therapeutic intervention. The continued application of advanced proteomic techniques will undoubtedly be instrumental in the development of new and more effective treatments for diseases caused by these devastating pathogens.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a unique bis-glutathionyl derivative in trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Metabolism as Drug Target for Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Polyamine-trypanothione pathway: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting this compound Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing proteases and enzymes of the this compound system in subpopulations of Leishmania (Viannia) braziliensis Thor strain during macrophage infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic analysis of antigens from Leishmania infantum promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomic analysis of glycosomes from Trypanosoma cruzi epimastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteome and morphological analysis show unexpected differences between promastigotes of Leishmania amazonensis PH8 and LV79 strains | PLOS One [journals.plos.org]
- 13. Trypanosoma cruzi infection changes the chromatin proteome profile of infected human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. In-Depth Quantitative Proteomics Characterization of In Vitro Selected Miltefosine Resistance in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding Leishmania parasites through proteomics and implications for the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteome-Wide Analysis of Trypanosoma cruzi Exponential and Stationary Growth Phases Reveals a Subcellular Compartment-Specific Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dissecting the essentiality of the bifunctional this compound synthetase-amidase in Trypanosoma brucei using chemical and genetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Defeating the trypanosomatid trio: proteomics of the protozoan parasites causing neglected tropical diseases - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00122H [pubs.rsc.org]
- 21. ncdir.org [ncdir.org]
- 22. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 23. Prospects of Using High-Throughput Proteomics to Underpin the Discovery of Animal Host–Nematode Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Proteomics Studies in Trypanosoma cruzi - Bioinformatics in Tropical Disease Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Label-Free Mass Spectrometry Proteomics Reveals Different Pathways Modulated in THP-1 Cells Infected with Therapeutic Failure and Drug Resistance Leishmania infantum Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Three types of Leishmania mexicana amastigotes: Proteome comparison by quantitative proteomic analysis [frontiersin.org]
Validating Animal Models for Trypanothione Pathway Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Trypanothione (B104310) pathway is a unique and essential metabolic route in trypanosomatid parasites, including Trypanosoma and Leishmania species, which are responsible for debilitating diseases like Chagas disease, African sleeping sickness, and leishmaniasis. This pathway, centered around the dithiol this compound, is the parasites' primary defense against oxidative stress.[1] Its absence in humans makes the enzymes that synthesize and utilize this compound, such as this compound reductase (TR) and this compound synthetase (TryS), prime targets for novel drug development.[1][2][3][4]
Validation of inhibitors against this pathway requires a multi-step approach, progressing from initial enzymatic and cellular assays to robust in vivo animal models. The selection of an appropriate animal model is critical, as it must mimic the key aspects of human disease to provide translatable data on a compound's efficacy and safety.[5] This guide provides a comparative overview of common animal models, details key experimental protocols, and outlines a typical validation workflow.
The this compound Pathway: A Prime Parasitic Target
The this compound system replaces the glutathione-based redox system found in mammalian cells. This compound reductase (TR), a flavoenzyme, maintains a reducing intracellular environment by keeping the this compound pool in its reduced state (T(SH)₂) using NADPH.[1] This reduced this compound is then used by enzymes like tryparedoxin peroxidase to neutralize harmful reactive oxygen species.[1][3] Inhibiting key enzymes in this pathway cripples the parasite's antioxidant defense, leading to cell death.[6][7]
Comparison of Preclinical Models: In Vitro vs. In Vivo
Drug discovery for trypanosomatid diseases follows a screening cascade that begins with high-throughput in vitro assays and progresses to more complex and physiologically relevant in vivo models.[8] Each step has distinct advantages and limitations.
| Model Type | Advantages | Disadvantages | Primary Use |
| In Vitro (Enzymatic) | - High-throughput, rapid, and low-cost[9]- Directly measures compound interaction with the target enzyme (e.g., TR)[10]- Requires very small amounts of test compound | - Lacks biological context (no cell membrane, metabolism, etc.)- High rate of false positives that are not active in whole cells | - Primary screening of large compound libraries- Determining mechanism of action and IC₅₀ values[11] |
| In Vitro (Cell-based) | - Assesses activity against whole parasites (e.g., amastigotes in macrophages)[12]- Higher biological relevance than enzymatic assays- Can be adapted for high-throughput screening[12] | - Does not account for pharmacokinetics (ADME) in a whole organism- In vitro culture conditions may not fully mimic the host environment | - Secondary screening to confirm parasite-killing activity- Assessing cytotoxicity against host cells to determine a selectivity index[13] |
| In Vivo (Animal Models) | - Provides data on efficacy, pharmacokinetics, and toxicity in a complex biological system[14]- Essential for evaluating cure and potential for relapse[15]- Some models are predictive of human clinical outcomes[5] | - Low-throughput, expensive, and time-consuming- Ethical considerations regarding animal welfare[14][16]- No single model perfectly replicates human disease | - Preclinical validation of lead compounds- Dose-ranging studies and evaluation of treatment regimens |
Key Animal Models for Validating Inhibitors
The choice of animal model depends on the target parasite and the specific stage of the disease being studied. Murine models are the most common for initial in vivo testing due to their cost-effectiveness and the availability of inbred strains, which ensures reproducible results.
| Target Parasite | Common Animal Models | Typical Infection Route | Key Validation Parameters & Readouts | Relevance to Human Disease |
| Trypanosoma cruzi (Chagas Disease) | - Mice: BALB/c, C57BL/6, Swiss[17] | Intraperitoneal, Subcutaneous | - Acute Phase: Parasitemia, survival rate[17]- Chronic Phase: Tissue parasite load (qPCR, bioluminescence imaging), cardiac pathology (ECG, histopathology)[17][18][19] | Good models for both acute and chronic stages. Murine models have been shown to be predictive of human efficacy and are crucial for studying chagasic cardiomyopathy.[5][17] |
| - Dogs [20] | Vector-borne, Intravenous | - Parasitemia, serology, ECG, histopathology | Natural hosts that develop a chronic disease with cardiac pathology closely resembling human Chagas disease.[20] | |
| Leishmania spp. (Leishmaniasis) | - Mice: BALB/c (susceptible), C57BL/6 (resistant)[16] | Footpad, Intradermal, Intravenous | - Cutaneous: Lesion size, parasite load in lesion- Visceral: Parasite load in liver and spleen (Leishman-Donovan units), organ weight | BALB/c mice are a standard for visceral leishmaniasis. The choice of mouse strain is critical as it determines the immunological response and disease outcome. |
| - Syrian Golden Hamsters [21] | Intracardial, Intradermal | - Lesion development, parasite burden in organs | Highly susceptible to various Leishmania species and often develop a progressive, non-healing disease that mimics severe human visceral or cutaneous leishmaniasis.[21] | |
| Trypanosoma brucei (Sleeping Sickness) | - Mice, Rats [22] | Intraperitoneal | - Parasitemia, survival, neurological signs, parasite invasion of the central nervous system (CNS) | Essential for modeling both the early (hemolymphatic) and late (CNS) stages of the disease and for testing compounds that can cross the blood-brain barrier.[22] |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.[8]
Protocol 1: In Vitro this compound Reductase (TR) Inhibition Assay
This protocol describes a common spectrophotometric assay to measure the direct inhibition of TR enzymatic activity.
-
Reagents and Materials: Recombinant TR enzyme, NADPH, this compound disulfide (TS₂), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), HEPES buffer, EDTA, test compounds, 96-well microplates.
-
Assay Principle: TR catalyzes the reduction of TS₂ by NADPH. In this coupled assay, the resulting reduced this compound (T(SH)₂) reduces DTNB to 2-nitro-5-thiobenzoate (TNB), a yellow compound that can be measured spectrophotometrically at ~412 nm.[9]
-
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, EDTA, DTNB, and TS₂ in each well of a 96-well plate.[11]
-
Add test compounds at various concentrations (typically a serial dilution) to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Pre-incubate the plate for 15 minutes at room temperature.[9]
-
Initiate the reaction by adding a solution of TR enzyme and NADPH.[11]
-
Immediately measure the change in absorbance at 412 nm over time (e.g., 5-10 minutes) using a microplate reader.[11]
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the reaction rate against the inhibitor concentration.
Protocol 2: Murine Model of Acute T. cruzi Infection
This protocol outlines a standard in vivo efficacy study for a lead compound against acute Chagas disease.
-
Animal and Parasite Strains: Use a standardized combination, such as female BALB/c mice (6-8 weeks old) and bloodstream trypomastigotes of a reporter parasite strain (e.g., expressing luciferase for imaging).[12][23]
-
Infection: Infect mice via intraperitoneal injection with a defined number of trypomastigotes (e.g., 10⁴).[23] Monitor the infection by measuring parasitemia (parasites in the blood) starting around 5-7 days post-infection.[23] Bioluminescence imaging can be used as a non-invasive surrogate for parasite load.[12]
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, reference drug like benznidazole, and test compound at various doses). A typical group size is 5-10 animals.[23]
-
Begin treatment when parasitemia is established. Administer the compounds orally or intraperitoneally for a defined period (e.g., 20 consecutive days).[23]
-
-
Efficacy Assessment:
-
Parasitemia: Monitor parasite levels in the blood throughout and after the treatment period.
-
Survival: Record mortality rates in all groups.
-
Tissue Load: At the end of the study, measure parasite burden in key tissues (e.g., heart, skeletal muscle) using qPCR or ex vivo bioluminescence.[12]
-
Cure Assessment: To confirm sterile cure, treated animals may be immunosuppressed (e.g., with cyclophosphamide) weeks after treatment ends to check for a relapse of parasitemia, which would indicate treatment failure.[15]
-
A Validated Workflow for Inhibitor Development
The development of a this compound pathway inhibitor follows a logical progression from broad screening to specific preclinical validation. This workflow ensures that resources are focused on the most promising candidates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Polyamine-trypanothione pathway: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Validation of Trypanosoma brucei this compound synthetase as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo experimental models for drug screening and development for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. Preclinical Studies in Anti-Trypanosomatidae Drug Development [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Trypanosoma cruzi antigen detection in blood to assess treatment efficacy and cure in mice models of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Translational challenges of animal models in Chagas disease drug development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. mdpi.com [mdpi.com]
- 20. State-of-the-Art in the Drug Discovery Pathway for Chagas Disease: A Framework for Drug Development and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 22. Animal models of human African trypanosomiasis--very useful or too far removed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
A Comparative Guide to the Substrate Specificity of Trypanothione Reductase from Pathogenic Trypanosomatids
For Researchers, Scientists, and Drug Development Professionals
Trypanothione (B104310) reductase (TR) is a vital enzyme in the antioxidant defense system of trypanosomatid parasites, including species of Leishmania and Trypanosoma, the causative agents of severe diseases in humans and animals. As a validated drug target, understanding the subtle differences in its substrate and inhibitor specificity across various parasite species is paramount for the development of potent and selective therapeutics. This guide provides a comparative analysis of the substrate specificity of TR from four key pathogenic organisms: Leishmania donovani, Leishmania infantum, Trypanosoma cruzi, and Trypanosoma brucei, supported by experimental data and detailed methodologies.
Quantitative Comparison of Kinetic Parameters
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). The following tables summarize the reported kinetic values for TR from the selected organisms for its two primary substrates: this compound disulfide (TS2) and NADPH. It is important to note that variations in experimental conditions can influence these values.
Table 1: Kinetic Parameters for this compound Disulfide (TS2)
| Organism | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Leishmania donovani | 36 | - | 5.0 x 106 | [1] |
| Leishmania infantum | 72 | - | - | [2] |
| Leishmania mexicana | 173 | - | - | [2] |
| Trypanosoma cruzi | 45 | 236.7 | 4.63 x 106 | [1][3] |
| Trypanosoma brucei | ~10.2 | - | - | [4] |
Table 2: Kinetic Parameters for NADPH
| Organism | Km (µM) | Reference |
| Leishmania donovani | 9 | [1] |
| Leishmania infantum | 1.9 - 12 | [5] |
| Trypanosoma cruzi | 5 | [3] |
| Trypanosoma brucei | 0.77 | [4] |
Comparative Inhibitor Specificity
The development of species-specific inhibitors is a key goal in anti-parasitic drug discovery. The following table presents the inhibition constants (Ki) of various compounds against TR from the different organisms, highlighting differences in their inhibitor binding profiles.
Table 3: Inhibition Constants (Ki) of Selected Inhibitors
| Inhibitor | Organism | Ki (µM) | Type of Inhibition | Reference |
| Crystal Violet | Trypanosoma cruzi | 5.3 | Competitive with TS2 | [2] |
| Nifurtimox | Trypanosoma cruzi | 200 (IC50) | - | [1] |
| Nitrofuran derivative | Trypanosoma cruzi | 0.5 | - | [1] |
| Chlorhexidine | Trypanosoma cruzi | 2 | Competitive | [6] |
| Mepacrine analogues | Trypanosoma cruzi | 5 - 43 | Competitive | [7] |
| Phenothiazines | Trypanosoma cruzi | - | Competitive with TS2 | [8] |
| Clomipramine | T. brucei & T. cruzi | - (IC50 values similar) | - | [4] |
| Trifluoperazine | T. brucei & T. cruzi | - (IC50 values similar) | - | [4] |
| Thioridazine | T. brucei & T. cruzi | - (IC50 values similar) | - | [4] |
Experimental Protocols
The accurate determination of kinetic parameters is highly dependent on the experimental methodology. Below are detailed protocols for the two most common assays used to measure TR activity.
Direct NADPH Oxidation Assay
This assay directly measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of this compound disulfide.
Materials:
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA.[1]
-
NADPH solution: Prepared fresh in assay buffer.
-
This compound disulfide (TS2) solution: Prepared fresh in assay buffer.
-
Purified this compound Reductase.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of NADPH.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known concentration of TS2.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).
-
To determine Km values, the concentration of one substrate is varied while the other is kept at a saturating concentration.
DTNB-Coupled Assay
This is a more sensitive, indirect colorimetric assay where the product of the TR reaction, reduced this compound (T(SH)2), reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB), which is monitored at 412 nm. This assay allows for the recycling of TS2, maintaining a constant substrate concentration.[9]
Materials:
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA.[9]
-
NADPH solution: Prepared fresh in assay buffer.
-
This compound disulfide (TS2) solution: Prepared fresh in assay buffer.
-
DTNB solution: Prepared fresh in assay buffer.
-
Purified this compound Reductase.
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer, NADPH, TS2, and DTNB.
-
Pre-incubate the mixture at a constant temperature.
-
Initiate the reaction by adding the purified TR enzyme.
-
Monitor the increase in absorbance at 412 nm over time.
-
The rate of reaction is calculated from the rate of TNB formation, using its molar extinction coefficient (13.6 mM-1cm-1).
-
For inhibitor studies, the inhibitor is pre-incubated with the enzyme and other reaction components before the addition of the final substrate to start the reaction.[10]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the substrate specificity and inhibitory profile of this compound Reductase.
Caption: General workflow for determining TR substrate and inhibitor specificity.
Signaling Pathway of this compound Reductase
The following diagram illustrates the central role of this compound Reductase in the this compound-based antioxidant pathway of trypanosomatids.
Caption: The central role of this compound Reductase in the antioxidant pathway.
References
- 1. This compound reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Trypanosoma cruzi this compound reductase by crystal violet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reductase from Trypanosoma cruzi. Purification and characterization of the crystalline enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leishmania infantum this compound reductase is a promiscuous enzyme carrying an NADPH:O2 oxidoreductase activity shared by glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Trypanosoma cruzi this compound reductase revealed by virtual screening and parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Trypanosoma cruzi this compound reductase by acridines: kinetic studies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenothiazine inhibitors of this compound reductase as potential antitrypanosomal and antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Duel: Targeting Trypanothione Synthetase vs. Reductase in Trypanosomatid Drug Discovery
A deep dive into the inhibitors of two critical enzymes in the trypanothione (B104310) pathway offers a tale of two distinct, yet complementary, strategies in the fight against neglected tropical diseases. This guide provides a comparative analysis of inhibitors targeting this compound synthetase (TryS) and this compound reductase (TryR), offering researchers and drug developers a comprehensive overview of the current landscape, supported by experimental data and detailed methodologies.
The this compound-based redox system is a unique and essential metabolic pathway in trypanosomatid parasites, such as Trypanosoma and Leishmania, which are responsible for devastating diseases like Chagas disease, African trypanosomiasis, and leishmaniasis.[1][2][3] This pathway is absent in humans, who rely on a glutathione-based system, making the enzymes within the this compound pathway prime targets for the development of selective inhibitors.[1][3] Two of the most extensively studied of these enzymes are this compound synthetase (TryS) and this compound reductase (TryR).
TryS is responsible for the biosynthesis of this compound, a unique low-molecular-weight dithiol.[1][2][4] It catalyzes the two-step ATP-dependent conjugation of two glutathione (B108866) molecules with one molecule of spermidine (B129725).[1] TryR, a flavoenzyme, is crucial for maintaining the reduced state of this compound, which is essential for defending the parasite against oxidative stress generated by the host's immune system.[5][6][7] Both enzymes are vital for parasite survival, and their inhibition leads to parasite death.[2][6] While both are considered excellent drug targets, the research focus and the types of inhibitors developed for each have distinct characteristics.[1][2]
The this compound Pathway: A Vulnerable Lifeline
The this compound pathway begins with the synthesis of this compound from glutathione and spermidine by TryS. The resulting oxidized this compound disulfide (TS₂) is then reduced back to its active dithiol form, T(SH)₂, by TryR in an NADPH-dependent manner. This reduced this compound is then utilized by various peroxidases to neutralize reactive oxygen species, thus protecting the parasite from oxidative damage.
Inhibitor Arsenal: A Head-to-Head Comparison
While both TryS and TryR have been extensively studied, the development of their inhibitors has followed different trajectories. A larger number of inhibitors have been reported for TryR compared to TryS.[1]
This compound Synthetase (TryS) Inhibitors
Inhibitors of TryS are broadly categorized as substrate/transition-state analogues and other compounds, including natural products and synthetic molecules discovered through high-throughput screening.[1]
| Inhibitor Class | Example Compound | Target Organism(s) | IC₅₀ / Kᵢ | EC₅₀ | Selectivity Index (SI) | Reference(s) |
| Paullones | 3-chlorokenpaullone derivative (MOL2008) | Leishmania infantum | IC₅₀: 150 nM | 12.6 µM (L. infantum promastigotes) | <10 | [1] |
| Alkenylpaullone 2 | T. brucei, T. cruzi, L. infantum | 59.0% inhibition at 30 µM (T. brucei TryS) | 4.3 µM (T. brucei) | <10 | [1] | |
| Indazoles | Indazole derivative 4 | T. brucei | IC₅₀: 140 nM | 5.1 µM | - | [1] |
| Natural Products | Conessine | Leishmania | Kᵢ: 1.1 µM | 2.5 µM (L. donovani) | >8 | [8] |
| Cynaropicrin | T. cruzi | IC₅₀: 2.2 µM | 1.1 µM | 15 | [8] | |
| Phosphinopeptides | Phosphinopeptide analogue | T. cruzi | Kᵢ: 0.15 µM | - | - | [8] |
| Oxabicyclononanes | Oxabicyclo[3.3.1]nonanone | Leishmania | Kᵢ: 1.9 µM | 10.4 µM (L. donovani) | >10 | [8] |
This compound Reductase (TryR) Inhibitors
A diverse array of chemical scaffolds has been shown to inhibit TryR. These can be classified based on their binding site and mechanism of action, including competitive inhibitors for the this compound or NADPH binding sites, as well as mixed-type and allosteric inhibitors.[2]
| Inhibitor Class | Example Compound | Target Organism(s) | IC₅₀ / Kᵢ | EC₅₀ | Selectivity vs. hGR | Reference(s) |
| Acridines | Mepacrine (Quinacrine) | T. cruzi | Kᵢ: 5-43 µM (for derivatives) | - | Selective | [9] |
| Phenothiazines | - | T. cruzi | - | - | - | [3] |
| Nitrofurans | Nifurtimox | T. cruzi | - | - | - | [10] |
| Aminopropanones | Compound 2b | Leishmania infantum | IC₅₀: 65.0 µM | - | >150 µM (IC₅₀ on hGR) | [5] |
| Bisbenzylisoquinolines | Cepharanthine | T. cruzi | IC₅₀: 15 µM | <100 µM | - | [3] |
| Polyamine Derivatives | - | T. cruzi, T. brucei | Low nM activity | <1 µM | - | [3] |
| Naphthoquinones | 2,3-disubstituted 1,4-naphthoquinones | T. cruzi, T. brucei | Uncompetitive inhibitor | Potent activity | - | [2] |
Experimental Corner: Unmasking Inhibitor Efficacy
The evaluation of TryS and TryR inhibitors relies on a series of well-established biochemical and cell-based assays.
General Experimental Workflow for Inhibitor Screening
Key Experimental Protocols
1. This compound Reductase (TryR) Inhibition Assay (Spectrophotometric)
This assay measures the NADPH-dependent reduction of the artificial substrate 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or the natural substrate this compound disulfide (TS₂). The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Assay buffer: 50 mM HEPES, pH 7.4, 40 mM NaCl.[5]
-
Recombinant TryR (e.g., from L. infantum).
-
NADPH.
-
This compound disulfide (TS₂).
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, TryR enzyme (e.g., 50 nM), and the inhibitor compound at various concentrations.[5]
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 3 minutes).[5]
-
Initiate the reaction by adding a mixture of NADPH (e.g., 100 µM) and TS₂ (e.g., 150 µM).[5]
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity (V₀).
-
The percentage of inhibition is calculated as: (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
-
2. This compound Synthetase (TryS) Inhibition Assay (Coupled-Enzyme Spectrophotometric)
This assay indirectly measures TryS activity by coupling the production of ADP to the oxidation of NADH in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
-
Reagents:
-
Assay buffer: e.g., 100 mM Tris-HCl, pH 7.8, containing MgCl₂, KCl.
-
Recombinant TryS.
-
Substrates: Glutathione, spermidine, ATP.
-
Coupling enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).
-
Phosphoenolpyruvate (PEP).
-
NADH.
-
Inhibitor compound.
-
-
Procedure:
-
Combine the assay buffer, substrates (glutathione, spermidine, ATP), coupling enzymes (PK, LDH), PEP, and NADH in a microplate well.
-
Add the inhibitor compound at various concentrations.
-
Initiate the reaction by adding TryS.
-
Monitor the decrease in absorbance at 340 nm due to NADH oxidation.
-
Calculate the rate of reaction and determine the IC₅₀ values as described for the TryR assay.
-
3. Antiparasitic Activity Assay (Cell-Based)
This assay determines the efficacy of the inhibitors against the parasite itself.
-
Materials:
-
Parasite culture (e.g., Leishmania infantum promastigotes or amastigotes).
-
Appropriate culture medium.
-
Inhibitor compound.
-
A viability indicator (e.g., resazurin).
-
-
Procedure:
-
Seed parasites in a 96-well plate at a specific density.
-
Add the inhibitor compound at a range of concentrations.
-
Incubate the plate under appropriate conditions (temperature, CO₂) for a specified period (e.g., 72 hours).[11]
-
Add a viability indicator and incubate further.
-
Measure the signal (e.g., fluorescence for resazurin) using a plate reader.
-
Calculate the percentage of parasite growth inhibition and determine the EC₅₀ value.[11]
-
Strategic Implications for Drug Development
The choice between targeting TryS or TryR has significant implications for a drug development campaign.
Inhibiting TryS directly halts the production of this compound, potentially leading to a more rapid depletion of the parasite's antioxidant defenses. However, the complexity of the enzyme, with its three substrate binding sites, presents a challenge for inhibitor design. In contrast, TryR is a more "traditional" drug target with a well-defined active site, and the significant structural differences from its human homolog, glutathione reductase, provide a clear avenue for achieving selectivity.[5][7] However, the high catalytic efficiency of TryR means that highly potent inhibitors are required to achieve a significant biological effect.[7]
Future Directions and Conclusion
The development of inhibitors for both this compound synthetase and this compound reductase continues to be a promising avenue for the discovery of new treatments for trypanosomatid diseases. While TryR has historically received more attention, recent advances in high-throughput screening and computational methods are uncovering novel scaffolds for TryS inhibitors.[1][4]
A dual-targeting approach, where both enzymes are inhibited simultaneously, could offer a synergistic effect and a higher barrier to the development of drug resistance. The comparative data presented here highlights the strengths and weaknesses of targeting each enzyme individually and provides a foundation for the rational design of next-generation inhibitors. The continued exploration of diverse chemical spaces and a deeper understanding of the structure-activity relationships for both targets will be crucial in translating these promising research findings into effective clinical therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Trypanothione Pathway: A Cross-Species Look at its Genetic Architecture
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The trypanothione (B104310) pathway is a unique and essential metabolic route in trypanosomatid parasites, responsible for maintaining redox balance and protecting against oxidative stress. Its absence in humans makes it a prime target for the development of novel anti-parasitic drugs. This guide provides a comparative analysis of the genetic organization of the this compound pathway in three key trypanosomatid species: Trypanosoma cruzi, the causative agent of Chagas disease; Leishmania donovani, a causative agent of visceral leishmaniasis; and Crithidia fasciculata, a non-pathogenic model organism.
At a Glance: Key Enzymes of the this compound Pathway
The core of the this compound pathway consists of two key enzymatic steps: the synthesis of this compound and its subsequent reduction. This process is primarily mediated by two enzymes: this compound Synthetase (TryS) and this compound Reductase (TR). In some species, a third enzyme, Glutathionylspermidine Synthetase (GspS), is also involved in the initial step of this compound synthesis.
Table 1: Overview of Key this compound Pathway Enzymes
| Enzyme | Abbreviation | Function |
| This compound Synthetase | TryS | Catalyzes the two-step synthesis of this compound from glutathione (B108866) and spermidine. |
| Glutathionylspermidine Synthetase | GspS | Catalyzes the first step of this compound synthesis, the formation of glutathionylspermidine. |
| This compound Reductase | TR | An NADPH-dependent flavoenzyme that reduces oxidized this compound disulfide to its active dithiol form. |
Species-Specific Genetic Organization
The genetic organization of the this compound pathway displays notable variations across different trypanosomatid species, reflecting their evolutionary divergence.
Trypanosoma cruzi : This parasite possesses a single gene for a bifunctional this compound Synthetase (TryS) that catalyzes both steps of this compound synthesis. The gene for this compound Reductase (TR) is also present as a single copy.
Leishmania donovani : Similar to T. cruzi, L. donovani has a single gene for TryS. The gene for TR in L. donovani is also a single copy gene and has been localized to a 1.1-Mbp chromosome[1]. Interestingly, while a gene with homology to GspS exists in the Leishmania genome, it is considered a non-functional pseudogene.
Crithidia fasciculata : In contrast to the pathogenic species, C. fasciculata utilizes a two-enzyme system for this compound synthesis, with distinct genes for Glutathionylspermidine Synthetase (GspS) and this compound Synthetase (TryS). This organism also possesses a gene for this compound Reductase.
Comparative Enzyme Kinetics
The catalytic efficiencies of the this compound pathway enzymes vary between species, which can have implications for drug development strategies.
Table 2: Comparative Kinetic Parameters of this compound Synthetase (TryS)
| Species | Substrate | Km (µM) | kcat (s-1) |
| Leishmania donovani | Glutathione | 33.24 | 1.3 |
| Spermidine | 139.6 | - | |
| MgATP | 14.2 | - | |
| Trypanosoma cruzi | Glutathione (with spermidine) | 570 | - |
| Glutathione (with glutathionylspermidine) | 190 | - | |
| Spermidine | 625 | - | |
| Glutathionylspermidine | 66 | - | |
| MgATP | 53 | - |
Table 3: Comparative Kinetic Parameters of this compound Reductase (TR)
| Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Leishmania donovani | This compound Disulfide | 36 | - | 5.0 x 106 |
| NADPH | 9 | - | - | |
| Trypanosoma cruzi | This compound Disulfide | - | - | 4.63 x 106 |
| Glutathionylspermidine Disulfide | - | - | 2.65 x 106 |
Inhibition Profiles: Avenues for Drug Discovery
The essential nature of the this compound pathway has made its enzymes attractive targets for inhibitors.
Table 4: Inhibitor Profiles for this compound Pathway Enzymes
| Enzyme | Species | Inhibitor | IC50 (µM) |
| This compound Synthetase | Leishmania infantum | Paullone derivative 1 | 0.35 |
| Leishmania infantum | Paullone derivative 2 | 0.15 | |
| Trypanosoma brucei | Indazole derivative 4 | 0.14 | |
| This compound Reductase | Trypanosoma cruzi | Naphthoquinone derivative | 1 |
| Trypanosoma cruzi | Nitrofuran derivative | 0.5 (Ki) | |
| Leishmania infantum | 2-(diethylamino)ethyl-4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate | 7.5 |
Visualizing the Pathway Dynamics
To illustrate the genetic and functional relationships within the this compound pathway across the studied species, the following diagrams were generated using Graphviz.
Caption: Comparative overview of the this compound pathway in three trypanosomatid species.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the this compound pathway.
Cloning, Expression, and Purification of Recombinant Enzymes
Objective: To produce sufficient quantities of pure TryS and TR for enzymatic assays and structural studies.
General Protocol:
-
Gene Amplification: The coding sequences for TryS and TR are amplified from the genomic DNA of the respective parasite using specific primers and Polymerase Chain Reaction (PCR).
-
Vector Ligation: The amplified gene is ligated into an appropriate expression vector, often containing a tag (e.g., His-tag, GST-tag) for simplified purification.
-
Transformation: The recombinant plasmid is transformed into a suitable bacterial expression host, such as Escherichia coli BL21(DE3).
-
Protein Expression: The transformed bacteria are cultured to a desired density, and protein expression is induced (e.g., with IPTG).
-
Cell Lysis: Bacterial cells are harvested and lysed to release the recombinant protein.
-
Purification: The protein is purified from the cell lysate using affinity chromatography corresponding to the tag on the protein (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). Further purification steps like ion-exchange and size-exclusion chromatography may be employed to achieve high purity.
Enzymatic Assays
Principle: The activity of TryS is typically measured by quantifying the rate of ADP or phosphate (B84403) production, which are byproducts of the ATP-dependent synthesis of this compound.
Protocol Outline:
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., HEPES or Tris-HCl), MgCl2, ATP, glutathione, and spermidine.
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant TryS.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Detection: The amount of ADP or phosphate produced is quantified using a colorimetric or coupled enzyme assay. For example, a coupled assay can link ADP production to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Principle: The activity of TR is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ as it reduces this compound disulfide.
Protocol Outline:
-
Reaction Mixture: A reaction mixture is prepared in a quartz cuvette containing a buffer (e.g., 40 mM HEPES, pH 7.5), EDTA, NADPH, and this compound disulfide.
-
Enzyme Addition: The reaction is initiated by adding a small amount of purified recombinant TR.
-
Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is immediately monitored over time using a spectrophotometer.
-
Calculation of Activity: The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH.
Quantitative Gene Expression Analysis (qPCR)
Objective: To quantify the transcript levels of this compound pathway genes under different conditions or in different life cycle stages of the parasite.
Protocol Outline:
-
RNA Extraction: Total RNA is extracted from parasite cultures using a suitable RNA isolation kit.
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the purified RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is set up with the synthesized cDNA, gene-specific primers for the target gene (e.g., TryS or TR) and a reference gene (e.g., actin or GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan).
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
Table 5: Example qPCR Primer Sequences for Leishmania
| Gene Target | Primer Sequence (5' -> 3') |
| kDNA (screening) | F: GGGTAGGGGCGTTCTGCG R: GGGCCGGTTAATATTCGATTT |
| ITS1 | F: CTGGATCATTTTCCGATG R: GAAGCCAAGTCATCCATCGC |
Conclusion
The this compound pathway presents a fascinating example of both conservation and divergence in the metabolic strategies of trypanosomatid parasites. While the core components of the pathway are shared, the differences in genetic organization and enzyme kinetics offer valuable insights for the rational design of species-specific or broad-spectrum inhibitors. The experimental protocols outlined in this guide provide a foundation for further research into this critical pathway, with the ultimate goal of developing new and effective therapies against these devastating parasitic diseases.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Trypanothione
For researchers, scientists, and drug development professionals working with Trypanothione, a critical component of cellular processes in certain parasites, ensuring its safe handling and disposal is paramount to laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols, to foster a secure research environment.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to be familiar with its hazard profile and the necessary personal protective equipment (PPE). According to safety data sheets, this compound is suspected of causing genetic defects and cancer and may cause an allergic skin reaction. It is also considered harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.
-
Face Protection: A face shield may be necessary depending on the scale of the work.
In Case of Exposure: Immediate action is critical in the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air and seek medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound, providing a clear reference for risk assessment.
| Hazard Classification | Category | Hazard Statement |
| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction.[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life.[1] |
| Chronic Aquatic Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[1] |
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound waste is to "Dispose of contents/container to an approved waste disposal plant" .[1] This ensures that the compound is managed and neutralized in a controlled and environmentally sound manner. The following steps provide a detailed workflow for laboratory personnel.
Experimental Protocol: Decontamination of Glassware
For reusable glassware that has come into contact with this compound, a decontamination step is necessary before routine cleaning. This protocol is adapted from standard procedures for handling thiol-containing compounds.
-
Prepare a Bleach Bath: In a designated and labeled container, prepare a solution of household bleach (sodium hypochlorite).
-
Immediate Soaking: Immediately after use, place all contaminated glassware into the bleach bath.
-
Overnight Soak: Allow the glassware to soak for at least 14 hours (overnight).
-
Thorough Rinsing: After soaking, carefully remove the glassware and rinse it thoroughly with water.
-
Standard Cleaning: Proceed with normal laboratory glassware cleaning procedures.
Note: This procedure is for the decontamination of glassware and does not apply to the disposal of bulk this compound waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe handling and disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
